molecular formula C4H4O4-2 B1194679 Succinate CAS No. 56-14-4

Succinate

Número de catálogo: B1194679
Número CAS: 56-14-4
Peso molecular: 116.07 g/mol
Clave InChI: KDYFGRWQOYBRFD-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Succinate(2-) is a dicarboxylic acid dianion resulting from the removal of a proton from both of the carboxy groups of succinic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a C4-dicarboxylate, a dicarboxylic acid dianion and a this compound. It is a conjugate base of a this compound(1-).
A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099;  McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036772
Record name Succinate
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Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56-14-4
Record name Succinate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinate dianion
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Record name Succinate
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Record name Butanedioic acid, ion(2-)
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Record name SUCCINATE DIANION
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Succinate: A Key Signaling Molecule at the Crossroads of Metabolism and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once viewed primarily as an intermediate in the tricarboxylic acid (TCA) cycle, succinate has emerged as a critical signaling molecule in the inflammatory process. Its accumulation and release during metabolic stress act as a danger signal, modulating the function of immune cells and driving inflammatory responses in a context-dependent manner. This technical guide provides a comprehensive overview of the multifaceted role of this compound in inflammation, detailing its synthesis, transport, and dual intracellular and extracellular signaling pathways. We present a compilation of quantitative data on this compound levels in various inflammatory conditions, detailed experimental protocols for its study, and visual representations of its complex signaling networks to empower researchers and drug development professionals in harnessing this pathway for therapeutic innovation.

Introduction: The Evolving Paradigm of this compound Signaling

Inflammation is a fundamental protective response that can become detrimental when dysregulated. Recent advances in the field of immunometabolism have unveiled a pivotal role for metabolic reprogramming in directing immune cell function. This compound, a key metabolite in cellular respiration, has taken center stage in this paradigm shift.[1][2][3] Under normoxic conditions, this compound is rapidly oxidized by this compound dehydrogenase (SDH) within the mitochondria. However, in inflammatory microenvironments characterized by hypoxia and metabolic upheaval, this compound accumulates, escapes the mitochondria, and is released into the extracellular space.[2][3] This "spillover" allows this compound to function as a potent signaling molecule through two principal mechanisms: intracellularly, by modifying epigenetic and transcriptional programs, and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).[2][3] This guide will delve into the core mechanisms of this compound signaling in inflammation, providing the necessary technical details for its investigation.

This compound Production, Accumulation, and Transport in Inflammation

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), a significant metabolic shift occurs in immune cells like macrophages, leading to a break in the TCA cycle and subsequent this compound accumulation.[2][4][5]

Key Pathways of this compound Accumulation:

  • Reversal of SDH activity: Under hypoxic conditions, the electron transport chain is impaired, leading to the reverse activity of SDH, which converts fumarate (B1241708) to this compound.

  • Anaplerosis: The replenishment of TCA cycle intermediates from other sources, such as glutamine, contributes to the this compound pool.[4]

  • GABA shunt: This metabolic pathway can also feed into the TCA cycle at the level of this compound.[4]

Once accumulated in the mitochondrial matrix, this compound is transported to the cytosol via mitochondrial dicarboxylate carriers. From the cytosol, it can be exported into the extracellular space through monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[6]

Intracellular Signaling: this compound as a Regulator of Hypoxia-Inducible Factor-1α (HIF-1α)

Cytosolic this compound plays a critical role in the stabilization of the transcription factor HIF-1α, even under normoxic conditions—a phenomenon termed "pseudohypoxia".[2][7]

Mechanism of HIF-1α Stabilization:

  • Inhibition of Prolyl Hydroxylases (PHDs): this compound competitively inhibits PHDs, which are α-ketoglutarate-dependent dioxygenases responsible for hydroxylating HIF-1α.[2][7]

  • Prevention of Degradation: In its hydroxylated state, HIF-1α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation cascade.[8]

  • Transcriptional Activation: Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of pro-inflammatory genes, most notably Interleukin-1β (IL-1β).[2][4][5]

DOT Script for Intracellular this compound Signaling Pathway:

Intracellular_Succinate_Signaling Intracellular this compound Signaling Pathway cluster_nucleus Intracellular this compound Signaling Pathway This compound Intracellular This compound PHD Prolyl Hydroxylases (PHDs) This compound->PHD Inhibits HIF1a_hydrox Hydroxylated HIF-1α PHD->HIF1a_hydrox VHL VHL E3 Ligase HIF1a_hydrox->VHL Recognition Proteasome Proteasomal Degradation HIF1a_hydrox->Proteasome HIF1a HIF-1α HIF1a->HIF1a_hydrox Hydroxylation HIF1a_stable Stabilized HIF-1α VHL->Proteasome Ubiquitination Nucleus Nucleus HIF1a_stable->Nucleus HRE Hypoxia Response Elements (HREs) HIF1a_stable->HRE Binds with HIF-1β HIF1b HIF-1β IL1b_gene IL-1β Gene HRE->IL1b_gene Transcription IL1b_protein IL-1β (Pro-inflammatory Cytokine) IL1b_gene->IL1b_protein Translation

Caption: Intracellular this compound stabilizes HIF-1α, leading to pro-inflammatory gene expression.

Extracellular Signaling: The this compound Receptor (SUCNR1)

Extracellular this compound acts as a ligand for the G protein-coupled receptor SUCNR1, which is expressed on various immune cells, including macrophages and dendritic cells.[3][9] The activation of SUCNR1 can trigger both pro- and anti-inflammatory responses depending on the cellular context and the G protein coupling.[3]

SUCNR1 Signaling Pathways:

  • Gq/11 Pathway: Activation of the Gq protein leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the activation of downstream signaling pathways like the MAPK/ERK pathway and the production of prostaglandins.[1][3]

  • Gi/o Pathway: Coupling to the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This pathway has been implicated in both pro- and anti-inflammatory effects.

DOT Script for Extracellular this compound (SUCNR1) Signaling Pathway:

SUCNR1_Signaling Extracellular this compound (SUCNR1) Signaling Pathway Ext_this compound Extracellular This compound SUCNR1 SUCNR1 (GPR91) Ext_this compound->SUCNR1 Gq Gq SUCNR1->Gq Activates Gi Gi SUCNR1->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammatory_Response Pro-inflammatory Response Ca_release->Inflammatory_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Anti_Inflammatory_Response Anti-inflammatory Response cAMP->Anti_Inflammatory_Response Modulates Prostaglandins Prostaglandin Production MAPK_ERK->Prostaglandins MAPK_ERK->Inflammatory_Response Prostaglandins->Inflammatory_Response

Caption: SUCNR1 activation by this compound triggers Gq and Gi signaling cascades.

Quantitative Data on this compound in Inflammatory Diseases

Elevated levels of this compound have been reported in various inflammatory and metabolic diseases. The following tables summarize some of the available quantitative data.

Table 1: this compound Concentrations in Human Plasma/Serum in Inflammatory Conditions

ConditionThis compound Concentration (µM)Control Group Concentration (µM)Fold Change (approx.)Reference(s)
Crohn's Disease (active)Elevated (specific values variable)~5>2[10]
Ulcerative Colitis (active)Elevated (specific values variable)~5>2[10]
Sepsis (early stage)Median: <10 (up to >100 in severe cases)Median: 22Variable[11][12]
Sepsis (endotoxic shock model, swine)497 (435-615)171 (109-253)2.9[13]
Critically Injured Patients (deceased)96.1 ± 144.23.7 ± 1.825.9[6][14]

Table 2: this compound Concentrations in Other Biological Fluids

ConditionFluidThis compound ConcentrationControl Group ConcentrationFold Change (approx.)Reference(s)
Inflammatory Bowel DiseaseFeces7,000 - 25,000 µM1 - 3 µM>2000[15][16]
Rheumatoid ArthritisSynovial FluidElevatedN/AN/A[17][18]

Table 3: In Vitro Effects of this compound on Macrophage Cytokine Secretion

CytokineCell TypeThis compound ConcentrationEffectReference(s)
IL-1βMurine BMDM500 µMIncreased secretion[9]
IL-6Murine BMDM0.625 - 5.0 mMDose-dependent suppression of LPS-induced secretion[11][19]
TNF-αMurine BMDM0.625 - 5.0 mMDose-dependent suppression of LPS-induced secretion[11][19]

BMDM: Bone Marrow-Derived Macrophages

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound signaling in inflammation.

DOT Script for a General Experimental Workflow:

Experimental_Workflow General Experimental Workflow for Studying this compound Signaling Start Start: Inflammatory Model (In vivo or In vitro) Sample_Collection Sample Collection (Plasma, Tissue, Cells) Start->Sample_Collection Cell_Culture Immune Cell Culture (e.g., Macrophages) Start->Cell_Culture Succinate_Measurement This compound Quantification (LC-MS, Colorimetric Assay) Sample_Collection->Succinate_Measurement Data_Analysis Data Analysis and Interpretation Succinate_Measurement->Data_Analysis Stimulation Stimulation with this compound and/or Inflammatory Agent (LPS) Cell_Culture->Stimulation SUCNR1_Activation SUCNR1 Activation Assay (Calcium Flux) Stimulation->SUCNR1_Activation HIF1a_Stabilization HIF-1α Stabilization Assay (Western Blot) Stimulation->HIF1a_Stabilization Cytokine_Analysis Cytokine Secretion Analysis (ELISA, CBA) Stimulation->Cytokine_Analysis Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Stimulation->Gene_Expression SUCNR1_Activation->Data_Analysis HIF1a_Stabilization->Data_Analysis Cytokine_Analysis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for investigating the role of this compound in inflammation.

Measurement of this compound Concentration

Method 1: Colorimetric Assay

This method is suitable for rapid and high-throughput screening of this compound levels in various biological samples.

  • Principle: this compound concentration is determined by a coupled enzyme reaction that results in a colorimetric product, which is measured at 450 nm.

  • Protocol Outline (based on commercial kits):

    • Sample Preparation: Homogenize tissue or cells on ice in the provided assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

    • Standard Curve Preparation: Prepare a series of this compound standards with known concentrations.

    • Reaction Setup: Add samples and standards to a 96-well plate. Add the reaction mix containing the this compound enzyme mix and developer.

    • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Calculation: Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and specificity for the accurate quantification of this compound, especially in complex biological matrices.

  • Principle: this compound is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its mass-to-charge ratio.

  • Protocol Outline:

    • Sample Preparation: Perform a protein precipitation and/or liquid-liquid extraction of the biological sample (e.g., plasma, cell lysate) to remove interfering substances. An internal standard (e.g., 13C-labeled this compound) is typically added for accurate quantification.

    • LC Separation: Inject the extracted sample onto a suitable LC column (e.g., a HILIC or reversed-phase column) to separate this compound from other components.

    • MS Detection: The eluent from the LC is introduced into the mass spectrometer. This compound is typically detected in negative ion mode using selected reaction monitoring (SRM) for quantitative analysis.

    • Quantification: The peak area of this compound is normalized to the peak area of the internal standard, and the concentration is calculated using a calibration curve prepared with known concentrations of this compound.

SUCNR1 Activation Assay (Calcium Flux)

This assay measures the activation of the Gq pathway downstream of SUCNR1 by monitoring changes in intracellular calcium levels.

  • Principle: SUCNR1 activation leads to an increase in intracellular calcium concentration, which can be detected using a calcium-sensitive fluorescent dye.

  • Protocol Outline:

    • Cell Culture: Culture cells expressing SUCNR1 (either endogenously or through transfection) in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

    • Agonist Addition: Add this compound or a SUCNR1 agonist at various concentrations to the wells.

    • Kinetic Measurement: Immediately measure the change in fluorescence over time to monitor the calcium flux.

    • Data Analysis: The increase in fluorescence intensity reflects the extent of SUCNR1 activation. EC50 values can be calculated from the dose-response curves.

HIF-1α Stabilization Assay (Western Blot)

This method is used to detect the accumulation of HIF-1α protein in response to this compound treatment.

  • Principle: HIF-1α protein levels are measured by separating total cell lysates via SDS-PAGE, transferring the proteins to a membrane, and detecting HIF-1α using a specific antibody.

  • Protocol Outline:

    • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified period.

    • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. It is crucial to perform lysis quickly and on ice to prevent HIF-1α degradation.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for HIF-1α.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensity for HIF-1α and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative increase in HIF-1α protein levels.

Conclusion and Future Directions

This compound has unequivocally transitioned from a simple metabolic intermediate to a key signaling molecule that intricately links cellular metabolism with inflammatory responses. Its dual role, acting both intracellularly to stabilize HIF-1α and extracellularly via its receptor SUCNR1, highlights the complexity of its regulatory functions. The accumulation of this compound in various inflammatory diseases underscores its potential as both a biomarker and a therapeutic target.

For researchers and drug development professionals, understanding the nuances of this compound signaling is paramount. The methodologies and data presented in this guide provide a foundational framework for investigating this pathway. Future research should focus on elucidating the context-dependent nature of this compound signaling, dissecting the differential roles of the Gq and Gi pathways in various immune cell subsets, and exploring the therapeutic potential of modulating this compound levels or SUCNR1 activity in specific inflammatory and autoimmune diseases. The development of more specific SUCNR1 agonists and antagonists will be crucial in translating our understanding of this compound signaling into novel therapeutic strategies.

References

The Pivotal Role of Succinate in the Tricarboxylic Acid Cycle and Beyond: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that extends its influence far beyond its canonical role in mitochondrial bioenergetics. Under conditions of metabolic stress, such as hypoxia and inflammation, the accumulation of this compound both intracellularly and extracellularly triggers a cascade of signaling events that have profound implications for cellular function and pathology. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, with a focus on its function within the TCA cycle, its action as a signaling mediator through the this compound receptor 1 (SUCNR1), and its impact on hypoxia-inducible factor-1α (HIF-1α) stabilization. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in drug development.

This compound's Core Function in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is a central metabolic pathway that facilitates the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2) for the electron transport chain. This compound is a crucial component of this cycle, formed from succinyl-CoA by the enzyme succinyl-CoA synthetase and subsequently oxidized to fumarate (B1241708) by this compound dehydrogenase (SDH), which is also known as Complex II of the electron transport chain.[1]

This compound Dehydrogenase (SDH): The Crossroads of the TCA Cycle and Oxidative Phosphorylation

SDH is a unique enzyme complex embedded in the inner mitochondrial membrane, directly linking the TCA cycle to the electron transport chain.[1] It catalyzes the oxidation of this compound to fumarate, coupling this reaction to the reduction of ubiquinone (Coenzyme Q) to ubiquinol. This process is a vital source of electrons for oxidative phosphorylation.

The kinetic properties of SDH are critical for understanding its function and regulation. The Michaelis-Menten constant (Km) for this compound reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). These parameters can vary depending on the tissue and experimental conditions.

Enzyme Source Apparent Km for this compound Vmax Reference
This compound Dehydrogenase (SDH)Mouse Liver (Periportal Hepatocytes)1.2 ± 0.8 mM29 ± 2 µmol H2 equivalents/cm3/min[2]
This compound Dehydrogenase (SDH)Mouse Liver (Pericentral Hepatocytes)1.4 ± 1.0 mM21 ± 2 µmol H2 equivalents/cm3/min[2]
This compound Dehydrogenase (SDH)Bovine Heart Submitochondrial Particles~2 mMNot Specified[3]
This compound Dehydrogenase (SDH)Rat Liver0.58 - 1.9 mMNot Specified[4]

This compound Accumulation: A Hallmark of Metabolic Stress

Under normal physiological conditions, this compound concentrations are tightly regulated. However, in pathological states such as hypoxia, ischemia, and inflammation, a significant accumulation of this compound occurs.[5][6] This buildup is a consequence of several factors, including the inhibition of SDH activity due to a lack of its electron acceptor (oxidized FAD) and the reversal of the SDH reaction.[7]

Condition Compartment/Fluid This compound Concentration Reference
Normoxia Mitochondrial Matrix~0.1 mM[8]
Blood Plasma/Serum2-20 µM[9]
Hypoxia/Ischemia Mitochondrial MatrixUp to 6.0 mM[8]
Myocardial Infarction SerumUp to mM range[10]
Inflammation (LPS-stimulated macrophages) Intracellular~30-fold increase[11]
Cancer Tumor MicroenvironmentElevated (Variable)[12][13]
Type 2 Diabetes Plasma~47 - 125 µM[9]
Obesity Plasma~80 µM[9]
Endurance Exercise Plasma~93 µM[9]

This compound as a Signaling Molecule: Intracellular and Extracellular Actions

The accumulation of this compound is not merely a metabolic byproduct but a potent signal that elicits diverse cellular responses.

Intracellular Signaling: Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)

In the cytosol, elevated this compound levels inhibit the activity of prolyl hydroxylase (PHD) enzymes.[7][14] PHDs are responsible for hydroxylating the alpha subunit of the transcription factor HIF-1, marking it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to translocate to the nucleus and activate the transcription of genes involved in angiogenesis, glycolysis, and inflammation, even in the presence of oxygen (a phenomenon known as pseudohypoxia).[12][15][16] This stabilization of HIF-1α by this compound has been shown to be a key driver of inflammatory responses, such as the production of interleukin-1β (IL-1β).[11][15] In some cases, a robust 30-fold stabilization of HIF-1α protein has been observed following treatment with a PHD inhibitor.[9]

HIF1a_Stabilization cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus TCA_Cycle TCA Cycle Fumarate Fumarate TCA_Cycle->Fumarate SDH Succinate_Mito Succinate_Mito TCA_Cycle->Succinate_Mito Accumulation (e.g., Hypoxia) Succinyl_CoA Succinyl-CoA Succinyl_CoA->TCA_Cycle Succinyl-CoA Synthetase Succinate_Cyto This compound Succinate_Mito->Succinate_Cyto Transport PHD Prolyl Hydroxylase (PHD) Succinate_Cyto->PHD Inhibition HIF1a HIF-1α HIF1a_pOH HIF-1α-OH VHL VHL HIF1a_pOH->VHL HIF1a->HIF1a_pOH Hydroxylation HIF1a_Nuc HIF-1α HIF1a->HIF1a_Nuc Translocation Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HRE Hypoxia Response Element (HRE) HIF1a_Nuc->HRE HIF1b HIF-1β HIF1b->HRE Gene_Expression Gene Expression (e.g., VEGF, IL-1β) HRE->Gene_Expression

This compound-induced HIF-1α stabilization pathway.
Extracellular Signaling: Activation of this compound Receptor 1 (SUCNR1/GPR91)

This compound can be transported out of the cell and act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[10] SUCNR1 is expressed on a variety of cell types, including immune cells, endothelial cells, and cells of the kidney and liver.[17] Activation of SUCNR1 by this compound triggers downstream signaling cascades involving both Gi and Gq proteins, leading to various cellular responses such as immune cell activation, angiogenesis, and inflammation.[10][18] The signaling pathways can lead to the activation of MAP kinases like ERK1/2 and the production of nitric oxide and prostaglandins.[10]

SUCNR1_Signaling cluster_plasma_membrane Plasma Membrane Extracellular_this compound Extracellular This compound SUCNR1 SUCNR1 (GPR91) Extracellular_this compound->SUCNR1 Gi Gαi SUCNR1->Gi Gq Gαq SUCNR1->Gq G_beta_gamma Gβγ SUCNR1->G_beta_gamma AC Adenylyl Cyclase (AC) Gi->AC PLC Phospholipase C (PLC) Gq->PLC ERK1_2 ERK1/2 G_beta_gamma->ERK1_2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cellular_Response Cellular Responses (e.g., Inflammation, Angiogenesis) cAMP->Cellular_Response Ca2_plus ↑ [Ca²⁺]i IP3->Ca2_plus PKC Protein Kinase C (PKC) DAG->PKC Ca2_plus->Cellular_Response PKC->ERK1_2 ERK1_2->Cellular_Response

Extracellular this compound signaling via SUCNR1.
Protein Succinylation: A Post-Translational Modification

Accumulated this compound can also lead to a post-translational modification known as succinylation, where a succinyl group is added to lysine (B10760008) residues of proteins.[8] This modification can alter the structure and function of proteins, thereby affecting various cellular processes. The extent of protein succinylation can be assessed by techniques such as Western blotting using pan-succinyl-lysine antibodies.[19][20][21]

Experimental Protocols

Quantification of this compound Levels

Several commercial kits are available for the colorimetric quantification of this compound. The general principle involves a series of enzymatic reactions that ultimately lead to the production of a colored product, which can be measured spectrophotometrically.

Experimental Workflow:

Succinate_Assay_Workflow Sample_Prep Sample Preparation (Tissue Homogenization or Cell Lysis) Reaction_Setup Reaction Setup (Sample + Reaction Mix) Sample_Prep->Reaction_Setup Incubation Incubation (e.g., 30 min at 37°C) Reaction_Setup->Incubation Measurement Colorimetric Measurement (e.g., 450 nm) Incubation->Measurement Analysis Data Analysis (Comparison to Standard Curve) Measurement->Analysis

Workflow for colorimetric this compound assay.

Detailed Protocol (Example based on commercial kits):

  • Sample Preparation:

    • For tissues, homogenize in ice-cold assay buffer.

    • For cells, lyse using the provided assay buffer.

    • Centrifuge to remove insoluble material and collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations.

  • Reaction Setup:

    • Add samples and standards to a 96-well plate.

    • Add the reaction mix (containing enzymes and a probe) to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation:

    • Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.

LC-MS provides a highly sensitive and specific method for this compound quantification.

Detailed Protocol:

  • Sample Preparation:

    • For plasma or serum, precipitate proteins using a suitable agent (e.g., trichloroacetic acid).[22]

    • For cell pellets or tissues, lyse and homogenize the samples.[23]

    • Add a known amount of a stable isotope-labeled internal standard (e.g., 13C4-succinate).[24]

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to purify the sample.[24][25]

  • LC Separation:

    • Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18 or a mixed-mode column).[24][26]

    • Use a gradient elution with appropriate mobile phases (e.g., acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate).[26]

  • MS Detection:

    • Analyze the eluent using a mass spectrometer operating in negative ion mode.

    • Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.

  • Quantification:

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and a calibration curve.

Measurement of this compound Dehydrogenase (SDH) Activity

SDH activity can be determined by monitoring the reduction of an artificial electron acceptor.

Experimental Workflow:

SDH_Assay_Workflow Sample_Prep Sample Preparation (Mitochondrial Isolation or Cell/Tissue Lysate) Reaction_Setup Reaction Setup (Sample + Substrate (this compound) + Electron Acceptor (e.g., DCPIP)) Sample_Prep->Reaction_Setup Kinetic_Measurement Kinetic Measurement (Monitor Absorbance Change over time, e.g., 600 nm) Reaction_Setup->Kinetic_Measurement Analysis Data Analysis (Calculate Rate of Reaction) Kinetic_Measurement->Analysis

Workflow for SDH activity assay.

Detailed Protocol (Spectrophotometric Method):

  • Sample Preparation:

    • Isolate mitochondria from tissues or cells, or prepare a total cell/tissue lysate.

  • Reaction Mixture:

    • Prepare a reaction buffer containing a suitable pH buffer, the substrate (this compound), and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).[27][28]

  • Assay Procedure:

    • Add the sample to the reaction mixture to initiate the reaction.

    • Immediately measure the absorbance of the electron acceptor at its maximum absorbance wavelength (e.g., 600 nm for DCPIP) in a spectrophotometer.

    • Continue to record the absorbance at regular intervals to monitor the decrease in absorbance as the electron acceptor is reduced.

  • Calculation:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The activity is typically expressed as units per milligram of protein.

Detection of Protein Succinylation by Western Blot

Detailed Protocol:

  • Protein Extraction:

    • Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a pan-succinyl-lysine primary antibody.[19]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion and Future Directions

This compound has transitioned from being viewed as a simple metabolic intermediate to a key signaling molecule that plays a central role in a variety of physiological and pathological processes. Its accumulation under metabolic stress serves as a critical signal that modulates inflammation, immune responses, and cellular adaptation to hypoxia. The ability of this compound to act both intracellularly to stabilize HIF-1α and extracellularly through its receptor SUCNR1 highlights the complexity of its signaling network.

For researchers and drug development professionals, understanding the multifaceted roles of this compound opens up new avenues for therapeutic intervention. Targeting this compound metabolism, transport, or its signaling pathways may offer novel strategies for the treatment of a range of diseases, including inflammatory disorders, ischemic injuries, and cancer. The experimental protocols and data presented in this guide provide a foundational resource for further investigation into the intricate world of this compound signaling and its therapeutic potential. Future research will undoubtedly continue to unravel the complex and context-dependent roles of this versatile metabolite.

References

Succinate Accumulation: A Core Nexus in Cancer and Ischemia/Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate, a central metabolite in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in pathological conditions, most notably in cancer and ischemia/reperfusion (I/R) injury. Its accumulation, driven by factors such as mutations in this compound dehydrogenase (SDH), hypoxia, and inflammation, triggers a cascade of events that promote tumorigenesis and exacerbate tissue damage following reperfusion. This guide provides a comprehensive technical overview of the mechanisms underlying this compound accumulation and its downstream consequences, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Mechanisms of this compound Accumulation

This compound accumulation is a hallmark of certain cancers and a universal feature of ischemic tissues.[1] The primary mechanisms driving this accumulation are multifaceted and context-dependent.

In Cancer

In the context of oncology, the primary driver of this compound accumulation is often genetic. Mutations in the genes encoding the subunits of the SDH enzyme complex are frequently observed in various cancers, including paragangliomas, pheochromocytomas, gastrointestinal stromal tumors (GISTs), and renal cell carcinomas.[2] These mutations lead to a dysfunctional SDH enzyme, causing a bottleneck in the TCA cycle and a subsequent buildup of this compound.

Beyond genetic predisposition, the tumor microenvironment itself can foster this compound accumulation. Hypoxia, a common feature of solid tumors, can inhibit SDH activity and promote a shift towards anaerobic metabolism, further contributing to this compound buildup. Additionally, inflammatory signals within the tumor can modulate metabolic pathways, including the "GABA shunt," which can also lead to increased this compound levels.

In Ischemia/Reperfusion Injury

During ischemia, the lack of oxygen halts the electron transport chain, leading to a reversal of SDH activity.[1] This enzymatic reversal reduces fumarate (B1241708) to this compound, causing a rapid and substantial accumulation of this compound within the ischemic tissue.[1] This process is driven by the overflow of fumarate from purine (B94841) nucleotide breakdown and a partial reversal of the malate/aspartate shuttle.[1] Upon reperfusion, this accumulated this compound is rapidly oxidized by the restored oxygen supply, triggering a burst of reactive oxygen species (ROS) production.[1]

Quantitative Data on this compound Accumulation

The following tables summarize quantitative data on this compound levels in various cancer types and under ischemia/reperfusion conditions. This data highlights the significant elevation of this compound in these pathological states compared to normal tissues.

Table 1: this compound Levels in Human Tumors

Tumor TypeThis compound Concentration (nmol/g)Fold Change vs. NormalReference
SDH-deficient Pheochromocytoma185.75 ± 57.24>4.5[3]
SDH-sufficient Pheochromocytoma40.02 ± 12.11-[3]
SDH-deficient GIST73.25 ± 22.06>4.6[3]
SDH-sufficient GIST15.84 ± 2.65-[3]

Table 2: this compound Levels in Ischemia/Reperfusion

TissueConditionThis compound Concentration (nmol/mg protein)Reference
Mouse HeartNormoxia~1[4]
Mouse Heart30 min Ischemia~10[4]
Pig HeartNormoxia~0.5[4]
Pig Heart60 min Ischemia~6[4]
Human HeartNormoxia~0.4[4]
Human Heart60 min Ischemia~4[4]
Rat CortexSham~1.5[5]
Rat CortexMCAO (Ischemia)~4.5[5]
Rat HippocampusSham~1[5]
Rat HippocampusMCAO (Ischemia)~3[5]

Core Signaling Pathways

Accumulated this compound acts as a potent signaling molecule, primarily through two key mechanisms: the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the activation of the G-protein coupled receptor 91 (GPR91), also known as SUCNR1.

HIF-1α Stabilization

This compound inhibits the activity of prolyl hydroxylase (PHD) enzymes.[6] PHDs are responsible for hydroxylating HIF-1α, marking it for degradation under normoxic conditions.[6] By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-1α, even in the presence of oxygen, a phenomenon termed "pseudohypoxia."[6] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of a wide range of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming, all of which contribute to tumor growth and progression.[6]

Succinate_HIF1a_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus TCA_Cycle TCA Cycle Succinate_mito This compound TCA_Cycle->Succinate_mito SDH This compound Dehydrogenase (SDH) Fumarate Fumarate SDH->Fumarate Succinate_mito->SDH Succinate_cyto This compound Succinate_mito->Succinate_cyto transport PHD Prolyl Hydroxylase (PHD) Succinate_cyto->PHD inhibition HIF1a HIF-1α PHD->HIF1a hydroxylation VHL VHL HIF1a->VHL binding HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc translocation Proteasome Proteasomal Degradation VHL->Proteasome HRE Hypoxia Response Element (HRE) HIF1a_nuc->HRE HIF1b HIF-1β HIF1b->HRE Gene_Expression Gene Expression (Angiogenesis, Proliferation) HRE->Gene_Expression SDH_mutation SDH Mutation/ Hypoxia SDH_mutation->SDH inhibition

This compound-mediated HIF-1α stabilization pathway.
SUCNR1 Signaling

Extracellular this compound can act as a ligand for SUCNR1, a G-protein coupled receptor expressed on the surface of various cell types, including cancer cells, immune cells, and endothelial cells.[7] Activation of SUCNR1 can trigger diverse downstream signaling cascades, including the activation of ERK1/2 and STAT3 pathways, which are known to promote cell proliferation, migration, and angiogenesis.[8] In the context of the tumor microenvironment, this compound-mediated SUCNR1 signaling on immune cells can modulate their function, contributing to a pro-tumorigenic inflammatory milieu.

Succinate_SUCNR1_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Cancer, Endothelial) Succinate_extra This compound SUCNR1 SUCNR1 (GPR91) Succinate_extra->SUCNR1 G_protein G-protein SUCNR1->G_protein PLC PLC G_protein->PLC STAT3 STAT3 G_protein->STAT3 IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK1/2 PKC->ERK Proliferation Proliferation/ Migration ERK->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Extracellular this compound signaling via SUCNR1.
Ischemia/Reperfusion Injury Pathway

In I/R injury, the central pathological event is the massive production of mitochondrial ROS upon reperfusion, driven by the rapid oxidation of accumulated this compound. This ROS burst overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, and ultimately culminating in cell death and tissue injury.

Ischemia_Reperfusion_Pathway cluster_Ischemia Ischemia (Low O₂) cluster_Reperfusion Reperfusion (High O₂) Fumarate_isch Fumarate SDH_rev SDH (reversed) Fumarate_isch->SDH_rev Succinate_acc This compound Accumulation SDH_rev->Succinate_acc Succinate_ox Rapid this compound Oxidation SDH_fwd SDH (forward) Succinate_ox->SDH_fwd ETC Electron Transport Chain (ETC) SDH_fwd->ETC electron donation ROS Mitochondrial ROS (Superoxide) ETC->ROS overload Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death & Tissue Injury Oxidative_Stress->Cell_Death

This compound's role in ischemia/reperfusion injury.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound metabolism.

Quantification of this compound by LC-MS/MS

This protocol is adapted for the quantification of this compound in biological samples.[9]

a) Sample Preparation (Solid Tissues):

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

  • Weigh the frozen tissue (~10-50 mg).

  • Homogenize the tissue in 500 µL of ice-cold 80% methanol.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 50% acetonitrile (B52724) for LC-MS/MS analysis.

b) LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of this compound (m/z 117.0 -> 73.0).

    • Use a stable isotope-labeled internal standard (e.g., ¹³C₄-succinate) for accurate quantification.

This compound Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH in isolated mitochondria or cell lysates.[10]

a) Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA.

  • Substrate: 100 mM this compound.

  • Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP).

  • Electron Mediator: 10 mM phenazine (B1670421) methosulfate (PMS).

  • Inhibitor (for control): 100 mM malonate.

b) Procedure:

  • Prepare cell or mitochondrial lysates in ice-cold assay buffer.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add 50 µg of protein to each well.

  • Add assay buffer to a final volume of 150 µL.

  • For control wells, add 10 µL of malonate solution.

  • Add 20 µL of DCPIP and 10 µL of PMS to each well.

  • Initiate the reaction by adding 20 µL of this compound solution.

  • Immediately measure the absorbance at 600 nm and continue to record the absorbance every minute for 10-15 minutes.

  • Calculate the rate of DCPIP reduction (decrease in absorbance at 600 nm) to determine SDH activity.

Western Blot for HIF-1α Stabilization

This protocol details the detection of HIF-1α protein levels by Western blot.[11][12]

a) Sample Preparation:

  • Culture cells under normoxic or hypoxic (1% O₂) conditions, or treat with a hypoxia-mimetic agent (e.g., CoCl₂).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

b) Electrophoresis and Transfer:

  • Load 20-40 µg of protein per lane on a 7.5% SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

c) Immunodetection:

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the MitoSOX Red fluorescent probe to specifically detect mitochondrial superoxide (B77818).[13][14]

a) Reagents:

  • MitoSOX Red reagent (5 mM stock in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

b) Procedure:

  • Plate cells in a black-walled, clear-bottom 96-well plate.

  • Treat the cells as required (e.g., with this compound or under simulated I/R conditions).

  • Remove the culture medium and wash the cells with warm HBSS.

  • Load the cells with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

Therapeutic Implications and Future Directions

The central role of this compound accumulation in driving cancer progression and I/R injury makes it an attractive therapeutic target. Inhibitors of SDH, such as malonate and its derivatives, have shown promise in preclinical models by reducing this compound accumulation and its downstream pathological effects.[7] Furthermore, targeting the SUCNR1 signaling pathway may offer a novel approach to disrupt the pro-tumorigenic and pro-inflammatory actions of extracellular this compound.

Future research should focus on the development of more specific and potent inhibitors of this compound metabolism and signaling. A deeper understanding of the tissue-specific roles of this compound and the intricate crosstalk between its various signaling pathways will be crucial for the design of effective and targeted therapies for a range of diseases underpinned by this compound dysregulation.

References

succinate receptor (SUCNR1/GPR91) discovery and function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Succinate Receptor (SUCNR1/GPR91): Discovery and Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound receptor 1 (SUCNR1), formerly known as G protein-coupled receptor 91 (GPR91), is a Class A G protein-coupled receptor (GPCR) that has emerged as a critical sensor of metabolic stress.[1][2] this compound, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, is its endogenous ligand.[1][3] Under normal physiological conditions, this compound's role is primarily intracellular. However, during states of metabolic stress such as hypoxia, ischemia, or inflammation, this compound accumulates and is released into the extracellular space.[4][5][6] Extracellular this compound then acts as a signaling molecule, or "alarmin," by activating SUCNR1, thereby modulating a wide array of physiological and pathological processes.[1][4]

The receptor was first identified as an orphan receptor, GPR91, in 2001 through an expressed sequence tag data mining strategy.[4][7] A landmark 2004 study de-orphanized the receptor by identifying this compound as its specific ligand, leading to its renaming as SUCNR1.[4][7] This discovery established a direct link between cellular metabolism and GPCR signaling, opening new avenues for research into metabolic diseases, inflammation, and hypertension.[8][9] SUCNR1 is expressed in various tissues and cell types, including the kidneys, liver, adipose tissue, retina, hematopoietic progenitor cells, and immune cells like macrophages and dendritic cells.[2][3][7]

Signaling Pathways

SUCNR1 is a pleiotropic receptor, capable of coupling to multiple G protein families, primarily the Gq/11 and Gi/o pathways.[2][5][10] The specific pathway activated is often dependent on the cell type and the concentration of this compound.[5]

Gq/11-Mediated Pathway

Activation of the Gq/11 pathway is a prominent signaling cascade for SUCNR1.[10][11] Upon this compound binding, the Gαq subunit activates phospholipase Cβ (PLCβ).[5][11] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][11] The subsequent increase in intracellular calcium, along with DAG, activates various isoforms of protein kinase C (PKC), which phosphorylate downstream targets to elicit cellular responses like cytokine production and cell migration.[5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SUCNR1 SUCNR1/GPR91 G_protein Gαq/Gβγ SUCNR1->G_protein activates PLC PLCβ G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Cell_Response Cellular Responses (e.g., Cytokine Release) PKC->Cell_Response leads to Ca_release Ca²⁺ Release Ca_release->PKC activates ER->Ca_release triggers This compound This compound This compound->SUCNR1 binds

Caption: SUCNR1 Gq/11-mediated signaling pathway.
Gi/o-Mediated Pathway

In addition to Gq coupling, SUCNR1 can also signal through the pertussis toxin-sensitive Gi/o pathway.[10] When activated, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. In some cell types, such as human platelets, this Gi-mediated decrease in cAMP is a key part of the cellular response.[4] The Gβγ subunits released upon Gi activation can also independently trigger other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SUCNR1 SUCNR1/GPR91 G_protein Gαi/Gβγ SUCNR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits G_beta_gamma Gβγ G_protein->G_beta_gamma cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cell_Response Cellular Responses (e.g., Proliferation) PKA->Cell_Response leads to ERK ERK1/2 Activation This compound This compound This compound->SUCNR1 binds G_beta_gamma->ERK activates

Caption: SUCNR1 Gi/o-mediated signaling pathway.

Physiological and Pathophysiological Roles

SUCNR1 activation is implicated in a wide range of (patho)physiological conditions, acting as a sensor for local metabolic stress.[1][4]

  • Hypertension and Renal Function: SUCNR1 plays a significant role in blood pressure regulation. In the kidney, elevated glucose or ischemic conditions lead to this compound accumulation, which activates SUCNR1 on the renal endothelium.[12] This triggers a signaling cascade involving nitric oxide and prostaglandin (B15479496) E2, ultimately causing the release of renin from juxtaglomerular cells.[7][12] The resulting activation of the renin-angiotensin system (RAS) leads to an increase in blood pressure, linking metabolic dysfunction directly to hypertension.[4][7][13]

  • Inflammation and Immunity: this compound acts as a pro-inflammatory signal by activating SUCNR1 on various immune cells.[6] For instance, it serves as a chemoattractant for immature dendritic cells and modulates the function of macrophages.[7][14] In macrophages, SUCNR1 signaling can enhance the production of pro-inflammatory cytokines like IL-1β, contributing to inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[8][15]

  • Retinal Angiogenesis: In the retina, ischemic conditions (retinopathy) lead to a pathological increase in this compound levels.[4] This activates SUCNR1 on retinal ganglion cells, promoting the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF), which drives abnormal blood vessel growth—a hallmark of diabetic retinopathy and age-related macular degeneration.[4][7][10]

  • Platelet Aggregation: SUCNR1 is highly expressed in human platelets.[4] Its activation by this compound can enhance platelet aggregation, suggesting a role in thrombosis, particularly in metabolic disease states where circulating this compound levels may be elevated.[4][16]

  • Cardiac Hypertrophy: The receptor is expressed in cardiomyocytes, where its activation can trigger hypertrophic gene expression through the ERK1/2 pathway.[4] This suggests that SUCNR1 may contribute directly to cardiac remodeling and hypertrophy in addition to its indirect effects via hypertension.[4]

Quantitative Data

The following tables summarize key quantitative data related to SUCNR1 activation and expression.

Table 1: Ligand Affinity and Potency at SUCNR1
CompoundAssay TypeSpeciesEC₅₀ / IC₅₀ / K_dReference
This compoundcAMP InhibitionHuman29 µM (pEC₅₀ = 4.54)[16]
This compoundCalcium MobilizationHuman17-56 µM[17]
cis-Epoxysuccinic acid (cESA)cAMP InhibitionHuman2.7 µM (pEC₅₀ = 5.57)[16]
MaleateCalcium MobilizationHumanLower potency than this compound[17]
CHEMBL2153461 (Antagonist)Inhibition of this compound-induced activityHumanIC₅₀: 7 nM[18]
CHEMBL4790324 (Antagonist)[³⁵S]GTPγS bindingHumanIC₅₀: 25 nM[18]
CHEMBL5399663Dissociation ConstantHumanK_d: 560 nM[18]
CHEMBL5438140Dissociation ConstantHumanK_d: 990 nM[18]
Table 2: this compound Concentrations in Biological Fluids
ConditionSpeciesFluidConcentration RangeReference
HealthyHumanBlood/Plasma6.1 µM to 23.5 µM[19]
HealthyHumanBlood/Plasma2-30 µM[17]
Hypertension (SHR)RatBloodElevated vs. controls[13]
Type 2 Diabetes (db/db)MouseBloodElevated vs. controls[13]
Obesity (ob/ob)MouseBloodElevated vs. controls[13]
HypertensionHumanBloodNo significant elevation vs. controls[13]
Type 2 DiabetesHumanBloodNo significant elevation vs. controls[13]

Key Experimental Methodologies

Investigating SUCNR1 function requires robust and specific assays. The methodologies for two common in vitro assays are detailed below.

Calcium Mobilization Assay

This is the primary method for assessing Gq-mediated SUCNR1 activation. The assay measures the transient increase in intracellular calcium concentration following receptor stimulation.[11]

Principle: Cells expressing SUCNR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[11][20] When this compound or an agonist binds to the receptor, the Gq pathway is activated, leading to IP3-mediated calcium release from the endoplasmic reticulum.[11] The dye binds to the released Ca²⁺, causing a significant increase in its fluorescence intensity, which is measured over time using a fluorometer, such as a FlexStation.[11][20][21]

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 or CHO-K1 cells stably or transiently expressing human SUCNR1.

    • Seed the cells (e.g., 25,000 to 100,000 cells/well) into black-walled, clear-bottom 96-well plates and incubate overnight to allow for adherence.[20][21]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 3 Assay dye or Fura-2 AM) in a physiological salt solution (e.g., Krebs or Hank's Balanced Salt Solution) with 20 mM HEPES.[20][21] Probenecid (2.5 mM) may be included to prevent dye leakage from the cells.[21]

    • Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.[21]

  • Compound Preparation:

    • Prepare a 5X or 10X stock solution of this compound (agonist) or test compounds (agonists/antagonists) in the assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence microplate reader (e.g., FlexStation II/III).

    • Establish a stable baseline fluorescence reading for approximately 15-20 seconds.[21]

    • Using the instrument's integrated fluidics, add the agonist/compound solution to the wells.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 1-3 minutes to capture the transient calcium peak.[21]

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • For dose-response curves, plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Plate SUCNR1-expressing cells in 96-well plate B 2. Incubate Overnight A->B C 3. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Incubate 30-60 min at 37°C C->D E 5. Place plate in Fluorometer (FlexStation) D->E F 6. Measure baseline fluorescence E->F G 7. Add this compound/Agonist F->G H 8. Measure fluorescence kinetics (1-3 min) G->H I 9. Calculate Peak Response (Peak - Baseline) H->I J 10. Plot Dose-Response Curve and determine EC₅₀ I->J

Caption: Experimental workflow for a calcium mobilization assay.
cAMP Inhibition Assay

This assay is used to measure Gi-mediated SUCNR1 activation by quantifying the inhibition of cAMP production.

Principle: Cells expressing SUCNR1 are first stimulated with an agent that raises intracellular cAMP levels, typically forskolin (B1673556), which directly activates adenylyl cyclase. The cells are then co-incubated with a SUCNR1 agonist. If SUCNR1 activates the Gi pathway, it will inhibit adenylyl cyclase, leading to a reduction in the forskolin-induced cAMP accumulation.[4] The amount of cAMP produced is then measured, often using a competitive immunoassay format like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).[14]

Detailed Protocol:

  • Cell Culture:

    • Culture SUCNR1-expressing cells in appropriate flasks or plates until they reach ~80-90% confluency.

  • Cell Stimulation:

    • Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram (B1679513) to prevent cAMP degradation.

    • Aliquot cells into a 96-well plate.

    • Add varying concentrations of the SUCNR1 agonist (e.g., this compound).

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls) to stimulate cAMP production.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., Cayman Chemical cAMP Select ELISA Kit).[14]

    • Perform the competitive immunoassay:

      • Cell lysate (containing cAMP) is added to a plate pre-coated with a capture antibody.

      • A fixed amount of cAMP tracer (e.g., cAMP conjugated to an enzyme or fluorophore) is added.

      • The sample cAMP and the tracer compete for binding to the antibody. The signal from the tracer is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC₅₀ for inhibition.

References

The Role of Succinate in Modulating Immune Cell Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once viewed solely as an intermediate in the tricarboxylic acid (TCA) cycle, succinate has emerged as a critical signaling molecule and a key modulator of the immune system.[1][2] This metabolite, which can accumulate in the cellular microenvironment during conditions such as hypoxia, inflammation, and metabolic stress, exerts pleiotropic effects on both innate and adaptive immunity.[1][2][3] this compound's immunomodulatory functions are mediated through two primary mechanisms: intracellularly, by stabilizing the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).[1][2][4] The functional consequences of this compound signaling are highly context-dependent, varying with the immune cell type, its activation state, and the surrounding tissue environment, leading to both pro- and anti-inflammatory outcomes.[5][6][7] This guide provides an in-depth technical overview of the mechanisms by which this compound influences macrophage, dendritic cell, and T cell activity, presenting key quantitative data, detailed experimental protocols, and visual signaling pathways to inform future research and therapeutic development.

This compound Signaling Pathways

This compound modulates immune cell function through distinct intracellular and extracellular pathways.

Intracellular Signaling: HIF-1α Stabilization

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, metabolic reprogramming leads to the accumulation of intracellular this compound.[1][8] This accumulation occurs due to factors like increased glutamine-dependent anaplerosis and the GABA shunt.[1][2] Elevated cytosolic this compound inhibits the activity of prolyl hydroxylase (PHD) enzymes.[1][2][4] PHDs normally mark the alpha subunit of HIF-1 for proteasomal degradation. By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and drive the transcription of pro-inflammatory genes, most notably IL1B.[1][4][8][9] Furthermore, the oxidation of this compound by this compound dehydrogenase (SDH) can generate mitochondrial reactive oxygen species (ROS), which can also contribute to HIF-1α stabilization.[1][2][10]

Intracellular_Succinate_Signaling Intracellular this compound Signaling Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus TCA_Cycle TCA Cycle (Glutamine Anaplerosis, GABA Shunt) Succinate_Mito This compound TCA_Cycle->Succinate_Mito SDH SDH (Complex II) Succinate_Mito->SDH Oxidation Succinate_Cyto Accumulated This compound Succinate_Mito->Succinate_Cyto Transport ROS mtROS SDH->ROS Oxidation HIF1a_p HIF-1α ROS->HIF1a_p Stabilizes PHD Prolyl Hydroxylase (PHD) Succinate_Cyto->PHD Inhibits PHD->HIF1a_p Hydroxylates for Degradation Proteasome Proteasomal Degradation HIF1a_p->Proteasome HIF1a_n HIF-1α HIF1a_p->HIF1a_n Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL1B) HIF1a_n->Gene_Expression Promotes Transcription

Caption: Intracellular this compound stabilizes HIF-1α to drive inflammatory gene expression.
Extracellular Signaling: SUCNR1 Activation

This compound can be released into the extracellular space where it acts as a signaling molecule by binding to SUCNR1, a G protein-coupled receptor.[4] SUCNR1 activation triggers downstream signaling cascades that are cell-type specific. The receptor couples to both Gq and Gi alpha subunits.[11][12]

  • Gq Pathway : Activation of the Gq subunit stimulates phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is often associated with pro-inflammatory and migratory responses in cells like dendritic cells.[4][9][11]

  • Gi Pathway : Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This pathway has been linked to anti-inflammatory effects in macrophages.[13][14]

Extracellular_Succinate_Signaling Extracellular this compound Signaling via SUCNR1 cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space Succinate_Ext Extracellular This compound SUCNR1 SUCNR1 (GPR91) Succinate_Ext->SUCNR1 Binds Gq Gαq SUCNR1->Gq Gi Gαi SUCNR1->Gi PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Response2 Anti-inflammatory Responses cAMP->Response2 Response1 Pro-inflammatory & Migratory Responses Ca2->Response1 PKC->Response1

Caption: Extracellular this compound activates SUCNR1, leading to divergent downstream signaling.

This compound's Role in Macrophage Function

This compound exerts a complex, dual role in macrophage polarization and function, contributing to both pro- and anti-inflammatory phenotypes.

Pro-inflammatory Effects

In classically activated (M1) macrophages stimulated with LPS, intracellular this compound accumulation drives IL-1β production via the HIF-1α pathway.[1][8][9] This positions this compound as a key metabolic signal that amplifies inflammatory responses.

Anti-inflammatory and Context-Dependent Effects

Conversely, several studies demonstrate that this compound can also have immunosuppressive effects. Exogenous, cell-permeable this compound (diethyl this compound) has been shown to suppress the secretion of inflammatory mediators like IL-6, TNF, and nitric oxide (NO) from LPS-stimulated macrophages, a mechanism that can be SUCNR1-independent.[5][15][16] Furthermore, activation of SUCNR1 on macrophages, particularly in the context of adipose tissue, can promote an anti-inflammatory M2-like phenotype and help resolve inflammation.[13][14] Studies have also shown that macrophages deficient in SUCNR1 exhibit an enhanced inflammatory response, suggesting a tonic anti-inflammatory role for this receptor.[5][15]

Quantitative Data: this compound's Effect on Macrophage Cytokine Secretion
Cell TypeStimulusThis compound FormConcentrationEffect on Cytokine/Mediator% Change / Fold ChangeReference
BMDMsLPS (100 ng/mL)Diethyl this compound5.0 mM↓ IL-6 Secretion~50% reduction[15]
BMDMsLPS (100 ng/mL)Diethyl this compound5.0 mM↓ TNF Secretion~40% reduction[15]
BMDMsLPS + IFN-γDiethyl this compound5.0 mM↓ NO Secretion~60% reduction[15]
BMDMsLPS (100 ng/mL)Diethyl this compound5.0 mM↓ Il1b mRNA Expression~75% reduction[15]
SUCNR1-KO BMDMsLPS (100 ng/mL)N/A (Genetic KO)N/A↑ IL-6 Secretion~1.5-fold increase vs WT[15]
SUCNR1-KO BMDMsLPS (100 ng/mL)N/A (Genetic KO)N/A↑ TNF Secretion~1.3-fold increase vs WT[15]

BMDMs: Bone Marrow-Derived Macrophages

Experimental Protocol: In Vitro Macrophage Stimulation and Analysis

This protocol outlines a general method for assessing the effect of this compound on macrophage activation, based on methodologies described in the literature.[15][17]

  • Cell Culture:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).

  • This compound Pre-treatment and Stimulation:

    • Plate mature BMDMs in 24-well plates at a density of 0.5 x 10^6 cells/well.

    • One hour prior to stimulation, pre-treat cells with a cell-permeable form of this compound (e.g., Diethyl this compound) at a final concentration range of 0.5 mM to 5 mM. Use a vehicle control (e.g., DMSO or PBS).

    • Stimulate macrophages with LPS (100 ng/mL) with or without IFN-γ (10 U/mL) for a specified duration (e.g., 4 hours for mRNA analysis, 24 hours for cytokine secretion).

  • Analysis of Inflammatory Mediators:

    • Cytokine Secretion (ELISA):

      • Collect the cell culture supernatant after 24 hours.

      • Centrifuge to remove cellular debris.

      • Measure the concentration of cytokines (e.g., IL-6, TNF) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide (NO) Secretion (Griess Assay):

      • Collect supernatant after 24 hours.

      • Use a Griess Reagent System to measure the nitrite (B80452) concentration, which is a stable product of NO.

    • Gene Expression (qPCR):

      • After 4 hours of stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

      • Synthesize cDNA using a reverse transcription kit.

      • Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., Il1b, Tnf, Il6) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.

  • Analysis of Cell Surface Markers (Flow Cytometry):

    • After 24 hours, gently scrape the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain cells with fluorescently-labeled antibodies against surface markers of activation (e.g., CD86, CD40) for 30 minutes on ice.

    • Wash the cells and analyze them on a flow cytometer.

This compound's Role in Dendritic Cell (DC) Function

This compound acts as a pro-inflammatory signal for dendritic cells, enhancing their ability to initiate adaptive immune responses.

DC Maturation, Migration, and Cytokine Production

Immature DCs express high levels of SUCNR1.[1][18] Upon encountering this compound in the extracellular environment—a signal of nearby cell stress or necrosis—DCs undergo maturation.[4][18] this compound promotes DC migration to draining lymph nodes, a critical step for antigen presentation to T cells.[4][9][19] Furthermore, this compound can act in synergy with Toll-like receptor (TLR) ligands to significantly boost the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][3][9][19]

Quantitative Data: this compound's Effect on Dendritic Cell Cytokine Secretion
Cell TypeStimulusThis compound ConcentrationEffect on CytokineFold ChangeReference
Mouse Mo-DCsPoly(I:C) (TLR3 ligand)500 µM↑ IL-1β SecretionSynergistic increase[9]
Human Mo-DCsR-837 (TLR7 ligand)500 µM↑ TNF-α SecretionSynergistic increase[9]

Mo-DCs: Monocyte-Derived Dendritic Cells

Experimental Protocol: In Vitro DC Maturation and Cytokine Analysis

This protocol describes a method for assessing the synergistic effect of this compound and TLR ligands on DC activation.[9]

  • Cell Culture:

    • Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS) using CD14 microbeads.

    • Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) for 5-6 days to generate immature monocyte-derived DCs (Mo-DCs).

  • Stimulation:

    • Plate immature Mo-DCs in 96-well plates.

    • Stimulate cells for 18-24 hours with a TLR ligand (e.g., Poly(I:C) at 10 µg/mL or R-837 at 1 µg/mL) in the presence or absence of this compound (e.g., 500 µM).

  • Analysis:

    • Collect supernatant and measure cytokine concentrations (e.g., TNF-α, IL-1β) using ELISA or a multiplex bead array assay.

    • Analyze the expression of maturation markers (e.g., CD83, CD86, HLA-DR) on the cell surface by flow cytometry.

This compound's Role in T Cell Function

The influence of this compound on T cells is multifaceted, with evidence supporting both immunosuppressive and pro-inflammatory roles.

Inhibition of Effector Function

Exposure of activated human CD4+ and CD8+ T cells to high concentrations of this compound has been shown to suppress their effector functions. This includes a reduction in degranulation and a broad inhibition of cytokine secretion, including the critical anti-tumor cytokine IFN-γ.[4][20] This suggests that in tumor microenvironments where this compound can accumulate, it may contribute to an immunosuppressive landscape.

Promotion of Pro-Inflammatory Lineages

In contrast, studies focusing on intracellular metabolic pathways have shown that genetic deficiency in SDH leads to this compound accumulation and a lower α-ketoglutarate/succinate ratio.[21] This metabolic state was found to promote the differentiation of T cells into pro-inflammatory Th1 and Th17 lineages.[4][18][21] In a model of experimental autoimmune uveitis, the this compound-SUCNR1 axis was shown to enhance Th1/Th17 cell frequencies and their production of IFN-γ and IL-17A.[4][18]

Enhancement of T Cell Stemness

Recent research has uncovered a novel role for this compound in preserving the fitness of CD8+ T cells. Sustained exposure to this compound was found to promote the survival of CD8+ T cells and facilitate the generation and maintenance of a stem-like subpopulation.[22] These this compound-conditioned T cells displayed superior long-term persistence and tumor-clearing capacity, highlighting a potential therapeutic application for this compound in T cell-based immunotherapies.[22]

Quantitative Data: this compound's Effect on T Cell Function
Cell TypeConditionThis compound ConcentrationEffect% ChangeReference
Human CD4+ T cellsActivated (72h)1 mM↓ IFN-γ Secretion~50% reduction[20]
Human CD8+ T cellsActivated (72h)1 mM↓ IFN-γ Secretion~40% reduction[20]
Human CD8+ T cellsActivated (72h)1 mM↓ Degranulation (CD107a)~30% reduction[20]
Mouse CD4+ T cellsTh1 PolarizationCell-permeable this compound↑ IFN-γ+ cellsEnhanced differentiation[21]
Mouse CD4+ T cellsTh17 PolarizationCell-permeable this compound↑ IL-17+ cellsEnhanced differentiation[21]

General Experimental Workflow

Investigating the role of this compound in immune cell function typically follows a structured workflow, from initial cell culture and treatment to multi-level analysis of the cellular response.

Experimental_Workflow General Experimental Workflow for Studying this compound Effects cluster_Setup Phase 1: Experimental Setup cluster_Analysis Phase 2: Data Acquisition & Analysis cluster_Interpretation Phase 3: Interpretation Cell_Isolation Immune Cell Isolation (e.g., BMDM, PBMC, Splenocytes) Cell_Culture Cell Culture & Differentiation (e.g., M-CSF for BMDM) Cell_Isolation->Cell_Culture Treatment Treatment - this compound (or analogue) - Pro-inflammatory stimulus (LPS) - Vehicle Control Cell_Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cells Harvest Cells Treatment->Cells ELISA ELISA / CBA (Protein Secretion) Supernatant->ELISA Metabolomics Metabolite Analysis (e.g., Griess Assay) Supernatant->Metabolomics RNA_Extraction RNA Extraction Cells->RNA_Extraction Protein_Extraction Protein Extraction Cells->Protein_Extraction Flow_Cytometry Flow Cytometry (Surface Markers, Viability) Cells->Flow_Cytometry Data_Integration Data Integration & Statistical Analysis ELISA->Data_Integration Metabolomics->Data_Integration qPCR cDNA -> qPCR (Gene Expression) RNA_Extraction->qPCR Western_Blot Western Blot (Protein Levels, Signaling) Protein_Extraction->Western_Blot Flow_Cytometry->Data_Integration qPCR->Data_Integration Western_Blot->Data_Integration

Caption: A typical workflow for investigating this compound's immunomodulatory effects.

Conclusion and Future Directions

This compound is a pleiotropic metabolic signal that plays a crucial and complex role in regulating the activity of macrophages, dendritic cells, and T cells. Its ability to act both intracellularly via HIF-1α and extracellularly via SUCNR1 allows it to fine-tune immune responses in a highly context-dependent manner. This dual functionality makes the this compound signaling axis a compelling target for therapeutic intervention in a range of diseases characterized by immune dysregulation, including chronic inflammatory disorders, autoimmune diseases, and cancer.[3][4][23]

For drug development professionals, targeting the this compound-SUCNR1 axis with specific agonists or antagonists presents a promising strategy.[4][24] However, the disparate effects observed across different immune cells and inflammatory contexts underscore the need for targeted therapeutic approaches. Future research should focus on elucidating the precise molecular switches that determine whether this compound signaling results in a pro- or anti-inflammatory outcome in specific tissues and disease states. A deeper understanding of these mechanisms will be essential for harnessing the therapeutic potential of modulating this compound pathways to treat human diseases.

References

Metabolic Pathways to Succinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Core Metabolic Routes, Quantitative Production Data, and Essential Experimental Protocols for Drug Development and Scientific Research.

Introduction

Succinate, a key metabolic intermediate, is increasingly recognized for its multifaceted roles in cellular physiology and pathology. Beyond its canonical function in the tricarboxylic acid (TCA) cycle, this compound acts as a signaling molecule in inflammation, ischemia-reperfusion injury, and cancer.[1] Consequently, a comprehensive understanding of the metabolic pathways governing its production is paramount for researchers in drug development and various scientific disciplines. This technical guide provides an in-depth exploration of the core metabolic pathways leading to this compound production, supported by quantitative data, detailed experimental protocols, and visual pathway representations to facilitate advanced research and therapeutic development.

Core Metabolic Pathways of this compound Production

This compound can be synthesized through several key metabolic routes, with the operative pathway often dictated by oxygen availability and the genetic background of the organism. The primary pathways include the oxidative and reductive branches of the TCA cycle and the glyoxylate (B1226380) shunt.

Oxidative Tricarboxylic Acid (TCA) Cycle

Under aerobic conditions, the primary route for this compound synthesis in most organisms is the oxidative TCA cycle, also known as the Krebs cycle.[2] This cycle is a central hub of cellular respiration, occurring within the mitochondrial matrix of eukaryotes.[3] The pathway begins with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180). Through a series of enzymatic reactions, citrate is progressively oxidized, leading to the production of this compound from succinyl-CoA by the enzyme succinyl-CoA synthetase.[1][4] This step is unique as it involves substrate-level phosphorylation, generating a molecule of GTP or ATP.[5] The this compound produced is then further oxidized to fumarate (B1241708) by this compound dehydrogenase (SDH), which is also a component of the electron transport chain (Complex II).[4]

oxidative_tca_cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg  CO2 succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa  CO2 This compound This compound succinyl_coa->this compound  GTP/ATP fumarate Fumarate This compound->fumarate malate (B86768) Malate fumarate->malate malate->oxaloacetate

Oxidative TCA Cycle Pathway
Reductive Tricarboxylic Acid (rTCA) Branch

In anaerobic or hypoxic conditions, some organisms, particularly bacteria, utilize a reductive branch of the TCA cycle to produce this compound. This pathway functions in the reverse direction of the oxidative TCA cycle, starting from oxaloacetate and proceeding to this compound.[6][7] Phosphoenolpyruvate (PEP) or pyruvate (B1213749) is carboxylated to form oxaloacetate, which is then sequentially reduced to malate, fumarate, and finally this compound.[6] This reductive pathway is a critical route for anaerobic this compound fermentation and is often a target for metabolic engineering to enhance this compound yields.[6]

reductive_tca_branch pep Phosphoenolpyruvate (PEP) oxaloacetate Oxaloacetate pep->oxaloacetate  CO2 pyruvate Pyruvate pyruvate->oxaloacetate  CO2 malate Malate oxaloacetate->malate fumarate Fumarate malate->fumarate This compound This compound fumarate->this compound

Reductive TCA Branch
Glyoxylate Shunt

The glyoxylate shunt is an anabolic pathway that bypasses the CO2-evolving steps of the TCA cycle, enabling organisms to utilize two-carbon compounds like acetate (B1210297) for growth.[8] This pathway is particularly important in plants, bacteria, and fungi. The shunt involves two key enzymes: isocitrate lyase (ICL) and malate synthase (MS). ICL cleaves isocitrate into this compound and glyoxylate.[8] The this compound produced can then be used in the TCA cycle or for biosynthetic purposes.[9] Malate synthase subsequently condenses glyoxylate with acetyl-CoA to form malate, which can re-enter the TCA cycle.[8]

glyoxylate_shunt acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate malate Malate acetyl_coa->malate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate This compound This compound isocitrate->this compound Isocitrate Lyase glyoxylate Glyoxylate isocitrate->glyoxylate Isocitrate Lyase glyoxylate->malate Malate Synthase malate->oxaloacetate

Glyoxylate Shunt

Quantitative Analysis of this compound Production

The efficiency of this compound production varies significantly depending on the microbial strain, the metabolic pathway utilized, and the fermentation conditions. Metabolic engineering has played a crucial role in optimizing this compound titers, yields, and productivities.

This compound Production in Wild-Type Microorganisms

Several wild-type microorganisms, particularly rumen bacteria, are natural producers of this compound.

MicroorganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Actinobacillus succinogenesGlucose21.8 - 26.80.59 - 0.68-[10]
Actinobacillus succinogenesGlucose-0.48 ± 0.05-[11]
Mannheimia succiniciproducensWhey & CSL-0.711.18[12]
Basfia succiniciproducensVarious-HighHigh[13]
Anaerobiospirillum succiniciproducensVarious-HighHigh[14]
This compound Production in Engineered Microorganisms

Metabolic engineering strategies, such as gene knockouts and overexpression of key enzymes, have significantly enhanced this compound production in various host organisms.

MicroorganismGenetic Modification / StrategySubstrateTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Escherichia colildhA, adhE, ack-pta mutant with active glyoxylate pathwayGlucose-1.7-[1]
Escherichia colipfl ldhA double mutant with overexpressed malic enzymeGlucose9.5--[15]
Escherichia coliMetabolically engineered LPK7 strainGlucose52.41.161.8[8][16]
Saccharomyces cerevisiaeEngineered with cytosolic reductive pathwayGlycerol10.70.22 (g/g)-[17][18]
Saccharomyces cerevisiaesdh mutant with deleted idh1 and idp1Glucose3.620.11-[19]
Yarrowia lipolyticaSDH deficient, evolved mutantGlucose50.20.43 (g/g)-[7]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is essential for metabolic studies and process optimization. The following sections provide detailed protocols for common analytical techniques.

Spectrophotometric Assay for this compound Quantification

This method relies on a coupled enzyme reaction that produces a colored product proportional to the this compound concentration.

Principle: this compound is converted to pyruvate, which then reacts with a specific probe to generate a colorimetric signal.

Materials:

  • This compound Assay Kit (e.g., Sigma-Aldrich MAK184 or similar)

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Sample (e.g., cell lysate, fermentation broth)

  • Ultrapure water

Procedure:

  • Sample Preparation:

    • For tissue or cell samples, homogenize approximately 10 mg of tissue or 1 x 10^6 cells in 100 µL of ice-cold this compound Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes to pellet insoluble material.

    • Collect the supernatant for analysis. Liquid samples can often be used directly.[20]

  • Standard Curve Preparation:

    • Prepare a 1 mM this compound standard solution by diluting the provided stock standard.

    • Create a series of standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by adding the appropriate volume of the 1 mM standard to wells of the 96-well plate.

    • Adjust the volume of each standard well to 50 µL with this compound Assay Buffer.[20]

  • Assay Reaction:

    • Add 50 µL of the prepared Reaction Mix (containing enzyme mix, developer, and substrate) to each well containing the standards and samples.

    • Mix thoroughly and incubate for 30 minutes at 37°C, protected from light.[20]

  • Measurement:

    • Measure the absorbance at 450 nm using a plate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 nmol/well) from all readings.

    • Plot the standard curve and determine the concentration of this compound in the samples.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a robust technique for separating and quantifying organic acids in complex mixtures.

Principle: this compound is separated from other components in a sample by passing it through a stationary phase (column) with a liquid mobile phase. Detection is typically performed using a UV detector.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Succinic acid standard

  • HPLC-grade acetonitrile (B52724) and water

  • Phosphoric acid

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of 0.1% phosphoric acid in HPLC-grade water.

    • The mobile phase will be a mixture of this aqueous solution and acetonitrile (e.g., 90:10 v/v).[21]

  • Standard Preparation:

    • Prepare a stock solution of succinic acid (e.g., 1 mg/mL) in the mobile phase.

    • Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Centrifuge the sample (e.g., fermentation broth) to remove cells and debris.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile and 0.1% aqueous phosphoric acid (e.g., 10:90 v/v)

    • Flow Rate: 0.75 mL/min[21]

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL[21]

  • Analysis:

    • Inject the standards and samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the this compound concentration by comparing the peak area of the sample to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. Succinic acid requires derivatization to increase its volatility.

Principle: The carboxylic acid groups of this compound are derivatized (e.g., silylation) to make the molecule volatile. The derivatized this compound is then separated by gas chromatography and detected by mass spectrometry.

Materials:

  • GC-MS system

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Pyridine or other suitable solvent

  • Internal standard (e.g., deuterated this compound)

  • Sample for analysis

Procedure:

  • Sample Preparation and Extraction:

    • Perform a liquid-liquid extraction of this compound from the sample matrix.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of a derivatization agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.[6]

  • GC-MS Conditions:

    • Injection: Splitless injection of 1 µL.

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp to a higher temperature (e.g., 280°C).

    • Mass Spectrometer: Electron ionization (EI) mode, scanning a relevant mass range or using selected ion monitoring (SIM) for higher sensitivity.

  • Quantification:

    • Quantify the derivatized this compound by comparing its peak area to that of an internal standard and a calibration curve prepared with derivatized this compound standards.

Workflow for ¹³C-Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the path of ¹³C-labeled substrates.

Principle: Cells are cultured with a ¹³C-labeled substrate (e.g., ¹³C-glucose). The distribution of ¹³C isotopes in downstream metabolites, including this compound, is measured by MS or NMR. This labeling pattern is then used in a computational model to calculate the fluxes through the metabolic network.

Experimental Workflow:

  • Cell Culture: Grow cells in a defined medium to a metabolic steady state.

  • Isotopic Labeling: Switch the cells to a medium containing the ¹³C-labeled substrate.

  • Metabolite Quenching and Extraction: After a defined period, rapidly quench metabolism (e.g., with cold methanol) and extract the intracellular metabolites.

  • Analysis of Labeling Patterns: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using GC-MS, LC-MS, or NMR.

  • Computational Modeling: Use the measured labeling patterns and a stoichiometric model of the metabolic network to calculate the intracellular fluxes.

mfa_workflow start Start: Cell Culture in Defined Medium labeling Introduce 13C-Labeled Substrate start->labeling quenching Quench Metabolism & Extract Metabolites labeling->quenching analysis Analyze Isotopic Labeling (MS or NMR) quenching->analysis modeling Computational Flux Calculation analysis->modeling results Metabolic Flux Map modeling->results

¹³C-Metabolic Flux Analysis Workflow

Conclusion

The metabolic pathways leading to this compound production are diverse and highly regulated, offering multiple avenues for scientific investigation and therapeutic intervention. A thorough understanding of the oxidative and reductive TCA cycles, as well as the glyoxylate shunt, is fundamental. The quantitative data presented herein highlights the significant potential for microbial this compound production, particularly through metabolic engineering. Furthermore, the detailed experimental protocols for this compound quantification provide researchers with the necessary tools to accurately measure this key metabolite. By integrating this knowledge of pathways, quantitative production capabilities, and analytical methodologies, researchers and drug development professionals can more effectively explore the roles of this compound in health and disease and harness its potential for biotechnological applications.

References

Succinate: A Key Metabolic Regulator of Gene Expression and Epigenetic Modifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the multifaceted role of succinate as a critical signaling molecule that links cellular metabolism with the epigenetic landscape and gene expression. We will delve into the core mechanisms by which this compound influences DNA and histone methylation, the post-translational modification of proteins through succinylation, and the regulation of key signaling pathways. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of crucial pathways and workflows.

Introduction: this compound as a Bioactive Signaling Molecule

This compound is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, traditionally known for its role in cellular respiration and energy production.[[“]][2] However, a paradigm shift in our understanding has revealed that this compound also functions as a crucial signaling molecule, or "oncometabolite," that directly influences cellular function by regulating gene expression and epigenetic modifications.[[“]][2][3] Disruptions in this compound metabolism, often due to mutations in the this compound dehydrogenase (SDH) enzyme complex, lead to its accumulation in the cytoplasm and nucleus.[4][5][6] This accumulated this compound acts as a potent regulator of a class of enzymes known as α-ketoglutarate-dependent dioxygenases, thereby linking the metabolic state of the cell directly to its epigenetic and transcriptional programming.[7][8][9][10]

This compound's Impact on Epigenetic Modifications

The primary mechanism by which this compound exerts its epigenetic influence is through the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[9] These enzymes, which include histone demethylases (KDMs) and DNA hydroxylases (TET enzymes), require α-KG as a critical cofactor for their catalytic activity. Due to its structural similarity to α-KG, elevated levels of this compound can competitively inhibit these enzymes, leading to widespread changes in the epigenetic landscape.[9]

Inhibition of Histone Demethylases (KDMs)

This compound accumulation leads to the inhibition of Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs), resulting in the hypermethylation of histone proteins.[7][9][10][11] This alteration of histone methylation patterns has profound effects on chromatin structure and gene transcription.[10][11][12] Pharmacological or genetic inactivation of SDH has been shown to increase global levels of histone H3 methylation.[11]

Table 1: Effects of this compound Accumulation on Histone Methylation

Histone MarkConsequence of this compound AccumulationAssociated Enzymes (KDMs) Inhibited by this compoundReferences
H3K4me3 Increased methylationKDM5 family[10]
H3K9me2/3 Increased methylationKDM3/4 families[9][10]
H3K27me3 Increased methylationKDM6 family (e.g., JMJD3)[11]
H3K36me2/3 Increased methylationKDM2/4 families[13]
H3K79me2 Increased methylationKDM family (specifics under investigation)[9][10]

Note: The inhibition of these demethylases by this compound leads to the accumulation of methyl marks, which can either activate or repress gene transcription depending on the specific lysine residue and its location in the genome.

Inhibition of Ten-Eleven Translocation (TET) DNA Demethylases

This compound is a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3).[14][15][16] TET enzymes are crucial for active DNA demethylation, catalyzing the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[17][18] By inhibiting TET enzymes, this compound accumulation leads to a global decrease in 5hmC levels and a corresponding increase in DNA hypermethylation, a hallmark of many cancers.[7][14][15][16][19]

Table 2: Inhibitory Effect of this compound on TET Enzymes

EnzymeSubstrateProductThis compound IC50Consequence of InhibitionReferences
TET1 5-methylcytosine (5mC)5-hydroxymethylcytosine (5hmC)~500 µMDecreased global 5hmC, DNA hypermethylation[15][16]
TET2 5-methylcytosine (5mC)5-hydroxymethylcytosine (5hmC)~400-500 µMDecreased global 5hmC, DNA hypermethylation[15][16]

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.

Succinate_Epigenetic_Inhibition This compound's Inhibition of α-KG-Dependent Dioxygenases cluster_TCA TCA Cycle Disruption cluster_Metabolites Metabolite Levels cluster_Enzymes α-KG-Dependent Dioxygenases cluster_Epigenome Epigenetic Consequences SDH_mutation SDH Mutation/ Inhibition This compound This compound SDH_mutation->this compound Accumulation KDMs Histone Demethylases (KDMs) This compound->KDMs Inhibits TETs DNA Demethylases (TETs) This compound->TETs Inhibits alpha_KG α-Ketoglutarate alpha_KG->KDMs Cofactor alpha_KG->TETs Cofactor Histone_Hypermethylation Histone Hypermethylation KDMs->Histone_Hypermethylation Leads to DNA_Hypermethylation DNA Hypermethylation TETs->DNA_Hypermethylation Leads to

This compound's impact on epigenetic enzymes.

Protein Succinylation: A Direct Post-Translational Modification

Beyond its role as an enzymatic inhibitor, this compound contributes to another layer of regulation through the post-translational modification (PTM) known as succinylation.[2] In this process, a succinyl group from succinyl-CoA is covalently attached to lysine residues on proteins.[20] This modification is particularly impactful because it changes the charge of the lysine residue from +1 to -1 and adds a bulkier group than acetylation or methylation, leading to significant alterations in protein structure and function.[20]

Histone Succinylation and Transcriptional Regulation

Histones are prominent targets of succinylation, which directly influences chromatin dynamics.[21] For instance, succinylation of histone H3 at lysine 122 (H3K122succ), a residue on the lateral surface of the histone octamer, has been shown to destabilize the nucleosome structure.[22][23] This destabilization increases DNA accessibility, which can facilitate the binding of transcription factors and stimulate transcriptional activation.[22][23][24] The removal of this mark is catalyzed by sirtuins like SIRT5 and SIRT7, which act as desuccinylases.[22][23]

Histone_Succinylation Impact of H3K122 Succinylation on Nucleosome cluster_0 Regulatory Enzymes cluster_1 Nucleosome State cluster_2 Transcriptional Outcome p300 p300/CBP (Succinyltransferase) Stable_Nucleosome Stable Nucleosome (H3K122) p300->Stable_Nucleosome Unstable_Nucleosome Unstable Nucleosome (H3K122succ) p300->Unstable_Nucleosome SIRT5 SIRT5/SIRT7 (Desuccinylase) Stable_Nucleosome->SIRT5 Substrate Compacted_Chromatin Compacted Chromatin Low DNA Accessibility Stable_Nucleosome->Compacted_Chromatin Unstable_Nucleosome->SIRT5 Open_Chromatin Open Chromatin High DNA Accessibility Unstable_Nucleosome->Open_Chromatin Promotes Transcription_On Transcription ACTIVATED Open_Chromatin->Transcription_On

H3K122 succinylation alters chromatin state.

This compound-Mediated Stabilization of HIF-1α

A critical signaling pathway regulated by this compound is the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][4][5][25] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are also α-KG-dependent dioxygenases.[2][25][26] This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its rapid proteasomal degradation.[25][26]

When this compound accumulates, it inhibits PHDs.[2][4][5][25][26] This inhibition prevents HIF-1α hydroxylation and subsequent degradation, causing HIF-1α to stabilize and accumulate in the cytosol even in the presence of oxygen—a state known as "pseudohypoxia".[25][27][28] Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia response elements (HREs) on target genes.[25][26] This process activates the transcription of genes involved in angiogenesis (e.g., VEGF), inflammation (e.g., IL-1β), and metabolic reprogramming.[2][25][27][29]

HIF1a_Stabilization This compound-Mediated HIF-1α Stabilization Pathway cluster_cytosol Cytosol (Normoxia) cluster_nucleus Nucleus This compound This compound (Accumulated) PHD Prolyl Hydroxylase (PHD) This compound->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_OH HIF-1α-OH HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocates (Stabilized) VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Targets for Degradation HIF1a_OH->VHL Binds HIF_complex HIF-1α/β Complex HIF1a_nuc->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to Target_Genes Target Gene Transcription (VEGF, IL-1β, etc.) HRE->Target_Genes Activates

Mechanism of HIF-1α stabilization by this compound.

Pathophysiological Relevance

The dysregulation of gene expression and epigenetic modifications by this compound is not merely a biochemical curiosity; it is a central driver of several human diseases, most notably cancer and inflammatory disorders.

Role in Cancer

Mutations in the genes encoding the four subunits of the SDH complex (SDHA, SDHB, SDHC, SDHD) are causal in several types of hereditary and sporadic cancers.[6][30][31][32] These loss-of-function mutations define SDH as a tumor suppressor.[32] The resulting accumulation of this compound promotes tumorigenesis through the mechanisms described above:

  • Epigenetic Reprogramming: this compound-driven hypermethylation of DNA and histones can lead to the silencing of tumor suppressor genes.[6][7][8]

  • Pseudohypoxic Signaling: Stabilization of HIF-1α promotes angiogenesis, metabolic shifts toward glycolysis (the Warburg effect), and cell proliferation, creating a favorable microenvironment for tumor growth.[6][33][34]

Table 3: Cancers Associated with this compound Dehydrogenase (SDH) Mutations

Cancer TypeCommonly Mutated SDH Subunit(s)Key Pathogenic MechanismReferences
Paraganglioma & Pheochromocytoma SDHB, SDHD, SDHC, SDHAThis compound accumulation, HIF-1α stabilization[6][30][31]
Gastrointestinal Stromal Tumor (GIST) SDHA, SDHB, SDHC, SDHDThis compound accumulation, HIF-1α stabilization[33][35]
Renal Cell Carcinoma (RCC) SDHB, SDHC, SDHDThis compound accumulation, HIF-1α stabilization[31][35][36]
Thyroid Cancer SDHB, SDHD, SDHCThis compound accumulation[31]
Role in Inflammation

This compound also acts as a pro-inflammatory signal, particularly in innate immune cells like macrophages.[4][5] Upon activation by stimuli such as lipopolysaccharide (LPS), macrophages undergo metabolic reprogramming that leads to this compound accumulation.[27][29] This this compound then stabilizes HIF-1α, which is a key transcription factor for the pro-inflammatory cytokine Interleukin-1β (IL-1β), thus amplifying the inflammatory response.[27][28][29]

Detailed Experimental Protocols

Protocol: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a method for the accurate measurement of intracellular this compound levels from cell culture samples.

  • Sample Preparation:

    • Culture cells to desired confluency (e.g., 1x10^6 cells per sample).

    • Rapidly wash cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to the plate to quench metabolism.

    • Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, containing the extracted metabolites, to a new tube.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

    • Inject a defined volume (e.g., 5-10 µL) onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: Use a suitable column for polar molecule separation (e.g., a HILIC or reversed-phase C18 column). Run a gradient from a low to high organic mobile phase to elute this compound.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • MRM Transition for this compound: Precursor ion (Q1) m/z 117.0 -> Product ion (Q3) m/z 73.0.

    • Quantification: Generate a standard curve using known concentrations of a pure this compound standard. Normalize the quantified this compound amount to the total protein content or cell number of the original sample.

Protocol: Analysis of Protein Succinylation by Affinity Enrichment and Mass Spectrometry

This workflow is the gold standard for identifying and quantifying succinylation sites on a proteome-wide scale.[20][37][38]

  • Protein Extraction and Digestion:

    • Lyse cells in a buffer containing deacetylase and desuccinylase inhibitors (e.g., Trichostatin A, Nicotinamide).

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using an appropriate protease (e.g., Trypsin).

  • Affinity Enrichment of Succinylated Peptides:

    • Use an antibody specific to succinyl-lysine residues conjugated to agarose (B213101) or magnetic beads.[38]

    • Incubate the total peptide digest with the anti-succinyl-lysine antibody beads to capture succinylated peptides.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.

  • Elution and Mass Spectrometry:

    • Elute the enriched succinylated peptides from the antibody beads, typically using a low pH solution like 0.1% trifluoroacetic acid.

    • Desalt the eluted peptides using a C18 StageTip.

    • Analyze the enriched peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein sequence database using software like MaxQuant or Mascot.[37]

    • Specify succinylation of lysine (+100.0160 Da) as a variable modification to identify the modified peptides and their exact sites of modification.

Succinylation_Workflow Experimental Workflow for Succinylation Proteomics start Cell Lysis (with inhibitors) protein_digest Protein Digestion (e.g., Trypsin) start->protein_digest enrichment Affinity Enrichment (Anti-Succinyl-Lysine Antibody) protein_digest->enrichment wash Wash to Remove Non-specific Peptides enrichment->wash elution Elution of Succinylated Peptides wash->elution lcms LC-MS/MS Analysis (High-Resolution MS) elution->lcms data_analysis Database Search (e.g., MaxQuant) lcms->data_analysis end Identified Succinylation Sites & Proteins data_analysis->end

Workflow for identifying protein succinylation.
Protocol: Analysis of Histone Methylation by Chromatin Immunoprecipitation (ChIP)

This protocol allows for the investigation of specific histone methylation marks at particular genomic loci.

  • Chromatin Preparation:

    • Cross-link proteins to DNA in live cells using 1% formaldehyde (B43269) for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Lyse the cells and isolate the nuclei.

    • Sonify or enzymatically digest the chromatin to shear the DNA into fragments of 200-800 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the histone methylation mark of interest (e.g., anti-H3K27me3).

    • Add Protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the ChIP DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • Analyze the enrichment of specific genomic regions in the purified ChIP DNA using quantitative PCR (qPCR) with primers designed for target gene promoters or other regions of interest.

Conclusion

This compound has unequivocally emerged from its traditional role as a metabolic intermediate to be recognized as a pivotal regulator at the intersection of metabolism, epigenetics, and cellular signaling.[[“]][4][5] Its accumulation, driven by metabolic shifts or genetic mutations, directly impacts gene expression through the inhibition of histone and DNA demethylases, the post-translational modification of proteins via succinylation, and the stabilization of the HIF-1α transcription factor.[2][7][22][25] These mechanisms are fundamental drivers of pathogenesis in cancer and inflammatory diseases, making the this compound signaling pathway a compelling target for the development of novel diagnostic markers and therapeutic interventions. A thorough understanding of these complex regulatory networks is essential for researchers and drug development professionals seeking to exploit metabolic vulnerabilities for therapeutic gain.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate, a central metabolite in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in the pathophysiology of mitochondrial diseases. Beyond its canonical role in cellular respiration, aberrant this compound accumulation, often a consequence of genetic defects in respiratory chain complexes, acts as a metabolic stress signal that drives a cascade of detrimental cellular events. This technical guide provides a comprehensive overview of the intricate link between this compound levels and mitochondrial diseases, detailing the underlying molecular mechanisms, key signaling pathways, and robust experimental protocols for investigation. Quantitative data from seminal studies are presented in structured tables to facilitate comparison, and critical pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of mitochondrial disorders and developing novel therapeutic interventions.

The Core of the Problem: this compound Accumulation in Mitochondrial Disease

Mitochondrial diseases are a heterogeneous group of disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that impair the function of the oxidative phosphorylation (OXPHOS) system. A common biochemical hallmark of many of these conditions is the disruption of the TCA cycle, leading to the accumulation of specific metabolites. Among these, this compound has garnered significant attention due to its multifaceted roles in cellular signaling.

The primary driver of this compound accumulation in the context of many mitochondrial diseases is the dysfunction of this compound Dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][2] SDH is unique as it is the only enzyme that participates in both the TCA cycle and oxidative phosphorylation.[2] Mutations in the four nuclear-encoded subunits of SDH (SDHA, SDHB, SDHC, SDHD) or its assembly factors can lead to a direct buildup of its substrate, this compound. However, this compound accumulation is not limited to Complex II deficiencies. Defects in other respiratory chain complexes, such as Complex I, can also lead to a reductive state in the mitochondria, promoting the reverse activity of SDH and subsequent this compound accumulation.[1][3]

This compound as a Pathogenic Signaling Molecule

Elevated this compound levels are not merely a metabolic byproduct of mitochondrial dysfunction but actively contribute to disease pathology through various signaling mechanisms.

Intracellular Signaling: Pseudohypoxia and Oxidative Stress

Within the cell, this compound acts as a potent signaling molecule, primarily through its ability to inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[4] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen.[4] The stabilization of HIF-1α under normoxic conditions, termed "pseudohypoxia," triggers a transcriptional program that promotes glycolysis, inflammation, and angiogenesis, all of which can be detrimental in the context of mitochondrial disease.[4]

Furthermore, the rapid oxidation of accumulated this compound upon reperfusion following ischemic events, a condition relevant to stroke-like episodes in some mitochondrial diseases, is a major driver of mitochondrial reactive oxygen species (ROS) production through reverse electron transport at Complex I.[5] This surge in ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA, further exacerbating mitochondrial dysfunction and promoting cell death.

Extracellular Signaling: The SUCNR1 Axis

This compound can be transported out of the cell and act as an extracellular signaling molecule by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).[6] SUCNR1 is expressed on a variety of cell types, including immune cells, platelets, and cells in the kidney and liver.[6] Activation of SUCNR1 can trigger a range of physiological and pathological responses, including inflammation, immune cell activation, and blood pressure regulation.[6] In the context of mitochondrial disease, extracellular this compound can contribute to a chronic inflammatory state, further compounding the cellular damage.

Quantitative Insights: this compound Levels and SDH Activity in Mitochondrial Disease

The following tables summarize quantitative data from studies investigating this compound levels and SDH activity in the context of mitochondrial diseases. It is important to note that values can vary significantly between studies due to differences in patient populations, sample types, and analytical methods.

Table 1: this compound Dehydrogenase (SDH) Activity in Muscle Biopsies of Patients with Mitochondrial Myopathies

Patient GroupNumber of PatientsSDH Activity (% of Normal Reference)Key FindingsReference
Patients with respiratory-chain defects5215% - 68% (in 12 patients with partial SDH deficiency)23% of patients with respiratory-chain defects showed partial SDH deficiency. Reduced activity was histochemically detectable in most cases.[7]
Patients with mitochondrial myopathy18N/A (SDH+ fibers quantified)The percentage of SDH hyper-reactive fibers was 7.55% ± 6.1%.[8]
Woman with Kearns-Sayre syndrome1DeficientThe patient had a deficiency of complex II of the mitochondrial respiratory chain, specifically of succinic dehydrogenase.[9]

Table 2: Effects of a Cell-Permeable this compound Prodrug (NV118) on Leigh Syndrome Patient Fibroblasts

Cell LineGenetic DefectTreatmentChange in Mitochondrial Membrane PotentialChange in Intracellular ROSReference
Leigh Syndrome (LS) FibroblastsT8993G (MT-ATP6)100 µM NV118 (24h)Significant IncreaseNo Significant Change[3]
Leigh Syndrome (LS) FibroblastsT10158C (MT-ND3)100 µM NV118 (24h)Significant IncreaseNo Significant Change[3]
Leigh Syndrome (LS) FibroblastsT12706C (MT-ND5)100 µM NV118 (24h)Significant IncreaseNo Significant Change[3]
Control Fibroblasts (BJ-FB)N/A100 µM NV118 (24h)No Significant ChangeNo Significant Change[3]

Visualizing the Core Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_sample Sample Collection & Preparation Patient_Samples Patient Samples (Plasma, CSF, Tissue, Fibroblasts) Homogenization Homogenization / Lysis Patient_Samples->Homogenization Cell_Culture Cell Culture Models (e.g., Patient Fibroblasts) Cell_Culture->Homogenization Mito_Resp Mitochondrial Respiration (Seahorse XF Assay) Cell_Culture->Mito_Resp ROS_Measurement ROS Measurement (Fluorescent Probes) Cell_Culture->ROS_Measurement Succinate_Quant This compound Quantification (GC-MS, Colorimetric Assay) Homogenization->Succinate_Quant SDH_Activity SDH Activity Assay (Spectrophotometry) Homogenization->SDH_Activity Western_Blot Western Blot (HIF-1α, SDH subunits) Homogenization->Western_Blot qPCR RT-qPCR (HIF-1α Target Genes) Homogenization->qPCR

References

The Role of Succinate in Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in cellular responses to hypoxia and inflammation. Under conditions of low oxygen (hypoxia) or metabolic stress, the accumulation of this compound plays a pivotal role in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of genes involved in angiogenesis, glycolysis, and other adaptive responses. This stabilization occurs through the direct inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for marking HIF-1α for proteasomal degradation under normoxic conditions. This guide provides an in-depth technical overview of the biochemical mechanisms, signaling pathways, quantitative data, and experimental protocols relevant to the this compound-HIF-1α axis, offering a valuable resource for researchers and professionals in drug development.

The Core Mechanism: this compound as a Competitive Inhibitor of Prolyl Hydroxylases

Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized and rapidly degraded. The key to this degradation lies in the activity of a family of enzymes known as prolyl hydroxylase domain (PHD) proteins. These enzymes utilize oxygen and α-ketoglutarate as co-substrates to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for destruction by the proteasome.

In hypoxic conditions, the lack of molecular oxygen limits PHD activity, leading to the stabilization and accumulation of HIF-1α. This compound mimics this hypoxic state by acting as a competitive inhibitor of PHDs.[1][2] As a product of the hydroxylation reaction, an excess of this compound can occupy the active site of PHDs, preventing the binding of the co-substrate α-ketoglutarate and thereby inhibiting the hydroxylation of HIF-1α.[3] This leads to the stabilization of HIF-1α even in the presence of oxygen, a phenomenon often referred to as "pseudohypoxia".[3][4]

The sources of this compound accumulation are varied and include:

  • Hypoxia and Ischemia: Reduced oxygen availability can lead to a reversal of the this compound dehydrogenase (SDH) complex in the electron transport chain, resulting in the accumulation of this compound.[5][6]

  • Inflammation: In immune cells such as macrophages, stimulation with lipopolysaccharide (LPS) can induce a metabolic shift that leads to this compound accumulation.[7][8]

  • Genetic Mutations: Mutations in the genes encoding subunits of the SDH complex are associated with certain cancers and lead to the constitutive accumulation of this compound.[9][10]

Signaling Pathways and Logical Relationships

The interplay between this compound metabolism and HIF-1α signaling is a complex process involving multiple cellular compartments and pathways.

This compound-Mediated HIF-1α Stabilization Pathway

The central pathway involves the accumulation of this compound in the cytoplasm, where it inhibits PHDs, leading to HIF-1α stabilization, nuclear translocation, and subsequent activation of target gene transcription.

Succinate_HIF1a_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nucleus Nucleus TCA TCA Cycle SDH SDH Dysfunction (e.g., Hypoxia, Mutation) TCA->SDH Succinate_mito This compound SDH->Succinate_mito Succinate_cyto This compound Succinate_mito->Succinate_cyto Transport PHD Prolyl Hydroxylase (PHD) Succinate_cyto->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL Complex HIF1a->VHL Binding HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation HIF1b HIF-1β HIF1a_nuc->HIF1b Dimerization HRE Hypoxia Response Element (HRE) HIF1b->HRE Binding TargetGenes Target Gene Transcription HRE->TargetGenes

This compound-HIF-1α Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data from various studies investigating the this compound-HIF-1α axis.

Table 1: this compound Accumulation in Hypoxia and Ischemia

ConditionTissue/Cell TypeFold Increase in this compoundReference
IschemiaMurine Brain, Kidney, Liver, Heart3 to 19-fold[5]
Acute Myocardial InfarctionHuman Coronary Sinus BloodSignificantly Increased[2][11]
Ischemia-ReperfusionHuman MyocardiumElevated[12]
LPS StimulationRAW264.7 MacrophagesAccumulated[13]
LPS/IFNγ TreatmentBone Marrow-Derived Macrophages5.5-fold increase in uptake[14]

Table 2: Inhibition of Prolyl Hydroxylase (PHD) by this compound and Analogs

InhibitorPHD IsoformIC50Assay MethodReference
Roxadustat (FG-4592)PHD2120.8 ± 3.8 nMFluorescence Polarization[15]
Vadadustat (AKB-6548)PHD2215.1 ± 2.1 nMFluorescence Polarization[15]
Compound 1PHD221.5 ± 2.3 nMFluorescence Polarization[15]
Various PHD InhibitorsPHD1-3µM to sub-µM rangeIn vitro inhibition assays[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in HIF-1α stabilization.

Quantification of Intracellular this compound

Method 1: Colorimetric Assay

This method provides a straightforward and high-throughput approach for measuring this compound levels.

  • Principle: this compound is utilized by succinyl-CoA synthetase to form an intermediate, which then undergoes a series of reactions to reduce a colorless probe into a colored product with strong absorbance at 450 nm.[17][18]

  • Protocol Outline:

    • Sample Preparation: Homogenize tissues (e.g., 10 mg) or cells (e.g., 1 x 10^6) in ice-cold this compound assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[18]

    • Standard Curve Preparation: Prepare a standard curve using a known concentration of this compound.[18]

    • Reaction Setup: Add samples and standards to a 96-well plate. Prepare a reaction mix containing this compound converter, enzyme mix, and substrate mix.

    • Incubation: Add the reaction mix to the wells, mix, and incubate for 30 minutes at 37°C, protected from light.[18]

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Calculation: Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.

Succinate_Assay_Workflow Start Start SamplePrep Sample Preparation (Homogenization & Centrifugation) Start->SamplePrep StdCurve Prepare this compound Standard Curve Start->StdCurve ReactionSetup Set up Reaction in 96-well Plate (Samples, Standards, Reaction Mix) SamplePrep->ReactionSetup StdCurve->ReactionSetup Incubation Incubate at 37°C for 30 min ReactionSetup->Incubation Measurement Measure Absorbance at 450 nm Incubation->Measurement Calculation Calculate this compound Concentration Measurement->Calculation End End Calculation->End

Colorimetric this compound Assay Workflow

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex biological samples.[1][19][20][21]

  • Principle: this compound is separated from other metabolites by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio.

  • Protocol Outline:

    • Sample Preparation: Perform protein precipitation from cell lysates or other biological samples using an organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.[22] An internal standard (e.g., 13C4-succinic acid) is added for accurate quantification.[19]

    • LC Separation: Inject the sample onto a suitable LC column (e.g., C18) and separate the metabolites using a specific gradient of mobile phases.[19][21]

    • MS/MS Detection: Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor and product ion transitions for this compound and the internal standard.

    • Quantification: Generate a standard curve using known concentrations of this compound and calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard.

Detection of HIF-1α Stabilization by Western Blot

Western blotting is a widely used technique to detect the accumulation of HIF-1α protein.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α.

  • Protocol Outline: [23][24][25][26]

    • Cell Lysis and Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.[25]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.[23]

    • SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[24]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow Start Start CellLysis Cell Lysis & Protein Extraction Start->CellLysis Quantification Protein Quantification (BCA Assay) CellLysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-HIF-1α) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Western Blot Workflow for HIF-1α
Measurement of Prolyl Hydroxylase (PHD) Activity

  • Principle: PHD activity can be measured indirectly by monitoring the consumption of the co-substrate α-ketoglutarate. A colorimetric assay involves the derivatization of remaining α-ketoglutarate with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which forms a colored product.[27]

  • Protocol Outline: [27]

    • Enzyme Reaction: Incubate recombinant PHD enzyme with a HIF-1α peptide substrate, Fe(II), ascorbate, and α-ketoglutarate in a suitable buffer.

    • Reaction Quenching: Stop the reaction by adding acid.

    • Derivatization: Add 2,4-DNPH to the reaction mixture to derivatize the unconsumed α-ketoglutarate.

    • Color Development: Add a strong base to develop a colored product.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 425 nm).

    • Calculation: The decrease in absorbance compared to a no-enzyme control is proportional to the PHD activity.

Conclusion and Future Directions

The elucidation of this compound's role in HIF-1α stabilization has provided a crucial link between cellular metabolism and the response to hypoxia. This pathway is not only fundamental to understanding physiological adaptation to low oxygen but also holds significant therapeutic potential. The development of PHD inhibitors, which mimic the effect of this compound, is a promising strategy for the treatment of anemia associated with chronic kidney disease and other ischemic conditions.

Future research will likely focus on further dissecting the tissue- and cell-type specific roles of the this compound-HIF-1α axis, as well as its involvement in a broader range of pathologies, including cancer and inflammatory diseases. The continued development of robust and sensitive assays for measuring this compound levels and PHD activity will be essential for advancing our understanding of this critical signaling pathway and for the discovery of novel therapeutic agents.

References

Beyond the Krebs Cycle: A Technical Guide to the Non-Metabolic Functions of Succinate in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate, a well-established intermediate of the tricarboxylic acid (TCA) cycle, has transcended its bioenergetic role to emerge as a critical signaling molecule in a host of cellular processes. Dysregulation of this compound levels, often resulting from metabolic shifts or genetic mutations, is implicated in the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and ischemia-reperfusion injury. This technical guide provides an in-depth exploration of the non-metabolic functions of this compound, focusing on its roles in intracellular and extracellular signaling, and as a substrate for post-translational modifications. We detail the molecular mechanisms, present key quantitative data, outline experimental protocols for investigation, and provide visual diagrams of the core pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Emergence of a Signaling Oncometabolite

For decades, this compound was viewed primarily through the lens of mitochondrial metabolism—a crucial substrate for this compound dehydrogenase (SDH, Complex II) in the TCA cycle and electron transport chain.[[“]] However, a paradigm shift has occurred with the discovery that this compound accumulation acts as a potent biological signal.[2][3] It functions as an "oncometabolite," a signaling molecule that links cellular metabolism to processes like gene expression, epigenetic regulation, and intercellular communication.[4] this compound's functions can be broadly categorized based on its cellular location: intracellular signaling, extracellular receptor-mediated signaling, and as a substrate for protein post-translational modification.[5] Understanding these multifaceted roles is critical for developing novel therapeutic strategies that target this compound-driven pathologies.

Intracellular this compound Signaling: A Master Regulator of Cellular Stress Response

Under conditions of metabolic stress, such as hypoxia, inflammation, or mutations in SDH, intracellular this compound accumulates and diffuses into the cytosol.[6][7] In the cytosol, it orchestrates profound changes in cellular function through two primary mechanisms: stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and epigenetic reprogramming.

HIF-1α Stabilization

Accumulated cytosolic this compound competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, most notably prolyl hydroxylase domain (PHD) enzymes.[4] PHDs are responsible for hydroxylating HIF-1α, marking it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, this compound stabilizes HIF-1α, leading to a "pseudohypoxic" state where hypoxia-associated signaling pathways are activated even in the presence of oxygen.[3][4] This stabilization promotes the transcription of genes involved in inflammation, angiogenesis, and metabolic reprogramming, such as the pro-inflammatory cytokine Interleukin-1β (IL-1β).[6][8] Furthermore, this compound can induce the production of mitochondrial reactive oxygen species (ROS) via reverse electron transport (RET), which can further support HIF-1α stabilization.[7][9]

Intracellular_Succinate_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus TCA TCA Cycle Succ_Mito This compound TCA->Succ_Mito SDH_Inhibition SDH Dysfunction / Hypoxia SDH_Inhibition->Succ_Mito Accumulation RET Reverse Electron Transport (RET) Succ_Mito->RET Succ_Cyto This compound Succ_Mito->Succ_Cyto Transport ROS mtROS RET->ROS HIF1a_stable Stable HIF-1α ROS->HIF1a_stable Supports Stabilization PHD Prolyl Hydroxylases (PHDs) Succ_Cyto->PHD Inhibition aKG_Dioxy α-KG-Dependent Dioxygenases (e.g., KDMs, TETs) Succ_Cyto->aKG_Dioxy Competitive Inhibition HIF1a_OH HIF-1α-OH Epigenetic Epigenetic Alterations (↑ Methylation) HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation HIF1a->HIF1a_stable Stabilization Proteasome Proteasomal Degradation HIF1a_OH->Proteasome HRE Hypoxia Response Elements (HREs) HIF1a_stable->HRE Gene_Expression Gene Expression (e.g., IL-1β, VEGF) HRE->Gene_Expression

Caption: Intracellular this compound signaling pathways.

Epigenetic Reprogramming

The inhibitory action of this compound extends to other families of α-KG-dependent dioxygenases that play crucial roles in epigenetic regulation. These include Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of 5-methylcytosine (B146107) (5mC) hydroxylases, which are involved in DNA demethylation.[10][11] By competitively inhibiting these enzymes, this compound accumulation leads to widespread hypermethylation of histones and DNA.[10][12] These epigenetic alterations can profoundly change the transcriptional landscape, contributing to tumorigenesis and other pathological states.[10][13]

Extracellular this compound Signaling: The SUCNR1 (GPR91) Axis

This compound can be released into the extracellular space, where it functions as a hormone-like signaling molecule, or "metabokine," by activating a specific G protein-coupled receptor (GPCR) called this compound Receptor 1 (SUCNR1), formerly known as GPR91.[[“]][14] SUCNR1 is expressed in various tissues, including the kidney, liver, heart, and notably, on immune cells.[[“]]

Activation of SUCNR1 is complex, as it can couple to both Gq and Gi signaling pathways, often in a cell-type and context-dependent manner.[15][16]

  • Gq Signaling: This pathway activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger. This branch is often associated with pro-inflammatory responses and has been shown to hyperpolarize M2 macrophages.[6][17][18]

  • Gi Signaling: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15]

The dual signaling potential of SUCNR1 explains the sometimes contradictory roles attributed to this compound in immunity. In pro-inflammatory macrophages, this compound promotes IL-1β production.[6] Conversely, SUCNR1 is primarily found on anti-inflammatory M2 macrophages, where its activation can enhance their function.[6][17] In dendritic cells (DCs), this compound signaling via SUCNR1 promotes maturation and migration.[9][18] In cancer, the this compound-SUCNR1 axis can promote angiogenesis and the polarization of tumor-associated macrophages (TAMs), thereby supporting tumor growth and metastasis.[19][20]

Extracellular_Succinate_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succ Extracellular This compound SUCNR1 SUCNR1 (GPR91) Succ->SUCNR1 Binds Gq Gq SUCNR1->Gq Gi Gi SUCNR1->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP IP3 IP3 PIP2->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Response_Gq Cellular Response (e.g., Pro-inflammatory signals, Macrophage hyperpolarization) Ca->Response_Gq cAMP ↓ cAMP ATP->cAMP Response_Gi Cellular Response (e.g., Inhibition of lipolysis) cAMP->Response_Gi

Caption: Extracellular this compound signaling via SUCNR1.

Post-Translational Modification: Protein Succinylation

Beyond its role as a signaling molecule, this compound is also a substrate for a crucial post-translational modification (PTM) known as succinylation.[3] This process involves the transfer of a succinyl group from succinyl-CoA to the ε-amino group of a lysine (B10760008) residue on a target protein.[21]

Protein succinylation is a particularly impactful PTM for two reasons:

  • Size: The succinyl group (100.02 Da) is significantly larger than other common modifications like acetylation (42.01 Da) or methylation (14.03 Da).[22]

  • Charge Reversal: It changes the positive charge of the lysine residue (+1) to a negative charge (-1), a dramatic alteration that can profoundly impact protein structure, enzymatic activity, and protein-protein interactions.[23]

Succinylation is a dynamic and reversible process, with desuccinylation carried out by sirtuin deacetylases, particularly the mitochondrial SIRT5.[23] A wide range of proteins, especially mitochondrial enzymes involved in central metabolism, are targets for succinylation.[24] Aberrant protein succinylation, often due to metabolic stress or sirtuin dysfunction, is implicated in cancer, cardiovascular disease, and neurodegeneration.[23][24][25]

Protein_Succinylation SuccinylCoA Succinyl-CoA Protein Protein-Lysine-(NH₃⁺) (Charge: +1) SuccinylCoA->Protein Succinylation (Enzymatic or Non-enzymatic) Succinylated_Protein Succinylated Protein-Lysine (Charge: -1) Protein->Succinylated_Protein Succinylated_Protein->Protein Desuccinylation Function Altered Protein Function - Structure - Activity - Interactions Succinylated_Protein->Function SIRT5 SIRT5 (Desuccinylase)

Caption: The process of protein succinylation.

Quantitative Data Summary

The biological effects of this compound are highly dependent on its concentration. While physiological levels vary, pathological accumulation can lead to the signaling events described.

ParameterValue/RangeCellular ContextSignificanceReference(s)
Physiological this compound ~100 µM (Fumarate)GeneralBaseline metabolic state.[11]
Concentration 0.5 - 1 mM (this compound)
Pathological this compound High millimolar (mM)Tumors with FH or SDH mutationsSufficient to competitively inhibit α-KG-dependent dioxygenases.[11]
Concentration
Inhibition of CeKDM7A >80% inhibition at 1-10 mMIn vitro histone demethylase assayDemonstrates potent inhibition of histone demethylases by fumarate (B1241708) (structurally similar to this compound).[11]
(by Fumarate)
SUCNR1 Activation pEC50 / EC50 valuesSUCNR1-expressing cellsDefines the concentration range for receptor-mediated signaling. (Specific values vary by study and assay).[26]
(EC50) vary
This compound Assay Detection limit < 40 µMIn vitro sample analysisSensitivity of common colorimetric kits for measuring this compound levels.[27]
Detection Limit

Note: Specific EC50 and Ki values are highly dependent on the experimental system and are best sourced from primary literature relevant to the specific enzyme or receptor of interest.

Experimental Protocols

Investigating the non-metabolic roles of this compound requires a range of specialized assays. Below are summarized protocols for key experiments.

Measurement of this compound Levels (Colorimetric Assay)

This protocol is based on commercially available kits (e.g., Abcam ab204718, Sigma-Aldrich MAK184) that measure this compound via a coupled enzymatic reaction.[27][28]

Principle: this compound is utilized by succinyl-CoA synthetase to form an intermediate, which undergoes a series of reactions to reduce a colorless probe into a colored product (absorbance ~450 nm). The absorbance is directly proportional to the this compound concentration.

Methodology:

  • Sample Preparation:

    • Cells (1x10⁶): Homogenize in 100 µL of ice-cold this compound Assay Buffer.

    • Tissue (10 mg): Homogenize in 100 µL of ice-cold this compound Assay Buffer.

    • Centrifuge samples at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material. Collect the supernatant.[27][28]

  • Standard Curve Preparation: Prepare a standard curve using the provided this compound standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well) and adjust the volume to 50 µL with Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of sample and standards to a 96-well plate.

    • Prepare a Reaction Mix containing Assay Buffer and a this compound enzyme mix/converter/developer as per the kit instructions.

    • Add 50 µL of the Reaction Mix to each sample and standard well.

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the 0 standard reading from all measurements. Plot the standard curve and determine the this compound concentration in the samples.

Caption: Experimental workflow for a colorimetric this compound assay.

SUCNR1 Signaling: Intracellular Calcium Mobilization Assay

This assay measures the Gq-mediated signaling of SUCNR1 activation.[26]

Principle: SUCNR1-expressing cells are loaded with a calcium-sensitive fluorescent dye. Agonist binding to SUCNR1 triggers calcium release from intracellular stores, causing a measurable change in fluorescence.

Methodology:

  • Cell Preparation: Seed SUCNR1-expressing cells (e.g., HEK293) in a 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Compound Addition: Add this compound or test compounds at various concentrations.

  • Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium mobilization.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value.

Enzyme Activity: this compound Dehydrogenase (SDH) Assay

This protocol measures the activity of SDH (Complex II), a key enzyme whose dysfunction leads to this compound accumulation.[29][30]

Principle: The activity of SDH is determined by monitoring the reduction of a redox indicator dye, such as 2,6-dichlorophenolindophenol (DCPIP), or by a coupled enzyme assay that measures fumarate production.

Methodology (Coupled Enzyme Assay): [29]

  • Sample Preparation: Isolate mitochondria or prepare tissue homogenates from the sample of interest.

  • Reaction Mixture: Prepare a reaction buffer containing this compound (substrate), fumarate hydratase (converts fumarate to malate), and malic dehydrogenase (converts malate (B86768) to pyruvate, reducing NADP⁺ to NADPH).

  • Initiate Reaction: Add the mitochondrial or tissue preparation to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Monitor the increase in NADPH absorbance at 340 nm in real-time.

  • Data Analysis: The rate of NADPH production is directly proportional to the SDH activity in the sample. Normalize the rate to the total protein concentration of the sample.

Conclusion and Therapeutic Implications

This compound has unequivocally evolved from a simple metabolic intermediate to a pleiotropic signaling molecule with profound implications for cellular health and disease. Its ability to act as an intracellular messenger regulating HIF-1α and epigenetics, an extracellular ligand for SUCNR1, and a substrate for protein succinylation places it at a critical nexus of metabolism, inflammation, and oncology.[5][7][24]

For drug development professionals, these non-metabolic pathways offer a wealth of potential therapeutic targets:

  • Inhibiting this compound Accumulation: Targeting pathways that lead to this compound buildup, such as mutated SDH or glutamine metabolism, could be beneficial in certain cancers.[8][31]

  • Targeting SUCNR1: Development of SUCNR1 antagonists could mitigate pro-inflammatory or pro-angiogenic signaling in chronic inflammatory diseases and cancer.[20][32] Conversely, SUCNR1 agonists might be useful in contexts where its anti-inflammatory or tissue-reparative roles are dominant.

  • Modulating Succinylation: Targeting enzymes like SIRT5 to control the succinylation status of key proteins represents a novel approach to correcting metabolic and signaling dysregulation.[23]

A deeper understanding of the context-dependent signaling of this compound is paramount. Future research must continue to delineate how this compound levels are regulated and how its distinct signaling functions are integrated to produce specific physiological or pathological outcomes. This knowledge will be instrumental in translating our understanding of this multifaceted metabolite into effective therapies.

References

Succinate Signaling Pathways in Tumorigenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Succinate, a key intermediate of the mitochondrial tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule and oncometabolite in the landscape of cancer biology.[1][2] Traditionally viewed as a simple metabolic substrate, its role is now understood to be far more complex. In numerous hereditary and sporadic cancers, the accumulation of this compound, primarily due to mutations in the this compound dehydrogenase (SDH) enzyme complex, initiates a cascade of signaling events that drive tumorigenesis.[1][3][4] This accumulation disrupts cellular homeostasis, leading to profound changes in gene expression, epigenetic landscapes, and cell behavior.[1][5] This technical guide provides an in-depth exploration of the core signaling pathways orchestrated by this compound, summarizes key quantitative data, and details essential experimental protocols for researchers, scientists, and drug development professionals in the field of oncology.

Core Signaling Pathways of this compound in Cancer

The oncogenic activity of this compound is not mediated by a single mechanism but rather through a multi-pronged approach that affects various cellular compartments and processes. These pathways are often interconnected, creating a robust network that promotes cancer cell survival, proliferation, and metastasis.

Pseudohypoxia via HIF-1α Stabilization

One of the most well-characterized oncogenic functions of this compound is the induction of a "pseudohypoxic" state. Under normal oxygen levels (normoxia), the Hypoxia-Inducible Factor 1-alpha (HIF-1α) is targeted for degradation by prolyl hydroxylases (PHDs).[1] However, accumulated cytosolic this compound competitively inhibits PHD activity.[1][6][7] This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation.[1][8] Stabilized HIF-1α then translocates to the nucleus, where it activates the transcription of a wide array of genes involved in angiogenesis (e.g., VEGF), metabolic reprogramming (glycolysis), cell proliferation, and invasion, thereby promoting key hallmarks of cancer.[1][3][9]

HIF-1a Stabilization by this compound This compound-Induced HIF-1α Stabilization Pathway SDH_Mutation SDH Dysfunction (e.g., Mutation) Succinate_Accumulation Intracellular This compound Accumulation SDH_Mutation->Succinate_Accumulation leads to PHD_Inhibition PHD Inhibition Succinate_Accumulation->PHD_Inhibition inhibits HIF1a_Stabilization HIF-1α Stabilization (Degradation Blocked) PHD_Inhibition->HIF1a_Stabilization results in Nuclear_Translocation Nuclear Translocation HIF1a_Stabilization->Nuclear_Translocation HRE_Binding Binding to Hypoxia Response Elements (HREs) Nuclear_Translocation->HRE_Binding Gene_Transcription Target Gene Transcription HRE_Binding->Gene_Transcription Tumor_Progression Angiogenesis Glycolysis Proliferation Gene_Transcription->Tumor_Progression promotes

This compound-Induced HIF-1α Stabilization Pathway.
Extracellular Signaling via GPR91 (SUCNR1)

This compound can be secreted into the extracellular space where it functions as a signaling ligand for the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[6][10][11] Activation of GPR91 on cancer and stromal cells triggers downstream signaling cascades that contribute to tumorigenesis. For instance, this compound-GPR91 signaling can promote angiogenesis by upregulating Vascular Endothelial Growth Factor (VEGF) through the activation of the ERK1/2 and STAT3 pathways, a mechanism that is independent of HIF-1α.[1][2] This pathway is also implicated in enhancing cancer cell migration, invasion, and metastasis, highlighting the role of this compound as a crucial communicator in the tumor microenvironment.[12][13]

GPR91 Signaling Pathway Extracellular this compound GPR91/SUCNR1 Pathway Extracellular_this compound Extracellular This compound GPR91 GPR91 (SUCNR1) Receptor Extracellular_this compound->GPR91 binds to G_Protein G-Protein Activation GPR91->G_Protein activates PI3K_ERK_STAT3 Downstream Effectors (e.g., PI3K, ERK1/2, STAT3) G_Protein->PI3K_ERK_STAT3 activates Gene_Expression Altered Gene Expression (e.g., VEGF) PI3K_ERK_STAT3->Gene_Expression regulates Tumor_Effects Angiogenesis Cell Migration Metastasis Gene_Expression->Tumor_Effects promotes

Extracellular this compound GPR91/SUCNR1 Pathway.
Epigenetic Reprogramming

This compound acts as an "epigenetic hacker" by inhibiting a class of enzymes known as α-ketoglutarate-dependent dioxygenases.[5] This family includes histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[14] By inhibiting these enzymes, this compound accumulation leads to widespread DNA and histone hypermethylation.[5][14] This epigenetic remodeling results in the silencing of tumor suppressor genes and genes involved in cellular differentiation, thereby contributing to the malignant transformation of cells.[5]

Epigenetic Reprogramming by this compound This compound-Driven Epigenetic Reprogramming Succinate_Accumulation Intracellular This compound Accumulation Enzyme_Inhibition Inhibition of α-KG-Dependent Dioxygenases (KDMs, TETs) Succinate_Accumulation->Enzyme_Inhibition competitively inhibits Hypermethylation Histone & DNA Hypermethylation Enzyme_Inhibition->Hypermethylation leads to Gene_Silencing Epigenetic Gene Silencing Hypermethylation->Gene_Silencing causes Tumorigenesis Blocked Differentiation Tumor Progression Gene_Silencing->Tumorigenesis contributes to

This compound-Driven Epigenetic Reprogramming.
Post-Translational Modification: Protein Succinylation

This compound contributes to the pool of succinyl-CoA, which serves as a donor for a post-translational modification known as succinylation.[15] This process involves the addition of a succinyl group to lysine (B10760008) residues on a wide range of proteins, including histones and metabolic enzymes.[16][17] Lysine succinylation is a significant modification because it adds a larger, negatively charged moiety that can dramatically alter a protein's structure, function, and stability.[15][18] Dysregulation of succinylation has been shown to affect key metabolic pathways and chromatin structure, thereby indirectly influencing tumor progression.[16][19]

Protein Succinylation Pathway This compound-Mediated Protein Succinylation Succinate_Pool Increased This compound Succinyl_CoA Succinyl-CoA Pool Succinate_Pool->Succinyl_CoA contributes to Succinylation Protein Lysine Succinylation Succinyl_CoA->Succinylation donates succinyl group for Altered_Function Altered Protein Function & Stability Succinylation->Altered_Function Target_Proteins Target Proteins (Histones, Metabolic Enzymes, Transcription Factors) Target_Proteins->Succinylation Cancer_Progression Cancer Progression Altered_Function->Cancer_Progression drives

This compound-Mediated Protein Succinylation.
Induction of Pro-inflammatory Responses

This compound is recognized as a pro-inflammatory signal.[1] Its accumulation in the tumor microenvironment, often acting through the HIF-1α pathway, can induce the production of inflammatory cytokines such as Interleukin-1β (IL-1β).[1][2][6] This this compound-driven inflammation contributes to a tumor-promoting microenvironment, which is an emerging hallmark of cancer.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound concentrations and its interaction with the GPR91 receptor, providing a reference for experimental design and data interpretation.

Table 1: this compound Concentrations in Biological Contexts

ConditionFluid/TissueThis compound ConcentrationReference(s)
HealthyPlasma2 - 30 µM[20]
In Vitro AngiogenesisEndothelial Cell Culture0.1, 1.0, 10 nmol/µL (effective concentrations)[10]
SDHx-Mutated TumorsTumor TissueSignificantly elevated vs. non-mutated[3][21]

Table 2: GPR91 (SUCNR1) Ligand Affinities and Receptor Activation Data

LigandReceptorAssayValueReference(s)
This compoundHuman GPR91IP3 TurnoverEC₅₀ = 17 µM[20][22]
This compoundHuman GPR91Renin ReleaseEC₅₀ = 350 µM[20]
This compoundHuman GPR91PGE₂ ProductionEC₅₀ = 214 µM[20]
NF-56-EJ40 (Antagonist)Human SUCNR1-IC₅₀ = 25 nM[20]

Key Experimental Protocols

Investigating the role of this compound in tumorigenesis requires robust and validated experimental methodologies. This section provides detailed protocols for key assays.

Measurement of this compound Levels

Accurate quantification of this compound in biological samples is fundamental. Colorimetric assays offer a sensitive and high-throughput method for this purpose.

This compound Measurement Workflow Workflow for Colorimetric this compound Assay Start Start: Sample Collection (Cells or Tissue) Homogenization 1. Homogenize in ice-cold This compound Assay Buffer Start->Homogenization Centrifugation 2. Centrifuge (14,000 x g, 4°C) to pellet debris Homogenization->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant Reaction_Mix 4. Add Reaction Mix (Converter, Developer, Probe) Supernatant->Reaction_Mix Incubation 5. Incubate at 37°C for 30 minutes Reaction_Mix->Incubation Measurement 6. Measure Absorbance at 450 nm Incubation->Measurement Calculation 7. Calculate Concentration using Standard Curve Measurement->Calculation

Workflow for Colorimetric this compound Assay.

Protocol 3.1.1: Colorimetric this compound Assay [23] This protocol is adapted from commercially available kits (e.g., Abcam ab204718).

  • Sample Preparation:

    • Cells (1 x 10⁶): Wash cells with cold PBS, then resuspend in 100 µL of ice-cold this compound Assay Buffer. Homogenize by pipetting on ice.

    • Tissues (10 mg): Wash tissue with cold PBS. Resuspend in 100 µL of ice-cold this compound Assay Buffer and homogenize using a Dounce homogenizer on ice.

    • For both sample types, centrifuge at top speed for 5 minutes at 4°C to pellet debris. Transfer the supernatant to a new, pre-chilled tube.

  • Standard Curve Preparation:

    • Prepare a 100 mM stock solution of this compound Standard.

    • Generate a series of dilutions from the stock to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Mix:

    • Prepare a master mix for all samples and standards containing this compound Assay Buffer, this compound Converter, and this compound Developer/Probe according to the kit's instructions.

  • Assay Procedure:

    • Add 50 µL of the Reaction Mix to each well of a 96-well plate containing samples, standards, and controls.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the 0 standard reading from all other readings. Plot the standard curve and determine the this compound concentration in the test samples.

Protocol 3.1.2: In Vivo this compound Detection by ¹H-MRS [21] Proton magnetic resonance spectroscopy (¹H-MRS) is a non-invasive method to detect this compound in vivo, which is particularly useful for identifying SDHx-mutated tumors. A distinct this compound peak can be observed at 2.44 ppm. This advanced technique requires specialized MRS equipment and pulse sequences optimized for metabolite detection.[21]

Analysis of Protein Succinylation

Western blotting provides a robust method for assessing global changes in protein succinylation.

Western Blot Workflow for Succinylation Workflow for Detecting Global Protein Succinylation Start Start: Cell/Tissue Lysates Lysis 1. Cell Lysis (RIPA buffer + inhibitors) Start->Lysis Quantification 2. Protein Quantification (BCA or Bradford Assay) Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Transfer to PVDF/NC Membrane SDS_PAGE->Transfer Blocking 5. Blocking (e.g., 5% BSA or Milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-succinyl-lysine) Blocking->Primary_Ab Secondary_Ab 7. HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. ECL Detection & Imaging Secondary_Ab->Detection Analysis 9. Densitometry Analysis (Normalize to Loading Control) Detection->Analysis

Workflow for Detecting Global Protein Succinylation.

Protocol 3.2.1: Global Protein Succinylation by Western Blot [24]

  • Lysate Preparation:

    • Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a pan-succinyl-lysine primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • To ensure equal loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH, β-actin).

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the succinylation signal to the loading control.

Protocol 3.2.2: Identification of Succinylation Sites by LC-MS/MS [25] For site-specific identification and quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. The general workflow involves:

  • Protein extraction and digestion (typically with trypsin).

  • Enrichment of succinylated peptides using immunoaffinity purification with anti-succinyl-lysine antibodies.[25]

  • Analysis of enriched peptides by high-resolution LC-MS/MS.

  • Database searching to identify the modified peptides and pinpoint the exact lysine residue that is succinylated.

Assessment of GPR91 (SUCNR1) Signaling

Protocol 3.3.1: Intracellular Calcium Mobilization Assay [20][26] This assay measures GPR91 activation by detecting the transient increase in intracellular calcium ([Ca²⁺]i), a common downstream event for Gq-coupled receptors.

  • Cell Preparation: Seed cells expressing GPR91 (e.g., transfected HEK293 cells) in a black, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector.

  • Stimulation: Inject this compound (or other test compounds) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the increase in [Ca²⁺]i. Data can be used to generate dose-response curves and calculate EC₅₀ values.

Conclusion

This compound has been firmly established as a potent oncometabolite that drives tumorigenesis through diverse and interconnected signaling pathways. By stabilizing HIF-1α, activating the GPR91 receptor, inducing epigenetic changes, and promoting protein succinylation, this compound profoundly alters the cellular landscape to favor cancer growth and progression. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound signaling and for drug development professionals seeking to exploit these pathways as novel therapeutic targets in oncology.

References

Succinate's Contribution to Angiogenesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in angiogenesis, the formation of new blood vessels from pre-existing ones. This metabolic-signaling duality positions this compound at the crossroads of cellular energy status and vascular biology, making it a molecule of significant interest in both physiological and pathological angiogenesis, including tumor growth and ischemic diseases.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms by which this compound contributes to angiogenesis, detailed experimental protocols for studying its effects, and a summary of quantitative data from key studies.

Core Signaling Pathways

This compound promotes angiogenesis through two primary, interconnected pathways: the activation of its cognate receptor, SUCNR1 (also known as GPR91), and the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

The SUCNR1/GPR91 Signaling Pathway

Extracellular this compound acts as a ligand for the G protein-coupled receptor SUCNR1, expressed on the surface of various cell types, including endothelial cells and retinal ganglion neurons.[5][6] Activation of SUCNR1 initiates downstream signaling cascades that promote angiogenesis. In endothelial cells, this signaling involves the activation of key pro-angiogenic pathways, including the extracellular signal-regulated kinase (ERK)1/2 and Signal Transducer and Activator of Transcription 3 (STAT3).[1][5] This ultimately leads to the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[5][6][7]

SUCNR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate_ext This compound SUCNR1 SUCNR1/GPR91 Succinate_ext->SUCNR1 binds G_protein Gq/Gi SUCNR1->G_protein activates PLC PLC G_protein->PLC activates STAT3 STAT3 G_protein->STAT3 activates ERK ERK1/2 PLC->ERK activates VEGF_up VEGF Upregulation ERK->VEGF_up STAT3->VEGF_up Angiogenesis Angiogenesis VEGF_up->Angiogenesis

Caption: SUCNR1/GPR91 signaling pathway initiated by extracellular this compound.

The HIF-1α Stabilization Pathway

Intracellular accumulation of this compound, often occurring under hypoxic conditions or due to mutations in this compound dehydrogenase (SDH), can lead to the stabilization of HIF-1α even in the presence of oxygen (a phenomenon known as pseudohypoxia).[1][4] this compound competitively inhibits prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for proteasomal degradation.[8] Stabilized HIF-1α translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of numerous pro-angiogenic genes, including VEGF.[8][9][10]

HIF1a_Stabilization_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Succinate_intra Intracellular This compound PHD Prolyl Hydroxylases (PHDs) Succinate_intra->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates VHL VHL HIF1a->VHL binds HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc translocates Proteasome Proteasomal Degradation VHL->Proteasome targets for HRE Hypoxia Response Element (HRE) HIF1a_nuc->HRE HIF1b HIF-1β (ARNT) HIF1b->HRE Angiogenic_Genes Angiogenic Genes (e.g., VEGF) HRE->Angiogenic_Genes activates transcription of

Caption: HIF-1α stabilization pathway driven by intracellular this compound.

Quantitative Data on this compound's Angiogenic Effects

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of this compound on angiogenesis.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Cell TypeThis compound ConcentrationAssayIncubation TimeResultReference
pHUVECs400 µMBrdU incorporation24 hSignificant increase in viability[5]
pHUVECs800 µMBrdU incorporation24 hSignificant increase in viability[5]
HUVECs1 mMEdU proliferation-Significant increase in EdU positive ratio[11]

Table 2: Effect of this compound on Endothelial Cell Migration

Cell TypeThis compound ConcentrationAssayIncubation TimeResultReference
pHUVECs100-800 µMTranswell8 hConcentration-dependent increase in migration[5]
pHUVECs100-800 µMWound healing-Concentration-dependent increase in migration[5]
HUVECs1 mMWound healing12 hSignificant promotion of wound healing[12]
HUVECs-Transwell16 hSignificantly higher migration than vehicle[12]

Table 3: Effect of this compound on Endothelial Cell Tube Formation

Cell TypeThis compound ConcentrationAssayIncubation TimeResultReference
pHUVECs100-800 µMMatrigel tube formation6 hSignificant increase in total tubes[5]
FpECAs30 µMFibrin tube formation-Significantly higher tube length[13]

Table 4: Effect of this compound on VEGF Expression

Cell TypeThis compound ConcentrationAssayIncubation TimeResultReference
pHUVECs400 µMReal-time PCR, ELISA12 h (mRNA), 24 h (protein)Significant increase in VEGF mRNA and protein[5]
HUVECs1 mMRT-PCR4 hSignificant increase in VEGF gene expression[7]
HUVECs10 mMELISA24 hSignificant increase in VEGF secretion[7]
RGC-5-RT-qPCR, ELISA-Upregulated VEGF expression[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's role in angiogenesis are provided below.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

BrdU_Assay_Workflow step1 Seed endothelial cells in a 96-well plate step2 Starve cells in serum-free medium step1->step2 step3 Treat cells with varying concentrations of this compound (e.g., 100 µM, 400 µM, 800 µM) step2->step3 step4 Add BrdU labeling solution and incubate step3->step4 step5 Fix and denature the DNA step4->step5 step6 Incubate with anti-BrdU antibody step5->step6 step7 Add substrate and measure absorbance step6->step7

Caption: General workflow for a BrdU cell proliferation assay.

Protocol:

  • Cell Seeding: Seed primary human umbilical vein endothelial cells (pHUVECs) in a 96-well plate at a density of 5 x 103 cells/well in complete endothelial growth medium.

  • Starvation: After 24 hours, starve the cells in serum-free endothelial basal medium (EBM) for 6 hours.

  • Treatment: Replace the starvation medium with EBM containing various concentrations of this compound (e.g., 0, 100, 200, 400, 800 µM).

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Substrate Reaction: Add 100 µL of substrate solution to each well and incubate for 5-10 minutes at room temperature.

  • Measurement: Stop the reaction by adding 50 µL of 1M H2SO4 and measure the absorbance at 450 nm using a microplate reader.

Endothelial Cell Migration Assay (Wound Healing)

This assay assesses the ability of a confluent cell monolayer to migrate and close a "wound" or scratch.

Wound_Healing_Assay_Workflow step1 Grow endothelial cells to a confluent monolayer in a 6-well plate step2 Create a 'scratch' in the monolayer with a sterile pipette tip step1->step2 step3 Wash with PBS to remove detached cells step2->step3 step4 Add medium with varying concentrations of this compound step3->step4 step5 Image the scratch at 0h and subsequent time points (e.g., 12h, 24h) step4->step5 step6 Measure the width of the scratch at each time point to quantify migration step5->step6

Caption: General workflow for a wound healing (scratch) assay.

Protocol:

  • Cell Seeding: Seed pHUVECs in a 6-well plate and grow until they form a confluent monolayer.

  • Scratching: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove any detached cells.

  • Treatment: Add EBM containing different concentrations of this compound (e.g., 0, 100, 400, 800 µM).

  • Imaging: Capture images of the scratch at 0 hours and after a defined period (e.g., 12 or 24 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] * 100.

Endothelial Cell Migration Assay (Transwell)

This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.

Transwell_Assay_Workflow step1 Place Transwell inserts into a 24-well plate step2 Add medium with this compound to the lower chamber step1->step2 step3 Seed endothelial cells in serum-free medium into the upper chamber step2->step3 step4 Incubate to allow for cell migration step3->step4 step5 Remove non-migrated cells from the upper surface of the membrane step4->step5 step6 Fix and stain the migrated cells on the lower surface step5->step6 step7 Count the migrated cells under a microscope step6->step7

Caption: General workflow for a Transwell migration assay.

Protocol:

  • Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.

  • Chemoattractant: Add 600 µL of EBM containing various concentrations of this compound to the lower chamber of each well.

  • Cell Seeding: Resuspend pHUVECs in serum-free EBM and seed 1 x 105 cells in 100 µL into the upper chamber of each insert.

  • Incubation: Incubate the plate for 8-16 hours at 37°C in a CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 20 minutes.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Tube_Formation_Assay_Workflow step1 Coat a 96-well plate with Matrigel step2 Incubate to allow the Matrigel to solidify step1->step2 step3 Seed endothelial cells on the Matrigel step2->step3 step4 Treat cells with varying concentrations of this compound step3->step4 step5 Incubate to allow tube formation step4->step5 step6 Image the tube-like structures step5->step6 step7 Quantify tube length and branch points step6->step7

Caption: General workflow for a tube formation assay.

Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment: Seed pHUVECs (2 x 104 cells/well) onto the Matrigel in EBM containing different concentrations of this compound (e.g., 0, 100, 400, 800 µM).

  • Incubation: Incubate the plate for 6-18 hours at 37°C.

  • Imaging: Capture images of the formed tube-like structures using a microscope.

  • Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length and the number of branch points.

Conclusion

This compound is a potent pro-angiogenic molecule that acts through both extracellular receptor-mediated and intracellular metabolic signaling pathways. Understanding these mechanisms and having robust experimental protocols to study them are crucial for developing novel therapeutic strategies that target angiogenesis in various diseases. This technical guide provides a comprehensive resource for researchers to investigate the multifaceted role of this compound in the intricate process of new blood vessel formation.

References

Methodological & Application

Application Note: Accurate Quantification of Succinic Acid Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule with diverse biological roles beyond cellular metabolism.[1] Dysregulation of succinic acid levels is implicated in various pathological conditions, including cancer, inflammation, and ischemia-reperfusion injury, making its accurate quantification in biological matrices essential for research and clinical applications.[2][3] This application note provides a detailed protocol for the sensitive and selective quantification of succinic acid in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein utilizes a stable isotope-labeled internal standard for high accuracy and precision.[2]

Signaling Pathway and Experimental Workflow

Succinic acid, beyond its role in the mitochondrial TCA cycle, can be released into the extracellular space and act as a signaling molecule by binding to its specific receptor, GPR91 (also known as SUCNR1).[4][5] This interaction can trigger various downstream signaling cascades, influencing physiological processes such as inflammation and blood pressure regulation.[1][6] The accurate measurement of succinic acid is therefore crucial for understanding its role in these signaling pathways.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Succinate_ext Extracellular Succinate GPR91 GPR91 (SUCNR1) Succinate_ext->GPR91 Binding Gi Gαi GPR91->Gi Activation PLC Phospholipase C (PLC) Gi->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: this compound Signaling Pathway via GPR91 Receptor.

The following workflow provides a systematic approach for the accurate quantification of succinic acid in biological samples.

SampleCollection 1. Sample Collection (Serum, Urine, Cells) SamplePrep 2. Sample Preparation (Protein Precipitation / SPE) SampleCollection->SamplePrep LC_Separation 3. LC Separation (C18 Reversed-Phase) SamplePrep->LC_Separation MS_Detection 4. MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection DataAnalysis 5. Data Analysis (Quantification) MS_Detection->DataAnalysis

Caption: Experimental Workflow for Succinic Acid Quantification.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the accurate quantification of succinic acid.

Reagents and Materials
  • Succinic acid certified reference material

  • ¹³C₄-Succinic acid (Internal Standard, IS)

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

  • LC-MS grade methanol

  • Perchloric acid (for tissue samples)

  • Trichloroacetic acid (for plasma samples)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™ XL-A)[3]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve succinic acid and ¹³C₄-succinic acid in LC-MS grade water to prepare individual 1 mg/mL primary stock solutions.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions of succinic acid by serial dilution of the primary stock solution with a 50:50 mixture of water:acetonitrile.[2]

  • Internal Standard Working Solution (1 µg/mL): Dilute the ¹³C₄-succinic acid primary stock solution with a 50:50 mixture of water:acetonitrile to a final concentration of 1 µg/mL.[2]

Sample Preparation

The following are general protocols for different biological matrices.

For Serum/Plasma Samples: [7]

  • To 10 µL of plasma, add 80 µL of 5% trichloroacetic acid and 10 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds and keep on ice for 5 minutes.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial for analysis.

For Urine Samples: [7]

  • Filter the urine sample using a 0.20 µm filter.

  • To 10 µL of the filtered urine, add 80 µL of 0.2% formic acid and 10 µL of the internal standard working solution.

  • Vortex and transfer to an LC-MS vial.

For Cell Pellets: [3]

  • Resuspend the cell pellet in a suitable buffer.

  • Perform protein precipitation by adding a cold organic solvent (e.g., methanol).

  • Vortex and centrifuge to pellet the precipitated protein.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.

For Tissue Samples: [7]

  • Pulverize frozen tissue samples using a tissue grinder with liquid nitrogen.

  • To 20 mg of tissue powder, add 500 µL of 3 M perchloric acid and homogenize.

  • Centrifuge the homogenate and collect the supernatant for analysis.

Solid Phase Extraction (SPE) for Cleaner Samples: [3] For complex matrices, an SPE cleanup step using a strong anion exchange cartridge (e.g., Phenomenex STRATA™ XL-A) can be employed after initial protein precipitation to reduce matrix effects.[3]

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 4µm) is suitable for retaining and separating succinic acid.[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min[8]

  • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute succinic acid.[8]

  • Injection Volume: 1.0 µL[9]

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for selective quantification. The specific precursor and product ions for succinic acid and its internal standard should be optimized for the instrument being used.

Quantitative Data Summary

The performance of the LC-MS/MS method for succinic acid quantification is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterValueReference
Linearity Range1.0 - 135.5 µM[3]
Correlation Coefficient (r²)> 0.999[3]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[10]
Limit of Detection (LOD)< 60 nM[7]
ParameterWithin-RunBetween-RunReference
Accuracy < 7.8 %< 11.0 %[3]
Precision (CV%) < 3.7 %< 14.4 %[3]
Recovery > 95%> 95%[7]
Matrix Effects < 9.1 %-[3]

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the accurate and precise quantification of succinic acid in various biological samples. The detailed protocols for sample preparation and instrument conditions, along with the robust performance characteristics, make this method suitable for a wide range of research and drug development applications. The use of a stable isotope-labeled internal standard ensures high-quality data by correcting for matrix effects and experimental variability. This method will be a valuable tool for researchers investigating the role of succinic acid in health and disease.

References

Application Notes: Colorimetric Assay for Succinate Dehydrogenase (SDH) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase (SDH), also known as mitochondrial complex II or this compound-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane.[1] It uniquely participates in both the citric acid (TCA) cycle and the electron transport chain (ETC).[2][3] In the TCA cycle, SDH catalyzes the oxidation of this compound to fumarate.[4][5] The electrons harvested from this reaction are then transferred to ubiquinone (Coenzyme Q) in the ETC, contributing to the generation of ATP through oxidative phosphorylation.[2][6] Given its central role in cellular metabolism and energy production, alterations in SDH activity are implicated in a range of pathologies, including hereditary paraganglioma, pheochromocytoma, neurodegenerative disorders like Leigh syndrome, and various cancers.[1][5] Therefore, the accurate measurement of SDH activity is crucial for research in metabolism, oncology, and neurobiology.

This document provides a detailed protocol for a colorimetric assay to determine SDH activity in various biological samples, including isolated mitochondria, cell lysates, and tissue homogenates.[7][8] The assay is based on the reduction of an artificial electron acceptor, which results in a measurable color change proportional to the SDH activity in the sample.[9][10]

Principle of the Assay

The colorimetric assay for SDH activity relies on the enzymatic oxidation of this compound to fumarate. In this process, SDH transfers electrons from this compound to a specific probe, an artificial electron acceptor. A commonly used electron acceptor is 2,6-dichlorophenolindophenol (DCPIP), which is blue in its oxidized state.[9][10] Upon accepting electrons, DCPIP is reduced to a colorless form.[7] The rate of decrease in absorbance at 600 nm is directly proportional to the SDH activity in the sample.[8][9]

The reaction sequence is as follows:

This compound + SDH-FAD → Fumarate + SDH-FADH₂ SDH-FADH₂ + Probe (Oxidized, Blue) → SDH-FAD + Probe (Reduced, Colorless)

Signaling Pathway and Experimental Workflow

To understand the broader context of SDH function and the logical flow of the assay, the following diagrams are provided.

SDH_Signaling_Pathway cluster_Cytosol Cytosol TCA_Cycle TCA Cycle This compound This compound TCA_Cycle->this compound SDH SDH (Complex II) This compound->SDH Oxidation Succinate_acc This compound Accumulation This compound->Succinate_acc Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ e- ETC Electron Transport Chain (Complexes I, III, IV) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP CoQ->ETC PHD Prolyl Hydroxylases (PHDs) Succinate_acc->PHD Inhibition HIF1a_hydrox Hydroxylated HIF-1α PHD->HIF1a_hydrox Hydroxylation HIF1a_stable Stabilized HIF-1α PHD->HIF1a_stable (Inhibition prevents degradation) VHL VHL HIF1a_hydrox->VHL HIF1a_target HIF-1α Target Genes (e.g., VEGF, GLUT1) HIF1a_stable->HIF1a_target Upregulation Proteasome Proteasomal Degradation VHL->Proteasome SDH_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Sample_Prep 1. Sample Preparation (Tissue Homogenization, Cell Lysis, or Mitochondria Isolation) Reagent_Prep 2. Reagent Preparation (Assay Buffer, Substrate Mix, Probe, Standards) Sample_Prep->Reagent_Prep Plate_Setup 3. Plate Setup (Add Standards, Samples, and Blanks to 96-well plate) Reagent_Prep->Plate_Setup Reaction_Start 4. Initiate Reaction (Add Reaction Mix containing Substrate and Probe) Plate_Setup->Reaction_Start Incubation 5. Incubation & Measurement (Incubate at 25°C, Read Absorbance at 600 nm kinetically) Reaction_Start->Incubation Standard_Curve 6. Generate Standard Curve Incubation->Standard_Curve Activity_Calc 7. Calculate SDH Activity (Determine ΔOD/min and use Standard Curve to quantify) Standard_Curve->Activity_Calc

References

Application Notes and Protocols for 13C-Labeled Succinate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying their fluxes, providing critical insights into cellular physiology in both health and disease.[1] The use of 13C-labeled substrates, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of carbon atoms as they are metabolized throughout the cellular network.[2] While glucose and glutamine are commonly used tracers, 13C-labeled succinate offers a unique advantage for directly probing the latter half of the tricarboxylic acid (TCA) cycle and mitochondrial function.[3][4]

This compound is not only a key intermediate in the TCA cycle but also acts as an important signaling molecule, particularly in the contexts of immunology and oncology.[3][5] Aberrant this compound metabolism has been linked to various pathological states, including inflammation and cancer.[6] Therefore, tracing with 13C-succinate is an invaluable tool for understanding the metabolic reprogramming in these conditions and for evaluating the efficacy of therapeutic interventions targeting mitochondrial metabolism.[3][4]

These application notes provide a comprehensive guide to using 13C-labeled this compound for metabolic flux analysis, including detailed experimental protocols, data interpretation, and visualization of relevant metabolic and signaling pathways.

Principles of 13C-Succinate Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a technique that quantifies the rates of intracellular metabolic reactions by tracking the incorporation of 13C isotopes from a labeled substrate into downstream metabolites.[1][7] When cells are supplied with 13C-succinate, the labeled carbon atoms enter the TCA cycle and are distributed throughout connected metabolic pathways.

The primary analytical output of a 13C tracer study is the Mass Isotopologue Distribution (MID) of various metabolites.[7] An isotopologue is a molecule that differs only in its isotopic composition. The MID represents the fractional abundance of each isotopologue for a given metabolite.[8] For example, malate, which has four carbon atoms, can exist as M+0 (no 13C atoms), M+1 (one 13C atom), M+2 (two 13C atoms), M+3 (three 13C atoms), or M+4 (four 13C atoms). By measuring the MIDs of TCA cycle intermediates and related metabolites, researchers can infer the relative activities of different metabolic pathways.[8]

Applications in Research and Drug Development

The use of 13C-labeled this compound as a metabolic tracer has significant applications in several key areas of biomedical research and drug development:

  • Oncology: Cancer cells often exhibit profound metabolic reprogramming, including alterations in the TCA cycle.[3][9] 13C-succinate can be used to investigate these metabolic shifts and to assess the on-target effects of anti-cancer drugs that modulate mitochondrial function.[3]

  • Immunology: this compound has emerged as a critical signaling molecule in the immune system, influencing the activation and differentiation of immune cells.[3] Tracing with 13C-succinate can help to elucidate the role of this compound metabolism in inflammatory processes and immune responses.[3][10]

  • Metabolic Diseases: Conditions such as diabetes and obesity are often associated with mitochondrial dysfunction.[4] 13C-succinate can be employed to quantify the extent of this dysfunction and to evaluate the efficacy of therapeutic agents aimed at restoring normal mitochondrial metabolism.[4]

Experimental Workflow

A typical 13C-succinate tracing experiment follows a well-defined workflow, from cell culture to data analysis.

Experimental Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cell_culture 1. Cell Culture labeling 2. 13C-Succinate Labeling cell_culture->labeling Introduce Tracer quenching 3. Metabolic Quenching labeling->quenching Halt Metabolism extraction 4. Metabolite Extraction quenching->extraction Isolate Metabolites analysis 5. MS or NMR Analysis extraction->analysis Measure MIDs data_processing 6. Data Processing analysis->data_processing Correct Data mfa 7. Metabolic Flux Analysis data_processing->mfa Calculate Fluxes

Caption: General experimental workflow for 13C-succinate metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and 13C-Succinate Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Glucose- and this compound-free basal medium

  • 13C-labeled this compound (e.g., [U-13C4]-Succinic acid)

  • Sterile phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare the labeling medium by supplementing glucose- and this compound-free basal medium with 10% dFBS, other necessary supplements (e.g., L-glutamine), and the desired concentration of 13C-labeled this compound (typically matching the physiological or standard culture concentration). Sterile filter the complete labeling medium.[11]

  • Cell Seeding: Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in their standard growth medium.[11]

  • Initiate Labeling:

    • For adherent cells, aspirate the standard growth medium and gently wash the cells once with pre-warmed sterile PBS.[11]

    • For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the labeling medium.

  • Incubation: Add the pre-warmed 13C-succinate labeling medium to the cells and return the plates to the incubator. The labeling duration can range from minutes to hours, depending on the metabolic rates of the cells and the pathways of interest. A time-course experiment is recommended to determine the optimal labeling time to reach isotopic steady state.[11]

Protocol 2: Metabolic Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells.

Materials:

  • Liquid nitrogen or a dry ice/ethanol slurry

  • Cold (-80°C) 80% methanol (B129727) in water

  • Cell scraper

  • Centrifuge capable of reaching 4°C

Procedure:

  • Quenching:

    • Adherent Cells: Remove the culture plate from the incubator and immediately place it on a bed of dry ice or in a dry ice/ethanol slurry to rapidly cool the plate and quench metabolism.[11] Aspirate the labeling medium.

    • Suspension Cells: Rapidly transfer the cell suspension to a centrifuge tube and pellet the cells at a low speed for a short duration at 4°C. Aspirate the supernatant.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well (for adherent cells) or to the cell pellet (for suspension cells).

    • For adherent cells, use a cell scraper to scrape the cells into the methanol solution.

    • Transfer the cell lysate/suspension to a microcentrifuge tube.

    • Incubate the samples at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen gas. The dried extract can be stored at -80°C until analysis.[1]

Protocol 3: Sample Preparation and GC-MS Analysis

For analysis of organic acids like this compound and other TCA cycle intermediates, GC-MS is a powerful technique that requires derivatization to increase the volatility of the analytes.[5]

Materials:

  • Dried metabolite extract

  • Pyridine

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Heating block or oven (60-100°C)

  • GC-MS instrument

Procedure:

  • Derivatization (Silylation):

    • Reconstitute the dried metabolite extract in a suitable solvent such as pyridine.

    • Add MTBSTFA with 1% t-BDMCS.

    • Incubate the mixture at 60-100°C for 30-60 minutes to form TBDMS derivatives. The sample is now ready for GC-MS analysis.[5]

  • GC-MS Analysis:

    • Inlet Temperature: 250-280°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70-100°C), hold for a few minutes, then ramp at a rate of 5-15°C/min to a final temperature of 280-320°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode to obtain mass isotopologue distributions.

      • Mass Range: Typically m/z 50-650.[5]

Data Presentation

The quantitative data from a 13C-succinate tracing experiment are summarized as Mass Isotopologue Distributions (MIDs) for key metabolites. The following table provides an illustrative example of MIDs for TCA cycle intermediates in cancer cells cultured with [U-13C4]-succinate.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
This compound5.22.13.54.285.0
Fumarate10.53.86.17.572.1
Malate15.35.18.29.861.6
Aspartate20.16.910.512.350.2
Citrate (B86180)35.812.518.915.117.7

Note: This table presents hypothetical, yet plausible, data for illustrative purposes. Actual MIDs will vary depending on the cell type, experimental conditions, and the duration of labeling.

Visualization of Metabolic and Signaling Pathways

Krebs Cycle (TCA Cycle) with 13C-Succinate Labeling

The following diagram illustrates the entry of 13C-labeled this compound into the Krebs cycle and the subsequent labeling of downstream intermediates.

Krebs Cycle This compound This compound (M+4) Fumarate Fumarate (M+4) This compound->Fumarate Malate Malate (M+4) Fumarate->Malate Oxaloacetate Oxaloacetate (M+4) Malate->Oxaloacetate Citrate Citrate (M+4) Oxaloacetate->Citrate Isocitrate Isocitrate (M+4) Citrate->Isocitrate alphaKG α-Ketoglutarate (M+4) Isocitrate->alphaKG SuccinylCoA Succinyl-CoA (M+4) alphaKG->SuccinylCoA SuccinylCoA->this compound AcetylCoA Acetyl-CoA (M+2 from Pyruvate) AcetylCoA->Citrate Pyruvate Pyruvate Pyruvate->AcetylCoA

Caption: Entry of [U-13C4]-succinate into the Krebs cycle.
This compound-Induced Signaling Pathways

Accumulation of this compound can lead to the activation of specific signaling pathways that are crucial in inflammation and cancer.

1. HIF-1α Stabilization:

Intracellular this compound can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent transcription of hypoxia-related genes, even under normoxic conditions (a state known as pseudohypoxia).[12][13][14]

HIF1a_Stabilization cluster_cytosol Cytosol cluster_nucleus Nucleus This compound Accumulated This compound PHD Prolyl Hydroxylase (PHD) This compound->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates VHL VHL HIF1a->VHL binds HIF1a_n HIF-1α HIF1a->HIF1a_n translocates Proteasome Proteasome VHL->Proteasome targets for degradation HRE Hypoxia Response Element (HRE) HIF1a_n->HRE HIF1b HIF-1β HIF1b->HRE Transcription Gene Transcription (e.g., VEGF, IL-1β) HRE->Transcription activates

Caption: this compound-induced stabilization of HIF-1α.

2. SUCNR1 (GPR91) Signaling:

Extracellular this compound can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), initiating downstream signaling cascades involved in inflammation and other physiological processes.[15][16]

SUCNR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound Extracellular This compound SUCNR1 SUCNR1 (GPR91) This compound->SUCNR1 binds G_protein Gq/Gi Protein SUCNR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC leads to Downstream Downstream Signaling (e.g., ERK1/2) Ca_PKC->Downstream activates Response Cellular Response (e.g., Inflammation) Downstream->Response

Caption: SUCNR1 (GPR91) signaling pathway.

References

Application Notes and Protocols for Succinate Measurement in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the citric acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, hypoxia, and cancer. Accurate quantification of this compound levels in biological tissues is paramount for understanding its role in disease and for the development of novel therapeutics. However, the reliability of these measurements is highly dependent on the initial sample preparation, a multi-step process prone to variability.

This document provides detailed application notes and standardized protocols for the preparation of biological tissue samples for this compound analysis. It covers various methodologies, from tissue harvesting and homogenization to metabolite extraction and protein precipitation, tailored for different analytical platforms such as mass spectrometry (LC-MS/MS, GC-MS) and colorimetric/fluorometric assays.

Key Considerations for Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.[1] Tissues should be harvested and immediately snap-frozen in liquid nitrogen to quench metabolic activity and prevent degradation of metabolites like this compound.[1] Storage at -80°C is essential until the extraction process begins.[1][2] Throughout the procedure, samples should be kept on ice to minimize enzymatic activity.[3]

Experimental Workflow for this compound Measurement

The overall process for measuring this compound in biological tissues involves several key stages, from initial sample collection to final data analysis. The choice of specific techniques at each stage depends on the analytical platform and the research question.

Experimental Workflow cluster_analysis Analysis cluster_data Data Processing TissueCollection 1. Tissue Collection (Snap Freeze in LN2) Homogenization 2. Tissue Homogenization (e.g., Bead Beating) TissueCollection->Homogenization Extraction 3. Metabolite Extraction & Protein Precipitation Homogenization->Extraction Supernatant 4. Supernatant Collection (Centrifugation) Extraction->Supernatant LCMS LC-MS/MS or GC-MS Analysis Supernatant->LCMS Mass Spec Methods Assay Colorimetric/Fluorometric Assay Supernatant->Assay Assay Kit Methods Quantification 6. Quantification (Standard Curve) LCMS->Quantification Assay->Quantification Normalization 7. Data Normalization (e.g., to Tissue Weight) Quantification->Normalization TCA Cycle this compound Pathway succinyl_coa Succinyl-CoA This compound This compound succinyl_coa->this compound GTP -> GDP enzyme1 Succinyl-CoA Synthetase fumarate Fumarate This compound->fumarate FAD -> FADH2 enzyme2 This compound Dehydrogenase (SDH) (Complex II) malate Malate fumarate->malate H2O enzyme3 Fumarase Method Selection Guide start Start: What is your primary goal? goal1 Targeted quantification of this compound? start->goal1 goal2 Broad Metabolite Profiling? start->goal2 no platform What is your analytical platform? goal1->platform yes protocol3 Recommendation: Use multi-step extraction (e.g., PBS:MeOH followed by polar/lipid extraction) goal2->protocol3 lcms LC-MS / GC-MS platform->lcms assay_kit Colorimetric / Fluorometric Assay Kit platform->assay_kit protocol1 Recommendation: Use Protocol 1 (Methanol Extraction) lcms->protocol1 protocol2 Recommendation: Use Protocol 2 (Assay Kit Protocol) assay_kit->protocol2

References

Application Note: Quantification of Succinate in Cell Culture Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule beyond its bioenergetic role.[1] When released into the extracellular space, this compound acts as a paracrine and autocrine signaling messenger by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[2][3] This signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, immune response modulation, angiogenesis, and cancer metastasis.[2][3][4]

Under conditions of cellular stress, such as hypoxia or inflammation, certain cells, including activated macrophages and cancer cells, accumulate and secrete high levels of this compound.[1][3] This extracellular this compound can then signal through SUCNR1 on target cells to modulate their function. For instance, in macrophages, this signaling can enhance the production of pro-inflammatory cytokines like IL-1β.[2] Therefore, the accurate quantification of this compound in cell culture supernatants is crucial for understanding its role as a signaling molecule and for the development of therapeutics targeting the this compound-SUCNR1 axis.

This application note provides detailed protocols for two common methods for quantifying this compound in cell culture supernatants: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a colorimetric Enzymatic Assay. It also includes representative data and diagrams to guide researchers in their experimental design and data interpretation.

This compound Signaling Pathway

Extracellular this compound exerts its signaling effects primarily through the SUCNR1 receptor. Activation of SUCNR1 can trigger downstream signaling through both Gq and Gi protein pathways, leading to increased intracellular calcium, activation of ERK1/2, and modulation of cyclic AMP levels.[5] In immune cells like macrophages, the Gq pathway appears to be a dominant signaling route.[6]

SUCNR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound Extracellular This compound SUCNR1 SUCNR1 (GPR91) This compound->SUCNR1 Binds Gq Gq SUCNR1->Gq Activates PLC PLC Gq->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization PKC PKC Activation PLC->PKC Cellular_Response Cellular Response (e.g., Cytokine Release, Gene Transcription) Ca_Mobilization->Cellular_Response PKC->Cellular_Response

Caption: Extracellular this compound signaling via the SUCNR1 (GPR91) receptor and Gq pathway.

Experimental Workflow Overview

The general workflow for quantifying this compound from cell culture experiments involves several key steps, from sample collection to final data analysis. Proper sample handling is critical to arrest metabolic activity and ensure accurate measurements.

Experimental_Workflow cluster_analysis Analysis Method start Cell Culture Experiment collect Collect Supernatant (Centrifuge to pellet cells) start->collect snap_freeze Snap Freeze & Store at -80°C (Optional stopping point) collect->snap_freeze prepare Sample Preparation (e.g., Protein Precipitation) snap_freeze->prepare lcms LC-MS/MS Analysis prepare->lcms High Sensitivity assay Enzymatic Assay prepare->assay High Throughput quantify Data Analysis & Quantification (Standard Curve) lcms->quantify assay->quantify end Results quantify->end

Caption: General experimental workflow for this compound quantification in cell culture supernatants.

Protocols for this compound Quantification

Two primary methods are detailed below. The choice of method depends on the required sensitivity, throughput, and available equipment.

Method 1: LC-MS/MS Quantification

LC-MS/MS offers high sensitivity and specificity, making it the gold standard for metabolite quantification. This protocol outlines a common approach using protein precipitation for sample cleanup.

4.1.1 Materials

  • Cell culture supernatant

  • Ice-cold methanol (B129727) (LC-MS grade) or acetonitrile (B52724)

  • Internal Standard (IS): ¹³C₄-Succinic acid

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

4.1.2 Sample Preparation Protocol

  • Harvest cell culture supernatant by centrifuging the cell culture plate/flask at 300 x g for 5 minutes to pellet cells.

  • Transfer 100 µL of the clear supernatant to a new 1.5 mL microcentrifuge tube on ice.[1]

  • Add the internal standard (e.g., ¹³C₄-Succinic acid) to the supernatant for accurate quantification.[7]

  • For protein precipitation, add 300-400 µL of ice-cold methanol or acetonitrile (a 3:1 or 4:1 solvent-to-sample ratio is common).[8][9]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for at least 20 minutes to facilitate protein precipitation.

  • Centrifuge the tubes at >13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a new tube or an LC autosampler vial. Avoid disturbing the protein pellet.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • The sample is now ready for injection into the LC-MS/MS system.

4.1.3 LC-MS/MS Conditions (Example)

  • Column: C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient appropriate for separating polar metabolites.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 117 -> Product ion (m/z) 73

    • ¹³C₄-Succinate (IS): Precursor ion (m/z) 121 -> Product ion (m/z) 76

Method 2: Colorimetric Enzymatic Assay

Enzymatic assays are a convenient, high-throughput alternative to LC-MS/MS. They are often available as commercial kits and rely on a coupled enzyme reaction that produces a colorimetric or fluorometric signal proportional to the this compound concentration.[10][11][12]

4.2.1 Principle In this assay, this compound is utilized in a series of enzymatic reactions that ultimately lead to the generation of a colored product. The intensity of the color, measured by a plate reader, is directly proportional to the amount of this compound in the sample.

4.2.2 Materials

  • Commercial this compound Assay Kit (e.g., Sigma-Aldrich MAK184, Abcam ab204718)

  • Cell culture supernatant

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~450 nm or ~570 nm (depending on the kit)

  • Deionized water

4.2.3 Protocol (Based on a typical commercial kit)

  • Sample Preparation:

    • Centrifuge the cell culture supernatant at 10,000 x g for 5-10 minutes to remove any debris.[11]

    • Use the clear supernatant for the assay. If high concentrations of this compound are expected, dilute the sample with the provided assay buffer.

  • Standard Curve Preparation:

    • Prepare a this compound standard curve according to the kit instructions. This typically involves diluting a concentrated this compound standard to generate a series of known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[11]

    • Add the standards to separate wells of the 96-well plate.

  • Assay Reaction:

    • Add 1-50 µL of your prepared supernatant samples to duplicate wells.

    • Adjust the volume of all standard and sample wells to 50 µL with the provided assay buffer.[11]

    • Prepare a Reaction Mix by combining the kit components (e.g., Assay Buffer, Enzyme Mix, Developer/Probe) as instructed in the kit manual.

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Mix gently and incubate the plate for 30 minutes at room temperature or 37°C, protected from light.[10]

  • Measurement:

    • Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the 0 (blank) standard from all readings.

    • Plot the standard curve (absorbance vs. nmol of this compound).

    • Determine the amount of this compound in the samples from the standard curve.

    • Calculate the this compound concentration (in µM or mg/dL) using the following formula:

      • Concentration = (Amount of this compound from curve / Sample volume added to well) * Dilution Factor

Data Presentation and Interpretation

Extracellular this compound concentrations can vary significantly depending on the cell type, culture conditions, and metabolic state. For example, inflammatory macrophages stimulated with lipopolysaccharide (LPS) are known to secrete this compound. Similarly, some cancer cells, particularly under hypoxic conditions, exhibit increased this compound accumulation and release.[6]

Table 1: Comparison of this compound Quantification Methods

FeatureLC-MS/MSEnzymatic Assay
Principle Mass-to-charge ratio separationCoupled enzyme reactions
Sensitivity High (pM to nM range)Moderate (µM range)[10]
Specificity Very HighGood (potential for interferences)
Throughput LowerHigh (96-well format)[10]
Equipment Mass SpectrometerMicroplate Reader
Cost/Sample HigherLower
Expertise Requires specialized trainingRelatively simple

Table 2: Representative Extracellular this compound Concentrations

Cell Type/ConditionThis compound Concentration Range (µM)Context
Human Blood Plasma (Healthy)6 - 24 µMBaseline physiological levels.
Macrophages (LPS-stimulated)ElevatedSecreted during pro-inflammatory activation.[2]
Cancer Cells (Hypoxic)ElevatedAccumulation due to metabolic reprogramming (Warburg effect).[6]
In Vitro Treatments50 - 500 µMConcentrations often used to stimulate SUCNR1 signaling in experiments.[2]

Note: The values in Table 2 are representative ranges compiled from literature. Actual concentrations will be highly dependent on the specific cell line, cell density, incubation time, and media components. Researchers should determine the concentrations relevant to their specific experimental system.

References

Application Notes and Protocols for In Vivo Models of Succinate Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Succinate as a Metabolic and Signaling Hub

This compound is a key intermediate of the tricarboxylic acid (TCA) cycle, traditionally known for its role in cellular respiration and energy production.[1][2] However, emerging evidence has revealed that this compound also functions as a crucial signaling molecule in various physiological and pathological processes.[1] When cellular metabolism is disrupted, such as during hypoxia, inflammation, or in certain cancers, this compound can accumulate and be released from the mitochondria into the cytosol and extracellular space.[3][4] This accumulation drives signaling events through two primary mechanisms:

  • Intracellular Signaling: In the cytosol, high levels of this compound inhibit prolyl hydroxylase (PHD) enzymes.[3][5] This inhibition stabilizes the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a master transcription factor that orchestrates cellular responses to low oxygen, leading to the expression of genes involved in angiogenesis, metabolic reprogramming, and inflammation.[3][5][6] this compound also inhibits 2-oxoglutarate-dependent dioxygenases, including histone and DNA demethylases, thereby inducing epigenetic changes.[7]

  • Extracellular Signaling: Extracellular this compound acts as a ligand for the G-protein coupled receptor 91 (GPR91), now known as SUCNR1.[8][9] Activation of SUCNR1 on the surface of various cells, including immune cells, kidney cells, and neurons, triggers downstream signaling cascades that modulate inflammation, blood pressure, and metabolic homeostasis.[5][10][11]

Understanding the dynamics of this compound in vivo is critical for developing therapies for a range of diseases, including inflammatory disorders, ischemia-reperfusion injury, and cancer.[2][3] This document provides an overview of relevant in vivo models and detailed protocols for their application.

In Vivo Models for Studying this compound

The choice of an in vivo model depends on the specific biological question. Both genetic and conditional models are available, primarily in rodents, which have been instrumental in elucidating the roles of this compound.

Genetic Mouse Models

Genetically engineered mouse models (GEMMs) are powerful tools for studying the consequences of chronic this compound accumulation or the disruption of its signaling pathways.

ModelGeneKey Phenotype & ApplicationReference(s)
SDH Deficient Models Sdhb, Sdhc, SdhdPhenotype: Loss of this compound dehydrogenase (SDH) activity leads to this compound accumulation. Homozygous loss is embryonic lethal.[12][13][14] Conditional knockouts can model Leigh-like syndrome or are used to study paraganglioma/pheochromocytoma (PCPG) and gastrointestinal stromal tumors (GIST).[12][13][15] Application: Studying the long-term effects of this compound accumulation in cancer, metabolic disorders, and neurodegeneration.[12][13][14][16]
SUCNR1 (GPR91) Knockout Sucnr1Phenotype: Lacks the extracellular this compound receptor. These mice show altered responses in models of hypertension, diabetes, and inflammation.[10][17] For example, they are protected from this compound-induced cardiac hypertrophy but may develop hyperglycemia and insulin (B600854) secretion failure on a high-fat diet.[9][17] Application: Dissecting the specific role of extracellular this compound signaling via SUCNR1, distinct from its intracellular effects.[9][10][17][18]
Ischemia-Reperfusion (I/R) Models

I/R injury is a classic model for studying acute, massive this compound accumulation. During ischemia, the electron transport chain is inhibited, causing a reversal of SDH activity and a rapid buildup of this compound.[19] Upon reperfusion, this this compound is rapidly oxidized, driving a burst of reactive oxygen species (ROS) that causes significant tissue damage.[19]

  • Myocardial Infarction Model: Involves the temporary ligation of a coronary artery (e.g., the left anterior descending artery) in rats or mice, followed by release of the ligature to allow reperfusion.[20]

  • Renal I/R Model: Involves clamping the renal artery and vein for a defined period, followed by reperfusion.[19]

  • Cerebral I/R Model: Commonly induced by middle cerebral artery occlusion (MCAO).

Key Experimental Protocols

Protocol 1: In Vivo Stable Isotope Tracing of this compound Metabolism

This protocol allows for the dynamic measurement of this compound production and consumption from specific nutrient sources in vivo.[[“]] Uniformly labeled 13C-glucose is commonly used to trace its contribution to TCA cycle intermediates, including this compound.[22]

Objective: To quantify the contribution of a labeled substrate (e.g., 13C-glucose) to the this compound pool in a target tissue.

Materials:

  • Animal model (e.g., C57BL/6 mouse)

  • [U-13C]-Glucose

  • Sterile saline

  • Infusion pump and catheters (for intravenous infusion)[23][24]

  • Tools for tissue harvesting (forceps, scissors)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater)

  • Extraction Solvent: 80% Methanol (B129727), pre-chilled to -80°C

  • LC-MS/MS system

Procedure:

  • Acclimatization: Acclimate animals to the experimental conditions to minimize stress.

  • Tracer Administration: Administer the stable isotope tracer. Intravenous (IV) infusion is a common method for achieving steady-state labeling.[24]

    • Prepare a sterile solution of [U-13C]-Glucose in saline.

    • For a bolus plus continuous infusion, administer an initial bolus to rapidly increase plasma enrichment, followed by a continuous infusion to maintain it.

  • Sample Collection:

    • At the desired time point (e.g., after 90-120 minutes of infusion to approach steady-state), anesthetize the animal.

    • Rapidly excise the tissue of interest (e.g., heart, kidney, tumor).

    • Immediately freeze-clamp the tissue in liquid nitrogen to quench all metabolic activity.[24] This step is critical to prevent post-harvest metabolic changes.

  • Metabolite Extraction:

    • Weigh the frozen tissue (~10-20 mg).

    • Homogenize the tissue in pre-chilled 80% methanol using a bead beater.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using LC-MS/MS to separate and quantify the different isotopologues of this compound (M+0, M+1, M+2, etc.).

    • The fractional enrichment of labeled this compound provides a measure of its synthesis from the administered tracer.[22]

Protocol 2: Quantification of this compound and SDH Activity

Objective: To measure total this compound concentration and the enzymatic activity of this compound Dehydrogenase (SDH) in tissue homogenates.

A. This compound Quantification (Colorimetric Assay)

This protocol is adapted from commercially available kits.

Materials:

  • Tissue homogenate (prepared as in Protocol 1, Step 4, but using the provided assay buffer)

  • This compound Assay Kit (e.g., Sigma-Aldrich MAK184)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Homogenize tissue (~10 mg) or cells (~1x106) in 100 µL of ice-cold this compound Assay Buffer. Centrifuge to pellet debris and collect the supernatant.

  • Standard Curve: Prepare a standard curve using the provided this compound standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Setup:

    • Add samples (e.g., 1-50 µL) to duplicate wells. Adjust the volume to 50 µL with Assay Buffer.

    • Prepare a Reaction Mix containing this compound Enzyme Mix, Developer, and Converter as per the kit instructions.

    • Add 50 µL of the Reaction Mix to each well.

  • Incubation & Measurement: Incubate the plate for 30 minutes at 37°C, protected from light. Measure absorbance at 450 nm.

  • Calculation: Subtract the blank reading and determine the this compound concentration in the samples using the standard curve.

B. SDH Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits.[25]

Materials:

  • Tissue homogenate or isolated mitochondria

  • SDH Activity Assay Kit (e.g., Abcam ab228560)[25]

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Sample Preparation: Homogenize tissue (~10 mg) in 100 µL of ice-cold SDH Assay Buffer.[25] Centrifuge at 10,000 x g for 10 minutes and use the supernatant.

  • Reaction Setup:

    • Add sample (e.g., 5-50 µL) to wells. Adjust volume to 50 µL with Assay Buffer.

    • Include a positive control provided in the kit.

    • Prepare the SDH Reaction Mix containing SDH Substrate and Probe.

    • Add 50 µL of the Reaction Mix to each well.

  • Kinetic Measurement: Immediately start measuring the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.

  • Calculation: Determine the change in absorbance over time (ΔA/min) within the linear range of the reaction. Calculate SDH activity based on a DCIP standard curve, as detailed in the kit protocol. One unit is the amount of enzyme that reduces 1.0 µmol of the probe (DCIP) per minute.[25]

Protocol 3: Assessment of HIF-1α Stabilization In Vivo

Objective: To detect the accumulation of HIF-1α protein in tissue samples, which is a direct downstream consequence of intracellular this compound accumulation.

Materials:

  • Tissue samples

  • Lysis Buffer with inhibitors (e.g., degassed buffer containing proteasome and prolyl hydroxylase inhibitors)[26]

  • Bead homogenizer

  • BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting equipment

  • Primary antibody: Anti-HIF-1α

  • Secondary antibody: HRP-conjugated

  • Chemiluminescence substrate

Procedure:

  • Optimized Sample Collection: HIF-1α is extremely labile and degrades rapidly in the presence of oxygen.[26]

    • Harvest tissue and immediately homogenize in a sealed tube containing ice-cold, nitrogen-purged lysis buffer.

    • The lysis buffer should be supplemented with a proteasome inhibitor (e.g., MG132) and a prolyl hydroxylase inhibitor (e.g., dimethyloxalylglycine - DMOG) to preserve HIF-1α protein.[26][27]

  • Protein Extraction:

    • Use a bead homogenizer to ensure rapid and complete cell lysis in the sealed, oxygen-deprived environment.[26]

    • Centrifuge the lysate at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 30-50 µg of total protein per lane using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the HIF-1α signal to a loading control like β-actin or vinculin.

Visualizations: Pathways and Workflows

Signaling Pathways of this compound

Succinate_Signaling cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus cluster_extra Extracellular Space cluster_membrane Plasma Membrane TCA_Cycle TCA Cycle SuccinylCoA Succinyl-CoA TCA_Cycle->SuccinylCoA Succinate_Mito This compound SuccinylCoA->Succinate_Mito SDH SDH Succinate_Mito->SDH Succinate_Cyto Accumulated This compound Succinate_Mito->Succinate_Cyto Transport Fumarate Fumarate SDH->Fumarate Succinate_Extra Extracellular This compound Succinate_Cyto->Succinate_Extra Transport PHD Prolyl Hydroxylase (PHD) HIF1a_ProOH HIF-1α-OH HIF1a HIF-1α HIF1_complex HIF-1 Complex (HIF-1α/β) HIF1a->HIF1_complex Translocation VHL VHL Proteasome Proteasome Degradation Proteasome->HIF1a Degrades TET TET Enzymes Epigenetics Epigenetic Changes HRE Hypoxia Response Element (HRE) HIF1_complex->HRE TargetGenes Target Gene Expression HRE->TargetGenes SUCNR1 SUCNR1 (GPR91) Succinate_Extra->SUCNR1 Binds Downstream Downstream Signaling SUCNR1->Downstream

Experimental Workflow for In Vivo Stable Isotope Tracing

Experimental_Workflow start Start: Animal Model tracer Tracer Administration (e.g., ¹³C-Glucose Infusion) start->tracer incubation In Vivo Incubation (Achieve Metabolic Steady-State) tracer->incubation harvest Anesthesia & Tissue Harvest (e.g., Tumor, Kidney) incubation->harvest quench Metabolic Quenching (Freeze in Liquid N₂) harvest->quench extraction Metabolite Extraction (80% Cold Methanol) quench->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing: Isotopologue Distribution Analysis analysis->data end Result: Metabolic Flux data->end

Logic for Selecting an In Vivo this compound Model

Model_Selection question Primary Research Question? q_acute Acute this compound Accumulation? question->q_acute Acute q_chronic Chronic this compound Accumulation? question->q_chronic Chronic q_receptor Receptor-Mediated Signaling? question->q_receptor Receptor model_ir Model: Ischemia-Reperfusion (Heart, Kidney, Brain) q_acute->model_ir model_sdh Model: Conditional SDH Knockout (e.g., Sdhb flox/flox) q_chronic->model_sdh model_sucnr1 Model: SUCNR1 (GPR91) Knockout q_receptor->model_sucnr1 app_ir Application: ROS damage, Inflammation, Cell Death model_ir->app_ir app_sdh Application: Cancer (PCPG, GIST), Epigenetics, Pseudohypoxia model_sdh->app_sdh app_sucnr1 Application: Hypertension, Inflammation, Metabolic Homeostasis model_sucnr1->app_sucnr1

References

Application Note and Protocols for the Isolation of Mitochondria and Measurement of Succinate Dehydrogenase (SDH) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular energy metabolism, playing a pivotal role in ATP production through oxidative phosphorylation. Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a key enzyme in both the Krebs cycle and the electron transport chain. The activity of SDH is a critical indicator of mitochondrial function, and its impairment is associated with various diseases and drug-induced toxicity. This application note provides detailed protocols for the isolation of functional mitochondria from both cultured cells and tissue samples, followed by a robust method for measuring SDH activity. These protocols are designed to yield high-quality, intact mitochondria suitable for a range of downstream applications, including enzymatic assays, western blotting, and proteomics.

Principles

The isolation of mitochondria is primarily achieved through differential centrifugation.[1] This technique separates cellular organelles based on their size and density.[2] The process begins with gentle cell lysis to release the organelles, followed by a series of centrifugation steps at increasing speeds. A low-speed spin pellets larger cellular components like nuclei and debris, while a subsequent high-speed centrifugation isolates the smaller mitochondria.[1]

This compound dehydrogenase activity is determined by a colorimetric assay. In this assay, SDH catalyzes the oxidation of this compound to fumarate, transferring electrons to an artificial electron acceptor, which results in a measurable color change.[3][4] The rate of color change is directly proportional to the SDH activity in the sample.

I. Protocol for Isolation of Mitochondria

This section details the procedures for isolating mitochondria from cultured cells and animal tissues. It is crucial to perform all steps at 0-4°C to maintain mitochondrial integrity and enzymatic activity.[5]

A. Isolation of Mitochondria from Cultured Cells

This protocol is adapted for adherent or suspension cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (MIB)

  • Cell scraper (for adherent cells)

  • Dounce homogenizer

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Table 1: Buffer Composition for Cultured Cell Mitochondrial Isolation

BufferComponentsStorage
Mitochondria Isolation Buffer (MIB) 200 mM Sucrose, 10 mM Tris/MOPS pH 7.4, 1 mM EGTA/Tris. Filter sterilize.[6]4°C

Protocol:

  • Cell Harvesting:

    • Adherent Cells: Wash cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a conical tube.[7]

    • Suspension Cells: Centrifuge the cell suspension at 600 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Centrifugation: Pellet the cells by centrifugation at 700 x g for 5 minutes at 4°C.[7] Discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 1 mL of ice-cold MIB.[7] Transfer the suspension to a Dounce homogenizer and perform 15-20 strokes on ice to lyse the cells.[2]

  • Differential Centrifugation:

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.[6]

    • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the mitochondria.[6]

    • Discard the supernatant, which contains the cytosolic fraction.

  • Washing: Resuspend the mitochondrial pellet in 500 µL of MIB and centrifuge again at 10,000 x g for 5 minutes at 4°C.

  • Final Pellet: Discard the supernatant. The resulting pellet contains the isolated mitochondria. Resuspend the pellet in a suitable buffer (e.g., MIB or SDH Assay Buffer) for downstream applications. The mitochondrial pellet from cultured cells will appear whitish.[7]

B. Isolation of Mitochondria from Tissue

This protocol is suitable for soft tissues like liver and brain.

Materials:

  • Tissue of interest (e.g., rat liver)

  • Ice-cold PBS

  • Tissue Isolation Buffer I

  • Tissue Isolation Buffer II

  • Glass-Teflon homogenizer

  • Cheesecloth

  • Refrigerated centrifuge

Table 2: Buffer Compositions for Tissue Mitochondrial Isolation

BufferComponentsStorage
Tissue Isolation Buffer I 250 mM Sucrose, 10 mM HEPES-KOH pH 7.5, 1 mM EDTA.[8]4°C
Tissue Isolation Buffer II 250 mM Sucrose, 10 mM HEPES-KOH pH 7.5.[8]4°C

Protocol:

  • Tissue Preparation: Excise the tissue and immediately place it in ice-cold PBS to wash away any blood.[8]

  • Mincing: Transfer the tissue to a petri dish on ice and mince it into small pieces using scissors or a razor blade.[1]

  • Homogenization: Transfer the minced tissue to a pre-chilled glass-Teflon homogenizer with 5 volumes of Tissue Isolation Buffer I. Homogenize with 8-10 passes.[1][8]

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[8]

    • Filter the supernatant through two layers of cheesecloth into a new tube.[8]

    • Centrifuge the supernatant at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[8] Discard the supernatant.

  • Washing:

    • Resuspend the mitochondrial pellet in 20 mL of Tissue Isolation Buffer I and centrifuge at 10,000 x g for 10 minutes at 4°C.[8] Discard the supernatant.

    • Repeat the wash step with Tissue Isolation Buffer II.[8]

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for your downstream assay. Mitochondria isolated from liver will be brown in color.[7]

Mitochondrial_Isolation_Workflow cluster_sample_prep Sample Preparation cluster_homogenization Homogenization cluster_centrifugation Differential Centrifugation cluster_output Final Product start Start: Cultured Cells or Tissue harvest Harvest Cells or Mince Tissue start->harvest homogenize Homogenize in Isolation Buffer harvest->homogenize low_speed Low-Speed Centrifugation (e.g., 600-700 x g) homogenize->low_speed high_speed High-Speed Centrifugation (e.g., 10,000-14,000 x g) low_speed->high_speed Collect Supernatant pellet1 low_speed->pellet1 Discard Pellet: Nuclei, Debris wash Wash Mitochondrial Pellet high_speed->wash Collect Pellet supernatant1 high_speed->supernatant1 Discard Supernatant: Cytosol end Isolated Mitochondria wash->end

Mitochondrial Isolation Workflow.

II. Protein Quantification

It is essential to determine the protein concentration of the isolated mitochondrial fraction to normalize the SDH activity. The Bradford or BCA protein assay is commonly used for this purpose.[9]

III. Protocol for Measuring SDH Activity

This colorimetric assay is a simple and sensitive method for measuring SDH activity.

Materials:

  • Isolated mitochondria

  • SDH Assay Buffer

  • SDH Substrate Mix

  • SDH Probe (e.g., DCIP)

  • 96-well plate

  • Spectrophotometric plate reader

Table 3: Reagent Preparation for SDH Activity Assay

ReagentPreparationStorage
SDH Assay Buffer Typically provided in commercial kits. Equilibrate to room temperature before use.[4]4°C or -20°C
SDH Substrate Mix Reconstitute lyophilized substrate (containing this compound) with dH₂O. Aliquot and store.[3]-20°C, keep on ice during use
SDH Probe Ready to use. Warm to room temperature before use.[3]-20°C, protected from light

Protocol:

  • Sample Preparation: Dilute the isolated mitochondria to a concentration of 0.03 - 1.0 mg/mL in ice-cold SDH Assay Buffer.[4][8] For unknown samples, it is recommended to test several dilutions.

  • Reaction Setup:

    • Add 5-50 µL of the diluted mitochondrial sample to each well of a 96-well plate.

    • Adjust the volume in each well to 50 µL with SDH Assay Buffer.[3]

    • Include a positive control and a blank (assay buffer only).

  • Reaction Mix Preparation: Prepare a master mix of the SDH Reaction Mix according to the manufacturer's instructions. This typically includes the SDH Substrate Mix and the SDH Probe.

  • Initiate Reaction: Add 50 µL of the SDH Reaction Mix to each well, bringing the total volume to 100 µL.[3]

  • Measurement: Immediately measure the absorbance at 600 nm in kinetic mode at 25°C.[3] Continue to read the absorbance every 5 minutes for a period of 10-30 minutes.[4]

  • Calculation:

    • Select two time points (T1 and T2) within the linear range of the reaction.

    • Calculate the change in absorbance (ΔA600) = A2 - A1.

    • The SDH activity can be calculated based on the extinction coefficient of the probe and normalized to the protein concentration of the sample. One unit of SDH is defined as the amount of enzyme that generates 1.0 µmole of product per minute at a specific pH and temperature.[4]

SDH_Activity_Assay cluster_reactants Reactants cluster_products Products cluster_electron_transfer Electron Transfer and Detection This compound This compound sdh This compound Dehydrogenase (SDH) (in Mitochondria) This compound->sdh fumarate Fumarate sdh->fumarate Oxidation probe_ox Probe (Oxidized) (Colored) sdh->probe_ox e- transfer probe_red Probe (Reduced) (Colorless) probe_ox->probe_red Reduction spectrophotometer Measure Absorbance (e.g., 600 nm) probe_red->spectrophotometer Change in Absorbance

Principle of the SDH Activity Assay.

Data Presentation

The quantitative data from the SDH activity assay should be summarized in a table for easy comparison between different samples or conditions.

Table 4: Example of SDH Activity Data Summary

Sample IDProtein Conc. (mg/mL)ΔA600/minSDH Activity (mU/mg)
Control 10.520.085163.5
Control 20.480.081168.8
Treated 10.550.04276.4
Treated 20.510.04588.2

Activity is calculated based on the specific parameters of the assay kit used.

Conclusion

The protocols outlined in this application note provide a reliable framework for the isolation of high-quality mitochondria and the subsequent measurement of SDH activity. Adherence to these detailed methodologies will enable researchers to obtain reproducible and accurate data, which is crucial for investigating mitochondrial function in both basic research and drug development settings.

References

Unraveling Succinate's Role in Cancer: Application Notes and Protocols for Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Succinate - A Key Player in Cancer Metabolism

This compound, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical oncometabolite, playing a multifaceted role in cancer progression.[1][2][3][4][5] Traditionally known for its function in cellular respiration, aberrant accumulation of this compound is now recognized as a hallmark of certain cancers, driving tumorigenesis through various mechanisms.[1][2][4][5] Mutations in the this compound dehydrogenase (SDH) enzyme, which catalyzes the oxidation of this compound to fumarate, are a primary cause of this compound accumulation.[1][4][5] This build-up can lead to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), promoting a pseudohypoxic state that fuels angiogenesis and metabolic reprogramming, even in the presence of oxygen.[2][3][4] Furthermore, extracellular this compound can act as a signaling molecule by binding to its receptor, SUCNR1 (GPR91), to promote cancer metastasis.[2][6]

Stable isotope tracing has become an indispensable tool for elucidating the metabolic pathways that contribute to this compound pools in cancer cells.[7][8][9][10] By supplying cells with nutrients labeled with stable isotopes, such as ¹³C-glucose or ¹³C-glutamine, researchers can track the metabolic fate of these molecules and quantify their contribution to the synthesis of this compound and other key metabolites.[7][11][12] This approach provides invaluable insights into the metabolic rewiring that underpins cancer cell proliferation and survival, paving the way for the development of novel therapeutic strategies targeting these pathways.

Key Metabolic Pathways to this compound

The primary sources of carbon for this compound synthesis in cancer cells are glucose and glutamine, which feed into the TCA cycle. The following diagram illustrates the central carbon metabolism pathways leading to this compound.

Succinate_Metabolic_Pathways Glucose Glucose (¹³C-labeled) G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA This compound This compound (¹³C-labeled) SuccinylCoA->this compound Fumarate Fumarate This compound->Fumarate SDH SDH (this compound Dehydrogenase) This compound->SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine (¹³C-labeled) Glutamate Glutamate Glutamine->Glutamate Glutaminolysis Glutamate->alphaKG SDH->Fumarate SDH_mutation SDH Mutation (leads to accumulation)

Caption: Metabolic pathways leading to this compound synthesis from glucose and glutamine.

Experimental Workflow for Stable Isotope Tracing

A typical stable isotope tracing experiment involves several key steps, from cell culture and labeling to metabolite extraction and analysis. The following diagram outlines the general workflow.

Experimental_Workflow CellCulture 1. Cancer Cell Culture IsotopeLabeling 2. Isotopic Labeling (e.g., ¹³C-Glucose, ¹³C-Glutamine) CellCulture->IsotopeLabeling Quenching 3. Quenching Metabolism (e.g., Cold Methanol) IsotopeLabeling->Quenching MetaboliteExtraction 4. Metabolite Extraction Quenching->MetaboliteExtraction MS_Analysis 5. Mass Spectrometry Analysis (LC-MS or GC-MS) MetaboliteExtraction->MS_Analysis DataAnalysis 6. Data Analysis (Mass Isotopomer Distribution) MS_Analysis->DataAnalysis PathwayAnalysis 7. Metabolic Pathway Flux Analysis DataAnalysis->PathwayAnalysis

Caption: General workflow for a ¹³C stable isotope tracing experiment in cancer cells.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the general procedure for culturing cancer cells and labeling them with stable isotope tracers.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • Culture medium lacking glucose and glutamine

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)

  • ¹³C-labeled glutamine (e.g., [U-¹³C₅]glutamine)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cancer cells in culture plates or flasks at a density that will result in approximately 75-85% confluency at the time of the experiment.

  • Standard Culture: Culture cells in complete medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium: Prepare the isotopic labeling medium by supplementing the glucose and glutamine-free medium with the desired concentration of ¹³C-labeled glucose or ¹³C-labeled glutamine and dialyzed FBS.

  • Media Exchange: Once cells have reached the desired confluency, aspirate the standard culture medium.

  • Washing: Gently wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.

  • Isotopic Labeling: Add the pre-warmed isotopic labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope label into downstream metabolites. The incubation time should be optimized to achieve isotopic steady state for the metabolites of interest.[13]

Protocol 2: Metabolite Extraction

This protocol provides a method for quenching metabolism and extracting polar metabolites from adherent cancer cells for mass spectrometry analysis.[14][15][16][17][18]

Materials:

  • Ice-cold 80% Methanol (B129727) (-80°C)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Liquid nitrogen (optional, for rapid quenching)

Procedure:

  • Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately place the culture plate on dry ice or in a container with liquid nitrogen to quench metabolic activity.[18]

  • Washing: Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled medium. Aspirate the PBS completely.

  • Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).[19]

  • Cell Lysis and Scraping: Place the plate on ice and use a cell scraper to detach the cells and ensure they are suspended in the methanol.[18]

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and proteins.[18]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Data Presentation: Mass Isotopomer Distributions

The analysis of stable isotope tracing experiments by mass spectrometry yields mass isotopomer distributions (MIDs) for metabolites of interest. The MID indicates the relative abundance of each isotopologue (a molecule with a specific number of heavy isotopes). Below are hypothetical but representative data tables illustrating the fractional enrichment of this compound from ¹³C-glucose and ¹³C-glutamine tracers in a cancer cell line.

Table 1: Fractional Enrichment of this compound Isotopologues from [U-¹³C₆]Glucose

IsotopologueDescriptionFractional Abundance (%)
M+0Unlabeled this compound40
M+1This compound with one ¹³C atom5
M+2This compound with two ¹³C atoms35
M+3This compound with three ¹³C atoms10
M+4This compound with four ¹³C atoms10

This data suggests that a significant portion of the this compound pool is derived from glucose through the TCA cycle, as indicated by the high abundance of M+2 and M+4 isotopologues.[12]

Table 2: Fractional Enrichment of this compound Isotopologues from [U-¹³C₅]Glutamine

IsotopologueDescriptionFractional Abundance (%)
M+0Unlabeled this compound25
M+1This compound with one ¹³C atom3
M+2This compound with two ¹³C atoms8
M+3This compound with three ¹³C atoms14
M+4This compound with four ¹³C atoms50

This data indicates a substantial contribution of glutamine to the this compound pool through glutaminolysis and the TCA cycle, highlighted by the predominant M+4 isotopologue.[11][20]

Concluding Remarks

The application of stable isotope tracers provides a powerful and quantitative approach to dissect the intricate metabolic networks that support cancer cell growth and survival. By tracing the metabolic fate of key nutrients like glucose and glutamine, researchers can identify critical pathways for this compound production and accumulation. These insights are crucial for understanding the fundamental biology of cancer and for the rational design of novel therapeutic interventions that target metabolic vulnerabilities. The protocols and information provided herein serve as a comprehensive guide for researchers embarking on the study of this compound pathways in cancer using stable isotope tracing methodologies.

References

Application Note: Liquid Chromatography Conditions for the Separation of Succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinic acid, a dicarboxylic acid, is a key intermediate in the citric acid cycle (Krebs cycle) and plays a vital role in cellular metabolism.[1] Its quantification is crucial in various fields, including metabolic research, biotechnology, food and beverage quality control, and pharmaceutical development.[1] However, the analysis of succinic acid by liquid chromatography presents challenges due to its high polarity, which results in poor retention on traditional reversed-phase columns, and its lack of a strong UV chromophore, making sensitive detection difficult.[2][3]

This document provides a comprehensive overview of various liquid chromatography (LC) methods for the effective separation and quantification of succinic acid. It includes detailed protocols for Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography, along with a summary of chromatographic conditions to guide method development and selection.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Ion Suppression

This method is suitable for analyzing succinic acid in its neutral, protonated state, which enhances its retention on C18 columns.[4][5] Ion suppression is achieved by maintaining the mobile phase pH at least two units below the pKa of the acid.[5]

Methodology:

  • Standard Preparation: Prepare a stock solution of succinic acid (analytical grade) at a concentration of 1000 mg/L by dissolving the appropriate amount in deionized water.[2] Prepare working standards by serial dilution in the mobile phase.

  • Sample Preparation:

    • For liquid samples like wine or culture broth, centrifuge at 10,000 rpm for 10 minutes.[6]

    • Filter the supernatant through a 0.45 µm membrane filter.

    • If necessary, perform a solid-phase extraction (SPE) cleanup using an octadecyl-bonded silica (B1680970) cartridge to remove interfering substances.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: Titank C18 (250 mm × 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A mixture of methanol (B129727) and 40 mM potassium dihydrogen phosphate (B84403) solution (pH adjusted to 2.4 with phosphoric acid) at a ratio of 2:98 (v/v).[4]

    • Flow Rate: 0.8 mL/min.[4]

    • Injection Volume: 20 µL.[4]

    • Column Temperature: 35 °C.[7]

    • Detection: UV at 210 nm.[4]

  • Analysis: Inject the prepared standards and samples. Identify the succinic acid peak by comparing its retention time with that of the standard. Quantify using the peak area with an external standard method.[4]

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining highly polar compounds like succinic acid. This method separates analytes based on their partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent.[4]

Methodology:

  • Standard and Sample Preparation: Follow the steps outlined in Protocol 1. Ensure final samples are dissolved in a solvent compatible with the HILIC mobile phase (high organic content).

  • Chromatographic System: An HPLC or LC-MS system with a UV or mass spectrometer detector.

  • Chromatographic Conditions (UV Detection):

    • Column: Poroshell 120 HILIC-Z (150 mm × 3.0 mm, 2.7 µm particle size).[4]

    • Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM potassium dihydrogen phosphate solution (pH adjusted to 6.7) at a ratio of 81:19 (v/v).[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Injection Volume: 20 µL.[4]

    • Detection: UV at 210 nm.[4]

  • Chromatographic Conditions (LC-MS Detection):

    • Column: Cogent Diamond Hydride™ (150 mm x 2.1 mm, 4 µm).[8]

    • Mobile Phase:

      • Solvent A: 50% Methanol / 50% DI Water / 10mM Ammonium (B1175870) Acetate.[8]

      • Solvent B: 90% Acetonitrile / 10% DI Water / 10mM Ammonium Acetate.[8]

    • Gradient Program:

      • 0 min: 100% B

      • 5 min: 50% B

      • 7 min: 50% B

      • 9 min: 100% B

      • 10 min: 100% B[8]

    • Flow Rate: 0.4 mL/min.[8]

    • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode, monitoring for m/z 117.0193.[2][8]

  • Analysis: Perform qualitative and quantitative analysis as described in Protocol 1.

Protocol 3: Mixed-Mode Chromatography

Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for separating complex mixtures of acidic, basic, and neutral compounds.[3][9]

Methodology:

  • Standard and Sample Preparation: Follow the steps outlined in Protocol 1.

  • Chromatographic System: An HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: Primesep D (150 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A mixture of water, acetonitrile (MeCN), and ammonium formate (B1220265) as a buffer. The retention can be controlled by adjusting the acetonitrile percentage.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 250 nm or ELSD.[9]

  • Analysis: Perform qualitative and quantitative analysis as described in Protocol 1.

Data Presentation: Summary of LC Conditions

The following tables summarize various chromatographic conditions for the analysis of succinic acid.

Table 1: Reversed-Phase & Ion-Exclusion Chromatography Conditions

ParameterMethod 1Method 2Method 3
Principle Ion SuppressionIon SuppressionIon Exclusion
Column Titank C18Thermo Scientific Acclaim™ OABio-Rad Aminex HPX-87H
Dimensions 250 x 4.6 mm, 5 µm[4]-300 x 7.8 mm, 9 µm
Mobile Phase 2% MeOH in 40 mM KH₂PO₄ (pH 2.4)[4]-5 mM H₂SO₄[6] or 0.0125 M H₂SO₄
Flow Rate 0.8 mL/min[4]-0.6 mL/min[6]
Temperature Ambient-50-65 °C[6]
Detection UV (210 nm)[4]ESI-MS (Negative ion, m/z 117)[2]UV or RI[6]
LOD/LOQ (µg/mL) 0.002 / 0.007[4]MDL ≤ 0.06 mg/L[2]-

Table 2: HILIC & Mixed-Mode Chromatography Conditions

ParameterMethod 4Method 5Method 6Method 7
Principle HILICHILIC (LC-MS)Mixed-Mode (RP/Anion-Exchange)HILIC
Column Poroshell 120 HILIC-ZCogent Diamond Hydride™Primesep DPrimesep S2
Dimensions 150 x 3.0 mm, 2.7 µm[4]150 x 2.1 mm, 4 µm[8]150 x 4.6 mm, 5 µm[9]250 x 4.6 mm, 5 µm[10]
Mobile Phase 81% ACN in 10 mM KH₂PO₄ (pH 6.7)[4]Gradient A/B (A: 50% MeOH/H₂O, B: 90% ACN/H₂O, both with 10 mM AmOAc)[8]ACN/H₂O with Ammonium Formate[9]ACN/Water Gradient[10]
Flow Rate 0.5 mL/min[4]0.4 mL/min[8]1.0 mL/min[9]1.0 mL/min[10]
Temperature AmbientAmbientAmbientAmbient
Detection UV (210 nm)[4]ESI-TOF-MS[8]UV (250 nm) or ELSD[9]UV (225 nm)[10]
LOD/LOQ (µg/mL) 0.003 / 0.009[4]LLOQ: 0.5 ng/mL[1]--

Visualizations

Experimental Workflow

The general workflow for the analysis of succinic acid by liquid chromatography involves sample preparation, chromatographic separation, detection, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC Analysis Sample Biological or Chemical Sample Centrifuge Centrifugation/ Filtration Sample->Centrifuge SPE Solid Phase Extraction (Optional Cleanup) Centrifuge->SPE Injection Inject into LC System SPE->Injection Separation Chromatographic Separation (e.g., RP, HILIC) Injection->Separation Detection Detection (UV, MS, ELSD) Separation->Detection Data Data Acquisition and Processing Detection->Data

Caption: General experimental workflow for succinic acid analysis.

Chromatographic Separation Principles

Different LC modes exploit distinct chemical properties to achieve separation. The choice of method depends on the sample matrix and analytical goals.

separation_principles cluster_rp Reversed-Phase (RP) cluster_hilic HILIC cluster_iex Ion-Exchange (IEX) RP_Stationary Hydrophobic Stationary Phase (e.g., C18) RP_Principle Principle: Hydrophobic interactions. Polar analytes elute first. RP_Stationary->RP_Principle RP_Mobile Polar Mobile Phase (Aqueous) RP_Mobile->RP_Principle HILIC_Stationary Hydrophilic Stationary Phase (e.g., Silica, Amide) HILIC_Principle Principle: Aqueous layer partitioning. Polar analytes are retained. HILIC_Stationary->HILIC_Principle HILIC_Mobile Apolar Mobile Phase (High % Organic) HILIC_Mobile->HILIC_Principle IEX_Stationary Charged Stationary Phase (Anionic or Cationic) IEX_Principle Principle: Electrostatic interactions. Analytes displaced by competing ions. IEX_Stationary->IEX_Principle IEX_Mobile Buffered Mobile Phase IEX_Mobile->IEX_Principle start Succinic Acid Separation cluster_rp cluster_rp cluster_hilic cluster_hilic cluster_iex cluster_iex

References

Data Presentation: Succinic Acid Concentrations in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An elevated level of succinic acid in the body has been linked to several pathological conditions, including solid tumors, inflammation, and ischemia-reperfusion injury.[1] As a key intermediate in the citric acid cycle (TCA cycle), succinic acid is crucial for cellular metabolism.[2] Its accurate quantification in diverse biological matrices is therefore essential for both research and clinical applications, serving as a potential biomarker for diagnosing, evaluating treatment responses, and monitoring disease progression.[1][3]

This document provides detailed application notes and protocols for the quantification of succinic acid across multiple matrices, including clinical samples like serum and urine, and preclinical samples such as cell pellets and tissue homogenates.[1][3] Methodologies covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and colorimetric enzyme assays.

The concentration of succinic acid can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes typical quantitative data found in the literature.

Biological MatrixTypical Concentration RangeAnalysis MethodReference
Human Plasma/Serum1.0 - 135.5 µMLC-MS/MS[1][3]
>7 µM (in some pathological cases)UPLC-MS/MS[3]
Optimal Range: 16 - 25 µmol/LNot Specified[4]
Human UrineVariable (often normalized to creatinine)GC-MS / LC-MS/MS[5][6]
Cell CultureVariable (dependent on cell type and conditions)LC-MS/MS[1][3]
Tissue HomogenatesVariable (dependent on tissue type)Colorimetric / LC-MS/MS[7]

Experimental Protocols & Methodologies

Accurate quantification of succinic acid can be achieved through several analytical techniques. The choice of method often depends on the required sensitivity, specificity, sample matrix, and available instrumentation.

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying succinic acid. The use of a stable isotope-labeled internal standard, such as ¹³C₄-succinic acid, is crucial for correcting matrix effects and ensuring high accuracy.[1][2]

1. Reagents and Materials

  • Succinic acid analytical standard

  • ¹³C₄-succinic acid disodium (B8443419) salt (Internal Standard, IS)

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™ XL-A) for sample cleanup if required[1]

  • 0.45 µm syringe filters

2. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Prepare primary stock solutions of succinic acid and ¹³C₄-succinic acid in LC-MS grade water.[2]

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 water:acetonitrile mixture to create a calibration curve (e.g., 1.0 - 135.5 µM).[1][2]

  • Internal Standard Working Solution (1 µg/mL): Dilute the ¹³C₄-succinic acid stock solution to a final concentration of 1 µg/mL.[2]

  • Sample Preparation (Plasma/Serum):

    • Thaw frozen samples on ice.

    • To 100 µL of sample, add 10 µL of the internal standard working solution.[2]

    • Add 890 µL of a 50:50 water:acetonitrile solution to precipitate proteins.[2]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

    • Filter the supernatant through a 0.45 µm syringe filter into an LC-MS vial.[2]

  • Sample Preparation (Urine):

    • Thaw samples and vortex.

    • Dilute urine samples with LC-MS grade water. The dilution factor will depend on the expected concentration.

    • Add the internal standard.

    • Proceed with centrifugation and filtration as with plasma/serum samples. For some urine samples, a solid-phase extraction (SPE) may be necessary for cleanup.[1]

  • Sample Preparation (Tissue/Cells):

    • Homogenize approximately 10 mg of tissue or 1x10⁶ cells in 100 µL of ice-cold buffer (e.g., Succinate Assay Buffer or PBS).[7]

    • Centrifuge at 10,000 x g for 5 minutes to pellet insoluble material.[7]

    • Use the supernatant for analysis. Add the internal standard and perform protein precipitation as described for plasma.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column suitable for aqueous mobile phases (e.g., Luna Omega PS C18).[8]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate succinic acid from isomers and other matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (MS):

    • Ionization: Negative Electrospray Ionization (ESI).[1][2]

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Succinic Acid: Q1: 117.0 -> Q3: 73.0

      • ¹³C₄-Succinic Acid (IS): Q1: 121.0 -> Q3: 76.0 (Note: MRM transitions should be optimized for the specific instrument used)

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Succinic Acid / IS) against the concentration of the standards.

  • Determine the concentration of succinic acid in the samples from the calibration curve. The linearity range for this type of assay can be 1.0 - 135.5 µM.[1][3]

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile compounds. For non-volatile molecules like succinic acid, a derivatization step is required to make them amenable to GC analysis.[9][10]

1. Reagents and Materials

  • Succinic acid analytical standard

  • Internal standard (e.g., a stable isotope-labeled succinic acid)

  • Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[9][10]

  • Pyridine (B92270)

  • Ethyl acetate (B1210297) and other organic solvents

  • Anhydrous sodium sulfate (B86663)

2. Standard and Sample Preparation

  • Extraction: For aqueous samples like urine, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidifying the sample (pH < 2).[11]

  • Drying: Dry the organic extract under a stream of nitrogen. Add anhydrous sodium sulfate to remove any residual water.[11]

  • Derivatization:

    • Add the derivatization agent (e.g., 75 µL of BSTFA) and pyridine (20 µL) to the dried extract.[11]

    • Incubate the mixture at 70°C for 3-4 hours to form trimethylsilyl (B98337) (TMS) derivatives.[10][11]

    • The sample is now ready for GC-MS injection.

3. GC-MS Conditions

  • Gas Chromatography (GC):

    • Column: DB-5MS or similar non-polar column.[12]

    • Injection Mode: Splitless

    • Oven Program: Start at a low temperature (e.g., 70°C), then ramp up to a high temperature (e.g., 300°C) to elute the derivatized acids.

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI)

    • Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.[10]

Protocol 3: Quantification by Colorimetric (Enzymatic) Assay

Colorimetric assay kits offer a simpler, high-throughput alternative to mass spectrometry. These assays are based on a coupled enzyme reaction that produces a colorimetric product proportional to the this compound concentration.[7][13]

1. Principle this compound is utilized by succinyl-CoA synthetase to form an intermediate. This intermediate then participates in a series of reactions that reduce a colorless probe into a colored product, which can be measured by absorbance at ~450 nm.[13]

2. Reagent Preparation

  • Prepare reagents according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK184, Abcam ab204718).[7][13] This typically involves reconstituting buffers, enzyme mixes, and standards.

3. Standard and Sample Preparation

  • Standard Curve: Prepare a standard curve by diluting the provided this compound standard (e.g., 0, 2, 4, 6, 8, 10 nmole/well).[7]

  • Sample Preparation:

    • Tissue: Homogenize ~10 mg of tissue in 100 µL of ice-cold assay buffer.[7]

    • Cells: Homogenize ~1 x 10⁶ cells in 100 µL of ice-cold assay buffer.[7]

    • Other liquid samples: Can often be used directly or after dilution.

    • Centrifuge samples to remove insoluble material.

4. Assay Procedure

  • Add samples and standards to a 96-well plate.

  • Prepare a Reaction Mix containing the assay buffer, enzyme mix, and developer/probe.

  • Add the Reaction Mix to each well.

  • Incubate for 30-60 minutes at 37°C, protected from light.[7][13]

  • Measure the absorbance at 450 nm using a microplate reader.[7][13]

  • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of succinic acid using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, Tissue) Spike Spike with Internal Standard (¹³C₄-SA) Sample->Spike Extract Protein Precipitation / Solid Phase Extraction Spike->Extract Centrifuge Centrifugation & Supernatant Collection Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter LC LC Separation (C18 Column) Filter->LC MS MS/MS Detection (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quant Quantification Calibration->Quant

Caption: General workflow for succinic acid quantification by LC-MS/MS.

This compound's Role in Cellular Metabolism

This compound is a central hub in cellular metabolism, primarily known for its role in the Tricarboxylic Acid (TCA) cycle.

G SuccinylCoA Succinyl-CoA This compound This compound SuccinylCoA->this compound Succinyl-CoA Synthetase Fumarate Fumarate This compound->Fumarate this compound Dehydrogenase (SDH) (Complex II) AlphaKG α-Ketoglutarate AlphaKG->SuccinylCoA GABA GABA AlphaKG->GABA SSA Succinic Semialdehyde GABA->SSA SSA->this compound SSADH TCA_label TCA Cycle GABA_label GABA Shunt

Caption: this compound's central role in the TCA cycle and GABA shunt pathways.

References

Application Notes: Therapeutic Targeting of Succinate Metabolism in Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Succinate, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various pathological states beyond its metabolic role.[1][2][3] Aberrant accumulation of this compound is linked to cancer, ischemia-reperfusion (I/R) injury, and chronic inflammation.[1][3] This accumulation can occur due to mutations in this compound dehydrogenase (SDH), hypoxia, or inflammatory stimuli.[1][3][4] Accumulated this compound can act intracellularly by inhibiting 2-oxoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and epigenetic alterations.[5][6][7] Extracellularly, this compound signals through the G-protein coupled receptor SUCNR1 (GPR91) to modulate immune responses.[1][6] These roles make this compound metabolism an attractive target for therapeutic intervention.[1]

This compound Metabolism in Disease States

Cancer

In cancer, particularly in tumors with mutations in the SDH gene, this compound accumulates to high levels.[1][4][8] This leads to a state of "pseudo-hypoxia" where HIF-1α is stabilized even under normoxic conditions.[7] HIF-1α stabilization promotes angiogenesis, metabolic reprogramming (the Warburg effect), and cell proliferation, contributing to tumorigenesis.[1][8]

Ischemia-Reperfusion (I/R) Injury

During ischemia, the lack of oxygen causes a reversal of SDH activity, leading to massive accumulation of this compound from fumarate.[9][10][11][12] Upon reperfusion, this accumulated this compound is rapidly oxidized by SDH, driving reverse electron transport (RET) at mitochondrial complex I.[9][11] This process generates a burst of reactive oxygen species (ROS) that is a major driver of tissue damage.[9][10][11] Targeting this compound accumulation or its rapid oxidation is a promising strategy to mitigate I/R injury in pathologies like myocardial infarction and stroke.[10][11]

Inflammation and Immunity

This compound acts as a pro-inflammatory signal.[6] In activated immune cells like macrophages, this compound accumulates and stabilizes HIF-1α, leading to the production of pro-inflammatory cytokines such as IL-1β.[1][13] Extracellular this compound can also activate dendritic cells and other immune cells via the SUCNR1 receptor, further amplifying the inflammatory response.[6][8]

Therapeutic Strategies

The primary strategies for targeting this compound metabolism involve:

  • Inhibition of this compound Dehydrogenase (SDH): To prevent the pathological oxidation of accumulated this compound, particularly in I/R injury.

  • Antagonism of the this compound Receptor (SUCNR1): To block extracellular this compound signaling in inflammatory conditions and cancer.[14]

Data on Therapeutic Agents

The following tables summarize quantitative data for common inhibitors used in research to target this compound metabolism.

Table 1: this compound Dehydrogenase (SDH) Inhibitors

Compound Type of Inhibition Target IC50 / EC50 Disease Model Application Reference
Malonate Competitive SDH (this compound-binding site) Dependent on this compound concentration Ischemia-Reperfusion Injury [1][10][15][16]
Dimethyl Malonate (DMM) Competitive (Prodrug of Malonate) SDH Not typically reported (used in vivo) Ischemia-Reperfusion Injury, Inflammation [1][11][17]
3-Nitropropionic acid (3-NPA) Irreversible SDH Not applicable (Irreversible) Research tool for neurodegenerative models [16]
Atpenin A5 Non-competitive SDH (Ubiquinone-binding site) ~30-40 nM (fungal) Fungicide, Research tool [18]

| Carboxin | Non-competitive | SDH (Ubiquinone-binding site) | Varies by species | Fungicide |[19][20] |

Note: IC50 values for competitive inhibitors like malonate are highly dependent on substrate concentration.[16]

Table 2: SUCNR1 (GPR91) Antagonists

Compound Target IC50 Disease Model Application Reference
"Compound 7a" SUCNR1 Not specified Neuroinflammation, Periodontitis [14][21]
hGPR91 antagonist 1 (Compound 4c) Human SUCNR1 7 nM Research tool [22]
SUCNR1-IN-1 (Compound 20) Human SUCNR1 88 nM Rheumatoid arthritis, Liver fibrosis [22]

| AK-968/12117473 (Cpd3) | SUCNR1 | Not specified | Diabetic Nephropathy |[23] |

Visualizations

Signaling Pathways and Experimental Logic

G cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus TCA TCA Cycle Succinate_mito This compound TCA->Succinate_mito SDH SDH Succinate_mito->SDH Succinate_cyto This compound Succinate_mito->Succinate_cyto Transport Fumarate Fumarate SDH->Fumarate PHD Prolyl Hydroxylases (PHD) Succinate_cyto->PHD HIF HIF-1α PHD->HIF HIF_deg HIF-1α Degradation HIF->HIF_deg HIF_nuc HIF-1α HIF->HIF_nuc Translocation HRE Hypoxia Response Elements (HRE) HIF_nuc->HRE Gene Gene Expression (e.g., IL-1β, VEGF) HRE->Gene

Caption: Intracellular this compound signaling pathway.

G cluster_rep Events at Reperfusion Ischemia Ischemia (Low O2) SDH_rev SDH Reversal (Fumarate -> this compound) Ischemia->SDH_rev Succ_accum This compound Accumulation SDH_rev->Succ_accum Reperfusion Reperfusion (O2 restored) SDH_ox Rapid this compound Oxidation by SDH Succ_accum->SDH_ox Reperfusion->SDH_ox RET Reverse Electron Transport (RET) at Complex I SDH_ox->RET ROS ROS Burst RET->ROS Injury Cellular Damage (I/R Injury) ROS->Injury Malonate Therapeutic Intervention: Malonate (SDH Inhibitor) Malonate->SDH_ox Inhibits

Caption: Mechanism of this compound-driven ischemia-reperfusion injury.

Experimental Protocols

Protocol 1: Measurement of this compound Dehydrogenase (SDH) Activity

This protocol describes a colorimetric assay to measure SDH activity in isolated mitochondria or cell/tissue homogenates.

Principle: SDH catalyzes the oxidation of this compound to fumarate. The electrons are transferred to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change, measured at 600 nm, is proportional to SDH activity.[24][25][26]

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • This compound solution (Substrate)

  • DCPIP solution (Electron acceptor)

  • Sample (isolated mitochondria, tissue, or cell homogenate)

  • 96-well clear flat-bottom plate

  • Spectrophotometric microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize ~10 mg of tissue or 1x10^6 cells in 100-200 µL of ice-cold SDH Assay Buffer.[24][26]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[26]

    • Collect the supernatant for the assay. Determine protein concentration (e.g., using BCA assay) to normalize activity.

  • Reaction Setup (per well):

    • Add 20-50 µL of sample supernatant to a well.

    • For a blank or control, use assay buffer instead of the sample.

    • Prepare a reaction mix containing SDH Assay Buffer, this compound substrate, and DCPIP probe according to a commercial kit's instructions (e.g., Sigma-Aldrich MAK197, Novus Biologicals NBP3-25801).[24][26]

    • Add the reaction mix to each well to initiate the reaction. The final volume should be ~200 µL.

  • Measurement:

    • Immediately measure the absorbance at 600 nm (A600) at an initial time point (T_initial).[26]

    • Incubate the plate at 25°C or 37°C.[25][26]

    • Take subsequent A600 readings every 5 minutes for 10-30 minutes.[26]

  • Calculation:

    • Calculate the change in absorbance per minute (ΔA600/min) within the linear range of the reaction.

    • Use the molar extinction coefficient of DCPIP to convert this rate into µmol/min.

    • Normalize the activity to the amount of protein in the sample (e.g., U/mg protein). One unit (U) is defined as the amount of enzyme that generates 1.0 µmole of reduced DCPIP per minute.[26]

Protocol 2: Quantification of Intracellular this compound

This protocol outlines a colorimetric method for quantifying this compound levels in biological samples.

Principle: this compound is measured via a coupled enzymatic reaction. This compound is converted to an intermediate which then reacts with a developer and probe to generate a colorimetric product (absorbance at ~450 nm) or a fluorescent product, proportional to the amount of this compound present.[27][28]

Materials:

  • This compound Assay Kit (e.g., Sigma-Aldrich MAK184, Abcam ab204718)[27][28]

  • This compound Assay Buffer

  • This compound Standard solution

  • Sample (cell or tissue lysate, plasma, etc.)

  • 96-well plate

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of this compound standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the provided stock standard with assay buffer.[27]

    • Bring the final volume of each standard well to 50 µL with assay buffer.[27]

  • Sample Preparation:

    • Homogenize ~10 mg of tissue or 1x10^6 cells in 100 µL of ice-cold this compound Assay Buffer.[27][28]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.[27]

    • Collect the supernatant. For samples with high protein content, deproteinization using a 10 kDa MWCO spin filter may be necessary.

    • Add 1-50 µL of the prepared sample to the wells. Adjust the volume to 50 µL with assay buffer.

  • Reaction and Measurement:

    • Prepare a Reaction Mix containing assay buffer, enzyme mix, and developer/probe as per the kit's manual.[27][28]

    • Add 50 µL of the Reaction Mix to each standard and sample well.

    • Mix and incubate at 37°C for 30 minutes, protected from light.[27][28]

    • Measure the absorbance at 450 nm (A450).

  • Calculation:

    • Subtract the 0 nmol (blank) standard reading from all other readings.

    • Plot the standard curve of nmol/well vs. A450.

    • Determine the amount of this compound in the sample from the standard curve.

    • Calculate the this compound concentration:

      • This compound Concentration = (this compound amount from curve / Sample volume) * Dilution factor.

G start Start: Cell/Tissue Sample homogenize 1. Homogenize in Ice-Cold Assay Buffer start->homogenize centrifuge 2. Centrifuge (10,000 x g, 5 min, 4°C) homogenize->centrifuge supernatant 3. Collect Supernatant (Contains this compound) centrifuge->supernatant plate 4. Add Sample and Standards to 96-well Plate supernatant->plate reaction_mix 5. Add Reaction Mix (Enzymes + Probe) plate->reaction_mix incubate 6. Incubate (30 min, 37°C) reaction_mix->incubate read 7. Measure Absorbance (e.g., 450 nm) incubate->read calculate 8. Calculate Concentration vs. Standard Curve read->calculate end End: This compound Concentration calculate->end

Caption: Workflow for colorimetric quantification of this compound.

References

Application Notes and Protocols: Experimental Use of Succinate to Ameliorate Cellular Energy Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a molecule of significant interest beyond its canonical role in mitochondrial respiration.[1][2][[“]][4][[“]] It is now recognized as a critical signaling molecule that can influence a variety of cellular processes, including inflammation and responses to hypoxia.[2][4] Under conditions of cellular stress and mitochondrial dysfunction, particularly involving Complex I of the electron transport chain, supplementation with this compound or its cell-permeable prodrugs can serve as a therapeutic strategy to bypass the compromised step, restore cellular energy levels, and mitigate damage.[6][7][8]

These application notes provide an overview of the experimental use of this compound to counteract cellular energy deficits, summarize key quantitative data from relevant studies, and offer detailed protocols for replicating these experiments. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and experimental designs.

Data Presentation

The following tables summarize the quantitative effects of this compound supplementation in experimental models of cellular energy deficit.

Table 1: Effect of this compound on Cellular Respiration and ATP Levels in Oxidant-Injured Renal Proximal Tubular Cells (RPTC) [6][7]

ParameterControlTBHP-InjuredTBHP-Injured + 10 mM this compound
Basal Respiration No significant change↓ 33%Unchanged from control
Uncoupled Respiration No significant change↓ 35%Unchanged from control
State 3 Respiration (Complex I substrates) No significant change↓ 40%Significantly improved
Complex I Activity No significant change↓ 48%No decrease
ATP Levels No significant change↓ 43%Maintained at control levels

TBHP (tert-butyl hydroperoxide) is used to induce oxidant injury.

Table 2: Impact of this compound on Oxidative Stress and Cell Viability in Oxidant-Injured RPTC [6][7]

ParameterControlTBHP-InjuredTBHP-Injured + 10 mM this compound
Lipid Peroxidation (MDA levels) No significant change↑ 19-fold↑ 9-fold
Cell Lysis No significant change24%No significant lysis

MDA (malondialdehyde) is a marker of lipid peroxidation.

Table 3: Effect of this compound on Oxygen Consumption Rate (OCR) in a Glial Cell Model of Mitochondrial Dysfunction [9]

ConditionChange in OCR
Rotenone (0.1 µM) Treatment ↓ to ~33% of control
Rotenone + 6 mM this compound ↑ ~20% from rotenone-treated baseline
Rotenone + 12 mM this compound ↑ ~20% from rotenone-treated baseline
Rotenone + 24 mM this compound ↑ ~20% from rotenone-treated baseline

Rotenone is a Complex I inhibitor used to induce mitochondrial dysfunction.

Signaling Pathways and Mechanisms

This compound's therapeutic effect in energy-deficient cells is primarily attributed to its ability to donate electrons to Complex II (this compound dehydrogenase) of the electron transport chain, thus bypassing a dysfunctional Complex I. This restores the proton motive force and ATP synthesis. Additionally, this compound acts as a signaling molecule, influencing various cellular processes.

Succinate_Metabolic_Rescue_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ CoQ Pool Complex_I->CoQ e- H_out H+ Complex_I->H_out Complex_II Complex II (this compound Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Complex_II->CoQ e- Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->H_out Complex_IV->H_out H_in H+ Complex_IV->H_in O2 -> H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ATP_Synthase->ADP NADH NADH NADH->Complex_I e- Succinate_in This compound Succinate_in->Complex_II e- Bypass Bypass of Complex I defect CoQ->Complex_III e- H_out->ATP_Synthase Succinate_ext Exogenous This compound/ Prodrug Succinate_ext->Succinate_in

Caption: this compound bypasses Complex I to restore ATP synthesis.

Extracellular this compound can also activate the G protein-coupled receptor SUCNR1, leading to downstream signaling cascades that can be pro-inflammatory.[2][4] Intracellularly, accumulated this compound can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), which in turn transcriptionally activates genes involved in glycolysis and inflammation.[2][4]

Succinate_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell Succinate_ext Extracellular This compound SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 PLC PLC SUCNR1->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Inflammation_ext Pro-inflammatory Response Ca2->Inflammation_ext Succinate_int Intracellular This compound PHD Prolyl Hydroxylases (PHD) Succinate_int->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a_hydrox HIF-1α-OH VHL VHL HIF1a_hydrox->VHL Proteasome Proteasomal Degradation HIF1a->Proteasome Degradation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex VHL->Proteasome HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Glycolysis_genes Glycolysis & Inflammation Gene Upregulation Nucleus->Glycolysis_genes Transcription

Caption: Intracellular and extracellular this compound signaling pathways.

Experimental Protocols

Protocol 1: Induction of Oxidative Injury in Cell Culture and Assessment of this compound Rescue

Objective: To model cellular energy deficit via oxidant-induced injury and evaluate the restorative effects of this compound supplementation. This protocol is based on methodologies used in studies with renal proximal tubular cells (RPTC).[6][7]

Materials:

  • Primary cell cultures (e.g., RPTC) or a suitable cell line

  • Culture medium

  • This compound (sodium salt)

  • tert-butyl hydroperoxide (TBHP)

  • Phosphate-buffered saline (PBS)

  • Reagents for ATP quantification (e.g., luciferase-based assay kit)

  • Reagents for assessing cell viability/lysis (e.g., LDH assay kit)

  • Reagents for measuring lipid peroxidation (e.g., TBARS assay for MDA)

  • Plate reader for absorbance and luminescence measurements

Procedure:

  • Cell Culture: Plate cells at an appropriate density and grow to ~80-90% confluency.

  • Experimental Groups:

    • Control: Cells in standard culture medium.

    • TBHP-Injured: Cells treated with TBHP.

    • This compound Rescue: Cells treated with TBHP and supplemented with this compound.

  • This compound Supplementation: Prepare a stock solution of sodium this compound. For the rescue group, add this compound to the culture medium to a final concentration of 10 mM.

  • Induction of Injury: To the "TBHP-Injured" and "this compound Rescue" groups, add TBHP to the culture medium at a pre-determined cytotoxic concentration (e.g., determined by a dose-response curve). Incubate for a specified duration (e.g., 45 minutes).

  • Recovery: After the injury period, remove the TBHP-containing medium, wash the cells with PBS, and replace it with fresh medium (with or without 10 mM this compound for the respective groups).

  • Sample Collection: At various time points post-injury (e.g., 4 hours, 24 hours, 48 hours), collect cell lysates and culture supernatants for analysis.

  • ATP Measurement: Quantify intracellular ATP levels using a luciferase-based assay according to the manufacturer's instructions. Normalize ATP content to total protein concentration.

  • Cell Lysis Measurement: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell lysis.

  • Lipid Peroxidation Assay: Measure malondialdehyde (MDA) levels in cell lysates using a TBARS assay as a marker of oxidative stress.

Experimental_Workflow_Oxidative_Injury Start Plate Cells Confluency Grow to 80-90% Confluency Start->Confluency Group_Setup Divide into 3 Groups: 1. Control 2. TBHP 3. TBHP + this compound Confluency->Group_Setup Treatment Add 10 mM this compound to Group 3 Group_Setup->Treatment Injury Add TBHP to Groups 2 & 3 (e.g., 45 min incubation) Treatment->Injury Recovery Wash & Replace Medium (Group 3 medium contains this compound) Injury->Recovery Timepoints Incubate and Collect Samples at Time Points (4h, 24h, 48h) Recovery->Timepoints Analysis Analyze Samples Timepoints->Analysis ATP ATP Assay Analysis->ATP LDH LDH Assay (Cell Lysis) Analysis->LDH MDA MDA Assay (Lipid Peroxidation) Analysis->MDA Results Compare Data Across Groups ATP->Results LDH->Results MDA->Results

Caption: Workflow for assessing this compound rescue from oxidative injury.

Protocol 2: Use of Cell-Permeable this compound Prodrugs in Models of Complex I Deficiency

Objective: To evaluate the efficacy of a cell-permeable this compound prodrug in rescuing mitochondrial function in cells with chemically-induced or genetic Complex I deficiency. This protocol is based on studies using the prodrug NV118 (diacetoxymethyl this compound).[8][10]

Materials:

  • Fibroblasts from patients with Complex I deficiency (e.g., Leigh Syndrome) or a cell line treated with a Complex I inhibitor (e.g., rotenone).

  • Control cell line (e.g., healthy donor fibroblasts).

  • Culture medium.

  • Cell-permeable this compound prodrug (e.g., NV118).

  • Reagents for measuring mitochondrial membrane potential (e.g., TMRM or JC-1).

  • Instrument for measuring oxygen consumption rate (OCR), such as a Seahorse XF Analyzer.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Culture: Culture control and Complex I-deficient cells to ~80% confluency.

  • Prodrug Treatment: Treat cells with the this compound prodrug (e.g., 100 µM NV118) or a vehicle control for a specified duration (e.g., 24 hours).

  • Mitochondrial Membrane Potential Measurement:

    • After treatment, load cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRM).

    • Measure fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates depolarization.

  • Oxygen Consumption Rate (OCR) Measurement:

    • Plate cells in a Seahorse XF cell culture microplate.

    • Treat with the this compound prodrug as described above.

    • Use a Seahorse XF Analyzer to measure basal OCR and the response to mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A). This allows for the calculation of ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Compare the mitochondrial membrane potential and OCR parameters between untreated and prodrug-treated cells for both control and Complex I-deficient groups.

Conclusion

This compound supplementation represents a promising therapeutic strategy for conditions characterized by cellular energy deficits, particularly those arising from mitochondrial Complex I dysfunction. By providing an alternative entry point for electrons into the electron transport chain, this compound can restore ATP production, reduce oxidative stress, and improve cell viability. The use of cell-permeable prodrugs further enhances the therapeutic potential by overcoming the poor membrane permeability of this compound itself.[8][10] The protocols and data presented here provide a framework for researchers to investigate the multifaceted roles of this compound in cellular metabolism and signaling, and to explore its potential in the development of novel therapies for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Succinate Analysis from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and analysis of succinate from brain tissue.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in preserving this compound levels in brain tissue after collection?

A1: The most critical step is rapid inactivation of enzymatic activity. Brain metabolism is highly active, and levels of labile metabolites like this compound can change within seconds post-mortem.[1][2] Therefore, ultra-rapid freezing of the brain tissue is paramount. Methods such as freeze-blowing or immediate immersion in liquid nitrogen after collection are recommended to halt enzymatic processes and preserve the in vivo metabolic profile.[1][3]

Q2: Which extraction solvent system is best for this compound from brain tissue?

A2: A two-phase extraction method using a methanol/water/chloroform (B151607) mixture is highly recommended for comprehensive metabolomic analysis, including this compound.[4][5] This method effectively precipitates proteins while allowing for the separation of polar metabolites (like this compound) in the aqueous phase and lipids in the organic phase.[5] While acetonitrile/water extractions can also yield high metabolite recovery, they may result in less efficient protein removal, potentially impacting sample stability and analytical results.[4]

Q3: How can I improve the reproducibility of my this compound measurements?

A3: Reproducibility can be enhanced by standardizing several pre-analytical variables. Cryogenic homogenization of snap-frozen brain tissue on dry ice using a pestle and mortar helps ensure consistency across biological replicates.[3][4] Additionally, using a consistent tissue mass for extraction (e.g., 30 mg) can improve sensitivity and reproducibility.[4] Implementing a standardized, optimized extraction protocol, such as the methanol/water/chloroform method, is also crucial for achieving reproducible results.[5]

Q4: My this compound levels are lower than expected. What are the potential causes?

A4: Low this compound recovery can stem from several factors:

  • Suboptimal Tissue Handling: Delayed freezing or slow thawing of the tissue can lead to enzymatic degradation of this compound.[1][2]

  • Inefficient Extraction: The choice of extraction solvent and the homogenization process are critical. Ensure complete homogenization to disrupt cells and allow for efficient extraction.

  • Degradation During Storage: Samples should be stored at -80°C until analysis to minimize degradation.[4]

  • Analytical Issues: Problems with the LC-MS system, such as poor ionization or detector sensitivity, can lead to low signal intensity.[6][7]

Q5: Can I analyze both polar metabolites like this compound and lipids from the same brain tissue sample?

A5: Yes, a two-phase extraction method, such as the one using methanol/water/chloroform, is ideal for this purpose. This technique separates the polar and lipid components into two distinct phases from the same tissue homogenate, allowing for comprehensive metabolomic and lipidomic profiling from a single sample.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis from brain tissue, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).

Low this compound Recovery or Signal Intensity
Symptom Potential Cause Troubleshooting Step
Low or no this compound peak detected.Sample Degradation: Delayed freezing or improper storage.Ensure rapid snap-freezing of tissue immediately after collection and consistent storage at -80°C.[1][4]
Inefficient Extraction: Incomplete cell lysis or poor solvent choice.Use a robust homogenization method (e.g., cryogenic homogenization) and an optimized extraction solvent like methanol/water/chloroform.[3][4][5]
LC-MS System Sensitivity: Low ionization efficiency or detector issues.Check MS tune and calibration.[7] Optimize ion source parameters and consider using a more sensitive instrument if available.
Ion Suppression: Matrix effects from co-eluting compounds.Review your sample preparation to remove interfering substances. Adjust the chromatography to separate this compound from the suppressing agents.[8]
High Variability in this compound Measurements
Symptom Potential Cause Troubleshooting Step
Poor reproducibility between replicate injections.Inconsistent Injection Volume: Autosampler malfunction.Perform a system suitability test to check for injection precision.[6]
LC System Instability: Fluctuating pump pressure or column temperature.Monitor system pressure and ensure the column oven is maintaining a stable temperature.[6]
High variability between biological replicates.Inconsistent Sample Handling: Differences in time from collection to freezing.Standardize the entire sample collection and processing workflow to minimize pre-analytical variability.[9]
Tissue Heterogeneity: Different brain regions were inadvertently sampled.If possible, dissect and analyze specific brain regions of interest. Homogenizing larger tissue pieces before aliquoting can also improve homogeneity.[3]
LC-MS Chromatographic Issues
Symptom Potential Cause Troubleshooting Step
Peak Tailing: Asymmetrical peak shape.Secondary Interactions: this compound interacting with active sites on the column.Use a mobile phase with an appropriate pH and ionic strength to improve peak shape. Consider a different column chemistry.[10]
Column Contamination: Buildup of matrix components on the column.Flush the column according to the manufacturer's instructions or replace it if necessary.[11]
Split Peaks: Peak is divided into two or more smaller peaks.Injection Solvent Incompatibility: Sample is dissolved in a solvent much stronger than the mobile phase.Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[10]
Partially Blocked Column Frit: Particulates from the sample or system have clogged the inlet frit.Replace the column inlet frit or the entire column.[10]
Retention Time Shifts: this compound peak elutes earlier or later than expected.Changes in Mobile Phase Composition: Incorrectly prepared mobile phase or evaporation of a volatile component.Prepare fresh mobile phase and ensure solvent bottles are properly sealed.[6]
Column Degradation: Loss of stationary phase over time.Replace the analytical column.[6]

Experimental Protocols

Protocol 1: Methanol/Water/Chloroform Extraction for this compound Analysis

This protocol is adapted from methods described for broad metabolomic profiling of brain tissue.[4][5]

  • Tissue Preparation: Weigh approximately 30 mg of snap-frozen brain tissue in a pre-chilled tube. Keep the tissue on dry ice throughout this process.[4]

  • Homogenization: Add ice-cold methanol/water (v:v, 1:1) to the tissue. Homogenize the sample completely using a handheld homogenizer on ice.[5]

  • Phase Separation: Add ice-cold chloroform to the homogenate. The final ratio of methanol:water:chloroform should be optimized for your specific application, with a 2:1:2 (v/v/v) ratio being a good starting point.[4]

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 13,000 x g) for 20-40 minutes at 4°C to separate the aqueous and organic layers.[12]

  • Sample Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, including this compound.

  • Drying and Reconstitution: Dry the collected aqueous phase using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your LC-MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound levels in brain tissue under different conditions.

Table 1: Comparison of this compound Levels in Brain Tissue Under Ischemic Conditions

Condition Fold Increase in this compound (Human Brain) Fold Increase in this compound (Mouse Brain) Reference
60 minutes of warm ischemia~2-fold~3.5-fold[13]

This data highlights the rapid accumulation of this compound in brain tissue during ischemia.

Table 2: Effect of this compound Perfusion on Brain Metabolites in Traumatic Brain Injury (TBI) Patients

Metabolite Mean Change During this compound Perfusion p-value Reference
Lactate/Pyruvate Ratio-12%0.015[14]
Pyruvate Concentration+17%Not significant[14]
Lactate Concentration-3%Not significant[14]
Glutamate Concentration-43%0.018[14]
Glucose Concentration-15%0.038[14]

These findings suggest that direct administration of this compound can modulate the energy metabolism in the injured human brain.[14]

Visualizations

Experimental Workflow for this compound Extraction

G A 1. Rapid Freezing of Brain Tissue (e.g., Liquid Nitrogen) B 2. Cryogenic Homogenization (on Dry Ice) A->B C 3. Addition of Extraction Solvents (Methanol/Water/Chloroform) B->C D 4. Vortexing and Centrifugation C->D E 5. Separation of Aqueous and Organic Phases D->E F 6. Collection of Aqueous Phase (contains this compound) E->F G 7. Sample Drying and Reconstitution F->G H 8. LC-MS Analysis G->H

Caption: Workflow for brain tissue this compound extraction.

This compound's Role in Ischemia-Reperfusion Injury

G cluster_ischemia Ischemia cluster_reperfusion Reperfusion A ↓ O₂ & Electron Transport Chain Inhibition B This compound Dehydrogenase (SDH) reverses A->B C ↑ this compound Accumulation B->C E Rapid Oxidation of this compound by SDH C->E D Re-oxygenation D->E F ↑ Reactive Oxygen Species (ROS) Production E->F G Cellular Damage F->G

Caption: this compound's role in ischemia-reperfusion injury.

References

Technical Support Center: Optimizing Succinate Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of succinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the sensitivity and reliability of their this compound quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for this compound detection by LC-MS/MS?

A1: The primary challenges include:

  • Poor retention on reverse-phase columns: this compound is a polar molecule, leading to weak retention on traditional C18 columns.

  • Low ionization efficiency: In its native form, this compound may not ionize efficiently in the mass spectrometer source, resulting in a weak signal.

  • Ion suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, reducing its signal intensity.[1][2][3]

  • Matrix effects: The sample matrix (e.g., plasma, cell lysates) can introduce components that either suppress or enhance the this compound signal, leading to inaccurate quantification.[2]

Q2: What are the typical MRM transitions for this compound?

A2: Under optimized Multiple Reaction Monitoring (MRM) conditions, a common and sensitive transition for this compound is m/z 117.0 > 73.0.[4]

Q3: Can I detect this compound without derivatization?

A3: Yes, direct analysis of this compound without derivatization is possible.[4] However, achieving high sensitivity can be challenging. Success often relies on optimized chromatography, such as using a polar-reverse phase column, and meticulous sample preparation to minimize ion suppression.[4]

Q4: What is the most effective way to significantly boost the sensitivity of my this compound assay?

A4: Chemical derivatization is a highly effective strategy to dramatically increase sensitivity.[5][6][7] By converting the carboxylic acid groups of this compound into less polar esters or other derivatives, you can improve its chromatographic retention on reverse-phase columns and enhance its ionization efficiency.[5][6] Reports have shown that derivatization can increase sensitivity by over 100-fold.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No this compound Signal

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor Ionization Optimize MS source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure).[8] Ensure the mobile phase pH is suitable for promoting the desired ionization state of this compound. Consider chemical derivatization to improve ionization efficiency.[7]
Suboptimal Chromatography Verify the correct column is being used. For underivatized this compound, a polar-reverse phase or HILIC column may be more suitable than a standard C18 column.[4] Optimize the mobile phase composition and gradient to ensure this compound is eluting as a sharp peak.[9]
Incorrect MRM Settings Confirm that the correct precursor and product ions for this compound (e.g., m/z 117.0 > 73.0) are being monitored.[4] Optimize collision energy for this transition.
Sample Degradation Prepare fresh samples and standards to rule out degradation.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Split Peaks)

Possible Causes and Solutions:

CauseTroubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column Degradation Replace the analytical column with a new one.
Large Dead Volumes Minimize the length of tubing between the injector, column, and MS source. Ensure all fittings are properly connected to avoid dead volumes.[10]
Issue 3: High Background Noise

Possible Causes and Solutions:

CauseTroubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and additives.[11] Prepare fresh mobile phases.
Contaminated LC-MS System Flush the entire LC system and clean the MS ion source.[12]
Matrix Effects Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[13][14]
Issue 4: Inconsistent Results and Poor Reproducibility

Possible Causes and Solutions:

CauseTroubleshooting Steps
Ion Suppression Ion suppression from co-eluting matrix components is a common cause of variability.[1][3] Improve chromatographic separation to resolve this compound from these interferences.[1] Utilize an isotopically labeled internal standard (e.g., 13C4-succinate) to compensate for matrix effects.[13]
Inconsistent Sample Preparation Ensure sample preparation is consistent across all samples. Automated sample preparation can improve reproducibility.[13]
LC System Instability Check for leaks in the LC system. Ensure the pump is delivering a stable and accurate flow rate.[15] Allow for adequate column equilibration between injections.[15]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Underivatized this compound

This protocol provides a starting point for the direct analysis of this compound. Optimization will be required based on your specific instrumentation and sample matrix.

  • Chromatography:

    • Column: Phenomenex Synergi Polar-RP or equivalent.[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute this compound. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-13 min: 5% B

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transition: m/z 117.0 > 73.0.[4]

    • Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for your specific instrument.

Protocol 2: Derivatization of this compound for Enhanced Sensitivity

This protocol describes a general esterification procedure to improve the hydrophobicity and ionization efficiency of this compound.

  • Sample Preparation:

    • Lyophilize the aqueous sample containing this compound to complete dryness.

  • Derivatization Reaction:

    • Prepare a derivatizing reagent of 3 N HCl in ethanol.

    • Add 100 µL of the derivatizing reagent to the dried sample.

    • Incubate at 60 °C for 60 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95% water: 5% acetonitrile).

    • Analyze using a standard C18 column with an appropriate gradient. The derivatized this compound will be more retained and should be analyzed in positive ESI mode. The MRM transitions will need to be re-optimized for the derivatized product.

Visualizations

Troubleshooting Workflow for Low this compound Signal

low_signal_troubleshooting start Low or No This compound Signal check_ms Check MS Settings (MRM, Source) start->check_ms ms_ok MS Settings OK? check_ms->ms_ok check_lc Evaluate Chromatography (Peak Shape, Retention) lc_ok Chromatography OK? check_lc->lc_ok check_sample Assess Sample Integrity (Freshness, Prep) sample_ok Sample OK? check_sample->sample_ok ms_ok->check_lc Yes optimize_ms Optimize Source & Collision Energy ms_ok->optimize_ms No lc_ok->check_sample Yes optimize_lc Optimize Gradient & Column Choice lc_ok->optimize_lc No prepare_fresh Prepare Fresh Samples & Standards sample_ok->prepare_fresh No consider_derivativation consider_derivativation sample_ok->consider_derivativation Yes optimize_ms->check_ms optimize_lc->check_lc prepare_fresh->check_sample consider_derivatization Consider Derivatization for Sensitivity Boost

Caption: A decision tree for troubleshooting low this compound signal.

Workflow for Method Development to Enhance this compound Sensitivity

sensitivity_enhancement_workflow cluster_prep 1. Sample Preparation cluster_derivatization 2. Derivatization (Optional but Recommended) cluster_lc 3. LC Optimization cluster_ms 4. MS/MS Optimization sample_extraction Sample Extraction (e.g., SPE, LLE) internal_standard Add Isotope-Labeled Internal Standard sample_extraction->internal_standard derivatize Chemical Derivatization (e.g., Esterification) internal_standard->derivatize column_selection Column Selection (e.g., C18 for derivatized, Polar-RP for underivatized) derivatize->column_selection mobile_phase_opt Mobile Phase Optimization (Solvents, Additives) column_selection->mobile_phase_opt source_tuning Ion Source Tuning (ESI+/-, Gas Flows) mobile_phase_opt->source_tuning mrm_optimization MRM Optimization (Precursor, Product, CE) source_tuning->mrm_optimization final_analysis final_analysis mrm_optimization->final_analysis Final Analysis

Caption: A workflow for developing a high-sensitivity this compound LC-MS/MS method.

References

Technical Support Center: Succinate Dehydrogenase (SDH) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Succinate Dehydrogenase (SDH) activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to SDH activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a colorimetric SDH activity assay?

A colorimetric SDH activity assay measures the enzymatic activity of this compound Dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain.[1][2] In this assay, SDH catalyzes the oxidation of this compound to fumarate.[3][4] During this reaction, electrons are transferred to an artificial electron acceptor or probe, which then reduces a chromogenic dye.[3] The resulting color change, often a decrease in absorbance at a specific wavelength (e.g., 600 nm), is proportional to the SDH activity in the sample.[1][2][5]

Q2: What types of samples can be used for this assay?

SDH activity can be measured in a variety of biological samples, including:

  • Isolated mitochondria[1][2][6]

  • Tissue homogenates[1][3][7]

  • Cell lysates (from both adherent and suspension cells)[1][3]

Q3: How should I prepare my samples for the assay?

Proper sample preparation is critical for accurate results. Here are general guidelines:

  • Tissues: Harvest tissue and rapidly homogenize it in ice-cold SDH Assay Buffer.[1][3] Keep the homogenate on ice and then centrifuge to remove insoluble material.[1][3]

  • Cells: Harvest cells, wash with ice-cold PBS, and then homogenize in ice-cold SDH Assay Buffer.[3] Centrifuge the lysate and collect the supernatant for the assay.[3]

  • Mitochondria: Isolate mitochondria from fresh tissue or cells using an appropriate protocol.[1][3]

For all sample types, it is recommended to perform the assay immediately after preparation or to store them at -80°C. Avoid repeated freeze-thaw cycles.[3]

Q4: What are the critical components of an SDH assay kit?

A typical SDH activity assay kit includes:

  • SDH Assay Buffer: To maintain the optimal pH and provide a suitable environment for the enzyme.[1]

  • SDH Substrate Mix: Contains this compound, the substrate for the SDH enzyme.[1]

  • SDH Probe/Electron Acceptor: An artificial electron acceptor that changes color upon reduction.[1][3]

  • SDH Positive Control: A known amount of SDH enzyme to validate the assay performance.[1]

  • Standard: A known concentration of the reduced probe to generate a standard curve for quantifying SDH activity.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during SDH activity assays.

Problem 1: No or Very Low Signal

If you observe no signal or a signal that is not significantly above the background, consider the following potential causes and solutions.

Possible CauseRecommended Solution
Inactive Enzyme Ensure the enzyme has not undergone multiple freeze-thaw cycles.[8] Run a positive control to verify enzyme activity.[8] Keep samples and enzyme on ice during the experiment.[9]
Incorrect Reagent Preparation Ensure all kit components are fully thawed and mixed before use.[10] Prepare fresh reaction mix immediately before use.[10]
Degraded Substrate Ensure the substrate has been stored correctly and is not expired.[8]
Suboptimal Assay Conditions Verify that the assay was performed at the recommended temperature and pH.[11] Ensure the correct wavelength was used for absorbance readings.[10]
Insufficient Amount of Sample Increase the amount of sample in the assay. It is recommended to test several dilutions of unknown samples to ensure the readings are within the linear range.[1][2]
Problem 2: High Background

High background can mask the true signal from your samples.

Possible CauseRecommended Solution
Contaminated Reagents Use fresh, high-quality reagents and sterile techniques to avoid microbial contamination.[8]
Non-enzymatic Reduction of the Probe Run a "no-enzyme" control (sample without enzyme) to measure the rate of non-enzymatic signal generation and subtract this from your experimental values.[8]
Sample Matrix Interference For biological samples with significant background, include a sample matrix blank for each sample by omitting the SDH Substrate Mix.[2]
Problem 3: Inconsistent Results Between Replicates

Variability between replicate wells can compromise the reliability of your data.

Possible CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and be careful to pipette accurately, especially for small volumes.[10] When possible, prepare a master mix for the reaction components to be added to all wells.[10]
Incomplete Mixing Ensure all solutions are thoroughly mixed before aliquoting them into the plate wells. Gently mix the plate after adding all reagents.[8]
Inconsistent Incubation Times Ensure that the reaction is initiated and stopped at the same time for all wells.
Edge Effects in Plate-Based Assays Consider not using the outer wells of the microplate for experimental samples, as these can be more prone to evaporation and temperature fluctuations.[6]

Experimental Protocols

General SDH Activity Assay Protocol (Colorimetric)

This protocol is a generalized procedure adapted from standard colorimetric assays for SDH activity.

  • Reagent Preparation:

    • Thaw all kit components on ice and prepare working solutions as per the kit manual.[8] Equilibrate the assay buffer to room temperature before use.[3]

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the standard (e.g., reduced DCIP) in the assay buffer to generate a standard curve.[1]

  • Sample Preparation:

    • Prepare cell or tissue lysates or isolated mitochondria as described in the FAQs.[1][3]

    • Add 5-50 µL of the sample to duplicate wells of a 96-well plate.[1] Adjust the volume to 50 µL with SDH Assay Buffer.[1]

    • For a positive control, add 10–20 µL of the SDH Positive Control to desired wells and adjust the final volume to 50 µL with SDH Assay Buffer.[3]

  • Reaction Setup:

    • Prepare a reaction mix containing the SDH Substrate Mix and SDH Probe according to the kit's instructions.[3]

    • Add 50 µL of the reaction mix to each sample and positive control well. Do not add the reaction mix to the standard curve wells.[3]

  • Measurement:

    • Immediately measure the absorbance at 600 nm in kinetic mode at 25°C.[3]

    • Continue to record the absorbance every 2-3 minutes for 10-30 minutes.[3]

  • Data Analysis:

    • Calculate the change in absorbance over time (ΔA/min) for each sample.

    • Use the standard curve to convert the absorbance values to the amount of product formed.

    • Calculate the SDH activity, often expressed in mU/mL or U/mg of protein. One unit of SDH is the amount of enzyme that generates 1.0 µmole of product per minute at a specific pH and temperature.[1][2]

Visualizations

SDH Activity Assay Workflow

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Tissue, Cells, or Mitochondria) Plate_Setup Plate Setup (Add Samples, Standards, & Positive Control) Sample_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Thaw & Mix Components) Add_Reaction_Mix Add Reaction Mix (Substrate + Probe) Reagent_Prep->Add_Reaction_Mix Standard_Prep Standard Curve Preparation Standard_Curve Plot Standard Curve Standard_Prep->Standard_Curve Plate_Setup->Add_Reaction_Mix Incubate_Measure Incubate & Measure (Kinetic Reading at 600 nm) Add_Reaction_Mix->Incubate_Measure Calculate_Rate Calculate Rate (ΔAbsorbance / Time) Incubate_Measure->Calculate_Rate Determine_Activity Determine SDH Activity Calculate_Rate->Determine_Activity Standard_Curve->Determine_Activity

Caption: A flowchart illustrating the major steps in a typical SDH activity assay.

Troubleshooting Decision Tree for SDH Assays

Troubleshooting_Decision_Tree Start Assay Issue Encountered No_Low_Signal No or Low Signal? Start->No_Low_Signal High_Background High Background? No_Low_Signal->High_Background No Check_Enzyme Check Enzyme Activity (Positive Control) No_Low_Signal->Check_Enzyme Yes Inconsistent_Replicates Inconsistent Replicates? High_Background->Inconsistent_Replicates No Check_Contamination Check for Reagent Contamination High_Background->Check_Contamination Yes Review_Pipetting Review Pipetting Technique Inconsistent_Replicates->Review_Pipetting Yes Check_Reagents Verify Reagent Prep & Storage Check_Enzyme->Check_Reagents Check_Conditions Confirm Assay Conditions (Temp, λ) Check_Reagents->Check_Conditions Increase_Sample Increase Sample Concentration Check_Conditions->Increase_Sample Run_No_Enzyme_Ctrl Run 'No-Enzyme' Control Check_Contamination->Run_No_Enzyme_Ctrl Run_Sample_Blank Run Sample Blank (w/o Substrate) Run_No_Enzyme_Ctrl->Run_Sample_Blank Ensure_Mixing Ensure Thorough Mixing Review_Pipetting->Ensure_Mixing Check_Plate_Effects Avoid Plate Edge Effects Ensure_Mixing->Check_Plate_Effects

Caption: A decision tree to guide troubleshooting of common SDH assay problems.

References

Technical Support Center: Succinic Acid Analysis by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the retention of succinic acid on reversed-phase (RP) columns.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of succinic acid using reversed-phase HPLC.

Problem: Poor or No Retention of Succinic Acid

Symptom: The succinic acid peak elutes at or very near the column's void volume (t₀).

Potential Causes & Solutions:

  • Cause 1: Mobile Phase pH is too high. Succinic acid is a dicarboxylic acid with pKa values of approximately 4.2 and 5.6.[1][2] In reversed-phase chromatography, retention is favored when the analyte is in its neutral, less polar form.[3] If the mobile phase pH is above its first pKa, succinic acid will be ionized (as succinate), making it highly polar and poorly retained on a non-polar C18 stationary phase.[4]

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units below the first pKa of succinic acid (i.e., pH ≤ 2.7).[3] This is typically achieved by adding an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase.[5][6] Lowering the pH suppresses the ionization of the carboxylic acid groups, rendering the molecule more neutral and increasing its retention.[3]

  • Cause 2: High Aqueous Content Leading to Phase Collapse. Standard C18 columns can suffer from "phase collapse" or "dewetting" when using highly aqueous mobile phases (e.g., >95% water).[6] This phenomenon causes a dramatic loss of retention because the mobile phase can no longer properly wet the hydrophobic stationary phase.[6][7]

    • Solution: Use a polar-embedded or "aqua-stable" C18 column (e.g., C18-A) designed for use in 100% aqueous conditions.[6] These columns have modifications that prevent phase collapse and ensure reproducible retention for polar analytes like succinic acid.[6] Alternatively, ensure the mobile phase contains a small amount of organic solvent (e.g., 2-5% acetonitrile (B52724) or methanol) if using a traditional C18 column.[6]

  • Cause 3: Inappropriate Column Choice. Succinic acid is a highly polar compound, and traditional C18 columns may not provide sufficient retention even with pH optimization.[8][9]

    • Solution: Consider alternative chromatographic modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase mode.[10][11][12] Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can also significantly improve the retention of polar, ionizable compounds like succinic acid.[8][13]

Problem: Poor Peak Shape (Tailing or Fronting)

Symptom: The succinic acid peak is asymmetrical, exhibiting tailing or fronting.

Potential Causes & Solutions:

  • Cause 1: Secondary Interactions with Residual Silanols. The silica (B1680970) backbone of many reversed-phase columns has free silanol (B1196071) groups. If the mobile phase pH is not low enough, these silanols can be ionized and interact with any ionized succinic acid molecules, leading to peak tailing.

    • Solution: In addition to lowering the mobile phase pH (as described above), use a high-purity, well-end-capped column to minimize the number of available residual silanols. Using a slightly higher buffer concentration in the mobile phase can also help mask these secondary interaction sites.

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the concentration of the succinic acid standard or sample being injected. Dilute the sample and reinject to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to retain succinic acid on a standard C18 column?

Succinic acid is a small, polar dicarboxylic acid. Its hydrophilicity means it has a weak affinity for the hydrophobic (non-polar) C18 stationary phase and a strong affinity for the polar mobile phase, resulting in poor retention.[8][14] To achieve retention, the polarity of the succinic acid molecule must be reduced. This is done by suppressing its ionization using a low-pH mobile phase, which protonates the carboxylic acid groups, making the molecule more neutral and less polar.[3]

G cluster_pH Mobile Phase pH High_pH {pH > 5.6 (pKa2)|{this compound (SA²⁻)|Fully Ionized}}|{Very Polar|Poor RP Retention}} Mid_pH {4.2 (pKa1) < pH < 5.6|{this compound (SA⁻)|Partially Ionized}}|{Polar|Low RP Retention}} Low_pH {pH < 4.2 (pKa1)|{Succinic Acid (SA-H₂)|Neutral Form}}|{Less Polar|GOOD RP Retention}}

Q2: What is the recommended starting mobile phase for succinic acid analysis on a reversed-phase column?

A good starting point is an isocratic mobile phase of 5 mM phosphoric acid in water, adjusted to a pH between 2.1 and 2.5.[5][15] A small amount of organic modifier like acetonitrile or methanol (B129727) (e.g., 1-5%) can be included.[6] Detection is typically performed at a low UV wavelength, such as 205-210 nm, as succinic acid has a weak chromophore.[5][16]

Q3: What are the alternatives to standard reversed-phase chromatography for succinic acid?

If you cannot achieve adequate retention or separation with reversed-phase, consider these alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[12] It is highly effective for very polar analytes and operates in an "opposite" manner to reversed-phase, providing strong retention for compounds like succinic acid.[10][11]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics.[13][17] This dual retention mechanism is very effective for retaining and separating polar, ionizable compounds without the need for ion-pairing reagents.[8]

  • Ion-Exclusion or Ion Chromatography: These techniques separate analytes based on charge and are well-suited for organic acids.[18][19]

G Start Problem: Poor Succinic Acid Retention Check_pH Is Mobile Phase pH < 2.7? Start->Check_pH Adjust_pH Action: Lower pH with Phosphoric or Formic Acid Check_pH->Adjust_pH No Check_Column Are you using an Aqua-Stable C18 Column? Check_pH->Check_Column Yes Success Result: Improved Retention Adjust_pH->Success Use_Aqua Action: Switch to a Polar-Embedded or Aqua-Stable Column Check_Column->Use_Aqua No Consider_Alternatives Problem Persists? Consider Alternative Methods Check_Column->Consider_Alternatives Yes Use_Aqua->Success HILIC Strategy 1: Switch to HILIC Consider_Alternatives->HILIC Mixed_Mode Strategy 2: Use a Mixed-Mode Column Consider_Alternatives->Mixed_Mode

Data Summary & Experimental Protocols

For successful analysis, precise experimental conditions are critical. The following tables summarize validated methods and provide a detailed protocol.

Table 1: Comparison of HPLC Methods for Succinic Acid Quantification
Method TypeColumn TypeMobile PhaseDetectionReference
Reversed-PhaseLiChrosorb RP-18 (5 µm)5 mM H₃PO₄ (pH 2.1)UV at 210 nm[5][15]
Reversed-PhaseC18 (5 µm)Methanol: 0.1% H₃PO₄ (10:90 v/v)UV at 254 nm[5]
Mixed-ModeHeritage MA (3 µm)Acetonitrile/Water/Ammonium Phosphate (pH 2.2)UV at 205 nm[5]
HILICSHARC 1 (5 µm)100% Acetonitrile (no buffer)UV at 210 nm[5][20]
Detailed Experimental Protocol: Reversed-Phase Method

This protocol is a robust starting point for the analysis of succinic acid in aqueous samples.

Objective: To quantify succinic acid using reversed-phase HPLC with UV detection.

1. Instrumentation & Materials:

  • HPLC system with a UV detector.[5]

  • Column: Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm (or equivalent polar-embedded/aqua-stable C18 column).[6]

  • Succinic acid standard (analytical grade).

  • Phosphoric acid (H₃PO₄), HPLC grade.

  • Methanol, HPLC grade.

  • Deionized water (18.2 MΩ·cm).

2. Mobile Phase Preparation (1 Liter):

  • Add approximately 950 mL of deionized water to a 1 L volumetric flask.

  • Carefully add 0.1% (v/v) of phosphoric acid (1 mL).

  • Adjust the pH to 2.1-2.5 using a calibrated pH meter.

  • Bring to final volume with deionized water.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

3. Chromatographic Conditions:

  • Mobile Phase: 100% of 0.1% H₃PO₄ in water (pH 2.1).[6]

  • Flow Rate: 1.0 mL/min.[15]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.[15]

  • Run Time: 10 minutes (adjust as needed based on system dead time and elution of other components).

4. Standard Preparation:

  • Prepare a stock solution of succinic acid (e.g., 1000 mg/L) in deionized water.

  • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 mg/L) by diluting the stock solution with the mobile phase.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the samples for analysis.

  • Construct a calibration curve by plotting peak area against concentration and determine the concentration of succinic acid in the samples.

References

Technical Support Center: Protocol for Preventing Succinate Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing succinate degradation during sample storage and ensuring the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: this compound degradation in biological samples can be attributed to two main factors:

  • Enzymatic Activity: Residual metabolic activity in the sample after collection can lead to the conversion of this compound into other metabolites as part of the citric acid cycle or other biochemical pathways.[1][2] The primary enzyme responsible for this compound metabolism is this compound dehydrogenase (SDH).[1][3][4]

  • Chemical Instability: Although generally stable, this compound levels can be affected by changes in pH during freezing and thawing. The crystallization of buffer components in frozen solutions can cause significant pH shifts, potentially leading to the degradation of pH-sensitive molecules.[5]

Q2: What is the recommended temperature for long-term storage of samples for this compound analysis?

A2: For long-term storage, it is highly recommended to store samples at ultra-low temperatures, specifically at -80°C or in the vapor phase of liquid nitrogen (approximately -150°C).[6] Storage at -80°C has been shown to maintain the integrity of metabolites for extended periods.[7][8] Storage at -20°C is not ideal for long-term preservation as enzymatic degradation can still occur, albeit at a slower rate.

Q3: How many freeze-thaw cycles are acceptable for samples intended for this compound analysis?

A3: It is crucial to minimize freeze-thaw cycles, as they can significantly impact metabolite stability. Ideally, samples should be aliquoted into single-use vials after the initial processing to avoid repeated thawing and freezing of the entire sample. If repeated analysis is necessary, it is recommended to limit the number of freeze-thaw cycles to a maximum of three.

Q4: What is "metabolic quenching," and why is it critical for this compound analysis?

A4: Metabolic quenching is the rapid inactivation of enzymatic activity in a biological sample to preserve the metabolic profile at the time of collection. This is a critical step because cellular metabolism can continue after sample collection, leading to changes in metabolite concentrations, including this compound.[9] Effective quenching ensures that the measured this compound levels accurately reflect the in vivo state.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected this compound Levels
Possible Cause Suggested Solution
Delayed Sample Processing Process samples immediately after collection. Delays can allow for continued cellular metabolism and degradation of this compound.[9] If immediate processing is not possible, keep the sample on ice for a minimal amount of time before quenching and freezing.
Ineffective Metabolic Quenching Ensure rapid and effective quenching of metabolic activity. For cell and tissue samples, snap-freezing in liquid nitrogen is a common and effective method. For liquid samples like plasma, rapid freezing at -80°C is recommended. The use of cold quenching solutions, such as 60% methanol, can also be employed.
Suboptimal Storage Temperature Store samples at -80°C for long-term stability. Storage at -20°C may not be sufficient to completely halt enzymatic activity, leading to this compound degradation over time.
Multiple Freeze-Thaw Cycles Aliquot samples into single-use tubes after initial processing to avoid repeated freezing and thawing of the entire sample.
pH Instability During Freezing For reconstituted samples or those in buffer, be aware that pH can shift during freezing due to the crystallization of buffer components.[5] While this is a complex issue to control, rapid freezing may help minimize these effects.
Issue 2: High Variability in this compound Measurements Between Replicates
Possible Cause Suggested Solution
Inconsistent Sample Handling Standardize the entire sample handling workflow, from collection to analysis. Ensure that all samples are treated identically in terms of time on ice, quenching procedure, and storage conditions.
Matrix Effects in LC-MS Analysis The sample matrix (e.g., proteins, lipids, salts in plasma) can interfere with the ionization of this compound, leading to ion suppression or enhancement and thus affecting quantification.[10][11][12] To mitigate this, optimize sample preparation to remove interfering substances, use a stable isotope-labeled internal standard for this compound, and consider matrix-matched calibration curves.
Non-Linearity in LC-MS Detection At high concentrations, the relationship between this compound concentration and the detector response in LC-MS can become non-linear, leading to inaccurate quantification.[13] It is crucial to determine the linear range of the assay and dilute samples with high this compound concentrations accordingly.[13]

Data Presentation: this compound Stability in Biological Samples

Quantitative data on the stability of this compound in biological matrices under different storage conditions is not extensively available in the literature. The following table provides a qualitative summary and best-practice recommendations based on general metabolomics principles and the available information. It is strongly recommended that researchers perform their own stability studies for their specific sample types and storage conditions.

Storage Temperature Sample Type Short-Term Stability (Qualitative) Long-Term Stability (Qualitative) Recommendations
Room Temperature Plasma, Serum, TissuePoorNot RecommendedAvoid. Process immediately.
4°C (Refrigerated) Plasma, Serum, TissuePoor to Fair (hours)Not RecommendedFor temporary storage only (a few hours) prior to processing.
-20°C Plasma, Serum, TissueFair to Good (days to weeks)Poor to FairNot ideal for long-term storage due to potential for enzymatic activity.
-80°C Plasma, Serum, TissueGoodExcellentRecommended for long-term storage.
Liquid Nitrogen (-150°C to -196°C) Cells, TissueExcellentExcellentOptimal for long-term preservation of viable cells and tissue integrity.

Experimental Protocols

Protocol 1: Blood Plasma/Serum Collection and Storage for this compound Analysis
  • Blood Collection:

    • Collect whole blood into appropriate anticoagulant tubes (e.g., EDTA for plasma) or serum separator tubes.

    • Place the collected tubes immediately on ice to slow down metabolic activity.

  • Plasma/Serum Separation:

    • Centrifuge the blood samples as soon as possible (ideally within 30 minutes of collection) at a low speed (e.g., 1,000-2,000 x g) for 10-15 minutes at 4°C to separate plasma or serum from blood cells.

  • Aliquoting and Storage:

    • Immediately after centrifugation, carefully aspirate the plasma or serum supernatant.

    • Aliquot the plasma or serum into pre-labeled, single-use cryovials.

    • Snap-freeze the aliquots in liquid nitrogen or place them directly into a -80°C freezer.

    • Store the samples at -80°C until analysis.

Protocol 2: Tissue Sample Collection and Storage for this compound Analysis
  • Tissue Excision:

    • Excise the tissue of interest as rapidly as possible to minimize ischemia time.

  • Metabolic Quenching:

    • Immediately snap-freeze the tissue sample in liquid nitrogen. This is the most critical step to halt metabolic activity.

  • Storage:

    • Once frozen, wrap the tissue in pre-labeled aluminum foil or place it in a cryovial.

    • Store the frozen tissue at -80°C or in the vapor phase of liquid nitrogen for long-term preservation.

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis blood Blood Collection (on ice) centrifuge Centrifugation (4°C) blood->centrifuge tissue Tissue Excision snap_freeze_tissue Snap-Freezing (Liquid Nitrogen) tissue->snap_freeze_tissue aliquot Aliquoting centrifuge->aliquot store Store at -80°C snap_freeze_tissue->store aliquot->store thaw Thaw Sample store->thaw extract Metabolite Extraction thaw->extract analyze LC-MS Analysis extract->analyze

Caption: Sample processing workflow for this compound analysis.

troubleshooting_this compound start Inconsistent or Low This compound Levels q1 Was sample processing delayed? start->q1 a1_yes Process samples immediately q1->a1_yes Yes q2 Was metabolic quenching effective? q1->q2 No a2_no Use snap-freezing or cold quenching solution q2->a2_no No q3 What was the storage temperature? q2->q3 Yes a3_neg20 Store at -80°C for long-term stability q3->a3_neg20 -20°C q4 Were samples subjected to multiple freeze-thaw cycles? q3->q4 -80°C a4_yes Aliquot samples into single-use vials q4->a4_yes Yes

Caption: Troubleshooting decision tree for low this compound levels.

References

Technical Support Center: Optimizing Kinetic Parameters for SDH Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their succinate dehydrogenase (SDH) colorimetric assays.

Troubleshooting Guide

This guide addresses common issues encountered during SDH colorimetric assays in a question-and-answer format.

Q1: Why is there no or very low SDH activity detected in my samples?

A1: This can be due to several factors related to enzyme stability, reagent integrity, or assay conditions.

  • Enzyme Inactivity: Ensure proper sample preparation and storage. SDH is sensitive to degradation, so it's crucial to use fresh samples or samples stored correctly at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]

  • Reagent Issues: Check that all assay components, especially the substrate mix and probe, have been stored correctly and have not expired. Prepare fresh reagents if there's any doubt.[2] The assay buffer must be at room temperature before use.

  • Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for the specific colorimetric probe being used (e.g., ~600 nm for DCPIP).[3]

  • Insufficient Incubation Time: The incubation time may be too short for the level of SDH activity in your samples. Extend the incubation period and take kinetic readings to determine the optimal time frame.[3]

Q2: What is causing high background noise in my assay?

A2: High background can mask the true signal and reduce the sensitivity of your assay.

  • Contaminated Reagents: Use high-purity reagents and fresh buffers to minimize contamination that can lead to non-specific color development.[2][4]

  • Sample Interference: Components within the biological sample may interfere with the assay. Running a sample blank (without the SDH substrate) for each sample can help correct for this.

  • Auto-oxidation of Substrate: Some chromogenic substrates may oxidize spontaneously over time, especially when exposed to light.[4] Prepare fresh substrate solutions and protect them from light.

Q3: My results are inconsistent between replicates. What could be the cause?

A3: Inconsistent results often point to issues with pipetting, mixing, or temperature control.

  • Pipetting Accuracy: Ensure that pipettes are properly calibrated and that you are using appropriate pipetting techniques to dispense accurate volumes of samples and reagents.

  • Inadequate Mixing: Mix the contents of each well thoroughly after adding the reaction mix to ensure a homogenous reaction.

  • Temperature Fluctuations: Maintain a constant and optimal temperature during the incubation period. Temperature gradients across the plate can lead to variability.

  • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation and temperature changes, which can lead to "edge effects." If possible, avoid using the outer wells for critical samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal kinetic parameters for an SDH colorimetric assay?

A1: Optimal parameters can vary depending on the source of the enzyme and the specific assay conditions. However, the following table provides a general guide:

ParameterOptimal Range/ValueNotes
pH 7.2 - 7.8The optimal pH for water-soluble SDH in phosphate (B84403) buffer is around 7.8. Commercial kits often recommend a pH of 7.2.[3]
Temperature 25°C - 37°CAssays are commonly performed at 25°C or 37°C.[1][3] Higher temperatures can increase the reaction rate but may also lead to enzyme instability.
This compound Concentration 2 mM - 20 mMThe reaction rate nears saturation at a this compound concentration of 20 mM. The apparent Km for this compound can range from approximately 1.2 mM to 2 mM.[5][6]
DCPIP Concentration ~100 µMThis concentration is commonly used in DCPIP-based assays.[7]
MTT Concentration 0.2 - 0.5 mg/mLThis is the typical final concentration used in MTT assays for cell viability, which relies on dehydrogenase activity.[8]

Q2: How do I prepare my samples for an SDH assay?

A2: Proper sample preparation is critical for obtaining reliable results.

  • Tissues: Homogenize approximately 10 mg of tissue in 100 µL of ice-cold assay buffer.[1][9]

  • Cells: Harvest around 1 x 10^6 cells and homogenize in 100 µL of ice-cold assay buffer.[1][9]

  • Isolated Mitochondria: For the most accurate assessment of mitochondrial SDH activity, it is recommended to isolate mitochondria from fresh tissue or cells using a suitable mitochondria isolation kit.[1][9]

After homogenization, centrifuge the samples to remove insoluble material and use the supernatant for the assay.[1][9]

Q3: How can I measure the inhibitory effects of compounds on SDH activity?

A3: To determine the inhibitory potential of a compound, you can perform the SDH assay in the presence of varying concentrations of the inhibitor. This will allow you to calculate the IC50 value, which is the concentration of the inhibitor that reduces SDH activity by 50%.

InhibitorTarget Organism/EnzymeIC50 (µM)Notes
MalonateBovine Heart SDHDependent on this compound concentrationMalonate is a classic competitive inhibitor of SDH.[10][11]
BoscalidSclerotinia sclerotiorum0.51Boscalid is a fungicide that targets SDH.[10]
BoscalidHomo sapiens SDH4.8[10][12]
3-Nitropropionic acid (3-NPA)Experimental ModelsN/A3-NPA is an irreversible inhibitor of SDH.[10]

Q4: What is the principle behind the DCPIP and MTT colorimetric assays for SDH activity?

A4: Both assays rely on the reduction of a chromogenic substrate by electrons transferred from the oxidation of this compound to fumarate (B1241708) by SDH.

  • DCPIP Assay: In this assay, 2,6-dichlorophenolindophenol (DCPIP), a blue-colored compound, acts as an artificial electron acceptor. When it is reduced by SDH activity, it becomes colorless. The rate of decrease in absorbance at around 600 nm is proportional to the SDH activity.[3]

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay uses a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases, including SDH, in metabolically active cells to form a purple formazan (B1609692) product.[13][14] The amount of formazan produced, measured by absorbance at approximately 570 nm, is proportional to the number of viable cells and their metabolic activity.[13]

Experimental Protocols & Visualizations

General Experimental Workflow for SDH Colorimetric Assay

The following diagram illustrates a typical workflow for measuring SDH activity using a colorimetric assay.

SDH_Assay_Workflow General SDH Colorimetric Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Tissue, Cells, or Mitochondria) Plate_Setup Plate Setup (Standards, Samples, Blanks) Sample_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Assay Buffer, Substrate, Probe) Add_Reaction_Mix Add Reaction Mix to Wells Reagent_Prep->Add_Reaction_Mix Plate_Setup->Add_Reaction_Mix Incubation Incubate at Optimal Temperature (e.g., 25°C - 37°C) Add_Reaction_Mix->Incubation Kinetic_Reading Kinetic Measurement of Absorbance Incubation->Kinetic_Reading Calculate_Activity Calculate SDH Activity Kinetic_Reading->Calculate_Activity Standard_Curve Generate Standard Curve Standard_Curve->Calculate_Activity

Caption: A flowchart of the key steps in an SDH colorimetric assay.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose common problems in your SDH assay.

Troubleshooting_Tree SDH Assay Troubleshooting Decision Tree Start Assay Problem No_Low_Signal No or Low Signal? Start->No_Low_Signal High_Background High Background? Start->High_Background Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Enzyme Check Enzyme Activity (Fresh Samples, Proper Storage) No_Low_Signal->Check_Enzyme Yes Run_Sample_Blank Run Sample Blank (w/o Substrate) High_Background->Run_Sample_Blank Yes Calibrate_Pipettes Calibrate Pipettes Inconsistent_Results->Calibrate_Pipettes Yes Check_Reagents Check Reagents (Expiration, Storage, Temp) Check_Enzyme->Check_Reagents If problem persists Check_Reader Check Plate Reader Settings (Wavelength) Check_Reagents->Check_Reader If problem persists Check_Incubation Optimize Incubation Time Check_Reader->Check_Incubation If problem persists Check_Reagent_Purity Use High-Purity Reagents (Prepare Fresh) Run_Sample_Blank->Check_Reagent_Purity If problem persists Protect_From_Light Protect Substrate from Light Check_Reagent_Purity->Protect_From_Light If problem persists Ensure_Mixing Ensure Thorough Mixing in Wells Calibrate_Pipettes->Ensure_Mixing If problem persists Control_Temp Maintain Constant Temperature Ensure_Mixing->Control_Temp If problem persists

Caption: A decision tree to troubleshoot common SDH assay issues.

References

addressing variability in succinate measurements across different labs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with succinate measurements. Inconsistent results across different laboratories can be a significant challenge, and this resource aims to address the key sources of variability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound quantification, categorized by the experimental stage.

Pre-Analytical Stage: Sample Handling and Preparation

Question: My this compound levels are unexpectedly high or low in my samples. What could be the cause?

Answer: Variability in pre-analytical steps is a major source of error. Consider the following factors:

  • Sample Collection and Handling: Incorrect sample collection techniques, inadequate sample volume, contamination, or delays in transportation can significantly alter this compound levels.[1] It is crucial to follow a standardized protocol.

  • Patient/Subject Preparation: Factors such as the patient's fasting status, recent diet, medication use, and physical activity can influence circulating this compound concentrations.[2][3]

  • Sample Type: this compound concentrations can vary significantly between different biological matrices, such as plasma, serum, and tissue homogenates.[4][5][6] Ensure you are using the appropriate sample type for your research question and that your protocol is optimized for that matrix.

  • Storage and Stability: this compound stability can be affected by storage conditions.[1] Samples should typically be stored at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.[7]

Question: I'm working with colored or acidic samples. How can I prevent interference with my colorimetric assay?

Answer:

  • Colored Samples: Significant color in samples can interfere with absorbance readings.[7] To mitigate this, you can treat your samples with 1% polyvinylpyrrolidone (B124986) (PVPP) and centrifuge through a 10 kDa molecular weight cut-off (MWCO) spin filter.[7]

  • Acidic Samples: Acidic samples can also impact the assay.[7] Neutralize the sample by diluting it 1:1 with 0.5 M Tris HCl, pH 8.0.[7]

Question: How should I prepare tissue and cell samples for this compound measurement?

Answer: Rapid homogenization on ice is critical to prevent changes in metabolite levels.

  • Tissue Samples: Harvest the tissue, wash with cold PBS, and homogenize in ice-cold assay buffer (e.g., 10 mg of tissue in 100 µL of buffer).[7] A Dounce homogenizer is often recommended.

  • Cell Samples: Wash cells with cold PBS and resuspend in ice-cold assay buffer (e.g., 1 x 10^6 cells in 100 µL of buffer).[7][8]

  • Clarification: After homogenization, centrifuge the samples at high speed (e.g., 10,000-14,000 x g) for 5-10 minutes at 4°C to remove insoluble material.[7] The resulting supernatant is used for the assay.

Analytical Stage: Assay Performance

Question: My standard curve is not linear. What should I do?

Answer: A non-linear standard curve can result from several issues:

  • Pipetting Errors: Ensure accurate pipetting of standards and reagents.

  • Incorrect Dilutions: Always prepare fresh standard dilutions for each experiment.[9] Do not store working standard dilutions.[9]

  • Reagent Preparation: Ensure all assay components are properly reconstituted and equilibrated to the recommended temperature before use.[7]

  • Wavelength: Verify that you are using the correct wavelength for absorbance or fluorescence measurement as specified in your assay protocol.[7] A deviation of even ±20 nm can reduce sensitivity.

Question: My sample readings are outside the linear range of the standard curve. What does this mean?

Answer:

  • Readings Above the Range: If your sample readings are higher than the highest standard, the this compound concentration in your sample is too high for the assay's linear range. You will need to dilute your sample in the appropriate assay buffer and re-run the assay.[10] Remember to account for the dilution factor in your final calculations.[10]

  • Readings Below the Range: If your readings are very low or undetectable, the this compound concentration may be below the assay's limit of detection. You may need to concentrate your sample or use a more sensitive assay method, such as a fluorometric assay or LC-MS/MS.[11]

Question: I suspect there are interfering substances in my sample. How can I check for this?

Answer:

  • Internal Standard: The use of an internal standard can help identify the presence of interfering substances.[12]

  • Spike and Recovery: You can add a known amount of this compound to your sample and measure the recovery. If the recovery is significantly different from 100%, it suggests the presence of interfering substances.[13]

  • Sample Blank: Running a sample blank (sample without the reaction mix) can help to account for background signal from the sample itself.[7]

Data Interpretation

Question: What are typical this compound concentrations in biological samples?

Answer: this compound concentrations can vary widely depending on the sample type, species, and physiological state. For example, circulating this compound in human blood is typically in the range of 0-50 µM but can increase to 150 µM with obesity or exercise, and up to 200 µM in type 2 diabetes.[6] In a study on young adults, plasma this compound levels were positively associated with cardiometabolic risk markers.[14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for common this compound assay methods.

Table 1: Comparison of Common this compound Assay Methods

FeatureColorimetric AssayFluorometric AssayLC-MS/MS
Principle Coupled enzyme reaction producing a colored product.[7]Coupled enzyme reaction producing a fluorescent product.Chromatographic separation followed by mass spectrometric detection.[15]
Linear Detection Range ~10 - 400 µM[10]~2 - 40 µM[10]~0.02 - 5 µM (can vary)[11]
Sensitivity ModerateHighVery High
Throughput High (96-well plate format)High (96-well plate format)Lower, depends on run time
Sample Volume ~1 - 50 µL[7]~20 µLVariable, typically small volumes
Equipment Spectrophotometric plate reader[7]Fluorescence plate readerUHPLC system coupled to a mass spectrometer[15]

Table 2: Example this compound Concentrations in Different Biological Samples

Sample TypeSpeciesConditionThis compound Concentration
PlasmaHumanHealthy0 - 50 µM[6]
PlasmaHumanObesity/Exerciseup to 150 µM[6]
PlasmaHumanType 2 Diabetesup to 200 µM[6]
PlasmaMouseHemorrhagic Shock~8.5-fold increase from baseline[4]
Lung TissueMouseHemorrhagic Shock~3.2-fold higher than control[4]
Liver TissueMouseHemorrhagic Shock~6.3-fold decrease from control[4]

Experimental Protocols

Protocol 1: General Colorimetric this compound Assay

This protocol is a generalized procedure based on commercially available kits.[7] Always refer to the specific manufacturer's instructions for your kit.

  • Reagent Preparation: Reconstitute all kit components as instructed. Allow buffers to come to room temperature before use. Keep enzymes on ice.

  • Standard Curve Preparation: Prepare a fresh set of this compound standards by diluting the stock solution. A typical range is 0, 2, 4, 6, 8, and 10 nmol/well.[7] Bring the final volume of each standard to 50 µL with assay buffer.

  • Sample Preparation: Prepare tissue or cell lysates as described in the FAQ section. Add 1-50 µL of your sample to duplicate wells of a 96-well plate. Adjust the final volume to 50 µL with assay buffer.

  • Reaction Mix Preparation: Prepare a reaction mix according to the kit's instructions. This typically includes a this compound converter, enzyme mix, and developer.

  • Incubation: Add 50 µL of the reaction mix to each well containing the standards and samples. Mix well and incubate for 30 minutes at 37°C, protected from light.[7]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

  • Calculation: Subtract the 0 standard (blank) reading from all other readings. Plot the standard curve and determine the this compound concentration in your samples.

Protocol 2: LC-MS/MS for this compound Quantification

This is a representative protocol. Specific parameters will need to be optimized for your instrument and column.

  • Sample Preparation:

    • For plasma or serum, perform a protein precipitation step by adding a cold solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., 13C4-succinate).

    • For tissue samples, homogenize in a cold solvent with the internal standard.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Filter the supernatant before analysis.[15]

  • Chromatography:

    • Column: A reverse-phase column, such as a C18, is commonly used.[15]

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1-0.9% formic acid) and an organic solvent (e.g., acetonitrile) is typical.[4][15]

    • Flow Rate: A flow rate of around 250 µL/min is common for UHPLC systems.[4]

  • Mass Spectrometry:

    • Ionization Mode: Negative ion mode is typically used for this compound.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the parent ion to a specific daughter ion for both this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

Signaling Pathways

Succinate_Signaling cluster_extracellular Extracellular Space cluster_cell Cell Extracellular this compound Extracellular this compound SUCNR1 SUCNR1 (G-protein coupled receptor) Extracellular this compound->SUCNR1 binds Gq Gq SUCNR1->Gq activates Gi Gi SUCNR1->Gi activates PLC Phospholipase C Gq->PLC cAMP ↓ cAMP Gi->cAMP PKC Protein Kinase C PLC->PKC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK MAP Kinase (e.g., ERK1/2) PKC->MAPK Inflammation Inflammatory Response MAPK->Inflammation Ca_mobilization->Inflammation Anti_inflammation Anti-inflammatory Response cAMP->Anti_inflammation

Caption: Extracellular this compound signaling via the SUCNR1 receptor.

Intracellular_Succinate_Signaling cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol TCA Cycle TCA Cycle Mito_this compound Mitochondrial This compound TCA Cycle->Mito_this compound SDH This compound Dehydrogenase (SDH) Mito_this compound->SDH Cyto_this compound Cytosolic This compound Mito_this compound->Cyto_this compound transport RET Reverse Electron Transport (RET) SDH->RET ROS Mitochondrial ROS RET->ROS HIF-1α_stabilization HIF-1α Stabilization ROS->HIF-1α_stabilization supports PHD Prolyl Hydroxylases (PHDs) Cyto_this compound->PHD inhibits HIF-1α HIF-1α PHD->HIF-1α hydroxylates for degradation HIF-1α_degradation HIF-1α Degradation HIF-1α->HIF-1α_stabilization stabilized Inflammatory_Genes Inflammatory Gene Expression HIF-1α_stabilization->Inflammatory_Genes promotes

Caption: Intracellular this compound signaling and HIF-1α stabilization.

Experimental Workflow

Succinate_Measurement_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Collection 1. Sample Collection (e.g., Blood, Tissue) Sample_Processing 2. Sample Processing (e.g., Homogenization, Centrifugation) Sample_Collection->Sample_Processing Sample_Storage 3. Sample Storage (-80°C) Sample_Processing->Sample_Storage Assay_Setup 4. Assay Setup (Standards & Samples) Sample_Storage->Assay_Setup Reaction 5. Enzymatic Reaction (Incubation) Assay_Setup->Reaction Detection 6. Signal Detection (Absorbance/Fluorescence/MS) Reaction->Detection Data_Analysis 7. Data Analysis (Standard Curve) Detection->Data_Analysis Concentration_Calc 8. Concentration Calculation Data_Analysis->Concentration_Calc Interpretation 9. Interpretation of Results Concentration_Calc->Interpretation

Caption: General workflow for this compound measurement experiments.

References

how to correct for isotopic interference in 13C-succinate tracing studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C-succinate tracing studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the correction of isotopic interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of 13C-succinate tracing?

A1: Isotopic interference in 13C-succinate tracing refers to the confounding signals from naturally occurring heavy isotopes of various elements (e.g., ¹³C, ¹⁷O, ¹⁸O, ²H) within the succinate molecule or derivatizing agents used for analysis. This interference can lead to an overestimation of the incorporation of the 13C label from your tracer, resulting in inaccurate calculations of metabolic fluxes. The primary source of this interference is the natural abundance of ¹³C, which is approximately 1.1% of all carbon atoms.

Q2: Why is it crucial to correct for natural isotopic abundance?

Q3: What is a Mass Isotopomer Distribution (MID) and how does it relate to isotopic interference?

A3: A Mass Isotopomer Distribution (MID) represents the fractional abundance of all mass isotopologues of a metabolite. For this compound, a four-carbon molecule, you will observe different isotopologues:

  • M+0: this compound with no ¹³C atoms.

  • M+1: this compound with one ¹³C atom.

  • M+2: this compound with two ¹³C atoms.

  • M+3: this compound with three ¹³C atoms.

  • M+4: this compound with all four carbons as ¹³C.

Isotopic interference, primarily from natural ¹³C abundance, artificially inflates the M+1, M+2, M+3, and M+4 peaks even in unlabeled samples. The correction process aims to remove this natural contribution to reveal the true enrichment from the ¹³C-succinate tracer.

Q4: How can I distinguish ¹³C labeling in downstream metabolites originating from my ¹³C-succinate tracer versus other labeled precursors (e.g., ¹³C-glucose or ¹³C-glutamine)?

A4: This is a critical experimental design and data interpretation challenge. Here are key strategies:

  • Parallel Labeling Experiments: Conduct parallel experiments using different ¹³C-labeled precursors ([¹³C]-glucose, [¹³C]-glutamine, and [¹³C]-succinate) to create a baseline understanding of how each tracer contributes to the labeling of downstream metabolites.

  • Isotopologue Pattern Analysis: The pattern of mass isotopologues can be indicative of the tracer's entry point. For example, [U-¹³C₆]-glucose will initially produce M+2 acetyl-CoA, leading to M+2 citrate (B86180) in the first turn of the TCA cycle. [U-¹³C₅]-glutamine will generate M+4 isotopologues of TCA cycle intermediates downstream of alpha-ketoglutarate. [1,4-¹³C₂]-succinate will primarily generate M+2 fumarate (B1241708) and M+2 malate.[1]

  • Metabolic Modeling: Utilize metabolic flux analysis (MFA) software to computationally deconvolute the contributions of different tracers to the observed labeling patterns.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 13C-succinate tracing experiments.

Symptom Possible Cause Troubleshooting Steps
High M+1 signal in unlabeled control samples after correction 1. Incorrect Molecular Formula: The elemental formula used for the correction matrix did not account for derivatizing agents. 2. Software Misconfiguration: Incorrect settings in the correction software (e.g., wrong element counts). 3. Contamination: Presence of an unlabeled contaminant with a similar mass-to-charge ratio.[2]1. Verify Molecular Formula: Ensure the complete molecular formula, including any atoms added during derivatization (e.g., from silylation reagents), is used to generate the correction matrix. 2. Check Software Inputs: Double-check all input parameters in your correction software. 3. Analyze Blanks: Run procedural blanks to check for contamination.[2]
Corrected data shows negative abundance for some isotopologues 1. Low Signal Intensity: The signal for a particular isotopologue is at or below the noise level of the mass spectrometer. 2. Incorrect Background Subtraction: Over-subtraction of background noise. 3. Overcorrection: The correction algorithm is overestimating the natural abundance contribution.1. Optimize MS Method: Improve instrument sensitivity and signal-to-noise ratio. 2. Review Peak Integration: Manually inspect and adjust the integration of low-abundance peaks. 3. Validate with Unlabeled Standard: Analyze an unlabeled this compound standard. After correction, the M+0 should be close to 100%, and all other isotopologues should be near zero.
Unexpectedly low ¹³C enrichment in this compound and downstream metabolites 1. Inefficient Tracer Uptake: The cells are not effectively taking up the exogenous ¹³C-succinate. 2. Dilution from Endogenous Pools: A large intracellular pool of unlabeled this compound is diluting the tracer. 3. Rapid Metabolite Turnover: The labeled this compound is quickly consumed and the label is diluted throughout the metabolic network. 4. Ineffective Quenching: Continued metabolic activity after sample collection can alter labeling patterns.1. Optimize Labeling Conditions: Vary the concentration of the ¹³C-succinate tracer and the incubation time. 2. Perform Time-Course Experiment: Measure isotopic enrichment at multiple time points to determine the optimal labeling duration. 3. Verify Quenching Protocol: Ensure that the quenching method is rapid and effective at halting all metabolic activity.[3]
Inconsistent labeling patterns across biological replicates 1. Variability in Cell Culture: Differences in cell density, growth phase, or media conditions. 2. Inconsistent Sample Handling: Variations in the timing of quenching or the efficiency of metabolite extraction. 3. Instrument Instability: Fluctuations in the performance of the mass spectrometer.1. Standardize Cell Culture: Ensure all replicates are treated identically in terms of seeding density, media changes, and growth conditions. 2. Standardize Sample Preparation: Use a consistent and rapid protocol for quenching and extraction for all samples. 3. Monitor Instrument Performance: Run quality control standards regularly to check for instrument drift.

Experimental Protocols

Protocol 1: Natural Abundance Correction using a Matrix-Based Approach

Objective: To correct raw mass isotopomer distribution data for the natural abundance of all stable isotopes.

Principle: This method uses a correction matrix that is mathematically derived from the elemental composition of the analyte and the known natural abundances of its constituent isotopes. This matrix is then used to solve for the "true" mass isotopomer distribution that results solely from the incorporation of the ¹³C tracer.

Materials:

  • Raw mass spectrometry data file containing the intensities of all this compound isotopologues (M+0 to M+4).

  • Software capable of performing matrix-based correction (e.g., IsoCorrectoR, AccuCor, IsoCor).

  • The precise elemental formula of the measured this compound derivative (e.g., for TMS-derivatized this compound).

Procedure:

  • Data Extraction: Integrate the peaks for each isotopologue of this compound to obtain their raw intensities.

  • Software Input:

    • Load the raw intensity data into the correction software.

    • Provide the complete elemental formula of the this compound derivative being analyzed (e.g., C₁₀H₂₂O₄Si₂ for di-TMS this compound).

    • Specify the tracer element (¹³C).

  • Correction Matrix Generation: The software will automatically generate a correction matrix based on the provided elemental formula and the natural abundances of C, H, O, and Si.

  • Applying the Correction: The software will apply the correction matrix to the raw data to calculate the corrected mass isotopomer distribution.

  • Validation:

    • Analyze an unlabeled control sample using the same method.

    • After correction, the M+0 abundance should be approximately 100% (or a fractional abundance of 1.0), with M+1 to M+4 abundances close to zero. Significant deviations may indicate an incorrect molecular formula or other issues.

Protocol 2: Quenching and Metabolite Extraction for ¹³C-Succinate Analysis

Objective: To rapidly halt metabolic activity and efficiently extract intracellular metabolites, including this compound, while preserving their isotopic labeling patterns.

Materials:

  • Adherent or suspension cells cultured with ¹³C-succinate.

  • Ice-cold phosphate-buffered saline (PBS).

  • Pre-chilled (-80°C) 80% methanol (B129727).

  • Cell scraper (for adherent cells).

  • Centrifuge capable of 4°C.

  • Dry ice or liquid nitrogen.

Procedure for Adherent Cells:

  • Medium Removal: Aspirate the culture medium.

  • Washing: Quickly wash the cells with ice-cold PBS.

  • Quenching: Immediately place the culture dish on a bed of dry ice or in liquid nitrogen to flash-freeze the cells.[2]

  • Metabolite Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to the frozen cells.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tube and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

Procedure for Suspension Cells:

  • Sampling: Quickly transfer a known volume of the cell suspension into a pre-chilled tube.

  • Quenching: Immediately add at least 5 volumes of an ice-cold isotonic solution (e.g., 0.9% NaCl) to rapidly cool the cells.

  • Pelleting: Centrifuge at low speed (e.g., 1,000 x g) for 1-2 minutes at 4°C.

  • Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol) and proceed with cell lysis and protein precipitation as described for adherent cells.

Data Presentation

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H~99.985%
²H~0.015%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%
Silicon (if using TMS derivatization)²⁸Si~92.23%
²⁹Si~4.68%
³⁰Si~3.09%

Table 2: Example Mass Isotopomer Distribution Data for this compound Before and After Correction

IsotopologueRaw Abundance (%) (Unlabeled Control)Corrected Abundance (%) (Unlabeled Control)Raw Abundance (%) (¹³C₄-Succinate Labeled Sample)Corrected Abundance (%) (¹³C₄-Succinate Labeled Sample)
M+095.5099.9510.205.15
M+14.200.0312.508.30
M+20.280.0125.3022.10
M+30.020.018.006.25
M+40.000.0044.0058.20

Visualizations

Isotopic_Interference_Correction_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_output Output & Validation Raw_Data Raw MS Data (Measured Intensities of M+0, M+1, M+2, M+3, M+4) Correction_Software Correction Software (e.g., IsoCorrectoR, AccuCor) Raw_Data->Correction_Software Apply_Correction Apply Correction Raw_Data->Apply_Correction Unlabeled_Control Unlabeled Control Sample Unlabeled_Control->Apply_Correction Correction_Matrix Generate Correction Matrix Correction_Software->Correction_Matrix Molecular_Formula Input: Molecular Formula (this compound + Derivatizing Agent) Molecular_Formula->Correction_Software Correction_Matrix->Apply_Correction Corrected_MID Corrected Mass Isotopomer Distribution (MID) Apply_Correction->Corrected_MID Validation Validation: Corrected Unlabeled Control (M+0 ≈ 100%) Apply_Correction->Validation Flux_Analysis Downstream Metabolic Flux Analysis Corrected_MID->Flux_Analysis

Caption: Workflow for isotopic interference correction.

Succinate_TCA_Tracing cluster_TCA TCA Cycle cluster_anaplerosis Anaplerotic Inputs Citrate Citrate AKG α-Ketoglutarate Citrate->AKG Succinyl_CoA Succinyl-CoA AKG->Succinyl_CoA Succinate_Tracer [1,4-¹³C₂]-Succinate (Tracer Input) Succinyl_CoA->Succinate_Tracer Endogenous Pathway Fumarate Fumarate (M+2) Succinate_Tracer->Fumarate Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Glucose ¹³C-Glucose Glucose->Citrate via Acetyl-CoA Glutamine ¹³C-Glutamine Glutamine->AKG

Caption: Tracing ¹³C-succinate through the TCA cycle.

References

Technical Support Center: Optimizing Mitochondrial Isolation for Succinate Dehydrogenase (SDH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of mitochondrial isolation for Succinate Dehydrogenase (SDH) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind isolating mitochondria for SDH assays?

Mitochondrial isolation for SDH assays is primarily based on differential centrifugation. This technique separates cellular organelles based on their size, shape, and density. The process involves cell lysis to release the organelles, followed by a series of centrifugation steps at increasing speeds. A low-speed spin pellets larger debris like nuclei, while a subsequent high-speed centrifugation pellets the smaller mitochondria.[1]

Q2: Why is it crucial to maintain a low temperature (0-4°C) throughout the isolation procedure?

Maintaining a low temperature is critical to preserve the integrity and functionality of the isolated mitochondria.[2] Low temperatures inhibit the activity of degradative enzymes (proteases and phospholipases) that are released during cell lysis and can damage mitochondrial membranes and proteins, including the SDH enzyme complex. This ensures that the isolated mitochondria are suitable for functional assays.

Q3: What are the key components of a mitochondrial isolation buffer and their functions?

A typical mitochondrial isolation buffer includes:

  • Osmoticum (e.g., sucrose, mannitol): Maintains the osmotic pressure to prevent mitochondria from swelling and rupturing.

  • Buffer (e.g., HEPES, Tris-HCl): Maintains a stable pH to ensure protein and enzyme stability.

  • Chelating Agent (e.g., EDTA, EGTA): Sequesters divalent cations like Ca2+, which can activate degradative enzymes and induce the mitochondrial permeability transition pore, compromising mitochondrial integrity.[3]

Q4: How does the SDH assay work?

The this compound dehydrogenase (SDH) assay is a colorimetric method used to measure the activity of Complex II of the electron transport chain.[4][5] SDH catalyzes the oxidation of this compound to fumarate. In the assay, electrons from this reaction are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change, measured spectrophotometrically, is directly proportional to the SDH activity.[5][6]

Troubleshooting Guides

Issue 1: Low Mitochondrial Yield
Potential Cause Troubleshooting Steps & Optimization
Incomplete Cell Lysis/Tissue Homogenization * Cultured Cells: Ensure the appropriate homogenization method is used. A Dounce homogenizer with a loose-fitting pestle is often recommended.[1] The number of strokes should be optimized for your specific cell line to achieve around 80-90% cell lysis, which can be monitored using a microscope. For cells with tougher membranes, a gentle sonication on ice or a freeze-thaw cycle prior to homogenization can be beneficial.[1] * Tissues: Ensure the tissue is thoroughly minced on ice before homogenization. The type of homogenizer (e.g., Dounce, Potter-Elvehjem) and the pestle clearance should be appropriate for the tissue type. For tougher tissues like skeletal muscle, a brief enzymatic digestion (e.g., with trypsin) may be necessary to release mitochondria.[7]
Loss of Mitochondria During Centrifugation * Ensure the correct centrifugation speeds and times are used. A low-speed spin (e.g., 600-1,000 x g) is for pelleting nuclei and debris; too high a speed will co-pellet mitochondria. The high-speed spin (e.g., 10,000-12,000 x g) pellets mitochondria; too low a speed will leave them in the supernatant.[8] * Carefully collect the supernatant after the low-speed spin to avoid disturbing the pellet. After the high-speed spin, ensure the supernatant is completely removed without disturbing the mitochondrial pellet.
Starting Material * The yield of mitochondria can vary significantly between different cell types and tissues.[3] For instance, liver and heart tissues are rich in mitochondria and generally yield more mitochondrial protein than tissues like skeletal muscle.[9] * The health and age of the source animal can also impact the quality and yield of isolated mitochondria.[2]
Issue 2: Low SDH Activity
Potential Cause Troubleshooting Steps & Optimization
Mitochondrial Damage During Isolation * Maintain a strict cold chain (0-4°C) throughout the entire procedure.[2] * Avoid vigorous homogenization or sonication, as this can rupture the mitochondrial membranes and inactivate enzymes.[10] * Use fresh, high-quality reagents for the isolation buffer, especially the chelating agents, to prevent mitochondrial damage.
Assay Conditions * Ensure the substrate (this compound) concentration is saturating and not a limiting factor in the reaction. * The pH of the assay buffer should be optimal for SDH activity (typically around 7.2-7.4). * The incubation temperature for the assay should be controlled and consistent (e.g., 25°C or 37°C).[11]
Inhibitors * Oxaloacetate is a potent competitive inhibitor of SDH.[12] Its accumulation can be minimized by ensuring the mitochondria are in a well-coupled state. * Ensure that there are no contaminating inhibitors from the isolation buffers or other sources in the final mitochondrial preparation.
Sample Storage * For best results, use freshly isolated mitochondria for SDH assays. If storage is necessary, snap-freeze the mitochondrial pellets in liquid nitrogen and store them at -80°C.[4] However, be aware that freeze-thaw cycles can reduce enzyme activity.[4]
Issue 3: Poor Purity of Mitochondrial Fraction
Potential Cause Troubleshooting Steps & Optimization
Contamination from Other Organelles * Differential Centrifugation: Repeat the low-speed centrifugation step to ensure complete removal of nuclei and cell debris. A wash step of the crude mitochondrial pellet can also help to remove contaminating microsomes and other light membranes. * Density Gradient Centrifugation: For applications requiring very high purity, consider further purification of the crude mitochondrial fraction using a density gradient, such as Percoll or sucrose.[8]
Inadequate Homogenization * Under-homogenization can result in a lower yield of mitochondria and a higher proportion of intact cells in the final fraction. Over-homogenization can lead to the fragmentation of other organelles, which can then co-sediment with mitochondria. Optimize the homogenization procedure as described in the "Low Mitochondrial Yield" section.
Verification of Purity * Assess the purity of your mitochondrial fraction by Western blotting for marker proteins of different cellular compartments (see Table 3). An enrichment of mitochondrial markers and a depletion of markers for other organelles indicates a successful isolation.

Data Presentation

Table 1: Expected Mitochondrial Protein Yield from Various Sources

Starting MaterialAmountExpected Protein Yield
Cultured Cells (e.g., HeLa)1 x 10^7 cells50 - 150 µg
Mouse Liver1 gram5 - 10 mg
Mouse Heart1 gram3 - 6 mg
Mouse Skeletal Muscle1 gram0.5 - 1.5 mg
Rat Brain1 gram2 - 4 mg

Yields are approximate and can vary depending on the specific protocol, cell line, tissue type, and the age and health of the animal.

Table 2: Typical this compound Dehydrogenase (SDH) Specific Activity

Source of MitochondriaTypical SDH Activity Range (nmol/min/mg protein)
Rat Liver100 - 300
Rat Heart300 - 600
Rat Skeletal Muscle50 - 150
Cultured Cells (e.g., HEK293)20 - 80

Activities are highly dependent on the assay conditions (e.g., temperature, pH, substrate concentration) and the specific protocol used.

Table 3: Markers for Assessing Mitochondrial Purity by Western Blot

Cellular CompartmentMarker Protein(s)Expected in Mitochondrial Fraction
Mitochondria VDAC, TOM20, COX IV, Cytochrome cEnriched
Cytosol GAPDH, TubulinDepleted/Absent
Nucleus Histone H3, Lamin B1Depleted/Absent
Endoplasmic Reticulum Calnexin, PDIDepleted/Absent
Lysosomes LAMP1Depleted/Absent

Experimental Protocols

Protocol 1: Mitochondrial Isolation from Cultured Cells

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Harvesting: Harvest approximately 1-5 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 strokes of a loose-fitting pestle on ice.

  • Low-Speed Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing the Mitochondrial Pellet: Discard the supernatant and resuspend the mitochondrial pellet in 1 mL of isolation buffer. Centrifuge again at 10,000 x g for 15 minutes at 4°C.

  • Final Pellet: Discard the supernatant. The resulting pellet is the isolated mitochondrial fraction. Resuspend in a suitable buffer for downstream applications.

Protocol 2: this compound Dehydrogenase (SDH) Activity Assay

This is a general colorimetric assay protocol.

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate Buffer (pH 7.4)

    • 1 mM Potassium Cyanide (KCN) to inhibit Complex IV

    • 10 µM Rotenone to inhibit Complex I

    • 50 µM DCPIP (2,6-dichlorophenolindophenol)

  • Add Mitochondrial Sample: Add 10-50 µg of isolated mitochondrial protein to each well.

  • Initiate Reaction: Start the reaction by adding 10 mM this compound.

  • Measure Absorbance: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) using a plate reader at a constant temperature (e.g., 25°C).

  • Calculate Activity: The rate of DCPIP reduction is proportional to SDH activity. Calculate the specific activity using the molar extinction coefficient of DCPIP and normalize to the amount of mitochondrial protein used.

Visualizations

Mitochondrial_Isolation_Workflow start Start: Cultured Cells or Minced Tissue homogenization Homogenization in Isolation Buffer start->homogenization low_speed_cent Low-Speed Centrifugation (e.g., 600 x g) homogenization->low_speed_cent supernatant1 Supernatant 1 (Contains Mitochondria, Cytosol, etc.) low_speed_cent->supernatant1 Collect pellet1 Pellet 1 (Nuclei, Cell Debris) low_speed_cent->pellet1 Discard high_speed_cent High-Speed Centrifugation (e.g., 10,000 x g) supernatant1->high_speed_cent supernatant2 Supernatant 2 (Cytosolic Fraction) high_speed_cent->supernatant2 Discard pellet2 Pellet 2 (Crude Mitochondrial Fraction) high_speed_cent->pellet2 Collect wash Wash with Isolation Buffer pellet2->wash final_cent Final High-Speed Centrifugation wash->final_cent final_pellet Final Mitochondrial Pellet final_cent->final_pellet

Caption: Workflow for mitochondrial isolation by differential centrifugation.

SDH_Assay_Workflow cluster_reaction Enzymatic Reaction This compound This compound sdh SDH (Complex II) in Isolated Mitochondria This compound->sdh Substrate fumarate Fumarate sdh->fumarate Product electrons 2e- sdh->electrons dcpip_ox DCPIP (Oxidized) (Blue) electrons->dcpip_ox Reduction dcpip_red DCPIP (Reduced) (Colorless) dcpip_ox->dcpip_red spectrophotometer Measure Absorbance Decrease at 600 nm dcpip_red->spectrophotometer Quantify

Caption: Principle of the colorimetric this compound dehydrogenase (SDH) assay.

References

best practices for homogenizing tissues for succinate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the homogenization of tissues for succinate extraction.

Troubleshooting Guide

Q: Why are my this compound levels lower than expected?

A: Low this compound yield can result from several factors during the homogenization and extraction process. Consider the following:

  • Suboptimal Homogenization: Incomplete disruption of the tissue is a primary cause of poor metabolite recovery. Tougher tissues, such as muscle, may require more rigorous homogenization methods like bead beating with ceramic beads or sonication.[1][2] For softer tissues like the brain or liver, manual grinding with a mortar and pestle or a Dounce homogenizer may be sufficient.[3][4] Ensure the tissue is thoroughly broken down to release intracellular contents.

  • Enzymatic Degradation: this compound is an intermediate in the Krebs cycle, and its levels can be rapidly altered by enzymatic activity post-harvest.[5][6] It is crucial to quench metabolic activity as quickly as possible. This is typically achieved by snap-freezing the tissue in liquid nitrogen immediately after collection and keeping it at -80°C until homogenization.[7][8] Performing all homogenization and extraction steps on ice or at 4°C is also critical to minimize enzymatic degradation.[5][9]

  • Inappropriate Extraction Solvent: The choice of solvent significantly impacts extraction efficiency. Methanol-based solutions are commonly used and have been shown to be effective for a range of metabolites, including this compound.[1][10] A common solvent system is a mixture of methanol (B129727), chloroform (B151607), and water, which allows for the separation of polar metabolites (like this compound) from lipids.[7][11] For some applications, a two-step extraction with an initial methanolic extraction followed by a phosphate (B84403) buffer can improve the yield of more polar metabolites.[1]

  • Incorrect Sample-to-Solvent Ratio: The volume of extraction solvent relative to the tissue weight is important. Insufficient solvent can lead to incomplete extraction. A general guideline is to use a ratio of approximately 1g of tissue per 20 ml of reagent.[9] However, this can vary depending on the tissue type and the specific protocol.[1][10]

Q: I'm seeing high variability between my replicate samples. What could be the cause?

A: High variability is often a sign of inconsistency in sample handling and preparation. Key areas to review are:

  • Inconsistent Homogenization: Ensure that each sample is homogenized for the same duration and at the same intensity. Automated homogenizers, such as bead beaters, can help improve consistency compared to manual methods.[2]

  • Sample Thawing: Avoid repeated freeze-thaw cycles, as this can degrade metabolites and introduce variability.[8] Process samples quickly once they are removed from -80°C storage.

  • Pipetting Errors: When working with small volumes of tissue homogenate and extraction solvents, precise and consistent pipetting is essential.

  • Non-homogenous Tissue Samples: If the tissue itself is not uniform (e.g., a tumor with necrotic and viable regions), this can lead to variability. Whenever possible, try to use a representative portion of the tissue for homogenization.

Q: My sample extract is colored, and it's interfering with my colorimetric assay. How can I fix this?

A: Colored compounds in the tissue extract can indeed interfere with absorbance-based assays. Here are a few solutions:

  • Protein Precipitation: Many interfering substances are proteins. The use of cold organic solvents like methanol not only extracts metabolites but also precipitates proteins, which are then removed by centrifugation.[5]

  • Sample Dilution: If the this compound concentration is high enough, you may be able to dilute your sample to a point where the interference from the colored compounds is negligible while the this compound signal is still within the detection range of your assay.

  • Use of Spin Filters: For samples with high levels of interfering substances, a 10 kDa molecular weight cut-off (MWCO) spin filter can be used to remove larger molecules like proteins while allowing small metabolites like this compound to pass through.[12]

  • Alternative Assay Methods: If colorimetric interference remains an issue, consider using a different detection method, such as mass spectrometry, which is less susceptible to this type of interference.

Frequently Asked Questions (FAQs)

Q: What is the best method for homogenizing tough or fibrous tissues?

A: For tough tissues like muscle, skin, or bone, mechanical disruption using bead beaters with ceramic beads is highly effective.[1][2] The size and material of the beads can be optimized for different tissue types.[1] Sonication is another powerful method for disrupting tough tissues, but care must be taken to avoid overheating the sample, which can lead to metabolite degradation.[2][11] Performing sonication in short bursts on ice is recommended.[11]

Q: Which extraction solvent should I use for this compound?

A: A cold 80% methanol solution is a widely used and effective solvent for extracting this compound and other polar metabolites from tissues.[7] For a more comprehensive extraction that also allows for the analysis of lipids from the same sample, a biphasic extraction using a methanol:chloroform:water mixture is recommended.[7][11] This method separates the polar metabolites (including this compound) in the aqueous phase from the lipids in the organic phase.

Q: How should I store my tissue samples before homogenization?

A: To preserve the in vivo metabolic state, tissues should be snap-frozen in liquid nitrogen immediately upon collection.[7][8] After snap-freezing, samples should be stored at -80°C until you are ready to process them.[7][8] This rapid freezing and deep-cold storage are crucial for halting enzymatic activity and preventing changes in metabolite levels.[8]

Q: Can I use a single tissue sample for both metabolomic and proteomic analysis?

A: Yes, it is possible. Protocols that use a methanol:chloroform:water extraction system will result in a protein pellet at the interface between the aqueous and organic layers.[11] This protein disc can be isolated, washed, and then used for downstream proteomic analyses. This multi-omics approach allows for the integration of data from different molecular levels from the same biological sample.

Experimental Protocols

Protocol 1: Bead Beating Homogenization and Methanol Extraction

This protocol is suitable for a wide range of tissue types and is amenable to high-throughput processing.

  • Sample Preparation: Start with 50-100 mg of tissue that has been stored at -80°C.[7] Weigh the frozen tissue.

  • Homogenization: Place the frozen tissue into a pre-chilled 2 mL tube containing ceramic beads (e.g., 2.8mm).[7]

  • Solvent Addition: Add 400 µL of ice-cold 80% methanol.[7]

  • Bead Beating: Secure the tubes in a bead beater and process for 30-60 seconds. The exact time and speed may need to be optimized for your specific tissue type and instrument.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein and cell debris.[7]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Analysis: The supernatant can then be used for this compound quantification using a suitable assay kit or analytical method like mass spectrometry.

Protocol 2: Biphasic Extraction (Methanol/Chloroform/Water)

This protocol allows for the separation of polar and non-polar metabolites.

  • Homogenization: Homogenize ~50mg of frozen tissue in 400 µL of ice-cold 80% methanol as described in Protocol 1.

  • Phase Separation: To the homogenate, add 200 µL of cold water and vortex. Then, add 800 µL of cold chloroform and vortex thoroughly. The final ratio of Methanol:Chloroform:Water should be 2:2:1.[7]

  • Centrifugation: Centrifuge at 16,100 x g for 15 minutes at 4°C.[7] This will separate the mixture into two phases: an upper aqueous phase (containing polar metabolites like this compound) and a lower organic phase (containing lipids), with a protein pellet in between.

  • Collection: Carefully pipette the upper aqueous phase into a new tube, being careful not to disturb the protein layer. This fraction is now ready for this compound analysis.

  • Drying and Reconstitution (Optional): The aqueous extract can be dried down using a speed vacuum (without heat) and then reconstituted in a smaller volume of water or assay buffer to concentrate the sample.[7]

Quantitative Data Summary

ParameterRecommended ValueTissue TypesReference
Sample Weight 50-150 mgGeneral[1]
5-50 mgGeneral
~50-100 mgGeneral[7]
Homogenization Method Bead BeatingMost tissues, especially tough ones[1][7]
Dounce HomogenizerSoft tissues
SonicationMost tissues[11]
Extraction Solvent 80% MethanolGeneral[7]
MethanolGeneral[1]
Methanol/Phosphate BufferGeneral[1]
Methanol/Chloroform/WaterGeneral (for phase separation)[7][11]
Sample to Solvent Ratio 3-6 µL/mgGeneral[1]
1 g tissue to 20 mL reagentGeneral[9]
Centrifugation Speed 16,100 x gGeneral[7]
14,000 gGeneral
Centrifugation Temperature 4°CGeneral[7]

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_homogenization Homogenization cluster_extraction Extraction & Clarification cluster_analysis Analysis tissue_harvest 1. Tissue Harvest snap_freeze 2. Snap Freeze (Liquid Nitrogen) tissue_harvest->snap_freeze storage 3. Store at -80°C snap_freeze->storage weigh_tissue 4. Weigh Frozen Tissue storage->weigh_tissue add_solvent 5. Add Cold Extraction Solvent weigh_tissue->add_solvent homogenize 6. Homogenize (e.g., Bead Beating) add_solvent->homogenize centrifuge 7. Centrifuge (4°C) homogenize->centrifuge collect_supernatant 8. Collect Supernatant (Metabolite Extract) centrifuge->collect_supernatant succinate_assay 9. This compound Quantification (e.g., Colorimetric Assay, MS) collect_supernatant->succinate_assay

Caption: General workflow for tissue homogenization and this compound extraction.

troubleshooting_logic cluster_homogenization Homogenization Issues cluster_degradation Degradation Issues cluster_extraction Extraction Issues start Low this compound Yield? check_disruption Incomplete Tissue Disruption? start->check_disruption Yes check_temp Sample Thawed or Processed at Room Temp? start->check_temp Yes check_solvent Suboptimal Solvent or Ratio? start->check_solvent Yes increase_intensity Increase Homogenization Intensity/Duration check_disruption->increase_intensity maintain_cold Keep Samples on Ice and at 4°C check_temp->maintain_cold optimize_solvent Use Recommended Solvents (e.g., 80% Methanol) and Ratios check_solvent->optimize_solvent

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing pH for Succinate Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with succinate dehydrogenase (SDH). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you optimize the pH conditions for your SDH activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound dehydrogenase activity?

A1: The optimal pH for this compound dehydrogenase activity is generally near neutral to slightly alkaline. For water-soluble this compound dehydrogenase in a phosphate (B84403) buffer, the optimum pH is reported to be 7.8. However, the optimal pH can vary depending on the source of the enzyme, the buffer system used, and the specific assay conditions. Commercial assay kits often define their unit of activity at a pH of 7.2.[1][2] It is crucial to experimentally determine the optimal pH for your specific system.

Q2: Why is pH a critical factor for SDH activity?

A2: pH is a critical factor because it influences the ionization state of amino acid residues in the enzyme's active site and on its overall structure.[3] For this compound dehydrogenase, changes in pH can alter the binding of the substrate (this compound) and the efficiency of electron transfer to its acceptor (FAD).[4][5] Deviations from the optimal pH can lead to a significant decrease in enzymatic activity and can even cause irreversible denaturation of the enzyme.[3][6]

Q3: What type of buffer should I use for my SDH assay?

A3: Phosphate buffer is commonly used for SDH assays and has been reported to be effective.[7] The choice of buffer is important as some buffer components can interact with the enzyme or assay reagents. For example, certain anions can activate the enzyme, a process that is itself pH-dependent.[8][9] When selecting a buffer, ensure its buffering range covers the expected optimal pH of your enzyme and that it does not interfere with your assay's detection method. Commercial kits often provide a specifically formulated assay buffer.[1][2]

Q4: How does pH affect the stability of this compound dehydrogenase?

A4: this compound dehydrogenase is notoriously unstable, especially when solubilized from the mitochondrial membrane. Its stability is pH-dependent. While the enzyme shows maximal activity at a slightly alkaline pH, its stability might be greater at a different pH. Incubating the enzyme at mildly acidic pH can activate it, but prolonged exposure to non-optimal pH values can lead to deactivation and denaturation.[8] For storage, it is essential to maintain the enzyme in a buffer at a pH that ensures its long-term stability, which may not be the same as its optimal activity pH.

Q5: Can the optimal pH for SDH vary between different organisms or tissues?

A5: Yes, the optimal pH for SDH can vary. While many mammalian and bacterial SDH enzymes function optimally around a neutral to slightly alkaline pH, there can be differences.[6] For example, the microenvironment of the mitochondrial matrix, where SDH is located, can have its pH influenced by cellular metabolic states, which in turn affects enzyme activity. Therefore, it is always recommended to optimize the pH for the specific enzyme source you are studying.

Troubleshooting Guide

Problem: I am observing very low or no SDH activity in my assay.

Possible CauseSuggested Solution
Suboptimal Assay pH The pH of your assay buffer may be outside the optimal range for the enzyme. Prepare a series of buffers across a broad pH range (e.g., 6.0 to 9.0) and perform the assay at each pH to determine the optimal condition for your specific enzyme preparation.
Incorrect Buffer Preparation Errors in buffer preparation can lead to an incorrect pH. Always verify the final pH of your buffers with a calibrated pH meter. Prepare buffers fresh to avoid pH drift due to CO2 absorption from the air.
Enzyme Instability The enzyme may have been inactivated due to improper storage or handling at a destabilizing pH. Ensure the enzyme is stored in a recommended buffer and temperature. Soluble SDH is particularly unstable in the presence of oxygen.
Inhibitors Present Contaminants in your sample or reagents, such as heavy metals or competitive inhibitors like malonate and oxaloacetate, can inhibit SDH activity.[3][4] Ensure high-purity reagents and consider adding a chelating agent like EDTA if metal contamination is suspected.

Problem: My results are inconsistent and not reproducible.

Possible CauseSuggested Solution
pH Drift During Assay The buffering capacity of your assay buffer may be insufficient to maintain a constant pH throughout the reaction, especially if the reaction produces or consumes protons. Use a buffer with a pKa close to the assay pH and ensure its concentration is adequate (typically 50-100 mM).
Temperature Fluctuations SDH activity is sensitive to temperature.[10] Inconsistent temperatures between experiments can lead to variable results. Use a temperature-controlled spectrophotometer or water bath to ensure a constant assay temperature. Note that the membrane-bound enzyme can be inactivated at temperatures above 10°C.[11]
Reagent Degradation Assay components, such as the substrate or artificial electron acceptors, may degrade over time. Prepare fresh solutions for each experiment and store stock solutions as recommended.[1]

Quantitative Data Summary

The optimal pH for this compound dehydrogenase can vary based on the enzyme source and assay conditions. The table below summarizes reported pH optima from various studies.

Enzyme SourceOptimal pHBuffer SystemAssay MethodReference
Water-soluble (General)7.8Phosphate BufferNot Specified
Commercial Kit Standard7.2Proprietary Assay BufferDCIP Reduction[1][2]
E. coliNear Neutral to AlkalineNot SpecifiedGeneral Dehydrogenase Activity[6]
Soluble (Bovine Heart)~6.7 (pKa of active group)Not SpecifiedWB Reduction[5]
Silkworm Eggs7.4Sodium Phosphate BufferINT Reduction[7]

Experimental Protocols

Detailed Methodology: Spectrophotometric Assay for SDH Activity Optimization

This protocol describes a common method for measuring SDH activity using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCIP), which loses its color upon reduction. This procedure can be adapted to test various pH levels.

Principle:

This compound dehydrogenase catalyzes the oxidation of this compound to fumarate. In this in vitro assay, electrons are transferred from this compound via FAD in SDH to an artificial electron acceptor, DCIP. The rate of DCIP reduction is measured as a decrease in absorbance at 600 nm, which is directly proportional to the SDH activity.[1][12] Sodium azide (B81097) is included to inhibit cytochrome oxidase (Complex IV), preventing the re-oxidation of the electron acceptor by the electron transport chain.[12]

Reagents and Buffers:

  • Sample: Isolated mitochondria, cell lysates, or tissue homogenates.[1][2]

  • Assay Buffers: 0.1 M Potassium Phosphate buffer prepared at various pH values (e.g., 6.0, 6.5, 7.0, 7.4, 7.8, 8.0, 8.5). Verify final pH with a calibrated meter.

  • Substrate Stock: 0.5 M Sodium this compound.

  • Electron Acceptor Stock: 2 mM DCIP.

  • Inhibitor Stock: 0.1 M Sodium Azide.

  • Positive Control (Optional): Commercially available SDH preparation.[1]

Sample Preparation:

  • Homogenize tissue samples (10 mg) or cells (1 x 10⁶) in 100-200 µL of ice-cold assay buffer.[1][2]

  • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[1][2]

  • Collect the supernatant containing the enzyme and keep it on ice. Determine the protein concentration of the supernatant for later normalization of activity.

Assay Procedure for pH Optimization:

  • For each pH value to be tested, set up a series of reactions in a 96-well plate or spectrophotometer cuvettes.

  • Prepare a Reaction Mix for each pH by combining the Assay Buffer, Sodium this compound, and Sodium Azide.

  • Set up the reactions as follows:

ComponentVolume (for 1 mL final)Final Concentration
Assay Buffer (at desired pH)800 µL80 mM
0.5 M Sodium this compound20 µL10 mM
0.1 M Sodium Azide10 µL1 mM
Sample (Supernatant)100 µL(Variable)
2 mM DCIP70 µL0.14 mM
  • Add the Assay Buffer, Sodium this compound, and Sodium Azide to the wells/cuvettes.

  • Add the enzyme sample and incubate for 5 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the DCIP solution. Mix immediately but gently.

  • Measure the absorbance at 600 nm [(A₆₀₀)initial] at time zero (T_initial).

  • Continue to record the absorbance every minute for 10-15 minutes.[1][12]

  • Include a blank control for each sample that contains all components except the this compound substrate to account for any non-specific DCIP reduction.

Calculation of SDH Activity:

  • Determine the initial linear rate of the reaction by plotting A₆₀₀ versus time. Calculate the change in absorbance per minute (ΔA₆₀₀/min).

  • Subtract the rate of the blank control from the sample rate.

  • Calculate the SDH activity using the Beer-Lambert law. The molar extinction coefficient (ε) for DCIP at 600 nm is 21.5 mM⁻¹cm⁻¹.

    • Activity (µmol/min/mL) = (ΔA₆₀₀/min) / (ε × path length) × Dilution Factor

  • Normalize the activity to the protein concentration of your sample to get the specific activity (µmol/min/mg protein).

  • Plot the specific activity against the different pH values to determine the optimal pH.

Visualizations

SDH_Pathway SDH in Cellular Respiration cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Krebs_Cycle Krebs Cycle (Mitochondrial Matrix) This compound This compound SDH This compound Dehydrogenase (Complex II) This compound->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- transfer ETC Electron Transport Chain (Inner Mitochondrial Membrane) CoQH2 CoQH2 (Ubiquinol) CoQ->CoQH2 Reduction Complex_III Complex III CoQH2->Complex_III e- transfer

Caption: Role of SDH in the Krebs Cycle and Electron Transport Chain.

Experimental_Workflow Workflow for pH Optimization Start Start: Prepare Enzyme Sample (e.g., Mitochondrial Isolate) Prepare_Buffers Prepare Buffers (e.g., pH 6.0 to 9.0) Start->Prepare_Buffers Setup_Assay Set Up Parallel Assays (One for each pH value) Prepare_Buffers->Setup_Assay Run_Assay Incubate and Run Spectrophotometric Assay Setup_Assay->Run_Assay Measure_Rate Measure Initial Reaction Rate (ΔAbsorbance/min) Run_Assay->Measure_Rate Calculate_Activity Calculate Specific Activity (nmol/min/mg protein) Measure_Rate->Calculate_Activity Plot_Data Plot Specific Activity vs. pH Calculate_Activity->Plot_Data Determine_Optimum Identify Optimal pH (Peak of the curve) Plot_Data->Determine_Optimum End End: Optimal pH Determined Determine_Optimum->End

Caption: Experimental workflow for determining optimal pH for SDH activity.

Troubleshooting_Tree Troubleshooting Logic for Low SDH Activity Start Problem: Low or No SDH Activity Check_pH Is Assay pH Optimized? Start->Check_pH Optimize_pH Action: Perform pH curve experiment (Test range from 6.0-9.0) Check_pH->Optimize_pH No Check_Reagents Are Reagents Fresh & Correct? Check_pH->Check_Reagents Yes Success Problem Resolved Optimize_pH->Success Prepare_Fresh Action: Prepare fresh substrate, buffer, and acceptor solutions Check_Reagents->Prepare_Fresh No Check_Enzyme Is Enzyme Preparation Active? Check_Reagents->Check_Enzyme Yes Prepare_Fresh->Success Use_Control Action: Run a positive control (commercial SDH or validated sample) Check_Enzyme->Use_Control No Check_Inhibitors Action: Check for inhibitors. Consider sample purification. Check_Enzyme->Check_Inhibitors Yes Use_Control->Success Check_Inhibitors->Success

References

selecting the appropriate internal standard for succinate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of succinate using internal standards. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound quantification?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis. By using the ratio of the analyte signal to the internal standard signal for quantification, errors from analyte loss during extraction, injection volume inconsistencies, and instrument response fluctuations can be significantly minimized, leading to more accurate and precise results.

Q2: Which internal standard is best for this compound quantification?

The gold standard for this compound quantification by mass spectrometry (MS) is a stable isotope-labeled (SIL) version of succinic acid. These standards are chemically identical to this compound, ensuring they behave similarly during the entire analytical process, including extraction and ionization.[1] The most common and highly recommended SIL internal standards for this compound are:

  • ¹³C₄-Succinic acid: All four carbon atoms are replaced with the ¹³C isotope. This is often considered the best choice due to its excellent chemical and isotopic stability and the fact that it co-elutes almost perfectly with the unlabeled this compound.[1][2]

  • ¹³C₂-Succinic acid: Two of the carbon atoms are labeled with ¹³C.

  • d₄-Succinic acid: The four hydrogen atoms on the methylene (B1212753) groups are replaced with deuterium. While generally a good choice, deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier than the native analyte, which could potentially impact quantification if matrix effects are not uniform across the peak.[1][2]

Q3: Can I use a structural analog as an internal standard for this compound?

While a structural analog (a molecule with a similar but not identical structure) can be used, it is not the preferred approach for this compound quantification. A structural analog may not perfectly mimic the extraction efficiency, chromatographic retention, and ionization response of this compound, which can lead to less accurate results. If a SIL-IS is not available, a carboxylic acid with similar properties (e.g., malonic acid, glutaric acid) could be considered, but extensive validation is required to ensure it effectively corrects for analytical variability.

Q4: Do I need to derivatize this compound for analysis?

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes. Succinic acid is a non-volatile dicarboxylic acid. Derivatization is essential to convert it into a volatile and thermally stable compound suitable for GC analysis. A common and effective method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% Trimethylchlorosilane (TMCS).

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): No. LC-MS can directly analyze this compound in its native form from a liquid sample, which simplifies sample preparation and increases throughput.[3]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) for this compound or IS 1. Active sites in the GC system: Exposed silanol (B1196071) groups in the inlet liner or on the column can interact with the polar carboxyl groups of the derivatized this compound. 2. Incomplete derivatization: Residual underivatized succinic acid is highly polar and will tail significantly. 3. Column contamination: Accumulation of non-volatile matrix components at the head of the column. 4. Improper column installation: A poor column cut or incorrect installation depth in the inlet can cause peak distortion.[4][5] 5. Column overload: Injecting too much sample can lead to peak fronting.1. Use a deactivated inlet liner. If tailing persists, trim 10-20 cm from the front of the column. 2. Optimize the derivatization reaction: ensure reagents are fresh, reaction time and temperature are adequate (e.g., 70°C for 30-60 minutes), and the sample is completely dry before adding the derivatizing agent. 3. Bake out the column at a high temperature (within its specified limits). If this doesn't resolve the issue, trim the column. 4. Re-cut the column ensuring a clean, 90° cut and reinstall it according to the manufacturer's instructions. 5. Dilute the sample or reduce the injection volume.
Low or No Signal for this compound or IS 1. Poor derivatization efficiency: Moisture in the sample can quench the silylation reaction. 2. Degradation in the inlet: The inlet temperature may be too high, causing the derivatized this compound to break down. 3. Leak in the GC system: A leak in the septum, ferrule, or other connections can lead to a loss of sample and poor sensitivity.1. Ensure the sample extract is completely dried down before adding the derivatization reagent. 2. Optimize the inlet temperature. A temperature around 250-280°C is typically a good starting point. 3. Perform a leak check of the GC system.
High Variability in Results 1. Inconsistent derivatization: Variability in reaction time, temperature, or reagent volume. 2. Injection variability: Issues with the autosampler syringe or injection port. 3. Internal standard added incorrectly: Inconsistent volume or concentration of the IS added to samples.1. Use a consistent and validated derivatization protocol. An autosampler can help ensure consistent reaction times. 2. Check the autosampler syringe for bubbles or clogs. Clean or replace the inlet liner and septum. 3. Ensure the internal standard is added accurately and consistently to all samples and standards at the beginning of the sample preparation process.
LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Ion Suppression or Enhancement 1. Matrix effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound and the internal standard in the MS source.[6][7] 2. Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents can cause ion suppression.1. Improve sample preparation: Use a more effective extraction method (e.g., solid-phase extraction) to remove interfering matrix components.[8] 2. Optimize chromatography: Adjust the gradient to better separate this compound from the interfering compounds. A longer run time or a different column chemistry may be necessary. 3. Dilute the sample: This can reduce the concentration of matrix components, but may also lower the this compound signal. 4. Use a ¹³C-labeled internal standard: As it co-elutes perfectly with this compound, it will experience the same degree of ion suppression, providing better correction.[1][2]
Poor Peak Shape (Broadening or Splitting) 1. Column degradation: Loss of stationary phase or blockage of the column frit. 2. Incompatible sample solvent: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion. 3. pH of the mobile phase: The pH can affect the peak shape of carboxylic acids.1. Replace the column. Use a guard column to extend the life of the analytical column. 2. Reconstitute the dried sample extract in the initial mobile phase or a weaker solvent. 3. Adjust the pH of the mobile phase. For reversed-phase chromatography, a lower pH (e.g., using 0.1% formic acid) will ensure this compound is in its protonated form, which generally results in better peak shape.
Retention Time Shift 1. Changes in mobile phase composition: Inaccurate mixing of mobile phase components. 2. Column aging or temperature fluctuations. 3. System leaks. 1. Prepare fresh mobile phases and ensure the pump is working correctly. 2. Allow the column to equilibrate fully. Use a column oven to maintain a stable temperature. 3. Check for leaks in the LC system.

Performance Comparison of Internal Standards

The choice of internal standard can impact the performance of the analytical method. Stable isotope-labeled internal standards are highly recommended.

Internal Standard Type Chromatographic Co-elution with this compound Correction for Matrix Effects Isotopic Stability Relative Cost Recommendation
¹³C₄-Succinic acid Excellent (near-perfect co-elution)[2]Excellent[9]Very HighHighHighly Recommended for all applications, especially those requiring the highest accuracy and precision.
d₄-Succinic acid Good (may show slight retention time shift)[1]Good to ExcellentHigh (potential for back-exchange in certain conditions)ModerateA reliable and cost-effective option. The potential for chromatographic shift should be evaluated during method development.
Structural Analog Variable (does not co-elute)Fair to PoorN/ALowNot recommended unless a SIL-IS is unavailable. Requires extensive validation.

Experimental Protocols

LC-MS/MS Protocol for this compound Quantification in Serum

This protocol provides a general framework for the analysis of this compound in serum using ¹³C₄-succinic acid as an internal standard.

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a 1 mg/mL stock solution of succinic acid in water.

    • Prepare a 1 mg/mL stock solution of ¹³C₄-succinic acid in water.

    • From these, prepare working solutions for the calibration curve and a spiking solution for the internal standard.

  • Sample Preparation:

    • To 50 µL of serum sample, calibrator, or QC, add 10 µL of the ¹³C₄-succinic acid internal standard working solution.

    • Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid / 5% acetonitrile).

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to retain and elute this compound (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • This compound: Q1 117.0 -> Q3 73.0

      • ¹³C₄-Succinic acid: Q1 121.0 -> Q3 76.0

GC-MS Protocol for this compound Quantification in Cell Extracts

This protocol outlines the analysis of this compound in cell extracts using d₄-succinic acid as an internal standard and BSTFA derivatization.

  • Metabolite Extraction:

    • Extract metabolites from cell pellets using a cold solvent mixture (e.g., 80% methanol).

    • Add a known amount of d₄-succinic acid internal standard to the extraction solvent.

    • Centrifuge to remove cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the extract completely under vacuum or nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC Column: A mid-polarity column such as a 5% phenyl methyl siloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • MS Detection: Electron ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for di-TMS-Succinate: To be determined from the mass spectrum of a derivatized standard (e.g., m/z 247, 233, 147).

    • SIM Ions for di-TMS-d₄-Succinate: To be determined from the mass spectrum of the derivatized internal standard.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Add ¹³C₄-Succinate IS Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporate to Dryness Centrifuge->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (ESI-, MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratio (this compound/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: LC-MS/MS workflow for this compound quantification.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cell Pellet Extract Metabolite Extraction (with d₄-Succinate IS) Sample->Extract Dry Dry Down Extract Extract->Dry Derivatize Derivatization (BSTFA, 70°C) Dry->Derivatize Inject Inject Sample Derivatize->Inject Separate Chromatographic Separation (HP-5ms Column) Inject->Separate Detect MS Detection (EI, SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratio (this compound/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: GC-MS workflow for this compound quantification.

logic_diagram Start Start: Need to Quantify this compound Q_Volatile Is Analyte Volatile? Start->Q_Volatile A_No No Q_Volatile->A_No This compound is not A_Yes Yes GC_MS GC-MS Analysis A_No->GC_MS LC_MS LC-MS Analysis A_No->LC_MS Derivatize Derivatization Required (e.g., Silylation) GC_MS->Derivatize Direct_Analysis Direct Analysis Possible LC_MS->Direct_Analysis Select_IS Select Internal Standard Derivatize->Select_IS Direct_Analysis->Select_IS SIL_IS Stable Isotope-Labeled IS (¹³C₄ or d₄-Succinate) Select_IS->SIL_IS Preferred Analog_IS Structural Analog IS Select_IS->Analog_IS Alternative Validate Method Validation SIL_IS->Validate Analog_IS->Validate Quantify Accurate Quantification Validate->Quantify

Caption: Logic for selecting an analytical method for this compound.

References

Validation & Comparative

Validating Succinate as a Biomarker for SDH-Deficient Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of succinate as a biomarker for the identification of this compound dehydrogenase (SDH)-deficient tumors against other established methods. It includes supporting experimental data, detailed protocols for key validation techniques, and visual representations of the underlying molecular pathways and diagnostic workflows.

Introduction to SDH-Deficient Tumors and the Role of this compound

This compound dehydrogenase (SDH) is a vital enzyme complex, participating in both the mitochondrial electron transport chain and the Krebs cycle. Germline or somatic mutations in the genes encoding the four subunits of the SDH complex (SDHA, SDHB, SDHC, SDHD) can lead to the development of various tumors, including paragangliomas (PGL), pheochromocytomas (PHEO), gastrointestinal stromal tumors (GIST), and renal cell carcinomas (RCC).[1][2]

A key consequence of SDH dysfunction is the accumulation of its substrate, this compound, within the tumor cells.[3] This accumulation has led to the classification of this compound as an "oncometabolite." High levels of this compound competitively inhibit α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases and TET DNA hydroxylases. This inhibition leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normal oxygen conditions (a state known as "pseudohypoxia") and widespread DNA hypermethylation, both of which are critical drivers of tumorigenesis.[1][3]

This compound as a Biomarker: A Quantitative Comparison

The direct measurement of this compound, or its ratio to fumarate (B1241708), in tumor tissue and bodily fluids provides a functional readout of SDH deficiency. This can be a powerful tool for diagnosis, patient stratification, and potentially for monitoring therapeutic response.

Performance Comparison of Diagnostic Methods

The validation of a tumor as SDH-deficient can be approached through several methods. Below is a comparison of the primary techniques:

Biomarker/Method Principle Sample Type Sensitivity Specificity Advantages Disadvantages
This compound/Fumarate Ratio (LC-MS/MS) Quantifies the enzymatic block by measuring substrate accumulation relative to product.FFPE or Fresh Frozen Tumor TissueHigh (approaching 100% for some tumor types)[4]High (approaching 100% for some tumor types)[4]Quantitative, reflects functional enzyme status, applicable to archived FFPE tissue.[4]Requires specialized equipment (mass spectrometer), can be influenced by tumor heterogeneity.[4]
Serum this compound (LC-MS/MS) Measures circulating levels of this compound that has been released from the tumor.Serum/Plasma85% (for asymptomatic SDHB-mutated carriers vs. healthy controls)[5]100% (for asymptomatic SDHB-mutated carriers vs. healthy controls)[5]Minimally invasive, potential for screening and monitoring tumor burden.[5]Lower sensitivity than tissue-based methods, levels can be influenced by other physiological factors.
SDHB Immunohistochemistry (IHC) Detects the presence or absence of the SDHB protein subunit. Loss of any SDH subunit destabilizes the complex, leading to SDHB degradation.FFPE Tumor TissueHigh (often considered a highly sensitive marker for any SDHx mutation)[6][7]84% (in a prospective series of pheochromocytomas and paragangliomas)[8]Widely available, cost-effective, provides spatial information within the tumor.Interpretation can be subjective (e.g., weak, diffuse staining), potential for false positives/negatives.[3][8]
Germline Genetic Testing (SDHx sequencing) Identifies pathogenic mutations in the SDH genes.Blood/SalivaDependent on the specific gene and mutation type.HighThe gold standard for identifying hereditary predisposition.Does not detect epigenetic silencing (e.g., SDHC promoter hypermethylation), variants of unknown significance can be challenging to interpret.[9]
Quantitative Data on this compound:Fumarate Ratios in Tumor Tissue

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) on formalin-fixed paraffin-embedded (FFPE) tissue has demonstrated a clear distinction between SDH-deficient and SDH-proficient tumors.

Tumor Type SDH Status Mean this compound:Fumarate Ratio (± SEM) Diagnostic Cut-off Value Area Under ROC Curve Reference
Paraganglioma/ Pheochromocytoma (PPGL) SDH-deficient (n=9)185.75 ± 57.2463.120.80[4]
SDH-proficient (n=9)40.02 ± 12.11[4]
Gastrointestinal Stromal Tumor (GIST) SDH-deficient (n=5)73.25 ± 22.0623.481.00[4]
SDH-proficient (n=5)15.84 ± 2.65[4]
Renal Cell Carcinoma (RCC) SDH-deficient (n=3)46.9 ± 2.23443.791.00[4]
SDH-proficient (n=8)19.30 ± 4.53[4]

Signaling Pathways and Experimental Workflows

SDH Deficiency and Oncogenic Signaling

Loss of SDH function and the resultant accumulation of this compound trigger a cascade of events that promote tumor growth. The diagram below illustrates the central mechanism involving the inhibition of prolyl hydroxylases (PHDs) and the subsequent stabilization of HIF-1α.

SDH_Pathway cluster_TCA Mitochondrion (Krebs Cycle) cluster_Cytosol Cytosol cluster_Nucleus Nucleus SuccinylCoA SuccinylCoA This compound This compound SuccinylCoA->this compound SCS Fumarate Fumarate This compound->Fumarate SDH Succinate_cyto This compound (accumulated) This compound->Succinate_cyto Transport PHDs Prolyl Hydroxylases (PHDs) Succinate_cyto->PHDs Inhibition HIF1a HIF-1α HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Nuclear Translocation PHDs->HIF1a Hydroxylation VHL VHL HIF1a_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination aKG α-Ketoglutarate aKG->PHDs Co-factor HIF_complex HIF-1 Complex HIF1a_nuc->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE Hypoxia Response Elements (HREs) HIF_complex->HRE Binds to Angiogenesis Angiogenesis, Metabolic Reprogramming HRE->Angiogenesis Upregulates Target Genes SDH_mutation SDHx Gene Mutation/ Silencing SDH_mutation->Fumarate Inhibition

Caption: Oncogenic signaling cascade in SDH-deficient tumors.
Extracellular this compound Signaling via SUCNR1

Recent evidence has highlighted a role for extracellular this compound acting through its G-protein coupled receptor, SUCNR1 (also known as GPR91). This signaling pathway can promote cell migration and angiogenesis, adding another layer to this compound's oncogenic activity.

SUCNR1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Succinate_ext Extracellular This compound SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 Binds PI3K PI3K SUCNR1->PI3K Activates ERK ERK1/2 SUCNR1->ERK Activates Akt Akt PI3K->Akt HIF1a HIF-1α Stabilization Akt->HIF1a Cell_effects Increased Cell Migration, Invasion & Angiogenesis HIF1a->Cell_effects STAT3 STAT3 ERK->STAT3 STAT3->Cell_effects

Caption: Extracellular this compound signaling through the SUCNR1 receptor.
Diagnostic Workflow for SDH-Deficient Tumors

The following workflow outlines a potential diagnostic pathway incorporating both traditional and metabolite-based biomarkers.

Diagnostic_Workflow start Suspected SDH-deficient Tumor (e.g., GIST, PGL) ihc SDHB Immunohistochemistry (IHC) start->ihc result_neg SDHB Positive ihc->result_neg Staining Retained result_pos SDHB Negative ihc->result_pos Loss of Staining lcms This compound:Fumarate Ratio (LC-MS/MS on FFPE) result_low_ratio Low S:F Ratio lcms->result_low_ratio result_high_ratio High S:F Ratio lcms->result_high_ratio genetics Germline SDHx Genetic Testing outcome_sdh_proficient SDH-Proficient Tumor result_neg->outcome_sdh_proficient result_pos->lcms Confirm with metabolomics consider Consider other diagnoses result_low_ratio->consider Discordant result, re-evaluate outcome_sdh_deficient SDH-Deficient Tumor Confirmed result_high_ratio->outcome_sdh_deficient outcome_sdh_deficient->genetics Identify specific mutation for family screening

Caption: A diagnostic workflow integrating IHC and metabolomics.

Experimental Protocols

Quantification of this compound and Fumarate from FFPE Tissue by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of metabolites from FFPE specimens.[4]

1. Sample Preparation:

  • Using a microtome, cut 5-10 sections of 10-micron thickness from an FFPE tumor block. Ensure the selected area has a high tumor cell content (>60%).

  • Place sections in a 1.5 mL microcentrifuge tube.

  • Deparaffinization: Add 1 mL of xylene, vortex, and incubate for 10 minutes at room temperature. Centrifuge at 14,000 x g for 5 minutes and discard the supernatant. Repeat this step.

  • Rehydration: Add 1 mL of 100% ethanol (B145695), vortex, and centrifuge. Discard supernatant. Repeat sequentially with 90%, 70%, and 50% ethanol. Finally, wash with 1 mL of LC-MS grade water.

  • Metabolite Extraction: Add 500 µL of an ice-cold extraction solvent (e.g., 80:20 methanol:water) containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C4-succinic acid).

  • Homogenize the tissue using a probe sonicator or bead beater. Ensure samples are kept on ice to prevent degradation.

  • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column suitable for polar analytes.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Ionization Mode: Negative electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective quantification. The specific precursor-to-product ion transitions for this compound, fumarate, and their internal standards must be optimized for the specific instrument.

    • Example transition for this compound: m/z 117.0 > 73.0[10]

3. Data Analysis:

  • Generate a standard curve using known concentrations of this compound and fumarate.

  • Quantify the concentration of this compound and fumarate in the samples by comparing their peak areas to the internal standard and interpolating from the standard curve.

  • Calculate the this compound:fumarate ratio for each sample.

SDHB Immunohistochemistry

This is a generalized protocol; specific antibody clones, dilutions, and retrieval methods should be optimized and validated in-house.

1. Slide Preparation:

  • Cut 4-5 micron thick sections from an FFPE block and mount on positively charged slides.

  • Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER). A common method is to use a pressure cooker or steamer with a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) for 20-45 minutes.[8][11]

3. Staining Procedure:

  • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes.

  • Block non-specific protein binding with a protein block or normal serum for 30 minutes.

  • Incubate with the primary antibody against SDHB (e.g., rabbit monoclonal or polyclonal) at an optimized dilution for 30-60 minutes at room temperature or overnight at 4°C.[12]

  • Wash slides in a buffer solution (e.g., PBS or TBS).

  • Incubate with a secondary antibody-polymer detection system (e.g., HRP-polymer) according to the manufacturer's instructions.

  • Wash slides in buffer.

  • Apply the chromogen (e.g., DAB) and incubate until the desired stain intensity is reached.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and coverslip.

4. Interpretation:

  • Positive Staining: A strong, granular cytoplasmic (mitochondrial) staining in tumor cells.

  • Negative Staining (Loss of Expression): Complete absence of staining in tumor cells.

  • Internal Control: Non-neoplastic cells within the tissue, such as endothelial cells, inflammatory cells, or normal adjacent tissue, must show positive staining to validate the assay.[12] The absence of staining in the internal control invalidates the result for that slide.

Conclusion

The validation of this compound as a biomarker offers a powerful, functional approach to identifying SDH-deficient tumors. The measurement of the this compound:fumarate ratio by LC-MS/MS in tumor tissue is a highly sensitive and specific method that complements the widely used SDHB immunohistochemistry. Furthermore, the analysis of circulating this compound presents a promising, minimally invasive avenue for patient screening and monitoring. The choice of method will depend on the clinical context, available resources, and the specific question being addressed. Integrating these metabolomic approaches into diagnostic workflows can lead to more accurate diagnoses, aid in the interpretation of genetic variants of unknown significance, and ultimately guide personalized therapeutic strategies for patients with SDH-deficient neoplasms.

References

A Comparative Guide to Succinate and Itaconate Effects on Macrophage Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of macrophages is a critical determinant of their function in immunity and inflammation. Within the intricate network of metabolic pathways, two intermediates of the tricarboxylic acid (TCA) cycle, succinate and itaconate, have emerged as potent immunomodulators with largely opposing effects. This guide provides an objective comparison of their roles in macrophage function, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in understanding and targeting these pathways for therapeutic development.

Core Mechanisms and Signaling at a Glance

This compound accumulation in activated macrophages is predominantly a pro-inflammatory signal. It stabilizes Hypoxia-inducible factor-1 alpha (HIF-1α), even under normoxic conditions, leading to the transcription of pro-inflammatory genes like Il1b.[1][2][3][4] Extracellularly, this compound can also signal through the G-protein coupled receptor SUCNR1 to modulate immune responses, although this axis has been shown to have both pro- and anti-inflammatory roles depending on the context.[1][5][6]

In contrast, itaconate, which is produced at high levels in inflammatory macrophages from the TCA cycle intermediate cis-aconitate, functions as a crucial anti-inflammatory brake.[7][8][9] Its primary mechanisms include the inhibition of the enzyme this compound dehydrogenase (SDH) and the activation of the antioxidant transcription factor Nrf2.[10][11][12][13]

Quantitative Comparison of Effects

The following tables summarize the quantitative effects of this compound and itaconate on key aspects of macrophage function as reported in the literature.

Table 1: Effects on Macrophage Cytokine Production

MetaboliteMacrophage TypeStimulusKey Cytokine ChangesReferences
This compound Bone Marrow-Derived Macrophages (BMDMs)LPS↑ IL-1β[3][4][14]
BMDMsLPS↑ IL-1β (via SUCNR1)[15]
BMDMsLPS + IFN-γ↓ IL-6, ↓ TNF, ↓ NO (as diethyl this compound)[16][17]
Itaconate BMDMsLPS↓ IL-1β, ↓ IL-6, ↓ IL-12[11][13][18]
BMDMsLPSNo significant effect on TNF-α[11][18]
Tissue-Resident Alveolar MacrophagesLPS↑ IL-6, ↑ IL-12[19]
BMDMsPoly(I:C)↓ IFN-β (as 4-octyl itaconate)[20]

Table 2: Impact on Core Signaling Pathways and Metabolic Processes

FeatureThis compoundItaconateReferences
HIF-1α Stabilization Induces stabilization by inhibiting Prolyl Hydroxylases (PHDs)Inhibits HIF-1α stabilization (downstream of SDH inhibition)[1][2][4][11]
Nrf2 Activation No direct role reportedActivates Nrf2 by alkylating its inhibitor, KEAP1[7][10][12][21]
SUCNR1 Signaling Acts as the natural ligand, often amplifying inflammationNo direct role reported[1][6][15]
This compound Dehydrogenase (SDH) Substrate for SDHCompetitive inhibitor[1][11][13][18]
Glycolysis Promotes via HIF-1αInhibits (e.g., via GAPDH alkylation)[2][18][22]
Mitochondrial Respiration Can lead to reverse electron transport (RET) and ROS productionReduces mitochondrial respiration[1][11]

Signaling and Metabolic Pathways

The distinct roles of this compound and itaconate are rooted in their engagement with different cellular signaling pathways.

This compound's Pro-Inflammatory Signaling

In classically activated macrophages (e.g., via LPS), a break in the TCA cycle leads to the accumulation of intracellular this compound. This this compound inhibits prolyl hydroxylase (PHD) enzymes, leading to the stabilization of HIF-1α. HIF-1α then translocates to the nucleus to drive the expression of target genes, most notably Il1b.

Succinate_HIF1a_Pathway cluster_n Nucleus LPS LPS/TLR4 TCA TCA Cycle Reprogramming LPS->TCA This compound This compound Accumulation TCA->this compound PHD PHD Enzymes This compound->PHD Inhibits HIF1a_p HIF-1α-OH PHD->HIF1a_p Hydroxylates Proteasome Proteasomal Degradation HIF1a_p->Proteasome HIF1a_s HIF-1α Nucleus Nucleus HIF1a_s->Nucleus Translocates IL1b IL-1β Gene Transcription HIF1a_s->IL1b Activates Nucleus->IL1b

This compound-driven HIF-1α stabilization in macrophages.
Itaconate's Anti-Inflammatory Mechanisms

Activated macrophages also produce the enzyme ACOD1 (encoded by the Irg1 gene), which converts cis-aconitate to itaconate. Itaconate exerts its anti-inflammatory effects primarily through two mechanisms: inhibiting SDH and activating Nrf2.

Itaconate_Anti_Inflammatory_Pathway cluster_TCA TCA Cycle cluster_Nrf2 Nrf2 Pathway cis_aconitate cis-Aconitate ACOD1 ACOD1 (Irg1) cis_aconitate->ACOD1 This compound This compound SDH SDH This compound->SDH fumarate Fumarate SDH->fumarate itaconate Itaconate ACOD1->itaconate itaconate->SDH Inhibits KEAP1 KEAP1 itaconate->KEAP1 Alkylates & Inhibits Nrf2 Nrf2 KEAP1->Nrf2 Inhibits ARE Anti-inflammatory & Antioxidant Genes Nrf2->ARE Activates

Itaconate's dual anti-inflammatory mechanisms.

Experimental Protocols

Reproducing and building upon published findings requires a clear understanding of the methodologies used. Below are summarized protocols for key experiments in this field.

Macrophage Culture and Stimulation
  • Cell Source: Bone marrow is harvested from the femurs and tibias of mice (e.g., C57BL/6).

  • Differentiation: Bone marrow cells are cultured for 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMDMs).

  • Stimulation: Differentiated BMDMs are treated with stimuli such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a pro-inflammatory (M1) phenotype.

  • Metabolite Treatment: Cells are pre-treated with this compound (e.g., cell-permeable diethyl this compound, 5 mM) or itaconate (e.g., 4-octyl itaconate, 250 µM) for a specified time (e.g., 1-4 hours) before or during LPS stimulation.

Cytokine Measurement by ELISA
  • Sample Collection: After stimulation, cell culture supernatants are collected.

  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for mouse cytokines (e.g., IL-1β, TNF-α, IL-6) are used according to the manufacturer's instructions.

  • Quantification: The optical density is read using a microplate reader at 450 nm. Cytokine concentrations are calculated based on a standard curve generated from recombinant cytokines.

Western Blotting for HIF-1α Stabilization
  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with a primary antibody against HIF-1α (e.g., 1:1000 dilution). A loading control like β-actin or GAPDH is also probed.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The interplay between this compound and itaconate in an activated macrophage is a dynamic process of pro-inflammatory signaling and subsequent negative feedback regulation.

Experimental_Workflow cluster_stimulation Macrophage Activation cluster_this compound Pro-inflammatory Pathway (Early Phase) cluster_itaconate Anti-inflammatory Feedback (Later Phase) LPS LPS Stimulation Metabolic_Reprogramming Metabolic Reprogramming (TCA Cycle Break) LPS->Metabolic_Reprogramming Succinate_Accum This compound Accumulation Metabolic_Reprogramming->Succinate_Accum Itaconate_Prod Itaconate Production (via ACOD1) Metabolic_Reprogramming->Itaconate_Prod HIF1a HIF-1α Stabilization Succinate_Accum->HIF1a Succinate_Accum->Itaconate_Prod Substrate competition & regulation Pro_Inflam_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) HIF1a->Pro_Inflam_Cytokines Nrf2_Activation Nrf2 Activation Itaconate_Prod->Nrf2_Activation SDH_Inhibition SDH Inhibition Itaconate_Prod->SDH_Inhibition Resolution Inflammation Resolution Nrf2_Activation->Resolution SDH_Inhibition->Resolution

Logical workflow of this compound and itaconate action.

Conclusion

This compound and itaconate are paradigm examples of how metabolic intermediates can function as critical signaling molecules to direct immune cell function. While this compound accumulation acts as an early, pro-inflammatory signal in activated macrophages, the subsequent production of itaconate serves as a potent negative feedback regulator to resolve inflammation and prevent excessive tissue damage. This dichotomy presents distinct opportunities for therapeutic intervention. Enhancing itaconate signaling or inhibiting the pro-inflammatory actions of this compound could be viable strategies for treating a range of inflammatory and autoimmune diseases. This guide provides the foundational data and methodologies to support further research in this promising area of immunometabolism.

References

A Comparative Guide to GC-MS and LC-MS Methods for Succinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of succinate, a key intermediate in the Krebs cycle, is crucial for understanding cellular metabolism and its deregulation in various diseases. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound in biological samples. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for your research needs.

At a Glance: Performance Comparison

The choice between GC-MS and LC-MS for this compound analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes key performance characteristics compiled from various validation studies.

ParameterGC-MSLC-MS/MS
Derivatization Mandatory (e.g., silylation with BSTFA)[1][2][3]Not typically required
Sample Throughput ModerateModerate to High[4]
Sensitivity High (ng/mL to µg/mL)[4]Very High (pg/mL to ng/mL)[4]
Linearity Good (R² > 0.99)[5]Excellent (R² > 0.999)[6][7]
Precision (CV%) Good (typically <15%)[5]Excellent (within-run <3.7%, between-run <14.4%)[6][7]
Accuracy Good (typically within 15% of nominal value)[5]Excellent (within-run <7.8%, between-run <11.0%)[6][7]
Matrix Effects Less prone, but derivatization can be affected[4]Can be significant, often requires internal standards[4]
Instrumentation Cost Moderate to High[4]High[4]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS and LC-MS are provided below. These protocols represent a synthesis of commonly employed techniques and should be optimized for specific applications.

GC-MS Method for this compound Analysis

Gas chromatography-mass spectrometry requires the derivatization of the non-volatile succinic acid to increase its volatility for analysis.[4] Silylation is a common and effective derivatization technique.[1][2][3]

1. Sample Preparation and Derivatization:

  • Extraction: For biological fluids, perform a protein precipitation step using a cold organic solvent like acetonitrile (B52724) or methanol (B129727). For tissues, homogenization followed by extraction is necessary.

  • Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen. It is critical to remove all water as it can interfere with the derivatization reaction.[1]

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.[8] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 3-4 hours) to ensure complete derivatization.[1][2][3]

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

  • Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 280-300°C.[1][4]

  • Injector: Splitless mode at a temperature of around 250-280°C.[1][4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.[1][2][4]

LC-MS Method for this compound Analysis

Liquid chromatography-mass spectrometry offers the advantage of analyzing this compound in its native form without the need for derivatization. Several chromatographic approaches can be employed.

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a solvent like acetonitrile (e.g., in a 1:3 or 1:9 sample to solvent ratio) is often sufficient.[9]

  • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be used for sample clean-up and concentration.[6][7]

  • Internal Standard: It is highly recommended to use a stable isotope-labeled internal standard, such as ¹³C₄-succinic acid, added to the sample before preparation to correct for matrix effects and variations in instrument response.[6][7][9]

2. LC-MS/MS Conditions:

  • LC Column:

    • Reversed-Phase (RP): A C18 column, particularly one designed for polar compounds, can be used.[6][7][9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating highly polar compounds like this compound.[10]

    • Ion-Pairing Chromatography: This technique uses an ion-pairing reagent in the mobile phase to enhance the retention of ionic analytes like this compound on a reversed-phase column.[11][12]

  • Mobile Phase: The choice of mobile phase depends on the column used. For reversed-phase, a gradient of water and acetonitrile or methanol with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is common.[9] For HILIC, a higher percentage of organic solvent is used in the mobile phase.[10]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the analysis of acidic compounds like this compound.[9]

    • Scan Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[9] The transition for this compound is typically m/z 117 -> 73.[13]

Visualizing the Workflow and Comparison

To further clarify the experimental processes and the key differences between the two techniques, the following diagrams have been generated.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gc_start Sample Collection gc_prep Extraction & Drying gc_start->gc_prep gc_deriv Derivatization (Silylation) gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Processing gc_analysis->gc_data lc_start Sample Collection & Internal Standard Spiking lc_prep Protein Precipitation or SPE lc_start->lc_prep lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis lc_data Data Processing lc_analysis->lc_data

A comparison of the experimental workflows for GC-MS and LC-MS this compound analysis.

cluster_gcms GC-MS cluster_lcms LC-MS gc_pros Pros: - Robust & Established - Less Prone to Matrix Effects gc_cons Cons: - Requires Derivatization - Lower Throughput lc_pros Pros: - High Sensitivity & Specificity - No Derivatization Needed - High Throughput lc_cons Cons: - Susceptible to Matrix Effects - Higher Instrumentation Cost

A summary of the key advantages and disadvantages of GC-MS and LC-MS for this compound analysis.

Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of this compound in biological samples.

LC-MS/MS is often the preferred method due to its higher sensitivity, higher throughput, and the ability to analyze this compound without derivatization, which simplifies sample preparation.[4][14][15] This makes it particularly well-suited for clinical and preclinical studies where a large number of samples need to be analyzed with high precision and accuracy.[6][7]

GC-MS remains a valuable alternative , especially in laboratories where LC-MS instrumentation is not available.[16] It is a robust technique that is less susceptible to matrix effects.[4] With proper optimization of the derivatization step, GC-MS can provide accurate and reliable quantification of this compound.[1][2][3]

The ultimate choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, sample throughput needs, and the available resources.

References

comparative analysis of different isotopic tracers for TCA cycle flux

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Isotopic Tracers for TCA Cycle Flux Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes through the tricarboxylic acid (TCA) cycle is crucial for understanding cellular physiology in both health and disease. 13C Metabolic Flux Analysis (MFA) is a powerful technique that utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic networks.[1] The choice of the isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux estimations.[2][3] This guide provides an objective comparison of different isotopic tracers for analyzing TCA cycle flux, supported by experimental data and detailed methodologies.

Principle of Isotopic Tracers in TCA Cycle Flux Analysis

The core principle of 13C-MFA involves introducing a 13C-labeled substrate, such as glucose or glutamine, into a biological system. As the cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites, including those of the TCA cycle. By measuring the mass isotopomer distributions of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the rates of the metabolic reactions that produced them.[4]

Comparative Analysis of Common Isotopic Tracers

The selection of an isotopic tracer significantly impacts the precision of flux estimates for different metabolic pathways. For the TCA cycle, both glucose and glutamine-derived tracers are commonly used, as many cell types, particularly cancer cells, utilize both substrates to fuel the cycle.[5]

Performance of Key Tracers for TCA Cycle Flux

The following table summarizes the performance of commonly used ¹³C-labeled glucose and glutamine tracers for the analysis of the TCA cycle and related pathways. The precision of flux estimates is a key metric, with higher precision indicating more reliable measurements.

TracerPrimary Application(s)Advantages for TCA Cycle AnalysisLimitations
[U-¹³C₆]Glucose General carbon metabolism, Glycolysis, TCA Cycle, BiosynthesisTraces the entire carbon backbone of glucose, providing a broad overview of glucose's contribution to the TCA cycle.[3] Generally provides high precision for TCA cycle fluxes when glucose is the primary substrate.[6][7]Can result in complex labeling patterns that are challenging to interpret for specific flux ratios.[3]
[1,2-¹³C₂]Glucose Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP)While being the most precise tracer for glycolysis and the PPP, it is less informative for the TCA cycle compared to uniformly labeled glucose or glutamine tracers.[6][8]Provides limited information on anaplerotic and cataplerotic fluxes.
[U-¹³C₅]Glutamine TCA Cycle, Anaplerosis, Reductive CarboxylationConsidered the preferred tracer for the analysis of the TCA cycle, especially in cells exhibiting high rates of glutaminolysis.[6][9] It provides excellent labeling of TCA cycle intermediates and helps to distinguish between oxidative and reductive carboxylation pathways.[8][10]Offers minimal information on glycolysis and the pentose phosphate pathway.[6]
[1-¹³C]Glutamine & [5-¹³C]Glutamine TCA Cycle (oxidative vs. reductive flux)Useful for distinguishing between oxidative and reductive entry of glutamine into the TCA cycle.[8]May provide less comprehensive labeling of all TCA cycle intermediates compared to [U-¹³C₅]glutamine.[8]
[¹³C]Acetate & [¹³C]Propionate Hepatic TCA cycle and anaplerosisCan be used to probe specific entry points into the TCA cycle, particularly in the liver, to estimate the anaplerotic to TCA cycle flux ratio.[11]Their use is more specialized and the interpretation of data can be complex.[11]
Quantitative Comparison of Tracer Precision for TCA Cycle Fluxes

A study by Metallo et al. (2009) provided a quantitative comparison of the precision of various ¹³C tracers for resolving fluxes in central carbon metabolism in A549 lung carcinoma cells. The data below is a summary of their findings related to the TCA cycle. A higher precision score indicates a more precise flux measurement.

Metabolic SubnetworkMost Precise Tracer(s)
TCA Cycle [U-¹³C₅]Glutamine, [U-¹³C₆]Glucose, [1,2-¹³C₂]Glutamine, [3,4-¹³C₂]Glutamine
Overall Central Carbon Metabolism [1,2-¹³C₂]Glucose

These findings highlight that while [1,2-¹³C₂]glucose is optimal for an overall view of central carbon metabolism, uniformly labeled glutamine and other multiply-labeled glutamine tracers are superior for specifically interrogating the TCA cycle.[6] The synergistic use of both a glucose and a glutamine tracer in parallel experiments can provide a more comprehensive and accurate picture of cellular metabolism.[5][8]

Experimental Protocols

Detailed and reproducible methodologies are essential for successful ¹³C-MFA studies. The following provides a generalized protocol for a typical experiment in cultured mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed adherent mammalian cells in 6-well plates at a density that ensures they are in the mid-exponential growth phase at the time of harvest.[1]

  • Media Adaptation: The day after seeding, switch the cells to a custom labeling medium that is identical to the standard growth medium but lacks the carbon source to be labeled (e.g., glucose or glutamine). Allow the cells to adapt to this medium for a period before starting the labeling.

  • Initiate Labeling: Replace the adaptation medium with pre-warmed labeling medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine) and other necessary supplements like dialyzed fetal bovine serum.[1]

  • Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This is typically at least 5-6 cell doubling times.[1] During this period, it is crucial to monitor cell growth and key metabolite concentrations in the medium to ensure a metabolic steady state.[1]

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[4]

  • Extraction: Add a cold extraction solvent, typically 80% methanol, to the cells. Scrape the cells and collect the cell lysate into a microcentrifuge tube.[4][7]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material like proteins and DNA.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube. The remaining pellet can be used for analyzing protein-bound amino acids, which provides a time-integrated view of metabolic fluxes.[1]

  • Drying: Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen. The dried samples can be stored at -80°C until analysis.[4]

Protocol 3: Sample Preparation and Analysis by GC-MS
  • Derivatization: For GC-MS analysis, the dried metabolite extracts need to be derivatized to increase their volatility. This is often done by resuspending the samples in a solution of methoxyamine hydrochloride in pyridine (B92270) followed by incubation with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: The derivatized samples are then injected into a GC-MS system to separate the metabolites and determine their mass isotopomer distributions.[12]

  • Data Analysis: The raw mass spectrometry data is corrected for the natural abundance of isotopes. The resulting mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes.[2]

Visualizing Metabolic Pathways and Workflows

TCA Cycle and Entry of Tracers

The following diagram illustrates the TCA cycle and the entry points for carbons from [U-¹³C₆]glucose and [U-¹³C₅]glutamine.

TCA_Cycle_Tracers cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose [U-13C6]Glucose Pyruvate [U-13C3]Pyruvate Glucose->Pyruvate AcetylCoA [U-13C2]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate This compound SuccinylCoA->this compound Fumarate Fumarate This compound->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Glutamine [U-13C5]Glutamine Glutamate [U-13C5]Glutamate Glutamine->Glutamate Glutamate->alphaKG GDH/Transaminase

Caption: Entry of ¹³C-glucose and ¹³C-glutamine into the TCA cycle.

Experimental Workflow for ¹³C-MFA

The diagram below outlines the key steps in a typical ¹³C-MFA experiment.

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A Cell Culture & Isotopic Labeling B Metabolite Quenching & Extraction A->B C Sample Derivatization B->C D GC-MS or LC-MS Analysis C->D E Mass Isotopomer Distribution (MID) Analysis D->E F Computational Flux Estimation E->F G Statistical Analysis & Flux Map Generation F->G

Caption: A high-level workflow for a typical ¹³C Metabolic Flux Analysis experiment.[1]

Logical Relationships in Tracer Selection

The choice of tracer is dictated by the primary metabolic pathway of interest. This diagram illustrates the optimal tracer choices for different pathways.

Tracer_Selection cluster_pathways Pathways of Interest cluster_tracers Optimal Tracers Metabolic Pathway Metabolic Pathway Glycolysis Glycolysis Metabolic Pathway->Glycolysis PPP Pentose Phosphate Pathway Metabolic Pathway->PPP TCA TCA Cycle Metabolic Pathway->TCA Gluc12 [1,2-13C2]Glucose Glycolysis->Gluc12 Optimal PPP->Gluc12 Optimal GlnU [U-13C5]Glutamine TCA->GlnU Optimal

Caption: Optimal tracer selection for major pathways in central carbon metabolism.

References

A Comparative Guide to Succinate Dehydrogenase (SDH) Activity Assay Kits: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of succinate dehydrogenase (SDH) activity is crucial for understanding mitochondrial function, cellular metabolism, and the impact of potential therapeutic agents. The selection of a reliable assay kit is paramount to achieving consistent and trustworthy results. This guide provides an objective comparison of the performance of several commercially available SDH activity assay kits, with a focus on their reported reproducibility.

Quantitative Performance Comparison

The reproducibility of an assay is a critical performance metric, often expressed as the coefficient of variation (CV). Intra-assay CV indicates the reproducibility of results within a single assay run, while inter-assay CV reflects the reproducibility between different runs. Lower CV values signify higher precision and reproducibility. The following table summarizes the reported reproducibility and other key performance characteristics of selected SDH activity assay kits.

FeatureNovus Biologicals (NBP3-25801)Elabscience (E-BC-K649-M)Assay Genie (MAES0229)Abcam (ab228560)
Intra-Assay CV < 2%[1]< 2%[2]< 2%Not explicitly stated by manufacturer
Inter-Assay CV < 4%[1]< 4%[2]< 4%14.1% (as reported in a publication)
Assay Principle Colorimetric (DCPIP reduction)Colorimetric (DCPIP reduction)[2]Colorimetric (DCPIP reduction)[3]Colorimetric (DCPIP reduction)[4]
Detection Wavelength 600 nm600 nm[2]600 nm[3]600 nm[4]
Sample Types Animal tissue, CellsAnimal tissue, Cells[2]Animal tissue, Cells[3]Cell and tissue extracts[4]

Experimental Principles and Workflow

The compared this compound dehydrogenase activity assay kits primarily utilize a colorimetric method based on the reduction of 2,6-dichlorophenolindophenol (DCPIP). In this reaction, SDH oxidizes this compound to fumarate. The electrons generated in this process are transferred to an artificial electron acceptor, DCPIP, which is blue in its oxidized state. Upon reduction, DCPIP becomes colorless. The rate of decrease in absorbance at 600 nm is directly proportional to the SDH activity in the sample.

cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_analysis Data Analysis sample Tissue or Cell Sample homogenize Homogenize in Assay Buffer sample->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge supernatant Collect Supernatant (containing mitochondria/SDH) centrifuge->supernatant add_sample Add Sample to Plate supernatant->add_sample add_reagents Add Reaction Mix (this compound, DCPIP) add_sample->add_reagents incubate Incubate at Specified Temperature add_reagents->incubate measure Measure Absorbance at 600 nm (Kinetic or Endpoint) incubate->measure calculate Calculate SDH Activity measure->calculate standard_curve Prepare Standard Curve standard_curve->calculate

A generalized workflow for a colorimetric this compound dehydrogenase (SDH) activity assay.

The fundamental biochemical reaction involves the transfer of electrons from this compound to FAD within the SDH complex, followed by the transfer of these electrons to an artificial electron acceptor, which in the case of these kits is DCPIP.

This compound This compound sdh This compound Dehydrogenase (SDH) This compound->sdh fumarate Fumarate sdh->fumarate dcpip_red DCPIP (reduced) Colorless sdh->dcpip_red e- dcpip_ox DCPIP (oxidized) Blue dcpip_ox->sdh e-

References

A Comparative Guide to the Effects of Succinate and its Synthetic Analogs on GPR91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the endogenous ligand succinate and its synthetic analogs on the G protein-coupled receptor 91 (GPR91), also known as this compound receptor 1 (SUCNR1). This receptor has emerged as a promising therapeutic target for a range of conditions, including hypertension, diabetic nephropathy, and inflammation. Understanding the nuances of how different agonists modulate GPR91 signaling is crucial for the development of novel therapeutics.

Introduction to GPR91 and its Ligands

GPR91 is a cell surface receptor that is activated by this compound, a key intermediate in the Krebs cycle.[1] Under normal physiological conditions, extracellular this compound levels are low. However, in pathological states such as hypoxia and inflammation, this compound can accumulate in the extracellular space and activate GPR91, triggering a variety of cellular responses.[2] The development of synthetic agonists for GPR91 offers the potential for more targeted therapeutic interventions. This guide focuses on a comparative analysis of this compound and its synthetic analogs, providing quantitative data on their potency and detailed experimental protocols for key assays.

Comparative Efficacy of GPR91 Agonists

The potency of this compound and its synthetic analogs has been evaluated using various in vitro functional assays. The following tables summarize the half-maximal effective concentration (EC50) and the negative logarithm of the EC50 (pEC50) values for the inhibition of cyclic AMP (cAMP) and the mobilization of intracellular calcium, two key downstream signaling events of GPR91 activation.

Gαi Pathway Activation: cAMP Inhibition

GPR91 couples to the Gαi subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.

CompoundEC50 (µM)pEC50Reference
Succinic Acid294.54 ± 0.08[3]
cis-Epoxysuccinic Acid2.75.57 ± 0.02[3][4][5][6]
cis-1,2-Cyclopropanedicarboxylic Acid--
Gαq Pathway Activation: Intracellular Calcium Mobilization

GPR91 can also couple to the Gαq subunit, activating phospholipase C and leading to an increase in intracellular calcium.

CompoundEC50 (µM)pEC50Reference
Succinic Acid5813.23 ± 0.01[3]
cis-Epoxysuccinic Acid1913.72 ± 0.01[3]
cis-1,2-Cyclopropanedicarboxylic Acid10402.98 ± 0.01[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or Synthetic Analog GPR91 GPR91 Agonist->GPR91 G_alpha_i Gαi GPR91->G_alpha_i G_alpha_q Gαq GPR91->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP ↓ AC->cAMP Downstream Downstream Cellular Responses cAMP->Downstream IP3 IP3 PLC->IP3 Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Ca2_cyto Ca²⁺ ↑ Ca2_ER->Ca2_cyto Ca2_cyto->Downstream

Caption: GPR91 Signaling Pathways.

Experimental_Workflows cluster_cAMP cAMP Inhibition Assay cluster_Ca2 Calcium Mobilization Assay cAMP_1 Seed cells expressing GPR91 cAMP_2 Pre-incubate with agonist (this compound or Analog) cAMP_1->cAMP_2 cAMP_3 Stimulate with Forskolin (B1673556) to induce cAMP production cAMP_2->cAMP_3 cAMP_4 Lyse cells and measure intracellular cAMP levels cAMP_3->cAMP_4 Ca_1 Seed cells expressing GPR91 Ca_2 Load cells with a calcium-sensitive fluorescent dye Ca_1->Ca_2 Ca_3 Add agonist (this compound or Analog) Ca_2->Ca_3 Ca_4 Measure fluorescence to determine intracellular calcium concentration Ca_3->Ca_4

Caption: Experimental Assay Workflows.

Experimental Protocols

cAMP Inhibition Assay

This protocol outlines the measurement of the ability of GPR91 agonists to inhibit forskolin-stimulated cAMP production in a recombinant cell line.

1. Cell Culture and Seeding:

  • Culture CHO-K1 or HEK293 cells stably expressing human GPR91 in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic.
  • Seed the cells into a 96-well plate at an appropriate density and incubate overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (this compound and its analogs) in assay buffer (e.g., HBSS or PBS with 0.1% BSA).
  • Aspirate the culture medium from the cells and add the compound dilutions.
  • Incubate for a specified period (e.g., 15-30 minutes) at room temperature.

3. Forskolin Stimulation:

  • Prepare a solution of forskolin (an adenylyl cyclase activator) in assay buffer.
  • Add the forskolin solution to all wells to a final concentration that elicits a submaximal cAMP response.
  • Incubate for a specified period (e.g., 15-30 minutes) at room temperature.

4. cAMP Measurement:

  • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF or AlphaScreen).
  • Measure the intracellular cAMP concentration according to the manufacturer's instructions using a compatible plate reader.

5. Data Analysis:

  • Normalize the data with the signal from wells with only forskolin representing 100% cAMP production and the signal from wells with a maximally effective concentration of a known agonist representing 0% inhibition.
  • Plot the normalized data against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in a cell line stably expressing GPR91 upon agonist stimulation.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing human GPR91 in DMEM supplemented with 10% FBS and a selection antibiotic.
  • Seed the cells into a black, clear-bottom 96-well plate and incubate overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS). Probenecid can be included to prevent dye extrusion.
  • Remove the culture medium, wash the cells with assay buffer, and add the dye loading solution to each well.
  • Incubate for 30-60 minutes at 37°C, protected from light.

3. Compound Addition and Fluorescence Measurement:

  • Prepare serial dilutions of the test compounds (this compound and its analogs) in assay buffer.
  • Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
  • Initiate fluorescence reading to establish a baseline.
  • Add the compound dilutions to the wells and continue to measure the fluorescence intensity over time to detect the calcium flux.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
  • Plot the ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

The provided data and protocols offer a comprehensive resource for researchers investigating GPR91. The synthetic analogs, particularly cis-epoxysuccinic acid, demonstrate significantly higher potency in inhibiting cAMP production compared to the natural ligand this compound, highlighting their potential as valuable research tools and therapeutic leads. The detailed experimental workflows provide a solid foundation for the consistent and reproducible evaluation of novel GPR91 agonists. Further research into a wider range of synthetic analogs will be instrumental in elucidating the full therapeutic potential of targeting the this compound-GPR91 signaling axis.

References

validation of succinate's role in the Warburg effect in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Role of Succinate in the Warburg Effect

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms validating the role of the oncometabolite this compound in promoting the Warburg effect in cancer cells. It includes supporting quantitative data from key experiments, detailed experimental protocols, and visualizations of the critical pathways and workflows involved.

The Central Hypothesis: this compound as a Linchpin for the Metabolic Switch

The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis, where glucose is fermented to lactate (B86563) even in the presence of oxygen. A key driver of this phenotype is the accumulation of this compound, an intermediate of the tricarboxylic acid (TCA) cycle.

The primary mechanism involves mutations in or downregulation of the this compound dehydrogenase (SDH) enzyme complex, which is responsible for oxidizing this compound to fumarate.[1][2][3] Loss of SDH function leads to a buildup of intracellular this compound.[4] This excess this compound leaks from the mitochondria into the cytosol, where it competitively inhibits prolyl hydroxylase domain (PHD) enzymes.[5][6]

Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation.[7][8] By inhibiting PHDs, accumulated this compound prevents this degradation, causing HIF-1α to stabilize and accumulate.[6][9] Stabilized HIF-1α then translocates to the nucleus, where it activates the transcription of genes that promote glycolysis, angiogenesis, and cell proliferation, effectively initiating the Warburg effect in a state of "pseudohypoxia".[9][10]

Caption: The this compound-HIF-1α signaling pathway.

Quantitative Data: Comparing SDH-Deficient and Control Cells

Experimental validation of this hypothesis comes from studies where SDH expression is knocked down or knocked out in cancer cell lines. These experiments consistently show a metabolic reprogramming towards glycolysis. The tables below summarize quantitative data from such studies.

Table 1: Metabolic Shift in SDHB Knockout (KO) Colon Cancer Cells (HCT116) Data synthesized from studies on SDHB-deficient cells.[4]

ParameterControl CellsSDHB KO CellsFold ChangeImplication
This compound Level LowHigh>100xSDH inhibition confirmed
Fumarate Level NormalVery Low<0.1xBlock in TCA cycle
Oxygen Consumption Rate (OCR) HighLowReduced mitochondrial respiration
Extracellular Acidification Rate (ECAR) NormalHighIncreased glycolytic flux

Table 2: Bioenergetic Profile of SDHB Knockdown (shSDHB) Hepatocellular Carcinoma Cells (SK-Hep1) Data synthesized from studies on SDHB-deficient hepatocellular carcinoma.[3][11]

ParameterControl CellsshSDHB CellsFold ChangeImplication
Glucose Consumption BaselineIncreased~1.5xHigher glucose uptake
Lactate Production BaselineIncreased~1.8xIncreased fermentation
Cellular ATP BaselineIncreased~1.4xEnhanced energy from glycolysis
Oxygen Consumption BaselineDecreased~0.6xImpaired oxidative phosphorylation
Cell Proliferation BaselineIncreased~1.6xEnhanced growth
Cell Migration BaselineIncreased~2.5xIncreased metastatic potential

Comparison: Alternative and Complementary Roles of this compound

While HIF-1α stabilization is the most validated role of this compound in promoting the Warburg effect, it is not the sole mechanism. This compound acts as a multifaceted signaling molecule influencing cancer progression through several parallel pathways.

  • Extracellular Signaling via SUCNR1: Cancer cells can secrete excess this compound into the tumor microenvironment.[7] Extracellular this compound then acts as a ligand for the G-protein coupled receptor SUCNR1 (GPR91) on both cancer and immune cells.[12][13] This binding can trigger downstream signaling cascades, such as PI3K and ERK1/2, promoting cell migration, angiogenesis, and inflammation.[7][13]

  • Epigenetic Reprogramming: this compound is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a broad class of enzymes that includes not only PHDs but also histone and DNA demethylases (e.g., TET enzymes).[13][14] By inhibiting these enzymes, this compound can induce widespread hypermethylation, altering gene expression profiles to favor cancer growth and survival.[14]

  • Reactive Oxygen Species (ROS) Production: A dysfunctional SDH complex can lead to a backup in the electron transport chain, resulting in the increased production of mitochondrial ROS.[9] ROS can further contribute to HIF-1α stabilization by oxidizing the Fe(II) cofactor required for PHD activity, complementing the direct inhibitory effect of this compound.[9][10]

Caption: The multifaceted roles of this compound in cancer.

Key Experimental Protocols

Validating the role of this compound requires precise measurement of metabolic fluxes and metabolite concentrations. Below are detailed protocols for two cornerstone experiments in this field.

Protocol 1: Measuring Cellular Bioenergetics with an Extracellular Flux Analyzer

This method simultaneously measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[15][16]

Objective: To determine if loss of SDH function shifts cellular metabolism from oxidative phosphorylation to glycolysis.

Materials:

  • Seahorse XF Analyzer (e.g., Agilent)

  • XF cell culture microplates

  • Control and SDH-deficient cell lines

  • XF Calibrant solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Metabolic inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).

Procedure:

  • Cell Seeding: Seed control and SDH-deficient cells into an XF cell culture microplate at a pre-determined optimal density (e.g., 20,000-80,000 cells/well) and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.

  • Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

  • Cell Preparation: Remove growth medium from the cells, wash twice with the warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

  • Load Inhibitors: Load the prepared metabolic inhibitors into the designated ports of the hydrated sensor cartridge.

  • Run Assay: Place the cell plate and sensor cartridge into the XF Analyzer. The machine will calibrate and then sequentially inject the inhibitors while taking continuous measurements of OCR and ECAR.

  • Data Analysis: After the run, normalize the OCR and ECAR data to cell number or protein concentration in each well. Compare the basal and maximal respiration (from OCR) and the basal and maximal glycolysis (from ECAR) between the control and SDH-deficient cells. A lower OCR and higher ECAR in SDH-deficient cells validates a shift to the Warburg effect.[16]

Protocol 2: Quantifying Intracellular this compound Levels

This protocol uses a colorimetric assay to measure the concentration of this compound in cell lysates.

Objective: To confirm that loss of SDH function leads to this compound accumulation.

Materials:

  • This compound Assay Kit (e.g., Abcam ab204718 or similar)[17]

  • Control and SDH-deficient cell lines

  • Cold PBS

  • Microcentrifuge

  • 96-well clear plate

  • Plate reader

Procedure:

  • Sample Collection: Harvest approximately 1-2 million cells for each cell line. Wash the cell pellets with cold PBS.

  • Homogenization: Resuspend the washed cells in 100 µL of ice-cold this compound Assay Buffer provided in the kit. Homogenize rapidly by pipetting or using a Dounce homogenizer on ice.

  • Deproteinization: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet insoluble material.

  • Sample Preparation: Transfer the supernatant (which contains the this compound) to a new tube. This sample is now ready for the assay.

  • Standard Curve: Prepare a this compound standard curve by performing serial dilutions of the provided this compound standard as per the kit's instructions.

  • Reaction Setup: Add 50 µL of each sample and standard into separate wells of a 96-well plate.

  • Reaction Mix: Prepare a Reaction Mix containing the this compound Enzyme Mix, Developer, and Substrate Mix according to the kit protocol. Add 50 µL of the Reaction Mix to each well containing the samples and standards.

  • Incubation: Mix well and incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the absorbance (Optical Density) at 450 nm using a microplate reader.

  • Calculation: Subtract the 0 standard reading from all measurements. Plot the standard curve and determine the this compound concentration in the test samples from the curve.

Caption: Experimental workflow to validate this compound's role.

References

comparative metabolomics of succinate in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of succinate accumulation in various cancer cell lines, detailing the underlying signaling pathways and providing comprehensive experimental protocols for its quantification.

This compound, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical oncometabolite, playing a significant role in tumorigenesis and cancer progression. Dysregulation of this compound metabolism, often due to mutations in the this compound dehydrogenase (SDH) enzyme complex, leads to its accumulation. This guide provides a comparative overview of this compound levels in different cancer cell lines, elucidates the signaling pathways impacted by elevated this compound, and offers detailed experimental protocols for researchers and drug development professionals.

Comparative Analysis of this compound Levels in Cancer Cell Lines

The accumulation of this compound is a hallmark of certain cancers, particularly those with mutations in the genes encoding for the SDH complex. While extensive quantitative data across a wide variety of cell lines is still an area of active research, available studies consistently demonstrate elevated this compound levels in SDH-deficient cells compared to their wild-type counterparts.

Cancer Cell LineCancer TypeKey Genetic FeatureObserved this compound Level
HCT116Colon CancerSDHB-knockoutSignificant accumulation compared to wild-type control cells.
U-87 MGGlioblastomaMalignant cell lineHigher levels of this compound when compared with mesenchymal stem cells.
LNCaPProstate CancerWild-typeExtracellular this compound uptake stimulates mitochondrial biogenesis and enhances malignant potential.
MCF-7Breast CancerWild-type (luminal A)This compound identified in metabolomic profiles; relative levels vary compared to other breast cancer cell lines.
MDA-MB-231Breast CancerWild-type (triple-negative)This compound identified in metabolomic profiles; relative levels vary compared to other breast cancer cell lines.

Note: This table presents a summary of findings from various studies. Direct quantitative comparison between different studies can be challenging due to variations in experimental conditions and analytical methods.

This compound as an Oncometabolite: Key Signaling Pathways

The accumulation of intracellular this compound disrupts normal cellular signaling, primarily by inhibiting α-ketoglutarate-dependent dioxygenases, which include prolyl hydroxylases (PHDs) and histone/DNA demethylases. This inhibition has profound effects on gene expression and cellular function, promoting a pro-tumorigenic environment.

One of the most well-characterized consequences of this compound accumulation is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions. By inhibiting PHDs, this compound prevents the degradation of HIF-1α, leading to the activation of hypoxic signaling pathways that promote angiogenesis, metabolic reprogramming, and cell survival.

Furthermore, extracellular this compound can act as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91). This interaction triggers downstream signaling cascades, including the PI3K/Akt and ERK/STAT3 pathways, which are known to promote cell migration, invasion, and inflammation.

Succinate_Signaling_Pathways cluster_TCA Mitochondrion (TCA Cycle) cluster_Cytosol Cytosol cluster_Extracellular Extracellular Space & Membrane Succinyl-CoA Succinyl-CoA This compound This compound Succinyl-CoA->this compound Fumarate Fumarate This compound->Fumarate SDH SDH_Mutation SDH Mutation / Dysfunction Succinate_Accumulation Intracellular This compound Accumulation SDH_Mutation->Succinate_Accumulation PHD_Inhibition PHD Inhibition Succinate_Accumulation->PHD_Inhibition inhibition Extracellular_this compound Extracellular This compound Succinate_Accumulation->Extracellular_this compound secretion HIF1a_Stabilization HIF-1α Stabilization PHD_Inhibition->HIF1a_Stabilization Downstream_Effects Angiogenesis Metabolic Reprogramming Cell Survival HIF1a_Stabilization->Downstream_Effects SUCNR1 SUCNR1 (GPR91) Receptor Extracellular_this compound->SUCNR1 activates Signaling_Cascades PI3K/Akt & ERK/STAT3 Signaling SUCNR1->Signaling_Cascades Cellular_Response Migration Invasion Inflammation Signaling_Cascades->Cellular_Response Experimental_Workflow start Select Cancer Cell Lines (e.g., SDH-mutant vs. Wild-type) culture Cell Culture under Standardized Conditions start->culture harvest Cell Harvesting & Quenching culture->harvest extract Metabolite Extraction harvest->extract lcms LC-MS/MS Analysis extract->lcms for targeted quantification nmr NMR Analysis extract->nmr for global profiling data_analysis Data Processing & Normalization lcms->data_analysis nmr->data_analysis quant This compound Quantification data_analysis->quant compare Comparative Analysis & Interpretation quant->compare

A Comparative Guide to Deep 13C Labeling for Profiling Succinate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deep 13C labeling for profiling succinate metabolism against other common isotopic tracers. This compound, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, immune responses, and cancer.[1][[“]][3] Understanding its metabolic dynamics is therefore crucial for therapeutic development. Deep 13C labeling offers a powerful approach to elucidate the intricate roles of this compound in cellular metabolism.

Comparative Analysis of Isotopic Tracers for Metabolic Flux Analysis

The choice of an isotopic tracer is a critical step in designing informative 13C-Metabolic Flux Analysis (13C-MFA) experiments, as it significantly influences the precision and accuracy of the resulting flux estimations.[4] While tracers like 13C-glucose and 13C-glutamine are widely used to probe central carbon metabolism, 13C-labeled this compound provides a more targeted approach for investigating the downstream portion of the TCA cycle.[4]

Table 1: Performance Comparison of Common ¹³C Tracers for this compound Metabolism Profiling

TracerTarget Pathway(s)Key AdvantagesConsiderations
Succinic acid-13C2 TCA Cycle (latter half), Electron Transport Chain (Complex II)High precision for fluxes through this compound dehydrogenase and fumarase. Excellent for studying mitochondrial dysfunction and specific enzyme deficiencies.[4]Less informative for glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and anaplerotic pathways originating from glucose or glutamine.[4]
[U-13C6]glucose Glycolysis, PPP, TCA Cycle (early stages)Provides a comprehensive overview of central carbon metabolism originating from glucose.Labeling of TCA cycle intermediates can be complex to interpret due to multiple entry points and cycling.
[U-13C5]glutamine TCA Cycle, Anaplerosis, Fatty Acid SynthesisPreferred isotopic tracer for the analysis of the TCA cycle and glutamine-dependent anaplerosis.[5][6]Does not directly inform on the metabolism of this compound that originates from other sources.
[1,2-¹³C₂]glucose Glycolysis, PPPProvides the most precise estimates for glycolysis and the PPP.[6]Less effective for detailed analysis of the TCA cycle compared to other tracers.

Experimental Protocols

The successful application of 13C labeling for metabolic profiling requires meticulous experimental design and execution. Below is a generalized protocol for a typical experiment using cultured mammalian cells.

Key Experiment: 13C-Labeled this compound Tracing in Cultured Cells

1. Cell Culture and Media Preparation:

  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to reach the exponential growth phase.[5]

  • Media Preparation: Prepare the experimental medium by supplementing a base medium (lacking this compound) with the desired concentration of 13C-labeled this compound (e.g., Succinic acid-13C2). Ensure all other essential nutrients are present.

2. Isotope Labeling:

  • Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Introduce the prepared 13C-labeling medium to the cells.

  • Incubate the cells for a predetermined duration to allow for the incorporation of the 13C label into downstream metabolites. The incubation time is critical and should be optimized based on the metabolic rates of the specific cell line.

3. Metabolite Extraction:

  • Quenching Metabolism: To halt enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[5]

  • Cell Lysis and Extraction: Add a pre-chilled extraction solvent, such as an 80:20 methanol:water mixture, to the culture plates. Scrape the cells to lyse them and collect the cell lysate.[5]

  • Centrifugation: Centrifuge the lysate to pellet proteins and cellular debris.[5]

  • Supernatant Collection: Collect the supernatant, which contains the polar metabolites for analysis.[5]

4. Sample Analysis:

  • The extracted metabolites are typically analyzed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), or by nuclear magnetic resonance (NMR) spectroscopy.[7][8]

  • These techniques allow for the detection and quantification of mass isotopologues, which are molecules that differ only in their isotopic composition.[9]

5. Data Analysis:

  • The mass isotopomer distribution (MID) data is corrected for the natural abundance of 13C.

  • The corrected data is then used in computational models to estimate intracellular metabolic fluxes.[10] This provides a quantitative map of the metabolic pathway activities.

Visualizations

This compound's Central Role in Metabolism

The following diagram illustrates the primary pathways of this compound production and its central position within the TCA cycle. Under certain conditions, this compound can accumulate through various alternative pathways.[1][11]

Succinate_Metabolism cluster_TCA TCA Cycle cluster_alt Alternative Production Succinyl-CoA Succinyl-CoA This compound This compound Succinyl-CoA->this compound SCS Fumarate Fumarate This compound->Fumarate SDH Malate Malate Fumarate->Malate FH Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Citrate Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate alpha-Ketoglutarate->Succinyl-CoA Glutamine Glutamine Glutamine->alpha-Ketoglutarate Anaplerosis GABA GABA GABA->this compound GABA Shunt Purine_Nucleotide_Cycle Purine Nucleotide Cycle Purine_Nucleotide_Cycle->Fumarate

Caption: Key pathways of this compound metabolism.

This compound Signaling Pathways

Beyond its metabolic role, this compound acts as a signaling molecule. Elevated cytosolic this compound can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases (PHDs). Extracellularly, it can activate the G protein-coupled receptor SUCNR1.[1][11]

Succinate_Signaling cluster_intracellular Intracellular Signaling cluster_extracellular Extracellular Signaling Succinate_in Cytosolic This compound PHD Prolyl Hydroxylases Succinate_in->PHD inhibits HIF1a HIF-1α PHD->HIF1a degrades Inflammatory_Cytokines Inflammatory Cytokines HIF1a->Inflammatory_Cytokines promotes transcription Succinate_ex Extracellular This compound SUCNR1 SUCNR1 (GPR91) Succinate_ex->SUCNR1 G_protein Gq / Gi SUCNR1->G_protein Downstream_Signaling PKC, MAPK, Ca2+ cAMP inhibition G_protein->Downstream_Signaling

Caption: Intracellular and extracellular this compound signaling.

Experimental Workflow for Deep 13C Labeling

The process of conducting a deep 13C labeling experiment follows a structured workflow from cell culture to data analysis.

Experimental_Workflow A 1. Cell Culture (Exponential Growth) B 2. Media Exchange (Introduce 13C-Tracer) A->B C 3. Isotopic Labeling (Incubation) B->C D 4. Quenching (Halt Metabolism) C->D E 5. Metabolite Extraction D->E F 6. LC-MS / NMR Analysis E->F G 7. Data Processing (MID Calculation) F->G H 8. Metabolic Flux Analysis G->H

Caption: Workflow for 13C metabolic flux analysis.

References

A Comparative Guide to Itaconate as a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of itaconate's performance as a succinate dehydrogenase (SDH) inhibitor against other common alternatives. The information presented is supported by experimental data to aid in the evaluation and application of these molecules in research and drug development.

Introduction to this compound Dehydrogenase and its Inhibition

This compound dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a central role in cellular metabolism by linking the tricarboxylic acid (TCA) cycle with the electron transport chain. SDH catalyzes the oxidation of this compound to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. Inhibition of SDH can have significant effects on cellular metabolism and function, making it a target of interest for various therapeutic areas, including immunology and oncology.

Itaconate, an endogenous metabolite produced in immune cells during inflammation, has emerged as a key regulator of cellular metabolism through its inhibition of SDH.[1][2] This guide will compare the inhibitory properties of itaconate with other well-characterized SDH inhibitors.

Quantitative Comparison of SDH Inhibitor Efficacy

The potency of SDH inhibitors is a critical parameter for their application. The following table summarizes key quantitative data for itaconate and other representative SDH inhibitors.

InhibitorMechanism of ActionTarget Site on SDHInhibition Constant (Ki)IC50 ValueNotes
Itaconate Competitive, ReversibleThis compound-binding site0.22 mM[1]-Structurally similar to this compound.[3]
Malonate CompetitiveThis compound-binding site--A classic competitive inhibitor; IC50 is dependent on this compound concentration.[4]
Atpenin A5 Non-competitiveUbiquinone (Q) binding site-~3.6 - 10 nM[5]A highly potent and specific inhibitor.[2][6]
3-Nitropropionic acid (3-NPA) IrreversibleThis compound-binding site--Covalently modifies the enzyme.[1]
Carboxin Non-competitiveUbiquinone (Q) binding site-1.1 µM[7]A well-characterized fungicide.

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of SDH inhibition and a typical experimental workflow.

TCA_Cycle_Inhibition Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA This compound This compound Succinyl_CoA->this compound SDH This compound Dehydrogenase (SDH) This compound->SDH Substrate Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate SDH->Fumarate Product ETC Electron Transport Chain (Complex III-IV) SDH->ETC e- transfer Itaconate Itaconate Itaconate->SDH Inhibition

Itaconate inhibits SDH in the TCA cycle.

SDH_Inhibition_Workflow start Start prep Prepare Mitochondria or Cell Lysate start->prep reagents Prepare Assay Buffer, Substrate (this compound), and DCPIP start->reagents inhibitor Prepare Serial Dilutions of Inhibitor (e.g., Itaconate) start->inhibitor plate Add Reagents and Inhibitor to 96-well Plate prep->plate reagents->plate inhibitor->plate reaction Initiate Reaction by Adding Enzyme Source plate->reaction measure Measure Absorbance Decrease at 600 nm (Kinetic Read) reaction->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze end End analyze->end

Workflow for an SDH inhibition assay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Protocol 1: this compound Dehydrogenase (SDH) Activity Assay (DCPIP Reduction)

This assay measures the enzymatic activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated mitochondria or cell/tissue homogenate

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Sodium this compound solution (e.g., 200 mM stock)

  • DCPIP solution (e.g., 2 mM stock)

  • Phenazine methosulfate (PMS) solution (e.g., 10 mM stock, light sensitive)

  • Test inhibitors (e.g., Itaconate, Malonate) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Preparation of Reagents: Prepare fresh working solutions of all reagents in SDH Assay Buffer on the day of the experiment.

  • Sample Preparation: Prepare the enzyme source (isolated mitochondria or cell/tissue lysate) at an appropriate concentration in ice-cold SDH Assay Buffer.[8] The protein concentration should be determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • SDH Assay Buffer

    • Serial dilutions of the test inhibitor or vehicle control.

    • Enzyme preparation (mitochondria or lysate).

    • Incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Reaction Initiation: To start the reaction, add a substrate/dye mixture containing sodium this compound, DCPIP, and PMS to each well.[9]

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode.[8][10] Readings should be taken at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (change in absorbance per minute) for each well.

    • Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control wells (100% activity).

    • Plot the percentage of SDH activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol 2: Cellular Oxygen Consumption Rate (OCR) Assay

This assay assesses the impact of an SDH inhibitor on mitochondrial respiration in live cells using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

Materials:

  • Cultured cells seeded in a Seahorse XF cell culture microplate

  • Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine)

  • Test inhibitor (e.g., Itaconate)

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Extracellular flux analyzer

Procedure:

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.[11]

  • Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant. Load the injection ports of the sensor cartridge with the test inhibitor and the mitochondrial stress test compounds.

  • Assay Execution: Place the cell culture plate in the extracellular flux analyzer and initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) before and after the sequential injection of the test inhibitor and the mitochondrial stress test compounds.[11]

  • Data Analysis: The software will calculate various parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of the SDH inhibitor on these parameters can then be determined.

Conclusion

Itaconate is a physiologically relevant, competitive inhibitor of this compound dehydrogenase. Its inhibitory potency, as indicated by its Ki in the millimolar range, is modest compared to highly potent, non-competitive inhibitors like Atpenin A5. However, its endogenous production during inflammatory responses highlights its crucial role in immunometabolism. The choice of an SDH inhibitor for research or therapeutic development will depend on the specific application. Itaconate and its derivatives are valuable tools for studying the interplay between metabolism and inflammation, while compounds like Atpenin A5 serve as highly specific probes for dissecting the function of mitochondrial complex II. The provided experimental protocols offer a framework for the quantitative assessment of these and other novel SDH inhibitors.

References

A Comparative Guide to the Tissue Permeability of Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the tissue permeability of succinate, a key metabolic intermediate and signaling molecule. Recognizing the growing interest in targeting this compound pathways for therapeutic intervention, this document presents a comparative analysis of its ability to penetrate various tissues. This guide also offers a look at structurally and functionally related dicarboxylic acids—alpha-ketoglutarate (B1197944), fumarate (B1241708), and malate (B86768)—to provide a broader context for researchers. The information herein is intended to support the design of novel therapeutic strategies and the development of drug delivery systems.

Quantitative Analysis of Tissue Distribution

The following table summarizes the available quantitative data on the tissue distribution of this compound and its alternatives following administration in animal models. This data is crucial for understanding the bioavailability of these molecules in target tissues.

MoleculeAdministration RouteDoseTime PointTissueConcentration (ng/g or ng/mL)SpeciesReference
This compound Oral100 mg/kg15 minPlasma~150 ng/mLMouse[1]
Heart44.5 ± 17.0 ng/g
Liver1167.6 ± 183.4 ng/g
Kidney128.8 ± 47.5 ng/g
Brain13.3 ± 0.1 ng/g
White Adipose Tissue149.0 ± 29.3 ng/g
Brown Adipose Tissue244.8 ± 68.6 ng/g
Intravenous10 mg/kg-PlasmaClearance: 4574.5 mL/h/kg, Vd: 520.8 mL/kg, t1/2: 0.56 hMouse[2]
Alpha-Ketoglutarate Oral (gavage)Not specified3 hoursGeneral TissuesUp to 70% of administered dose retainedRat[2]
Fumarate (as Dimethyl Fumarate) Oral120 mg182 min (fasted)Serum (as Monomethyl Fumarate)0.84 mg/LHuman[3][4]
361 min (fed)0.48 mg/L
Malate Intravenous7-21 mM solution30 minPlasmaDose-dependent increase (0.19-0.98 mM)Rat[5]
2.5 hoursReturned to baseline (<0.15 mM)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies for determining the tissue distribution of this compound and its alternatives.

Protocol for this compound Tissue Distribution Analysis[1][2]

This method utilizes stable isotope-labeled succinic acid to differentiate it from endogenous levels.

  • Animal Model: Male ICR mice.

  • Test Article: Succinic acid-13C4 (13C4SA).

  • Administration:

    • Intravenous (IV): A single dose of 10 mg/kg was administered via the tail vein.

    • Oral (PO): A single dose of 100 mg/kg was administered by oral gavage.

  • Sample Collection:

    • Blood samples were collected at various time points post-administration.

    • For tissue distribution, mice were perfused with saline, and heart, liver, kidney, brain, white adipose tissue (IWAT), and brown adipose tissue (BAT) were collected.

  • Sample Preparation:

    • Plasma was separated from blood by centrifugation.

    • Tissues were homogenized with an internal standard solution.

    • Proteins were precipitated, and the supernatant was collected for analysis.

  • Quantification:

    • Concentrations of 13C4SA were determined using a validated ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.

Protocol for Alpha-Ketoglutarate Tissue Distribution[3]

This study employed radiolabeled alpha-ketoglutarate to trace its distribution.

  • Animal Model: Male Sprague Dawley rats.

  • Test Article: 14C uniformly marked alpha-ketoglutarate (AKG).

  • Administration: Oral gavage.

  • Sample Collection: Tissues including the liver, brain, bones, skin, and muscles were collected 3 hours after administration.

  • Quantification: The amount of 14C-AKG in the tissues was determined by measuring radioactivity.

Protocol for Fumarate (as Monomethyl Fumarate) Pharmacokinetics[4][5]

This human study measured the active metabolite of an oral fumarate formulation.

  • Subjects: Healthy human volunteers.

  • Test Article: A tablet containing 120 mg of dimethylfumarate.

  • Administration: A single oral dose was given in a fasted state and after a standardized breakfast in a crossover design.

  • Sample Collection: Blood samples were drawn at fixed intervals.

  • Quantification: Serum concentrations of monomethylfumarate (B1259140) were measured using high-performance liquid chromatography (HPLC).

Protocol for Malate Plasma Profile[6]

This study investigated the plasma concentration of malate after infusion in a hemorrhagic shock model.

  • Animal Model: Male Wistar rats.

  • Test Article: Malate-containing crystalloid solution (7 mM, 13.6 mM, and 21 mM).

  • Administration: Intravenous infusion during resuscitation after induced hemorrhagic shock.

  • Sample Collection: Blood samples were collected at different time points.

  • Quantification: Plasma malate concentrations were determined.

Signaling Pathways and Experimental Workflows

To visualize the complex roles of this compound and the methodologies used to study its permeability, the following diagrams are provided.

Succinate_Intracellular_Signaling cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol TCA_Cycle TCA Cycle Succinate_Mito This compound TCA_Cycle->Succinate_Mito SDH SDH Succinate_Mito->SDH RET Reverse Electron Transport (RET) Succinate_Mito->RET Succinate_Cyto This compound Succinate_Mito->Succinate_Cyto Transport ROS Mitochondrial ROS RET->ROS HIF_1a HIF-1α ROS->HIF_1a stabilization PHD Prolyl Hydroxylase (PHD) Succinate_Cyto->PHD Succinylation Succinylation Succinate_Cyto->Succinylation regulation PHD->HIF_1a degradation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines HIF_1a->Pro_inflammatory_Cytokines production Metabolic_Enzymes Metabolic Enzymes Succinylation->Metabolic_Enzymes regulation

Intracellular signaling pathways of this compound.

Succinate_Extracellular_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell Succinate_Extra Extracellular This compound SUCNR1 SUCNR1 (GPR91) Succinate_Extra->SUCNR1 Gq Gq SUCNR1->Gq Gi Gi SUCNR1->Gi PLC PLC Gq->PLC PKC_MAPK PKC/MAPK Cascades Gq->PKC_MAPK cAMP ↓ cAMP Gi->cAMP Ca_Mobilization ↑ Ca²⁺ Mobilization PLC->Ca_Mobilization Inflammatory_Response Inflammatory Response Ca_Mobilization->Inflammatory_Response PKC_MAPK->Inflammatory_Response

Extracellular this compound signaling via SUCNR1.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Animal_Model Animal Model (e.g., Mouse) Administration Administration (Oral or IV) Animal_Model->Administration Sample_Collection Sample Collection (Blood & Tissues) Administration->Sample_Collection Homogenization Tissue Homogenization Sample_Collection->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Concentration_Determination Concentration Determination Data_Processing->Concentration_Determination

Workflow for tissue permeability analysis.

References

comparing succinate metabolism in normoxic vs. hypoxic conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a dramatically different role in cellular metabolism depending on the availability of oxygen. Under normal oxygen levels (normoxia), this compound is efficiently oxidized to fuel mitochondrial respiration. However, in low oxygen conditions (hypoxia), this compound accumulates and acts as a critical signaling molecule, profoundly altering cellular function. This guide provides a comprehensive comparison of this compound metabolism in normoxic versus hypoxic conditions, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of this compound Metabolism

The metabolic landscape of this compound undergoes a significant shift when cells transition from normoxia to hypoxia. This is reflected in changes in this compound concentration, the activity of its primary metabolizing enzyme, this compound dehydrogenase (SDH), and the overall metabolic flux through the TCA cycle.

ParameterNormoxic ConditionsHypoxic ConditionsFold Change (Hypoxia/Normoxia)References
Intracellular this compound Concentration ~0.5 mMUp to 6 mM~12-fold[1]
This compound Dehydrogenase (SDH) Activity HighReducedVariable, depends on cell type and duration of hypoxia[2][3]
TCA Cycle Flux Primarily oxidative (forward direction)Reduced oxidative flux, potential for reverse fluxSignificant decrease in forward flux[4][5]
HIF-1α Protein Levels Low/UndetectableStabilized and AccumulatedSignificant Increase[3][6]

Signaling Pathways: Normoxia vs. Hypoxia

The differing roles of this compound in normoxia and hypoxia are best understood by examining the key signaling pathways involved.

Normoxic this compound Metabolism

Under normoxic conditions, this compound is a central component of the TCA cycle, which is coupled to the electron transport chain (ETC) to generate ATP.

Normoxic this compound Metabolism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain α-Ketoglutarate α-Ketoglutarate Succinyl-CoA Succinyl-CoA α-Ketoglutarate->Succinyl-CoA α-KGDH This compound This compound Succinyl-CoA->this compound SCS Fumarate Fumarate This compound->Fumarate SDH (Complex II) SDH (Complex II) SDH (Complex II) Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Complex III Complex III SDH (Complex II)->Complex III e- Complex IV Complex IV Complex III->Complex IV e- O2 O2 Complex IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H2O O2->H2O H+ H+ gradient H+->ATP_Synthase

Caption: In normoxia, this compound is oxidized by SDH in the TCA cycle, donating electrons to the ETC for ATP production.

Hypoxic this compound Metabolism and Signaling

In hypoxia, the lack of oxygen as a terminal electron acceptor stalls the ETC, leading to the accumulation of this compound. This accumulated this compound then functions as a signaling molecule, most notably by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).

Hypoxic this compound Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus Glutamine Glutamine α-Ketoglutarate α-Ketoglutarate Glutamine->α-Ketoglutarate Glutaminolysis This compound This compound α-Ketoglutarate->this compound Canonical TCA (reduced flux) Succinate_acc This compound (Accumulation) α-Ketoglutarate->Succinate_acc Fumarate Fumarate Fumarate->this compound SDH (Reverse) Succinate_cyto This compound Succinate_acc->Succinate_cyto Transport PHD Prolyl Hydroxylase Succinate_cyto->PHD Inhibition HIF-1α HIF-1α PHD->HIF-1α Hydroxylation HIF-1α_hydrox Hydroxylated HIF-1α HIF-1α->HIF-1α_hydrox HIF-1α_stable Stabilized HIF-1α HIF-1α->HIF-1α_stable Stabilization Proteasome Proteasomal Degradation HIF-1α_hydrox->Proteasome HIF-1 HIF-1 Complex HIF-1α_stable->HIF-1 HIF-1β HIF-1β HIF-1β->HIF-1 HRE Hypoxia Response Element HIF-1->HRE Target_Genes Target Gene Expression (e.g., VEGF, Glycolytic Enzymes) HRE->Target_Genes

Caption: In hypoxia, this compound accumulates and inhibits PHD, leading to HIF-1α stabilization and altered gene expression.

Experimental Protocols

Reproducible and accurate measurement of this compound metabolism is crucial for research in this field. Below are detailed protocols for key experiments.

Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a robust method for the accurate quantification of this compound from cell lysates.

Succinate_Quantification_Workflow Start Cell Culture (Normoxic vs. Hypoxic) Quench Quench Metabolism (e.g., cold methanol) Start->Quench Harvest Cell Harvesting Quench->Harvest Extraction Metabolite Extraction (e.g., ethanol/water) Harvest->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Quantification against standard curve) LCMS->Data End This compound Concentration Data->End

Caption: Workflow for the quantification of intracellular this compound using LC-MS/MS.

Protocol:

  • Cell Culture and Treatment: Culture cells under desired normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions for the specified duration.

  • Metabolism Quenching and Cell Harvesting:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -45°C) to the culture plate and incubate for 5 minutes.[7]

    • Scrape the cells and collect the cell suspension.

  • Metabolite Extraction:

    • Centrifuge the cell suspension at a low speed (e.g., 1000 x g) at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol).

    • Incubate at a high temperature (e.g., 80°C) for 3 minutes, followed by incubation on ice for 5 minutes to ensure cell lysis and protein precipitation.[7]

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the lysate at a high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Add an internal standard (e.g., ¹³C₄-succinic acid) to the supernatant.[8]

    • If necessary, perform a solid-phase extraction (SPE) to clean up the sample.[8]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the metabolites using a suitable column (e.g., a C18 column).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode.[9]

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve, normalizing to the internal standard.

    • Normalize the final concentration to cell number or protein content.

Measurement of this compound Dehydrogenase (SDH) Activity

This spectrophotometric assay measures the activity of SDH (Complex II) in mitochondrial preparations or cell lysates.

SDH_Activity_Assay_Workflow Start Prepare Mitochondrial Fraction or Cell Lysate Reaction Incubate with Assay Buffer (Buffer, Electron Acceptor) Start->Reaction Initiate Add this compound to Initiate Reaction Reaction->Initiate Measure Monitor Absorbance Change (Spectrophotometer) Initiate->Measure Calculate Calculate Enzyme Activity Measure->Calculate End SDH Activity Calculate->End

Caption: Workflow for the spectrophotometric measurement of SDH activity.

Protocol:

  • Sample Preparation:

    • Isolate mitochondria from cells or tissues by differential centrifugation, or prepare whole-cell lysates.

    • Determine the protein concentration of the sample using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare an assay buffer containing:

      • 50 mM potassium phosphate (B84403) buffer (pH 7.4)

      • An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT).

      • A respiratory chain inhibitor (e.g., rotenone (B1679576) and antimycin A) to prevent electron flow to other complexes.

    • Add the mitochondrial preparation or cell lysate to the assay buffer in a cuvette.

  • Enzyme Activity Measurement:

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 500 nm for INT).

    • Initiate the reaction by adding a saturating concentration of this compound (e.g., 5 mM).

    • Continuously monitor the change in absorbance over time. The rate of absorbance change is proportional to the SDH activity.

  • Calculation of SDH Activity:

    • Calculate the rate of the reaction using the molar extinction coefficient of the electron acceptor.

    • Express the SDH activity as nmol of substrate consumed per minute per mg of protein.

This guide provides a foundational understanding of the differential metabolism and signaling of this compound in normoxic and hypoxic environments. The provided data and protocols offer a starting point for researchers to design and execute experiments to further elucidate the multifaceted roles of this critical metabolite.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Succinate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe and compliant disposal of chemical waste is a critical responsibility. This guide provides essential, step-by-step procedures for the proper disposal of succinate and its various forms, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is fundamental to maintaining a secure and regulatory-compliant laboratory setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound being handled. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1][2][3]

  • Ventilation: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation of any dust or vapors.[3][4]

  • Spill Management: In the event of a spill, isolate the area. Use an inert absorbent material, such as sand or vermiculite, to contain the spill. The absorbed material should be collected using non-sparking tools and placed in a designated, labeled container for hazardous waste. For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste is contingent on its form, concentration, and associated hazards (e.g., cytotoxicity). As a general rule, this compound waste should be treated as hazardous chemical waste and should not be disposed of in the regular trash or down the drain unless explicitly permitted by your institution's EHS guidelines.[1][5]

  • Waste Identification and Segregation:

    • Treat all unused, contaminated, or residual this compound as hazardous waste.[1]

    • Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions, unless specified as acceptable by your EHS department.[1]

    • For cytotoxic this compound compounds, such as mobocertinib (B609201) this compound, all contaminated materials must be segregated as cytotoxic waste.[6]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container for waste collection.[1]

    • The container must be clearly labeled as "Hazardous Waste."[1]

    • The label must include the full chemical name (e.g., "Succinic Acid Waste," "Monooctyl this compound Waste") and the location of origin (e.g., laboratory room number).[1]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[1][3]

    • Ensure the container remains closed except when adding waste.[1]

    • Secondary containment is recommended to mitigate the impact of potential leaks.[1]

  • Specialized Pre-treatment (If Applicable):

    • For certain reactive this compound esters, such as Bis(2,5-dioxopyrrolidin-1-yl) this compound (DSS), a hydrolysis-based deactivation step using a basic solution (e.g., 1M Sodium Hydroxide) may be recommended to break down the reactive components before collection. The resulting solution should then be neutralized before being transferred to a hazardous waste container.[2]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][3]

    • Provide the EHS department with a complete list of the chemicals in the waste container.

    • The final disposal for many chemical wastes, particularly cytotoxic compounds, is often high-temperature incineration by a licensed hazardous waste management company.[6]

Sink Disposal Considerations

Under very specific and limited circumstances, some forms of succinic acid and its salts may be eligible for sink disposal. However, this is highly regulated and requires institutional approval.

  • Concentration Limits: Certain guidelines may permit the disposal of alkanedioic acids like succinic acid if the concentration is approximately one percent or less.[5]

  • pH Range: For any approved drain disposal of dilute acids or bases, the pH should generally be between 5.5 and 10.5.[1]

  • Institutional Policies: It is crucial to consult and adhere to your institution's specific policies regarding sink disposal. Vanderbilt University, for example, lists succinic acid as a specific organic chemical suitable for sewer disposal in concentrations of one percent or less, provided the total volume does not exceed four liters per day without approval.[5] Never assume this is universally applicable.

Quantitative Data for Laboratory Waste Disposal

The following table summarizes general quantitative data relevant to the disposal of laboratory chemicals. These are typical guidelines and may vary based on local and institutional regulations.

ParameterGuidelineCitation
pH Range for Drain DisposalBetween 5.5 and 10.5 for approved dilute acids and bases.[1]
Maximum Container Size in LabTypically ≤ 55 gallons for hazardous waste accumulation.[1]
Maximum Acute Hazardous Waste≤ 1 quart for acute hazardous waste.[1]
Rinsate for Empty ContainersTriple rinse with a solvent equal to ~5% of the container volume.[1]
Sink Disposal ConcentrationApprox. 1% or less for specific, approved organic chemicals.[5]
Experimental Protocols

Protocol for Hydrolysis-Based Deactivation of Disuccinimidyl this compound (DSS) Waste

This protocol is intended for the deactivation of small quantities of DSS waste prior to collection. The hydrolysis process breaks down the reactive N-hydroxysuccinimide (NHS) esters into less reactive succinic acid and N-hydroxysuccinimide.[2]

Materials:

  • Disuccinimidyl this compound (DSS) waste

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Designated and labeled chemical waste container

  • Beaker, stir plate, and stir bar

  • pH paper or pH meter

Procedure:

  • Preparation: Perform all steps in a chemical fume hood. Place a beaker with a stir bar on a stir plate.

  • Dissolution (Optional): If the DSS waste is solid, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF to improve reaction efficiency.[2]

  • Hydrolysis: With stirring, slowly add the DSS waste (or its solution) to an excess of 1M NaOH solution. The basic conditions will catalyze the hydrolysis of the NHS esters.[2] Allow the reaction to proceed for at least one hour.

  • Neutralization: After the reaction period, check the pH of the solution. Carefully neutralize the solution by adding 1M HCl dropwise until the pH is between 6 and 8.[2]

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should indicate the final contents (e.g., succinic acid, N-hydroxysuccinimide, water, and sodium chloride).[2]

  • Disposal: Arrange for pickup of the hazardous waste container with your institution's EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.

This compound Waste Disposal Decision Workflow start This compound Waste Generated is_cytotoxic Is the this compound compound cytotoxic? start->is_cytotoxic cytotoxic_waste Segregate as Cytotoxic Waste in labeled, leak-proof container is_cytotoxic->cytotoxic_waste Yes check_policy Consult Institutional EHS Policy for sink disposal eligibility is_cytotoxic->check_policy No containerize Collect in a labeled, leak-proof hazardous waste container cytotoxic_waste->containerize is_eligible Is it eligible and within concentration/pH limits? check_policy->is_eligible sink_disposal Dispose via Sink with copious amounts of water is_eligible->sink_disposal Yes hazardous_waste Treat as Hazardous Waste is_eligible->hazardous_waste No ehs_pickup Arrange for EHS Pickup hazardous_waste->containerize store Store in designated satellite accumulation area containerize->store store->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

General this compound Hazardous Waste Protocol step1 1. Waste Identification (Treat as Hazardous) step2 2. Segregation (Do not mix with incompatible waste) step1->step2 step3 3. Containerization (Use labeled, leak-proof container) step2->step3 step4 4. Storage (Designated, ventilated area) step3->step4 step5 5. EHS Pickup (Contact EHS for final disposal) step4->step5

Caption: Step-by-step protocol for managing this compound as hazardous waste.

References

Essential Safety and Operational Guide: Handling Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling succinate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound, in its various forms such as succinic acid and its salts (e.g., sodium this compound), is a common laboratory chemical. While not acutely toxic, it presents several hazards that necessitate careful handling. The primary risks associated with this compound exposure include:

  • Eye Irritation: Direct contact can cause serious eye irritation or damage.[1][2][3][4]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1][2][3]

It is imperative to consult the specific Safety Data Sheet (SDS) for the particular form of this compound being used, as hazards can vary. For example, some derivatives like Vatalanib this compound may have additional hazards such as suspected carcinogenicity and reproductive toxicity.[6]

Personal Protective Equipment (PPE) Protocol

A thorough risk assessment should guide the selection of appropriate PPE. The following table summarizes the recommended PPE for handling this compound based on the operational task.

Body Area Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or other chemically resistant gloves are recommended.[7] Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[8]
Eyes/Face Safety glasses with side shields or a face shieldSafety glasses are the minimum requirement.[9] A face shield should be worn in situations with a high risk of splashes or when handling larger quantities.[8][10]
Body Laboratory coat or impervious gownA standard lab coat is suitable for handling small quantities.[6] For larger volumes or tasks with a high splash risk, an impervious, long-sleeved gown is necessary.[6]
Respiratory NIOSH-approved respirator (if required)Use in a well-ventilated area, preferably a chemical fume hood, to minimize dust or vapor inhalation.[5][10] If ventilation is insufficient or dust is generated, a NIOSH-certified N95 or higher respirator is required.[6]
Operational Procedures: From Handling to Disposal

Proper handling and disposal are crucial to minimize exposure and environmental impact. The following step-by-step procedures should be followed.

1. Preparation and Handling:

  • Work Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with powders to avoid dust generation.[10]

  • Donning PPE: Before handling, put on all required PPE in the correct order: gown, then mask/respirator, then goggles/face shield, and finally gloves.

  • Safe Handling: Avoid all personal contact, including inhalation of dust.[3] Do not eat, drink, or smoke in the handling area.[1][11] Keep containers tightly closed when not in use.[2][5]

2. Spill Management:

  • Minor Spills: For small spills, wear appropriate PPE, clean up the spill immediately, and avoid breathing in any dust.[3][12] Use dry clean-up procedures for powders.[3]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[3][12]

  • Cleanup: Collect spilled material in a sealed, labeled container for disposal.[3] Wash the spill area thoroughly with water, and collect the wash water for proper disposal.[12]

3. Waste Disposal:

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, wipes, and contaminated labware, must be collected in a designated and sealed hazardous waste container.[6]

  • Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[12] Do not empty unused products into drains.[4][7]

  • EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures and to arrange for waste pickup.[10]

4. Doffing PPE and Personal Hygiene:

  • Removal: Remove PPE in the following order to prevent cross-contamination: gloves, gown, goggles/face shield, and finally mask/respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the substance and removing PPE.[10][11]

Visual Workflow Guides

The following diagrams illustrate key decision-making and operational workflows for handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess Task task_type Handling solid (powder) or liquid form? start->task_type solid_handling Is dust generation likely? task_type->solid_handling Solid liquid_handling Risk of splash or aerosol generation? task_type->liquid_handling Liquid ppe_low_risk Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves solid_handling->ppe_low_risk No ppe_high_risk_solid Enhanced PPE: - Standard PPE - Work in Fume Hood - Consider N95 Respirator solid_handling->ppe_high_risk_solid Yes liquid_handling->ppe_low_risk Low ppe_high_risk_liquid Enhanced PPE: - Face Shield - Impervious Gown - Nitrile Gloves liquid_handling->ppe_high_risk_liquid High end Proceed with Task ppe_low_risk->end ppe_high_risk_solid->end ppe_high_risk_liquid->end

Caption: PPE selection workflow based on the form of this compound and task risk.

Succinate_Handling_Disposal_Workflow Operational Workflow for this compound Handling and Disposal prep 1. Preparation - Designate work area (fume hood) - Gather materials don_ppe 2. Don PPE - Gown, mask, goggles, gloves prep->don_ppe handling 3. Chemical Handling - Weighing, mixing, etc. - Avoid dust/splashes don_ppe->handling spill_check Spill Occurred? handling->spill_check spill_management 4. Spill Management - Follow spill protocol spill_check->spill_management Yes waste_collection 5. Waste Collection - Segregate contaminated waste - Seal in labeled container spill_check->waste_collection No spill_management->waste_collection decontamination 6. Decontaminate - Clean work surfaces - Clean equipment waste_collection->decontamination doff_ppe 7. Doff PPE - Remove gloves, gown, etc. decontamination->doff_ppe hygiene 8. Personal Hygiene - Wash hands thoroughly doff_ppe->hygiene disposal 9. Final Disposal - Arrange EHS pickup hygiene->disposal

Caption: Step-by-step operational workflow for handling and disposing of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.